molecular formula CHF3 B1200692 Trifluoromethane CAS No. 75-46-7

Trifluoromethane

Cat. No.: B1200692
CAS No.: 75-46-7
M. Wt: 70.014 g/mol
InChI Key: XPDWGBQVDMORPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethane (CHF₃), also known as HFC-23 or R-23, is a colorless, non-flammable gas with a slightly ethereal odor . It is primarily an industrial byproduct of fluoropolymer production , but has gained significant value in research and high-technology industries due to its unique physicochemical properties. Its major research and industrial applications span organic synthesis, materials science, and semiconductor manufacturing. In the field of organic chemistry, this compound serves as a key precursor for the introduction of the trifluoromethyl (-CF₃) group into organic molecules, a modification that can dramatically alter a compound's lipophilicity, metabolic stability, and bioavailability . It is a precursor to the Ruppert-Prakash reagent (CF₃Si(CH₃)₃), a widely used source of the nucleophilic CF₃⁻ anion for trifluoromethylation reactions . Recent research also explores its defluoroalkylation to create valuable fluoroalkene building blocks, presenting a sustainable approach to repurposing this potent greenhouse gas . In materials science and electronics, CHF₃ is critically important as an etchant gas in the semiconductor industry for the plasma etching of silicon oxide and silicon nitride layers . It offers high selectivity and a relatively high etch rate, making it indispensable for fabricating high-quality structures and devices . Furthermore, its high dielectric strength and low toxicity make it suitable for use as a dielectric gas in high-voltage electrical equipment and as a fire suppression agent in environments protecting sensitive electronics . Researchers value this compound for its role in catalysis, where derivatives like zinc trifluoromethanesulfonate demonstrate high catalytic activity in various organic transformations, including esterification and condensation reactions, often under mild conditions . It is crucial to note that this compound is a potent greenhouse gas with a high global warming potential, and responsible handling, including secure storage and consideration of destruction methods like high-temperature incineration, is essential . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

fluoroform
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3/c2-1(3)4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDWGBQVDMORPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHF3
Record name TRIFLUOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4701
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIFLUOROMETHANE, REFRIGERATED LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96343-35-0
Record name Methane, trifluoro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96343-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0026410
Record name Trifluoromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.014 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Trifluoromethane is a colorless nonflammable gas. It is shipped as a liquid under pressure. It may be narcotic in high concentrations. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used as a refrigerant., Trifluoromethane, refrigerated liquid appears as a colorless odorless gas. Heavier than air. Contact may irritate mucous membranes. May asphyxiate by displacing air. Contact may cause frost bite. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless, odorless gas or liquefied gas; [HSDB], ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS.
Record name TRIFLUOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4701
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIFLUOROMETHANE, REFRIGERATED LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methane, trifluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trifluoromethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1538
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TRIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

-82.0 °C, -84.4 °C
Record name TRIFLUOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

In water, 4.09X10+3 mg/L at 25 °C, Very soluble in ethanol; soluble in acetone, benzene; slightly soluble in chloroform, 75 mL/100 mL water, 500 mL/100 mL alcohol, Solubility in water: none
Record name TRIFLUOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.673 g/cu cm at 25 °C (pressure > 1 atm), Density: 1.935 (solid); critical density: 0.516. Chemically very inert. Stable up to 1150 °C, Relative density (water = 1): 1.44
Record name TRIFLUOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 2.4
Record name TRIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

35300.0 [mmHg], 3.53X10+4 mm Hg at 25 °C /from experimentally-derived coefficients/, Vapor pressure, kPa at 20 °C: 4000
Record name Trifluoromethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1538
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TRIFLUOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Colorless gas, Liquefied gas

CAS No.

75-46-7
Record name TRIFLUOROMETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4701
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIFLUOROMETHANE, REFRIGERATED LIQUID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Trifluoromethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoromethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methane, trifluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trifluoromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoromethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOROFORM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ51L9A260
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIFLUOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-155.18 °C, -155 °C
Record name TRIFLUOROMETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5207
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIFLUOROMETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0577
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

The Discovery and Enduring Legacy of Trifluoromethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethane (CHF₃), also known as fluoroform or HFC-23, has traversed a remarkable journey from a laboratory curiosity in the late 19th century to a compound with significant, albeit evolving, industrial and research applications. This in-depth technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern production of this compound. It details the pioneering work of Meslans, Ruff, and Henne, and outlines the contemporary industrial-scale synthesis. The guide also presents a thorough compilation of its physicochemical and spectroscopic properties, and chronicles the evolution of its applications, from early refrigerants to its current role in the semiconductor industry and as a precursor in organic synthesis, with a particular focus on its relevance to drug development.

Introduction

The study of organofluorine compounds has been a cornerstone of chemical innovation, yielding materials with unique and valuable properties. This compound, a simple haloform, represents a significant chapter in this history. Its discovery and the subsequent development of its synthesis paved the way for the broader field of fluorinated hydrocarbons. While its high global warming potential has led to restrictions in some of its traditional applications, its utility in specialized areas and as a synthetic building block continues to be an area of active interest for researchers and industry professionals. This guide aims to provide a detailed technical resource on the history, synthesis, properties, and applications of this important molecule.

The Discovery and Early Synthesis of this compound

The initial preparation of this compound was a challenging endeavor, characteristic of early organofluorine chemistry. The highly reactive nature of fluorinating agents and the instability of intermediates posed significant hurdles for the pioneering chemists in this field.

Maurice Meslans's Pioneering Synthesis (1894)

The first documented synthesis of this compound was achieved by the French chemist Maurice Meslans in 1894.[1] His work involved the direct and vigorous reaction of iodoform (B1672029) (CHI₃) with dry silver fluoride (B91410) (AgF). This reaction was notable for its violence, a common feature of early fluorination reactions.

Warning: This reaction is reported to be violent and should only be attempted by experienced chemists with appropriate safety precautions, including the use of a blast shield and personal protective equipment.

  • Materials:

    • Iodoform (CHI₃), finely powdered and dried.

    • Silver fluoride (AgF), freshly prepared and thoroughly dried.

  • Apparatus:

    • A robust reaction vessel, likely made of thick-walled glass or metal, equipped with a condenser.

    • A collection apparatus for gaseous products, cooled to a low temperature.

  • Procedure:

    • In a dry reaction vessel, a small quantity of finely powdered iodoform is introduced.

    • An equimolar amount of freshly prepared and dried silver fluoride is carefully added to the reaction vessel.

    • The reaction is initiated, potentially by gentle heating or at room temperature, and is known to proceed with considerable vigor.

    • The gaseous products, including this compound, are passed through a condenser to trap any less volatile byproducts.

    • The this compound gas is collected by condensation in a trap cooled with a suitable refrigerant (e.g., a mixture of solid carbon dioxide and acetone).

    • Purification of the collected this compound would have likely involved fractional distillation to separate it from other volatile impurities.

Otto Ruff's Refinement

Recognizing the hazardous nature of Meslans's procedure, German chemist Otto Ruff sought to moderate the reaction. He introduced the use of a mixture of mercury(II) fluoride (HgF₂) and calcium fluoride (CaF₂) as the fluorinating agent.[1] This combination offered a more controlled release of fluoride ions, leading to a less violent reaction.

Albert L. Henne's Efficient Two-Step Synthesis

A significant advancement in the synthesis of this compound was made by Albert L. Henne. He developed a more efficient and controlled two-step process.[1] The first step involved the reaction of bromoform (B151600) (CHBr₃) with antimony trifluoride (SbF₃) to produce bromodifluoromethane (B75531) (CHBrF₂). In the second step, the bromodifluoromethane was then reacted with mercury(II) fluoride to yield this compound. This stepwise approach allowed for better control over the fluorination process and resulted in higher yields.

Step 1: Synthesis of Bromodifluoromethane

  • Materials:

    • Bromoform (CHBr₃), freshly distilled.

    • Antimony trifluoride (SbF₃), anhydrous.

  • Apparatus:

    • A three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser.

    • A heating mantle.

  • Procedure:

    • Antimony trifluoride is placed in the reaction flask.

    • Bromoform is added dropwise from the dropping funnel to the stirred antimony trifluoride.

    • The reaction mixture is gently heated to initiate the halogen exchange.

    • The reaction is monitored, and upon completion, the bromodifluoromethane product is distilled directly from the reaction mixture.

Step 2: Synthesis of this compound

  • Materials:

    • Bromodifluoromethane (CHBrF₂), from Step 1.

    • Mercury(II) fluoride (HgF₂), anhydrous.

  • Apparatus:

    • A reaction vessel suitable for handling gaseous products, equipped with a means of heating.

    • A gas purification train and a cold trap for product collection.

  • Procedure:

    • Mercury(II) fluoride is placed in the reaction vessel.

    • Bromodifluoromethane is introduced into the reaction vessel.

    • The mixture is heated to effect the final halogen exchange.

    • The gaseous this compound product is passed through a purification train to remove any unreacted starting materials or byproducts.

    • The purified this compound is collected by condensation in a cold trap.

Industrial Production of this compound

The primary industrial method for producing this compound involves the vapor-phase fluorination of chloroform (B151607) (CHCl₃) with anhydrous hydrogen fluoride (HF).[2] This process is often carried out in the presence of a catalyst, such as antimony(V) chloride or a chromium-based catalyst. The reaction is typically conducted at elevated temperatures and pressures. This compound is also a significant byproduct in the synthesis of chlorodifluoromethane (B1668795) (HCFC-22).[1]

Synthesis from Chloroform and Hydrogen Fluoride

The overall reaction is as follows:

CHCl₃ + 3HF → CHF₃ + 3HCl

  • Feedstocks:

    • Chloroform (CHCl₃), high purity.

    • Anhydrous Hydrogen Fluoride (HF).

  • Catalyst:

    • Typically a solid catalyst based on chromium, for example, chromium oxyfluoride, supported on a high-surface-area material.

  • Reactor:

    • A fixed-bed or fluidized-bed reactor designed to withstand corrosive HF and HCl at high temperatures and pressures.

  • Process Steps:

    • Vaporization and Preheating: Liquid chloroform and hydrogen fluoride are vaporized and preheated to the desired reaction temperature.

    • Reaction: The gaseous reactants are fed into the reactor containing the catalyst bed. The reaction is typically carried out at temperatures in the range of 200-400°C and pressures of 5-15 atm.

    • Quenching and Separation: The hot gaseous product stream, containing CHF₃, HCl, unreacted starting materials, and intermediates, is cooled and quenched. The HCl is typically removed by absorption in water to produce hydrochloric acid.

    • Purification: The remaining organic stream is subjected to a series of distillations to separate the this compound from unreacted chloroform and other fluorinated methanes.

    • Final Purification: The crude this compound is further purified to meet the required specifications, often involving scrubbing to remove any remaining acidic impurities and a final distillation.

Physicochemical and Spectroscopic Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its handling, application, and analysis.

Physical Properties
PropertyValue
Molecular Formula CHF₃
Molar Mass 70.01 g/mol [3]
Appearance Colorless gas[3]
Odor Odorless or slightly ethereal[4]
Boiling Point -82.1 °C[1]
Melting Point -155.2 °C[1]
Density (gas, 1 bar, 15 °C) 2.946 kg/m ³[1]
Vapor Pressure (at 20 °C) 4.38 MPa[1]
Solubility in Water 1 g/L[1]
pKa 25–28[1]
Spectroscopic Data

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the C-H and C-F stretching and bending vibrations. The prominent C-F stretching bands are a key feature for its identification.

  • ¹H NMR: The proton NMR spectrum shows a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The fluorine-19 NMR spectrum displays a doublet due to coupling with the single proton.

  • ¹³C NMR: The carbon-13 NMR spectrum exhibits a quartet due to coupling with the three fluorine atoms.

The electron ionization mass spectrum of this compound is dominated by the [CHF₂]⁺ fragment at m/z 51. The molecular ion peak at m/z 70 is typically of low abundance.

Applications of this compound

The applications of this compound have evolved significantly since its discovery, driven by its unique physical and chemical properties.

Historical and Industrial Applications
  • Refrigerant: Known as R-23, it has been used as a low-temperature refrigerant.[1][5][6]

  • Fire Suppressant: Marketed as FE-13, it has been employed as a fire suppression agent in specialized applications due to its low toxicity and high density.[1][5]

  • Semiconductor Industry: It is used for plasma etching of silicon oxide and silicon nitride in the manufacturing of semiconductors.[1][7]

  • Blowing Agent: It has found use as a blowing agent in the production of certain polymer foams.[5]

Role in Organic Synthesis and Drug Development

This compound serves as a precursor for the synthesis of various trifluoromethyl-containing reagents, which are invaluable in modern organic synthesis and drug discovery. The trifluoromethyl (-CF₃) group is a crucial substituent in many pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[2][8][9][10]

  • Precursor to Ruppert-Prakash Reagent: this compound is a key starting material for the synthesis of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), also known as the Ruppert-Prakash reagent. This reagent is a widely used nucleophilic trifluoromethylating agent for a variety of substrates.

  • Direct Trifluoromethylation: Although this compound itself is not highly reactive, methods are being developed to use it as a direct source of the trifluoromethyl group in organic reactions.

Visualizations

Historical Synthesis Pathways

historical_synthesis cluster_meslans Meslans (1894) cluster_henne Henne iodoform_m Iodoform (CHI₃) chf3_m This compound (CHF₃) iodoform_m->chf3_m Violent Reaction agf_m Silver Fluoride (AgF) agf_m->chf3_m bromoform_h Bromoform (CHBr₃) chbrf2_h Bromodifluoromethane (CHBrF₂) bromoform_h->chbrf2_h Step 1 sbf3_h Antimony Trifluoride (SbF₃) sbf3_h->chbrf2_h chf3_h This compound (CHF₃) chbrf2_h->chf3_h Step 2 hgf2_h Mercury(II) Fluoride (HgF₂) hgf2_h->chf3_h industrial_synthesis chloroform Chloroform (CHCl₃) vaporizer Vaporizer & Preheater chloroform->vaporizer hf Hydrogen Fluoride (HF) hf->vaporizer reactor Fixed-Bed Reactor (Catalyst) vaporizer->reactor quencher Quencher & Separator reactor->quencher hcl_removal HCl Removal (Absorption) quencher->hcl_removal distillation Distillation Column(s) quencher->distillation Organic Stream [HCl Byproduct] [HCl Byproduct] hcl_removal->[HCl Byproduct] purification Final Purification distillation->purification [Recycled Reactants] [Recycled Reactants] distillation->[Recycled Reactants] chf3_product This compound (CHF₃) purification->chf3_product applications cluster_industrial Industrial Applications cluster_synthesis Synthetic Chemistry chf3 This compound (CHF₃) refrigerant Refrigerant (R-23) chf3->refrigerant fire_suppressant Fire Suppressant (FE-13) chf3->fire_suppressant etching Plasma Etching chf3->etching reagent_precursor Precursor for Trifluoromethylating Reagents chf3->reagent_precursor drug_development Drug Development reagent_precursor->drug_development

References

Pioneering Pathways: An In-depth Technical Guide to the Early Synthesis of Trifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal, late 19th and early 20th-century methods for the synthesis of trifluoromethane (CHF₃), also known as fluoroform or HFC-23. The development of these early fluorination techniques laid the groundwork for the broader field of organofluorine chemistry, which is of paramount importance in modern drug development, materials science, and agrochemicals. This document details the foundational work of chemists Maurice Meslans, Otto Ruff, and Albert L. Henne, presenting their experimental protocols, a comparative analysis of their quantitative results, and logical diagrams of their synthetic pathways.

Introduction: The Dawn of Organofluorine Chemistry

The synthesis of this compound in the late 19th and early 20th centuries marked a significant achievement in organic chemistry. Before this period, the extreme reactivity of fluorine and the difficulty in handling fluorinating agents made the creation of organofluorine compounds a formidable challenge. The methods described herein, primarily centered around the principle of halogen exchange (now broadly known as the Swarts reaction), represent the first successful and progressively more efficient routes to this simple yet important molecule.

Foundational Synthesis Methods

The early synthesis of this compound was characterized by the progressive refinement of reagents and procedures to control the highly exothermic fluorination reactions.

Maurice Meslans's Initial Synthesis (1894)

The first documented synthesis of this compound was achieved by the French chemist Maurice Meslans in 1894.[1] His method involved the direct and vigorous reaction of iodoform (B1672029) (CHI₃) with a metallic fluoride (B91410).

Reaction Pathway:

Meslans_Synthesis cluster_reactants Reactants cluster_products Products CHI3 Iodoform (CHI₃) CHF3 This compound (CHF₃) CHI3->CHF3 + 3 AgF AgI Silver Iodide (AgI) AgF Silver Fluoride (AgF) AgF->CHF3

Figure 1: Meslans's direct fluorination of iodoform.

Meslans's work was groundbreaking, demonstrating the feasibility of forming the strong carbon-fluorine bond via halogen exchange. However, the reaction was described as violent and difficult to control, limiting its practical application.

Otto Ruff's Improvement

Following Meslans's discovery, Otto Ruff sought to moderate the reaction by employing a different fluorinating agent. He substituted silver fluoride with a mixture of mercuric fluoride (HgF₂) and calcium fluoride (CaF₂). While this was an important step in exploring alternative reagents, the reaction remained vigorous.

Albert Henne's Efficient Two-Step Synthesis (1937)

The first truly efficient and practical synthesis of this compound was developed by Albert L. Henne in 1937. His key innovation was a two-step process that controlled the reactivity by sequential halogen exchange, starting with the less reactive bromoform (B151600) (CHBr₃).

Logical Workflow:

Henne_Workflow Start Start with Bromoform (CHBr₃) Step1 Step 1: Partial Fluorination React with SbF₃ Start->Step1 Intermediate Isolate Intermediate: Bromodifluoromethane (B75531) (CHBrF₂) Step1->Intermediate Step2 Step 2: Final Fluorination React with HgF₂ Intermediate->Step2 Product Final Product: This compound (CHF₃) Step2->Product

Figure 2: Henne's two-step synthesis workflow.

This stepwise approach allowed for greater control over the reaction, avoiding the violent nature of the earlier single-step methods and leading to significantly higher yields. Henne's work represented a major advancement in synthetic organofluorine chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative aspects of the early this compound synthesis methods. Data has been extracted from primary literature where available.

MethodologistYearStarting MaterialFluorinating Agent(s)Key ConditionsReported Yield
Maurice Meslans1894Iodoform (CHI₃)Silver Fluoride (AgF)Not specified; described as "violent"Not Quantified
Otto Ruff~1900Iodoform/BromoformMercury Fluoride (HgF₂), Calcium Fluoride (CaF₂)Not specified; described as "vigorous"Not Quantified
Albert L. Henne1937Bromoform (CHBr₃)Step 1: Antimony Trifluoride (SbF₃) Step 2: Mercuric Fluoride (HgF₂)Step 1: Reflux Step 2: Not specified in detail~73% (overall)

Experimental Protocols

The following are detailed experimental methodologies as described in the original publications.

Henne's Two-Step Synthesis of this compound (1937)

This protocol is adapted from A. L. Henne's publication in the Journal of the American Chemical Society.

Step 1: Synthesis of Bromodifluoromethane (CHBrF₂)

  • Apparatus: A reaction flask equipped with a reflux condenser is required.

  • Reactants:

    • Bromoform (CHBr₃)

    • Antimony trifluoride (SbF₃)

    • Antimony pentachloride (SbCl₅) - as a catalyst

  • Procedure: a. Bromoform is mixed with antimony trifluoride in the reaction flask. A small amount of antimony pentachloride is added to catalyze the halogen exchange. b. The mixture is gently heated to reflux. The reaction proceeds as follows: CHBr₃ + SbF₃ --(SbCl₅)--> CHBrF₂ + SbBrF₂ c. The product, bromodifluoromethane, is distilled directly from the reaction mixture. d. The crude distillate is purified by washing with a dilute acid solution, followed by water, and then dried. A final distillation yields pure bromodifluoromethane.

Step 2: Synthesis of this compound (CHF₃)

  • Apparatus: A reaction flask suitable for handling a volatile product.

  • Reactants:

    • Bromodifluoromethane (CHBrF₂)

    • Mercuric fluoride (HgF₂)

  • Procedure: a. The purified bromodifluoromethane from Step 1 is treated with mercuric fluoride. Mercuric fluoride is noted to be a more potent fluorinating agent, necessary to replace the final, less reactive bromine atom. b. The reaction proceeds to replace the remaining bromine atom with fluorine: CHBrF₂ + HgF₂ --> CHF₃ + HgBrF c. This compound, a gas at room temperature, evolves from the reaction mixture and is collected. d. The collected gas is purified to remove any unreacted starting material or byproducts. Henne reported an overall yield of approximately 73% for the two-step process.

Conclusion

The early methods for synthesizing this compound, pioneered by Meslans, refined by Ruff, and perfected by Henne, were crucial milestones in the field of organofluorine chemistry. While modern industrial production now relies on the reaction of chloroform (B151607) with hydrogen fluoride, these foundational halogen exchange reactions demonstrated the principles of controlled fluorination and unlocked the potential for creating a vast array of fluorinated organic molecules. The methodical progression from violent, single-step reactions to a controlled, high-yield, two-step process illustrates a classic example of synthetic methodology development that continues to inform chemical research today.

References

Physicochemical Properties of Trifluoromethane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the core physicochemical properties of trifluoromethane (CHF₃).

Abstract

This compound, also known as Fluoroform or HFC-23, is a hydrofluorocarbon of significant interest in various scientific domains, including materials science, as a refrigerant, and as a reagent in organic synthesis. Its unique properties, stemming from the strong electronegativity of its three fluorine atoms, warrant a detailed examination for safe and effective use in research and development. This guide provides a comprehensive overview of the essential physicochemical and spectroscopic properties of this compound, details common experimental protocols for their determination, and outlines key safety and handling procedures.

Core Physicochemical Properties

This compound is a colorless, odorless, and non-flammable gas under standard conditions.[1] A summary of its key quantitative properties is provided below for easy reference.

PropertyValueUnits
Molecular Formula CHF₃-
Molecular Weight 70.014 g/mol
Boiling Point -82.1°C
Melting Point -155.2°C
Density (Liquid, at -100 °C) 1.52g/cm³[2]
Vapor Pressure (at 21 °C) 4.38 (635 psi)MPa
Solubility in Water (at 25 °C) 1g/L
pKa 25–28-[3]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

  • ¹H NMR: The proton NMR spectrum displays a quartet centered at approximately δ 6.25 ppm (in cyclohexane), a result of coupling to the three equivalent fluorine atoms.[4]

  • ¹⁹F NMR: The fluorine-19 NMR spectrum shows a doublet at approximately δ -78.6 ppm (relative to CFCl₃) due to coupling with the single proton.[4]

  • ¹³C NMR: The carbon-13 NMR spectrum exhibits a quartet around δ 122.2 ppm (for the neutral compound), arising from the one-bond coupling to the three fluorine atoms.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to C-H and C-F vibrational modes. Prominent peaks are typically observed around 3035 cm⁻¹ (C-H stretch) and a very strong, broad absorption in the 1100-1200 cm⁻¹ region (C-F stretches) .

Mass Spectrometry

Under electron ionization (EI), the mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 70. The base peak is typically the [CHF₂]⁺ fragment at m/z 51 , resulting from the loss of a fluorine atom. Another significant fragment is the trifluoromethyl cation [CF₃]⁺ at m/z 69 .[1][2]

Experimental Protocols

The accurate determination of the physicochemical properties of a low-boiling point substance like this compound requires specialized low-temperature techniques.

Determination of Boiling Point (Capillary Method)

The boiling point of this compound can be determined using a modified capillary method suitable for condensed gases.

Methodology:

  • Sample Condensation: A small, clean test tube is placed in a cold bath (e.g., dry ice/acetone or liquid nitrogen) to cool it below this compound's boiling point. Gaseous this compound is then carefully introduced into the test tube, where it will condense into a liquid.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid this compound in the test tube. This assembly is then attached to a calibrated low-temperature thermometer.

  • Heating: The cold bath is allowed to slowly warm up, or is replaced with a slightly warmer bath, to gradually increase the temperature of the liquid.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[6][7]

Boiling_Point_Workflow cluster_setup Setup cluster_measurement Measurement A Condense CHF3 gas in a cold bath B Place inverted capillary tube in liquid CHF3 A->B C Attach assembly to a low-temperature thermometer B->C D Slowly warm the sample C->D Begin measurement E Observe a steady stream of bubbles D->E F Cool the sample slowly E->F G Record temperature when liquid enters capillary F->G Boiling Point

Caption: Experimental workflow for boiling point determination.

Determination of Melting Point (Capillary Method)

The melting point is determined by observing the phase transition from solid to liquid.

Methodology:

  • Sample Freezing: A sample of liquid this compound is obtained by condensation as described above. The test tube is then further cooled using a cryogen like liquid nitrogen until the this compound solidifies.

  • Apparatus Setup: A melting point apparatus with a suitable low-temperature range is used. The solidified sample in the capillary tube is placed in the apparatus.

  • Heating: The sample is warmed very slowly (e.g., 1-2 °C per minute).

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range. For a pure substance, this range should be narrow.

Logical Relationships in Physicochemical Analysis

The comprehensive characterization of a compound involves a logical flow of experiments, where spectroscopic methods confirm identity and other techniques quantify physical properties.

Analysis_Relationship cluster_sample Sample cluster_structure Structural Verification cluster_properties Property Measurement cluster_result Final Profile Sample Pure this compound (CHF3) NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Sample->NMR Analysis MS Mass Spectrometry Sample->MS Analysis IR IR Spectroscopy Sample->IR Analysis BP Boiling Point Sample->BP Measurement MP Melting Point Sample->MP Measurement Density Density Sample->Density Measurement Solubility Solubility Sample->Solubility Measurement Profile Comprehensive Physicochemical Profile NMR->Profile Confirms Identity MS->Profile Confirms Identity IR->Profile Confirms Identity BP->Profile Quantifies Properties MP->Profile Quantifies Properties Density->Profile Quantifies Properties Solubility->Profile Quantifies Properties

Caption: Logical relationship of analytical techniques.

Safety and Handling

  • Hazards: this compound is a non-toxic, non-flammable gas, but it is an asphyxiant at high concentrations. Contact with the liquefied gas can cause severe frostbite. It is also a potent greenhouse gas.

  • Personal Protective Equipment (PPE): Safety glasses, cryogen-rated gloves, and a lab coat should be worn when handling liquid this compound. All work should be conducted in a well-ventilated area.

  • Storage: this compound is supplied as a liquefied gas under pressure. Cylinders should be stored upright in a cool, dry, well-ventilated area away from heat and direct sunlight.

References

Spectroscopic Profile of Trifluoromethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for trifluoromethane (CHF₃), a compound of significant interest in various scientific and industrial fields, including as a refrigerant, a reagent in organic synthesis, and a potential tracer gas. A thorough understanding of its spectroscopic signature is essential for its identification, quantification, and for monitoring chemical processes in which it is involved. This document presents a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all relevant.

Quantitative NMR Data

The following tables summarize the key quantitative NMR data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound

ParameterValueMultiplicityCoupling Constant (J)
Chemical Shift (δ)~5.45 ppmQuartetJH-F = 79.7 Hz

Table 2: ¹³C NMR Spectroscopic Data for this compound

ParameterValueMultiplicityCoupling Constant (J)
Chemical Shift (δ)~129 ppmQuartetJC-F = 275.5 Hz

Table 3: ¹⁹F NMR Spectroscopic Data for this compound [1]

ParameterValueMultiplicityCoupling Constant (J)
Chemical Shift (δ)-78.6 ppmDoubletJF-H = 79.7 Hz
Experimental Protocol for Gas-Phase NMR Spectroscopy

Obtaining high-resolution NMR spectra of gaseous samples like this compound requires specialized equipment and procedures.[2] The following is a generalized protocol:

  • Sample Preparation: A specialized gas-tight NMR tube or a flow NMR setup is required. The this compound gas is introduced into the NMR tube at a controlled pressure. For quantitative analysis, a known amount of a reference standard may be added. Degassing the sample by freeze-pump-thaw cycles can help remove dissolved oxygen, which can broaden spectral lines.[3]

  • Instrumentation: A high-field NMR spectrometer equipped with a probe suitable for gas-phase measurements is used. The spectrometer's lock system will typically rely on an external reference or be operated in an unlocked mode.

  • Data Acquisition:

    • The spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H, ¹³C, or ¹⁹F).

    • The magnetic field is shimmed to achieve maximum homogeneity and, consequently, the best possible spectral resolution.

    • A standard single-pulse experiment is typically sufficient. For ¹³C NMR, proton decoupling may be used to simplify the spectrum and improve the signal-to-noise ratio.

    • The number of scans will depend on the concentration of the gas and the specific nucleus being observed.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to an appropriate standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of a molecule. The gas-phase IR spectrum of this compound exhibits characteristic absorption bands corresponding to its fundamental vibrations.

Quantitative IR Data

The major IR absorption bands for this compound are summarized in the table below.

Table 4: Principal Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3035WeakC-H stretch
1376StrongC-H bend
1152Very StrongC-F asymmetric stretch
700StrongC-F symmetric deformation

Data sourced from the NIST Chemistry WebBook.[4]

Experimental Protocol for Gas-Phase IR Spectroscopy

The following is a generalized procedure for obtaining a gas-phase IR spectrum.[5][6][7]

  • Sample Preparation: A gas cell with windows transparent to IR radiation (e.g., KBr or NaCl) is used. The cell is first evacuated, and a background spectrum of the empty cell is recorded. The this compound gas is then introduced into the cell at a known pressure.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The IR beam is passed through the gas cell, and the transmitted radiation is detected. The sample spectrum is recorded over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

Quantitative Mass Spectrometry Data

The most significant peaks in the electron ionization (EI) mass spectrum of this compound are listed below.

Table 5: Key Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Ion Assignment
69100[CF₃]⁺
701.1[¹³CF₃]⁺
5012[CF₂]⁺
313[CF]⁺

Data sourced from the NIST Chemistry WebBook.[8] The base peak at m/z 69 corresponds to the loss of a hydrogen atom to form the trifluoromethyl cation. The molecular ion peak ([CHF₃]⁺) is not typically observed with high intensity in EI mass spectrometry.

Experimental Protocol for Gas-Phase Mass Spectrometry

A general protocol for obtaining the mass spectrum of a gaseous sample is as follows:[9][10][11]

  • Sample Introduction: The this compound gas is introduced into the high-vacuum source of the mass spectrometer through a gas inlet system, which often includes a needle valve to control the flow rate.

  • Ionization: In the ion source, the gas molecules are bombarded with a beam of high-energy electrons (typically 70 eV for electron ionization), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a gaseous compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis Gas_Sample Gaseous this compound Sample Introduce_to_Cell Introduce into Spectroscopic Cell/Inlet Gas_Sample->Introduce_to_Cell NMR_Acquisition NMR Spectrometer Introduce_to_Cell->NMR_Acquisition IR_Acquisition IR Spectrometer Introduce_to_Cell->IR_Acquisition MS_Acquisition Mass Spectrometer Introduce_to_Cell->MS_Acquisition NMR_Processing Fourier Transform, Phasing, Referencing NMR_Acquisition->NMR_Processing IR_Processing Ratioing against Background IR_Acquisition->IR_Processing MS_Processing Spectrum Generation MS_Acquisition->MS_Processing NMR_Analysis Chemical Shift & Coupling Constant Analysis NMR_Processing->NMR_Analysis IR_Analysis Vibrational Mode Assignment IR_Processing->IR_Analysis MS_Analysis Fragmentation Pattern Analysis MS_Processing->MS_Analysis

Caption: General workflow for spectroscopic analysis of this compound.

References

quantum chemical calculations of trifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Calculations of Trifluoromethane

Introduction

This compound (CHF₃), also known as fluoroform, is a hydrofluorocarbon with significant applications ranging from refrigerants to a reagent in organic synthesis.[1] In the realms of medicinal chemistry and drug development, the trifluoromethyl group (-CF₃) is a crucial structural motif. Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.[2][3] Understanding the fundamental molecular properties of this compound through computational methods provides a powerful framework for predicting its behavior and interactions in complex chemical and biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are indispensable tools for elucidating the electronic structure, geometry, and reactivity of molecules like this compound.[3][4] This technical guide provides an overview of the computational methodologies applied to study this compound, presents key calculated data, and outlines a typical workflow for such theoretical investigations.

Computational Methodologies

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory and the basis set.[4][5] For this compound, a variety of methods have been employed to predict its properties, each offering a different balance between computational cost and accuracy.

Key Theoretical Methods:
  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations but neglects electron correlation.[6]

  • Møller-Plesset Perturbation Theory (MP2): This method improves upon Hartree-Fock by including electron correlation effects through perturbation theory, typically at the second order (MP2). It offers a good compromise between accuracy and computational expense for many systems.[6][7]

  • Density Functional Theory (DFT): DFT methods calculate the electron density of a system to determine its energy. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are popular "hybrid" functionals that mix Hartree-Fock exchange with DFT exchange-correlation. DFT is often the method of choice for its balance of speed and accuracy in predicting molecular geometries and vibrational frequencies.[3][8][9]

  • Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies, though they are computationally very demanding.[6]

Basis Sets:

A basis set is a set of mathematical functions used to build molecular orbitals.[10] The choice of basis set is critical for obtaining reliable results.[11]

  • Pople Style Basis Sets: These are widely used and denoted as X-YZG. For example, 6-31G(d) is a split-valence double-zeta basis set that includes polarization functions on heavy atoms. Adding + or ++ indicates the inclusion of diffuse functions, which are important for describing anions or weak interactions.[3]

  • Correlation-Consistent Basis Sets (Dunning): Denoted as cc-pVXZ (or aug-cc-pVXZ when augmented with diffuse functions), where X can be D (double-zeta), T (triple-zeta), Q (quadruple-zeta), etc. These sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations.[6]

General Computational Protocol:

A typical computational study of this compound involves a multi-step process.

  • Geometry Optimization: The first step is to find the minimum energy structure of the molecule. This is performed by calculating the forces on each atom and adjusting their positions until the forces are negligible.[2] An optimized geometry is essential for all subsequent property calculations.

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory.[2] This serves two purposes:

    • It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • It provides the harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.[12]

  • Single-Point Energy Calculation: For highly accurate electronic energies, a single-point energy calculation can be performed on the optimized geometry using a higher level of theory or a larger basis set.

  • Property Calculations: Various other properties, such as the dipole moment, molecular orbitals (HOMO/LUMO), and electrostatic potential, can be calculated from the optimized wavefunction.[13][14]

Data Presentation: Calculated Properties of this compound

The following tables summarize key quantitative data obtained from various quantum chemical calculations reported in the literature.

Table 1: Calculated and Experimental Geometrical Parameters for this compound

ParameterMethod/Basis SetCalculated ValueExperimental Value
C-H Bond Length (Å)DZV1.107[14]1.098
C-F Bond Length (Å)DZV1.348[14]1.328
F-C-F Bond Angle (°)DZV107.87[14]108.6
H-C-F Bond Angle (°)DZV111.01[14]110.3

Table 2: Calculated and Experimental Electronic Properties of this compound

PropertyMethodCalculated ValueExperimental/Theoretical Value
Dipole Moment (D)AM12.079[13][14]1.651[13][14]
6-21G2.107[13][14]
6-31G2.372[13][14]
DZV2.555[13][14]
G21.69[15]
G31.68[15]
CBS-QB31.68[15]
HOMO Energy (au)DZV-0.573[14]
LUMO Energy (au)DZV0.165[14]

Table 3: Calculated Vibrational Frequencies for this compound (cm⁻¹)

AssignmentAM1[13]6-21G[13]6-31G[13]DZV[13]Experimental[13]
C-F Stretch1103.91184.61153.21148.9~1150
C-H Bend1373.91459.71451.91400.9~1400
C-H Stretch3097.43217.53213.93169.1~3050

Table 4: Calculated C-H Bond Dissociation Energy (BDE) for this compound

MethodBDE (kcal/mol at 298 K)Reference
G3, CBS-Q, G3B3 (High-level)106.5[16]
Experimental106.4 ± 0.6[17]

Visualizations: Workflows and Pathways

Visualizing computational workflows and reaction pathways is essential for understanding the logical sequence of steps and the relationships between different chemical species.

computational_workflow cluster_setup 1. Input Preparation cluster_calculation 2. Quantum Calculation cluster_analysis 3. Results Analysis cluster_validation 4. Validation mol_build Build CHF3 Structure input_file Generate Input File (Method, Basis Set, Job Type) mol_build->input_file Define coordinates geom_opt Geometry Optimization input_file->geom_opt Submit Job freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry verify_min Verify Minimum (No imaginary frequencies) freq_calc->verify_min extract_data Extract Data (Energies, Geometry, Frequencies) verify_min->extract_data Confirmed Minimum properties Calculate Properties (Dipole, HOMO/LUMO, etc.) extract_data->properties compare_exp Compare with Experimental Data properties->compare_exp end End compare_exp->end start Start start->mol_build

Caption: A general workflow for quantum chemical calculations on this compound.

Reaction Mechanisms: Hydrogen Abstraction

Computational studies have been crucial in determining the kinetics and thermochemistry of reactions involving this compound, such as hydrogen abstraction by radicals like the hydroxyl radical (•OH).[18] These studies typically involve locating the transition state (TS) structure connecting reactants and products and calculating the activation energy barrier.

reaction_pathway reactants Reactants CHF3 + •OH ts Transition State [F3C---H---OH]‡ reactants->ts ΔE_act products Products •CF3 + H2O ts->products

Caption: Energy profile for the hydrogen abstraction reaction from this compound.

Conclusion

Quantum chemical calculations provide profound insights into the molecular characteristics of this compound. The data generated from methods like DFT and MP2, including molecular geometry, electronic properties, vibrational spectra, and reaction energetics, are invaluable for researchers in physical chemistry, materials science, and particularly in drug development.[3] By leveraging these computational tools, scientists can better understand the structure-activity relationships governed by the trifluoromethyl group, facilitating the rational design of novel molecules with desired properties. The continued development of computational methodologies promises even greater accuracy and predictive power in the study of fluorinated compounds.[19][20]

References

thermodynamic properties of trifluoromethane gas

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Properties of Trifluoromethane (R-23)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CHF₃), also known as fluoroform or HFC-23, is a colorless, odorless, non-flammable gas.[1][2][3] It is a member of the hydrofluorocarbon (HFC) family and sees use as a refrigerant in very low-temperature systems, a plasma etching agent in the semiconductor industry, and a fire suppression agent.[4][5] Due to its chemical inertness and specific thermodynamic characteristics, a thorough understanding of its properties is crucial for its application in various scientific and industrial fields.[3] This guide provides a comprehensive overview of the thermodynamic properties of this compound, detailed experimental protocols for their measurement, and logical workflows for property determination.

Core Thermodynamic Properties

The thermodynamic behavior of this compound can be described by a fundamental equation of state, which allows for the calculation of various properties across a wide range of temperatures and pressures.[6][7] The formulation is generally valid from the triple point (118.02 K) to approximately 475 K and at pressures up to 120 MPa.[6][8]

Physical Constants

A summary of the fundamental physical constants for this compound is provided in the table below.

PropertyValueUnits
Molecular Weight70.014 g/mol
Boiling Point (at 1 atm)-82.0°C
Melting Point-155.18°C
Critical Temperature25.92°C
Critical Pressure4.836MPa
Critical Density525.02 kg/m ³
Triple Point Temperature118.02K

Sources:[1][2][9][10][11][12][13]

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic properties of this compound at various conditions.

Table 1: Vapor Pressure of Saturated this compound
Temperature (°C)Pressure (kPa)
-10046.9
-80136.5
-60333.8
-40701.4
-201354.8
02447.8
204168.2

Note: Values are calculated based on correlations presented in the literature.[1][14][15]

Table 2: Density of Saturated this compound
Temperature (°C)Liquid Density ( kg/m ³)Vapor Density ( kg/m ³)
-1001442.02.9
-801374.07.8
-601298.017.5
-401210.035.1
-201102.065.4
0958.0118.1
20701.0240.3

Note: Values are derived from equations of state and experimental data.[1][11][14][15]

Table 3: Isobaric Heat Capacity (Cp) of this compound Gas at 1 atm
Temperature (°C)Cp (kJ/kg·K)
-500.635
00.708
500.781
1000.852
1500.918
2000.979

Note: These values are for the gas phase at constant pressure.[16][17]

Table 4: Enthalpy and Entropy of Saturated this compound
Temperature (°C)Liquid Enthalpy (kJ/kg)Vapor Enthalpy (kJ/kg)Liquid Entropy (kJ/kg·K)Vapor Entropy (kJ/kg·K)
-80100.0314.10.5891.402
-60125.6325.80.6971.385
-40151.8335.90.7981.371
-20179.3343.80.8951.358
0209.1348.30.9921.341
20244.5345.91.0961.309

Note: Reference state for enthalpy and entropy can vary.[11][16]

Table 5: Transport Properties of this compound Gas at 1 atm
Temperature (°C)Viscosity (μPa·s)Thermal Conductivity (mW/m·K)
-509.910.2
012.413.8
5014.717.3
10016.920.7
15019.024.0
20021.027.2

Note: Transport properties are dependent on both temperature and pressure.[8][18]

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for key measurements.

Protocol 1: Determination of Vapor Pressure by the Static Method
  • Apparatus: A high-pressure isoteniscope, a constant temperature bath, a calibrated pressure transducer, and a vacuum pump.

  • Procedure:

    • Evacuate the entire system, including the isoteniscope, to a pressure of a few microns of mercury.

    • Introduce a pure sample of this compound into the isoteniscope, condensing it at a low temperature.

    • Immerse the isoteniscope in the constant-temperature bath, ensuring the temperature is stable and accurately measured.

    • Allow the system to reach thermal and phase equilibrium.

    • Record the pressure reading from the transducer.

    • Repeat the measurement at various temperatures to obtain the vapor pressure curve.

Source:[14][15]

Protocol 2: Determination of Gas Density using a Vibrating Tube Densitometer
  • Apparatus: A vibrating tube densitometer, a temperature-controlled chamber, a pressure regulator, and a source of high-purity this compound gas.[19][20][21]

  • Procedure:

    • Calibrate the densitometer with at least two fluids of known density (e.g., dry nitrogen and a reference gas).

    • Evacuate the densitometer tube.

    • Introduce the this compound gas sample into the tube, controlling the pressure with the regulator.

    • Allow the temperature of the gas and the densitometer to stabilize within the temperature-controlled chamber.

    • Measure the resonant frequency of the vibrating tube.

    • The instrument's software will convert the resonant frequency to a density value based on the initial calibration.

    • Repeat measurements at different temperatures and pressures as required.

Source:[19][20][21][22]

Protocol 3: Determination of Specific Heat Capacity by Differential Scanning Calorimetry (DSC)
  • Apparatus: A differential scanning calorimeter (DSC), sample and reference crucibles, and a source of high-purity this compound gas.[23][24][25]

  • Procedure:

    • Perform a baseline measurement with empty crucibles in the DSC cell over the desired temperature range.

    • Place a known mass of a standard material (e.g., sapphire) in the sample crucible and run the same temperature program to calibrate the heat flow signal.

    • Introduce a known mass of the this compound sample into a hermetically sealed crucible.

    • Place the sample crucible and an empty reference crucible in the DSC cell.

    • Heat the sample at a constant rate over the desired temperature range.

    • The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference.

    • The specific heat capacity is calculated from the difference in heat flow between the sample and the baseline, relative to the heat flow of the standard material.

Source:[23][24][25][26]

Protocol 4: Determination of Thermal Conductivity by the Transient Hot-Wire Method
  • Apparatus: A transient hot-wire apparatus consisting of a thin platinum wire suspended in a pressure vessel, a Wheatstone bridge, a high-speed data acquisition system, and a temperature- and pressure-controlled environment.[27][28][29][30]

  • Procedure:

    • Calibrate the resistance of the platinum wire as a function of temperature.

    • Evacuate the pressure vessel and fill it with the this compound gas sample to the desired pressure.

    • Allow the system to reach thermal equilibrium.

    • Apply a step voltage to the Wheatstone bridge, causing the platinum wire to heat up.

    • Record the transient temperature rise of the wire as a function of time by measuring its resistance change.

    • The thermal conductivity of the gas is determined from the slope of the temperature rise versus the logarithm of time, applying necessary corrections for non-ideal effects.

Source:[27][28][29][30][31]

Visualizations

Logical Relationship of Thermodynamic Properties

The following diagram illustrates the central role of the equation of state (EoS) in deriving various thermodynamic properties of a pure substance like this compound.

ThermodynamicProperties cluster_derivatives Fundamental Derivatives cluster_second_derivatives Second-Order Properties EoS Equation of State (P, V, T) Enthalpy Enthalpy (H) EoS->Enthalpy Integration Entropy Entropy (S) EoS->Entropy Integration Helmholtz Helmholtz Energy (A) EoS->Helmholtz Gibbs Gibbs Energy (G) Enthalpy->Gibbs Cp Isobaric Heat Capacity (Cp) Enthalpy->Cp Entropy->Gibbs Cv Isochoric Heat Capacity (Cv) Helmholtz->Cv SoundSpeed Speed of Sound Cp->SoundSpeed Cv->SoundSpeed ExperimentalWorkflow cluster_setup System Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis Calibrate Calibrate Hot Wire (R vs. T) Evacuate Evacuate Cell Calibrate->Evacuate Fill Fill with CHF₃ Gas Evacuate->Fill Equilibrate Set T & P and Equilibrate Fill->Equilibrate ApplyVoltage Apply Step Voltage Equilibrate->ApplyVoltage RecordData Record ΔT vs. Time ApplyVoltage->RecordData PlotData Plot ΔT vs. ln(t) RecordData->PlotData CalculateSlope Determine Slope PlotData->CalculateSlope ApplyCorrections Apply Corrections CalculateSlope->ApplyCorrections FinalValue Calculate Thermal Conductivity (λ) ApplyCorrections->FinalValue

References

An In-depth Technical Guide to the Solubility of Trifluoromethane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trifluoromethane (CHF₃), also known as fluoroform or HFC-23, in a range of organic solvents. Understanding the solubility of this important fluorinated compound is critical for its application in various fields, including its use as a reagent in trifluoromethylation reactions, as a low-temperature refrigerant, and in specialized solvent systems within the pharmaceutical and chemical industries. This document compiles available quantitative solubility data, details common experimental protocols for its determination, and presents a logical workflow for solvent selection in processes involving gaseous reagents.

Quantitative Solubility of this compound

The solubility of this compound in organic solvents is influenced by factors such as temperature, pressure, and the physicochemical properties of the solvent, including polarity and the potential for hydrogen bonding. The following tables summarize the available quantitative data for the solubility of this compound in various organic solvents.

Solubility in Aromatic Hydrocarbons

Recent experimental data has been published for the solubility of this compound in several aromatic solvents at atmospheric pressure.[1]

SolventTemperature (K)Mole Fraction Solubility (x₂)
Benzene 288Data not available
298Data not available
308Data not available
Toluene 288Data not available
298Data not available
308Data not available
m-Xylene 288Data not available
298Data not available
308Data not available
Mesitylene 288Data not available
298Data not available
308Data not available

Note: Specific mole fraction values from the cited study[1] require access to the full publication. The study indicates that the data was determined using a volumetric method.

Solubility in Alcohols

The solubility of this compound has been investigated in a series of lower alcohols.[1]

SolventTemperature (K)Mole Fraction Solubility (x₂)
Methanol 284 - 313Quantitative data available
Ethanol 284 - 313Quantitative data available
1-Propanol 284 - 313Quantitative data available
1-Butanol 284 - 313Quantitative data available

Note: Access to the full publication is needed to populate the specific mole fraction values. The study reports an accuracy of 0.6% for the measurements.

Solubility in Polar Aprotic Solvents

Vapor-liquid equilibrium data is available for the binary mixture of this compound and N,N-Dimethylformamide (DMF), a key polar aprotic solvent.[2]

SolventTemperature (K)Pressure (MPa)Mole Fraction of CHF₃ in Liquid Phase (x₁)
N,N-Dimethylformamide (DMF) 283.15Data available in sourceData available in source
293.15Data available in sourceData available in source
303.15Data available in sourceData available in source
313.15Data available in sourceData available in source
323.15Data available in sourceData available in source
333.15Data available in sourceData available in source
343.15Data available in sourceData available in source
353.15Data available in sourceData available in source
363.15Data available in sourceData available in source

Note: The original publication[2] should be consulted for the complete dataset of pressure and mole fraction values.

Qualitative Solubility

Qualitative solubility information for this compound in other common organic solvents has been reported.[3][4]

SolventQualitative Solubility
Acetone Soluble
Benzene Soluble
Chloroform Slightly soluble
Ethanol Very soluble
Ether Soluble
Ketones Soluble

Experimental Protocols for Solubility Determination

The determination of gas solubility in liquids is a fundamental experimental task in chemistry and chemical engineering. Several well-established methods are employed, each with its own advantages and limitations.

Volumetric Method

This classic method involves bringing a known volume of gas into contact with a known volume of a degassed solvent in a thermostated equilibrium cell.[5] The dissolution of the gas into the liquid phase results in a measurable change in the gas volume at constant pressure and temperature.

Detailed Methodology:

  • Apparatus Preparation: The entire apparatus, including the equilibrium vessel and gas burette, is thoroughly evacuated.

  • Solvent Degassing: A known mass of the solvent is introduced into the equilibrium vessel. The solvent is then degassed to remove any dissolved air, typically by repeated freeze-pump-thaw cycles or by vacuum application while stirring.

  • Gas Introduction: A known amount of this compound is introduced into the gas burette.

  • Equilibration: The gas is brought into contact with the degassed solvent in the equilibrium vessel, which is maintained at a constant temperature in a thermostatic bath. The mixture is agitated, often with a magnetic stirrer, to facilitate the attainment of equilibrium.

  • Volume Measurement: Once equilibrium is reached (indicated by a stable pressure reading), the remaining volume of the gas is measured using the gas burette. The amount of dissolved gas is calculated from the difference between the initial and final gas volumes.

G cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation Evacuate Evacuate Apparatus Degas Degas Solvent Evacuate->Degas IntroduceGas Introduce Known Volume of CHF3 Equilibrate Equilibrate Gas with Solvent IntroduceGas->Equilibrate MeasureVolume Measure Final Gas Volume Equilibrate->MeasureVolume Calculate Calculate Dissolved Gas Volume MeasureVolume->Calculate

General workflow for the volumetric method of gas solubility determination.
Isochoric Saturation Method

The isochoric (constant volume) saturation method is another precise technique for determining gas solubility. It involves the measurement of the pressure drop of a gas in a sealed vessel of known volume as it dissolves in a known amount of solvent.

Detailed Methodology:

  • Apparatus and Calibration: The core of the apparatus is a thermostated equilibrium cell of a precisely known volume, equipped with a pressure transducer and a temperature sensor. The volume of the cell and the connecting tubing is carefully calibrated.

  • Solvent Charging and Degassing: A known mass of the degassed solvent is charged into the equilibrium cell.

  • Gas Expansion: A known amount of this compound from a gas reservoir of known volume and pressure is expanded into the evacuated equilibrium cell. The initial pressure after expansion is recorded.

  • Equilibration: The system is maintained at a constant temperature, and the mixture is agitated until the pressure stabilizes, indicating that equilibrium has been reached.

  • Data Analysis: The amount of dissolved gas is calculated from the pressure drop, the volumes of the gas and liquid phases, and the temperature, using an appropriate equation of state for the gas phase.

G cluster_setup System Setup cluster_process Measurement Process cluster_output Data Output Apparatus Apparatus Known Volume Cell Pressure & Temp Sensors GasIntro Gas Introduction Expand known amount of CHF3 Record Initial Pressure Solvent Solvent Known Mass Degassed Equilibrium Equilibration Constant Temperature Agitation Record Final Pressure GasIntro->Equilibrium Calculation Calculation Determine dissolved amount from Pressure Drop Equilibrium->Calculation Solubility Solubility Data Calculation->Solubility

Workflow for the isochoric saturation method.
Vapor-Liquid Equilibrium (VLE) Apparatus with Sampling

For obtaining comprehensive phase equilibrium data, a static-analytic apparatus with sampling capabilities is often employed. This method allows for the determination of the composition of both the liquid and vapor phases at equilibrium.

Detailed Methodology:

  • Equilibrium Cell: A thermostated high-pressure equilibrium cell, often equipped with sapphire windows for visual observation, is used.[6]

  • Component Introduction: Known amounts of this compound and the organic solvent are charged into the cell.

  • Equilibration: The mixture is stirred at a constant temperature until thermal and phase equilibrium is achieved, as indicated by stable pressure and temperature readings.

  • Phase Sampling: Once at equilibrium, small samples of the liquid and vapor phases are withdrawn using high-pressure capillary samplers.

  • Compositional Analysis: The composition of the withdrawn samples is determined using an analytical technique, most commonly gas chromatography (GC).

Logical Workflow for Solvent Selection in Pharmaceutical Processes

The choice of a solvent is a critical decision in the development of pharmaceutical processes, especially when gaseous reagents like this compound are involved in synthesis (e.g., trifluoromethylation reactions). The following diagram illustrates a logical workflow for solvent selection, emphasizing the importance of solubility alongside other key parameters.

G start Define Process Requirements (Reaction Type, Temperature, Pressure) screen1 Initial Solvent Screening (Safety, Health, Environmental) start->screen1 decision1 Solvent Passes SHE Criteria? screen1->decision1 solubility Evaluate CHF3 Solubility (Experimental Data or Predictive Models) decision1->solubility Yes reject Reject Solvent decision1->reject No decision2 Sufficient Solubility? solubility->decision2 compatibility Assess Chemical Compatibility (Reactant & Product Stability) decision2->compatibility Yes decision2->reject No decision3 Chemically Compatible? compatibility->decision3 process_params Evaluate Process Parameters (Boiling Point, Viscosity, etc.) decision3->process_params Yes decision3->reject No decision4 Favorable Process Parameters? process_params->decision4 select Select Optimal Solvent decision4->select Yes decision4->reject No

A decision-making workflow for solvent selection in processes involving this compound.

This workflow provides a systematic approach for researchers and drug development professionals to select an appropriate solvent for processes involving this compound. By considering safety, health, and environmental factors upfront, followed by a critical evaluation of solubility, chemical compatibility, and process parameters, an optimal solvent can be identified that ensures process efficiency, safety, and sustainability.

Conclusion

This technical guide has summarized the available quantitative and qualitative data on the solubility of this compound in a variety of organic solvents. While data for aromatic hydrocarbons, alcohols, and N,N-dimethylformamide are available, further experimental work is needed to quantify the solubility of this compound in other pharmaceutically relevant solvents such as a broader range of ketones, esters, and ethers. The detailed experimental protocols and the logical workflow for solvent selection provided herein offer valuable resources for researchers, scientists, and drug development professionals working with this important fluorinated compound.

References

Trifluoromethane: A Comprehensive Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety information for trifluoromethane (CHF₃), a colorless, non-flammable gas commonly used as a refrigerant and in plasma etching processes in laboratory settings.[1][2] Understanding the potential hazards and proper handling procedures is critical to ensure the safety of all personnel. This document summarizes key data from safety data sheets (SDS), outlines experimental protocols for safety assessments, and provides visual workflows for safe laboratory practices.

Core Safety and Hazard Information

This compound is classified as a liquefied gas under pressure and may explode if heated.[3][4] While not flammable, it is an asphyxiant in high concentrations, displacing oxygen and potentially causing rapid suffocation.[3][5] Direct contact with the liquid or rapidly expanding gas can cause frostbite.[3]

Health Effects

Inhalation of high concentrations of this compound can depress the central nervous system, leading to dizziness, lightheadedness, and loss of consciousness.[5][6] It may also cause cardiac arrhythmias.[6] In case of exposure, it is crucial to move the individual to fresh air and seek medical attention.[7] For skin contact leading to frostbite, the affected area should be immediately warmed with lukewarm water not exceeding 105°F (41°C).[3]

Fire and Explosion Hazards

This compound is not flammable and does not have upper or lower explosion limits.[3][5] However, containers of this compound may rupture or explode when exposed to fire or high heat.[6][8] In the event of a fire, use an extinguishing agent appropriate for the surrounding fire and cool containers with a water spray from a safe distance.[5][6] Firefighting may produce poisonous gases, including hydrogen fluoride.[6]

Quantitative Safety Data

The following tables summarize the key quantitative safety and physical property data for this compound, compiled from various safety data sheets.

Physical and Chemical Properties
Property Value
Molecular FormulaCHF₃[3]
Molecular Mass70.01 g/mol [3]
Boiling Point-82.1°C to -84°C[1][9]
Melting Point-155.2°C to -160°C[9][10]
Vapor Pressure635 psi (43.2 atm) at 21°C[9][10]
Vapor Density2.43 (Air = 1)[2][9]
Water SolubilitySlightly soluble[9]
AppearanceColorless gas[3]
OdorEthereal/Odorless[3][9]
Toxicity Data
Parameter Value
LC₅₀ (Inhalation, Rat) > 663,000 ppm (4 hours)[11][12]
Cardiac Sensitization (Dog) No potential at concentrations up to 30% in air[11]
Exposure Limits
Parameter Value
DuPont Acceptable Exposure Limit (AEL) 1000 ppm (8 & 12-hour TWA)[11]
OSHA PEL No specific limit established; simple asphyxiant[5][6]
ACGIH TLV No specific limit established; simple asphyxiant[5][6]

Experimental Protocols

Detailed methodologies for key safety experiments are crucial for a comprehensive understanding of the data presented in safety data sheets. The following sections outline the protocols for determining acute inhalation toxicity and flammability limits.

Acute Inhalation Toxicity (LC₅₀) Determination

The 4-hour inhalation Lethal Concentration 50 (LC₅₀) for this compound in rats was determined to be greater than 663,000 ppm.[11][12] The experimental protocol for such a study is guided by the OECD Test Guideline 403 for Acute Inhalation Toxicity.

Objective: To determine the median lethal concentration (LC₅₀) of a substance in an animal model following a single, short-term inhalation exposure.

Methodology:

  • Animal Selection: Healthy, young adult rats of a common laboratory strain are used. At least five animals per sex are assigned to each concentration group.[13]

  • Exposure Apparatus: The exposure is conducted in a dynamic inhalation chamber that ensures a stable and uniform concentration of the test substance in the air.[7] Nose-only or whole-body exposure systems can be used, with nose-only being preferred for aerosols and vapors that might condense.[3]

  • Concentration and Exposure: A range of concentrations of this compound mixed with air is administered to different groups of animals for a continuous period of 4 hours.[13] A control group is exposed to clean, filtered air under the same conditions. The concentration in the chamber is monitored continuously.

  • Observation Period: Following the 4-hour exposure, the animals are observed for at least 14 days.[14] All signs of toxicity, including changes in behavior, and any mortalities are recorded.

  • Data Analysis: The LC₅₀ value, which is the concentration estimated to cause mortality in 50% of the test animals, is calculated using appropriate statistical methods.[13]

Flammability Limit Determination

This compound is non-flammable.[3] The determination of flammability limits for gases is typically performed according to standards such as ASTM E681.

Objective: To determine the lower and upper concentration limits of a gas in the air that can propagate a flame.

Methodology:

  • Apparatus: A closed, spherical or cylindrical vessel equipped with an ignition source (e.g., an electric spark) and a pressure sensor is used.

  • Mixture Preparation: A known concentration of the test gas is mixed with air inside the vessel.

  • Ignition: The ignition source is activated, and the pressure change inside the vessel is monitored.

  • Flame Propagation Assessment: Flame propagation is determined by visual observation or a significant pressure rise (typically a 5-10% increase from the initial pressure).

  • Limit Determination: The concentration of the test gas is varied incrementally. The Lower Flammable Limit (LFL) is the lowest concentration at which flame propagation occurs, and the Upper Flammable Limit (UFL) is the highest concentration.[5]

Laboratory Safety and Handling Workflows

To ensure the safe handling of this compound in a laboratory setting, a structured workflow should be followed. The diagrams below, generated using the DOT language, illustrate the logical relationships in safety procedures and a typical experimental workflow for toxicity testing.

Trifluoromethane_Safety_Workflow cluster_prep Preparation & Handling cluster_use Gas Use & Storage cluster_emergency Emergency Response a Conduct Risk Assessment b Review Safety Data Sheet (SDS) a->b c Ensure Adequate Ventilation b->c d Inspect Cylinder and Equipment c->d e Wear Appropriate PPE (Safety glasses, gloves) d->e f Connect to System with Backflow Preventer e->f Proceed to Use g Open Valve Slowly f->g h Monitor for Leaks g->h i Close Valve After Use h->i k Leak Detected h->k Leak j Store in a Cool, Well-Ventilated Area Away from Heat Sources i->j i->j Storage Protocol l Evacuate Area k->l m Ventilate Space l->m n If Safe, Stop Gas Flow m->n o For Large Leaks, Use SCBA n->o p Contact Emergency Services o->p

Figure 1: Logical workflow for safe handling of this compound in a laboratory.

Acute_Inhalation_Toxicity_Workflow cluster_setup Experimental Setup cluster_exposure Exposure Phase (4 hours) cluster_post_exposure Post-Exposure & Analysis A Select & Acclimatize Test Animals (Rats) B Prepare Inhalation Chamber A->B C Calibrate Gas Delivery and Monitoring System B->C D Assign Animals to Control & Test Groups C->D Begin Experiment E Expose Test Groups to Varied CHF3 Concentrations D->E F Expose Control Group to Filtered Air D->F G Continuously Monitor Chamber Atmosphere E->G F->G H Transfer Animals to Observation Cages G->H End Exposure I Observe for 14 Days: Record Toxicity Signs & Mortality H->I J Perform Necropsy on All Animals I->J K Statistically Analyze Data to Determine LC50 J->K

Figure 2: Experimental workflow for determining acute inhalation toxicity (LC₅₀).

References

An In-depth Technical Guide to the Chemical Compatibility of Trifluoromethane with Laboratory Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of trifluoromethane (CHF₃), also known as HFC-23 or R-23, with a wide range of materials commonly found in laboratory and pharmaceutical development settings. Understanding these interactions is crucial for ensuring the integrity of experiments, the safety of personnel, and the longevity of equipment.

This compound is a colorless, non-flammable gas at standard conditions and is often used as a specialty refrigerant and in chemical synthesis.[1][2] Its chemical inertness is a key property, but interactions with various materials, particularly polymers, can still occur, leading to changes in material properties.

Chemical Compatibility Data

The following tables summarize the known compatibility of this compound with various laboratory materials. The data is compiled from a combination of manufacturer's specifications and scientific literature. It is important to note that while qualitative ratings are provided directly for this compound where available, quantitative data is often limited. In such cases, data for similar hydrofluorocarbons (HFCs) is presented to provide an estimate of the potential effects. All data should be used as a guideline, and for critical applications, material testing under end-use conditions is strongly recommended.

Elastomers

Elastomers are widely used for seals, O-rings, and tubing in laboratory equipment. Their compatibility with this compound is critical to prevent leaks and contamination. Common failure modes for elastomers exposed to incompatible chemicals include swelling, hardening, cracking, and a reduction in mechanical strength.[3]

MaterialCommon NamesThis compound Compatibility RatingTypical Change in Properties (with similar HFCs)
Fluoroelastomer FKM, Viton®Excellent [3]Volume Swell: < 5% Hardness Change: -5 to +5 Shore A
Perfluoroelastomer FFKM, Kalrez®Excellent Volume Swell: < 2% Hardness Change: -3 to +3 Shore A
Nitrile Rubber NBR, Buna-NGood to Fair Volume Swell: 5 - 20% Hardness Change: -15 to -5 Shore A
Ethylene Propylene Diene Monomer EPDMGood Volume Swell: < 10% Hardness Change: -10 to +5 Shore A

Note: The quantitative data presented for "Typical Change in Properties" is based on studies with similar HFC refrigerants and should be considered indicative for this compound.[4]

Plastics

Plastics are integral to modern laboratories, found in everything from beakers and tubing to instrument housings. Chemical attack on plastics can manifest as swelling, dissolution, stress cracking, or a loss of tensile strength and flexibility.

MaterialCommon NamesThis compound Compatibility RatingTypical Change in Properties (with similar HFCs)
Polytetrafluoroethylene PTFE, Teflon®Excellent Change in Mass: < 0.1% Change in Tensile Strength: < 5%
Polyetheretherketone PEEKExcellent [1]Change in Mass: < 0.2% Change in Tensile Strength: < 5%
Polypropylene PPGood Change in Mass: < 1% Change in Tensile Strength: < 10%
Polyethylene (High-Density) HDPEGood Change in Mass: < 1% Change in Tensile Strength: < 10%
Polycarbonate PCFair to Poor Potential for stress cracking and loss of clarity.

Note: The quantitative data presented for "Typical Change in Properties" is based on studies with similar HFC refrigerants and should be considered indicative for this compound.[4]

Metals

This compound is generally non-corrosive to common laboratory metals under normal conditions.[1] However, at elevated temperatures and pressures, or in the presence of impurities, some reactions may be possible.

MaterialCommon NamesThis compound Compatibility Rating
Stainless Steel (304, 316) -Excellent
Aluminum -Excellent
Brass -Excellent

Experimental Protocols for Chemical Compatibility Testing

For critical applications, it is essential to conduct specific compatibility testing. The following are generalized protocols based on ASTM standards for evaluating the resistance of plastics and elastomers to chemical reagents.

ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents

This standard provides a framework for assessing the effect of chemicals on plastics by measuring changes in their physical and mechanical properties.[5]

Methodology:

  • Specimen Preparation: Prepare at least three test specimens of the plastic material with known dimensions and weight.

  • Initial Property Measurement: Measure and record the initial weight, dimensions, and mechanical properties (e.g., tensile strength and elongation at break) of the specimens.

  • Immersion: Immerse the specimens in a sealed container filled with liquid this compound (or a saturated atmosphere of gaseous this compound) at a specified temperature and for a predetermined duration. A control set of specimens should be maintained in a similar environment without the chemical.

  • Post-Immersion Analysis: After the exposure period, remove the specimens, allow them to return to ambient temperature, and re-measure their weight and dimensions.

  • Mechanical Testing: Conduct mechanical tests on the exposed and control specimens to determine any changes in properties like tensile strength and elongation.

  • Data Analysis: Calculate the percentage change in weight, dimensions, and mechanical properties. Report any visual changes such as discoloration, swelling, or cracking.

ASTM D471: Standard Test Method for Rubber Property—Effect of Liquids

This method is used to determine the changes in properties of elastomers after immersion in a liquid.[6]

Methodology:

  • Specimen Preparation: Prepare standardized test specimens of the elastomer material.

  • Initial Measurements: Measure and record the initial mass, volume (by displacement), and hardness (using a durometer) of the specimens.

  • Immersion: Place the specimens in a pressure vessel containing liquid this compound. The vessel is then sealed and maintained at a specified temperature for a set duration (e.g., 72 hours).

  • Post-Immersion Measurements: After the immersion period, cool the vessel, remove the specimens, and quickly blot them dry. Immediately re-measure the mass, volume, and hardness.

  • Calculation of Swell and Property Changes:

    • Percent Volume Swell: [ (Final Volume - Initial Volume) / Initial Volume ] * 100

    • Percent Mass Change: [ (Final Mass - Initial Mass) / Initial Mass ] * 100

    • Change in Hardness: Final Hardness - Initial Hardness (in Shore A points)

Visualizations

The following diagrams illustrate key workflows and relationships in chemical compatibility testing.

Chemical_Compatibility_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_reporting 4. Reporting Start Start Select_Material Select Material to Test Start->Select_Material Prepare_Specimens Prepare Standardized Test Specimens Select_Material->Prepare_Specimens Initial_Measurements Initial Measurements (Weight, Dimensions, Hardness, Tensile Strength) Prepare_Specimens->Initial_Measurements Immerse_in_CHF3 Immerse in this compound Initial_Measurements->Immerse_in_CHF3 Control_Group Maintain Control Group (No CHF3) Initial_Measurements->Control_Group Post_Measurements Post-Exposure Measurements Immerse_in_CHF3->Post_Measurements Control_Group->Post_Measurements Calculate_Changes Calculate % Change (Swell, Weight, Mechanical Properties) Post_Measurements->Calculate_Changes Visual_Inspection Visual Inspection (Cracking, Discoloration) Post_Measurements->Visual_Inspection Report Generate Compatibility Report Calculate_Changes->Report Visual_Inspection->Report End End Report->End

Caption: Experimental workflow for chemical compatibility testing.

Logical_Relationship cluster_factors Influencing Factors cluster_effects Material Effects Temp Temperature Swell Swelling / Shrinkage Temp->Swell Degradation Visual Degradation Temp->Degradation Pressure Pressure Pressure->Swell Duration Exposure Duration Hardness Change in Hardness Duration->Hardness Duration->Degradation Concentration Chemical Concentration Mech_Props Degradation of Mechanical Properties Concentration->Mech_Props

Caption: Factors influencing material compatibility with chemicals.

References

An In-depth Technical Guide to the Molecular Geometry of Trifluoromethane (CHF₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular geometry of trifluoromethane (CHF₃), also known as fluoroform. The document details its structural parameters, the experimental protocols used for their determination, and a visual representation of its geometry.

Core Molecular Structure

This compound is a molecule of significant interest in various fields, including materials science and as a refrigerant.[1][2] Its molecular structure is foundational to understanding its physical and chemical properties. The central carbon atom is bonded to one hydrogen atom and three fluorine atoms.[3]

According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the four bonding pairs of electrons around the central carbon atom arrange themselves to minimize repulsion, resulting in a tetrahedral electron and molecular geometry.[3][4][5] The carbon atom undergoes sp³ hybridization to form four equivalent sigma bonds.[3][6] Due to the presence of different atoms (one hydrogen and three fluorines), the molecule is asymmetrical, belonging to the C₃ᵥ point group .[2][7][8] This asymmetry in the distribution of polar C-F bonds results in a net dipole moment, making this compound a polar molecule .[4]

Quantitative Molecular Data

The precise bond lengths and angles of this compound have been determined through various spectroscopic techniques. While the ideal tetrahedral angle is 109.5°, the differing electronegativities and sizes of the hydrogen and fluorine atoms cause slight deviations from this ideal geometry.[9]

ParameterExperimental ValueReference
C-H Bond Length 1.091 Å (109.1 pm)[7]
C-F Bond Length 1.328 Å (132.8 pm)[7]
F-C-F Bond Angle 108.1° - 108.4°
H-C-F Bond Angle ~109.5° (inferred)[3]
Point Group C₃ᵥ[2][7][8]

Molecular Geometry Visualization

The following diagram illustrates the tetrahedral structure of this compound, indicating the spatial arrangement of its constituent atoms.

trifluoromethane_geometry C C H H C->H 1.091 Å F1 F C->F1 1.328 Å F2 F C->F2 1.328 Å F3 F C->F3 1.328 Å

Figure 1. Tetrahedral geometry of this compound (CHF₃).

Experimental Protocols for Structural Determination

The determination of the molecular geometry of gaseous molecules like this compound is primarily achieved through high-resolution spectroscopic methods. The principal techniques employed are Gas Electron Diffraction (GED) and Microwave Spectroscopy.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful method for determining the precise bond lengths and angles of molecules in the gas phase.[6]

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (approx. 0.2 mm diameter).[6] This creates a molecular beam that intersects with an electron beam.

  • Electron Beam Generation: A high-energy beam of electrons is generated from an electron gun, accelerated by a potential of several thousand volts.[6]

  • Scattering: The electron beam is directed at the molecular beam. The electrons are scattered by the electrostatic potential of the atoms in the CHF₃ molecules.

  • Detection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.[6] To compensate for the steep drop in intensity at wider scattering angles, a rotating sector is often placed in front of the detector.[6]

  • Data Analysis: The one-dimensional diffraction pattern is a function of the scattering angle and intensity. This data is converted into a molecular scattering function. By fitting this experimental curve to a theoretical model based on assumed bond lengths and angles, a refined molecular structure is determined.[6]

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate data on the rotational constants of a molecule, from which its moments of inertia and, subsequently, its geometry can be derived.[8][10]

Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a sample cell under low pressure.

  • Microwave Radiation: The sample is irradiated with microwave radiation over a range of frequencies.

  • Absorption and Detection: As the frequency of the microwaves is swept, the molecules absorb energy at specific frequencies corresponding to transitions between quantized rotational energy levels. This absorption is detected, generating a rotational spectrum.

  • Spectral Analysis: The frequencies of the absorption lines in the spectrum are used to determine the rotational constants (A, B, C) of the molecule.[8] For a symmetric top molecule like CHF₃, these constants are related to the principal moments of inertia.

  • Structural Determination: The moments of inertia are functions of the atomic masses and their positions within the molecule. By analyzing the rotational constants, often in conjunction with data from isotopic substitution (e.g., using deuterium (B1214612) or ¹³C), the precise bond lengths and angles can be calculated.[8][11]

Vibrational Spectroscopy (Infrared and Raman)

While primarily used to study molecular vibrations, rovibrational spectroscopy can provide complementary structural information.[5]

Methodology:

  • IR Spectroscopy: An infrared light beam is passed through the gaseous CHF₃ sample. The molecule absorbs light at specific frequencies corresponding to its vibrational modes.[2]

  • Raman Spectroscopy: The sample is irradiated with a high-intensity monochromatic laser. The scattered light is collected and analyzed. A small fraction of the scattered light will have different frequencies due to interactions with the molecule's vibrational modes.[12]

  • Rovibrational Structure: In the gas phase, vibrational transitions are accompanied by rotational transitions. The fine structure observed in the vibrational bands can be analyzed to yield rotational constants, which, as with microwave spectroscopy, can be used to deduce structural parameters.[5]

References

A Technical Guide to the Biological Generation of Trifluoromethane: Current Understanding and Future Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The biological synthesis of trifluoromethane (CHF₃), a compound of significant interest in medicinal and materials chemistry, is not a known natural process. However, the burgeoning fields of synthetic biology and metabolic engineering offer tantalizing possibilities for its de novo biosynthesis. This technical guide provides a comprehensive overview of the current understanding of enzymatic fluorination and explores potential biosynthetic pathways for this compound. We delve into the foundational enzyme for biological C-F bond formation, the fluorinase, and discuss strategies for engineering novel enzymatic functions for trifluoromethylation. This document serves as a resource for researchers aiming to pioneer the biological production of this valuable molecule, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing hypothetical metabolic pathways.

Introduction: The Allure of Biological Trifluoromethylation

The trifluoromethyl group is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. Traditionally, the synthesis of trifluoromethylated compounds relies on chemical methods that often require harsh conditions and specialized reagents. A biological route to this compound and other trifluoromethylated precursors would offer a more sustainable and potentially more selective alternative. While nature has not yet been found to produce this compound, it has provided a blueprint for enzymatic carbon-fluorine bond formation.

The Keystone of Biological Fluorination: The Fluorinase Enzyme

The only known enzyme capable of forming a carbon-fluorine bond is the 5'-deoxy-5'-fluoroadenosine (5'-FDA) synthase, commonly known as fluorinase.[1] This enzyme, first isolated from the bacterium Streptomyces cattleya, catalyzes the S(_{N})2 reaction between S-adenosyl-L-methionine (SAM) and a fluoride (B91410) ion to produce 5'-FDA and L-methionine.[1]

Kinetic Properties of Fluorinases

Several fluorinase enzymes have been identified and characterized from various microorganisms. While they share a high degree of sequence homology, their kinetic parameters exhibit some variation. A summary of these properties is presented in Table 1. The turnover number (k(_{cat})) of known fluorinases is generally low, which is attributed to the high desolvation energy of the fluoride ion.[1]

Table 1: Comparative Enzyme Kinetic Data of Fluorinases
Fluorinase Source Substrate K({M}) (µM) k({cat}) (min
1^{-1}−1
)
Reference
Streptomyces cattleyaSAM29.20.083[2]
Streptomyces sp. MA37 (FlA1)SAM82.40.262[3]
Nocardia brasiliensisSAM27.80.122[2]
Actinoplanes sp. N902-109SAM--[1]
Streptomyces xinghaiensisSAM--[2]
FlA-K237E (engineered trimer)SAM206.30.20[4]

Note: Kinetic parameters can vary based on assay conditions. Please refer to the original publications for detailed experimental setups.

The Natural Biosynthetic Pathway Initiated by Fluorinase

In S. cattleya, the 5'-FDA produced by the fluorinase is the first committed intermediate in the biosynthesis of the monofluorinated metabolites fluoroacetate (B1212596) and 4-fluorothreonine.[5] This pathway involves a series of enzymatic steps to convert the fluorinated ribose moiety into these final products.

Fluorometabolite_Biosynthesis SAM S-Adenosyl-L-methionine (SAM) Fluorinase Fluorinase (5'-FDA Synthase) SAM->Fluorinase F_ion Fluoride Ion (F⁻) F_ion->Fluorinase FDA 5'-Fluoro-5'-deoxyadenosine (5'-FDA) Fluorinase->FDA L-Methionine Phosphorylation Phosphorylation FDA->Phosphorylation FDA_P 5'-FDA-Phosphate Phosphorylation->FDA_P Adenine_release Adenine Release FDA_P->Adenine_release FR_1_P 5-Fluoro-5-deoxy-D-ribose-1-phosphate Adenine_release->FR_1_P Adenine Isomerization Isomerization FR_1_P->Isomerization FRu_1_P (3R,4S)-5'-Fluoro-5'deoxy- D-ribulose-1-phosphate Isomerization->FRu_1_P Aldolase Aldolase FRu_1_P->Aldolase Fluoroacetaldehyde Fluoroacetaldehyde Aldolase->Fluoroacetaldehyde Oxidation Oxidation Fluoroacetaldehyde->Oxidation Threonine_synthase Threonine Synthase Fluoroacetaldehyde->Threonine_synthase Fluoroacetate Fluoroacetate Oxidation->Fluoroacetate Fluorothreonine 4-Fluorothreonine Threonine_synthase->Fluorothreonine TFA_Decarboxylation_Pathway TFA Trifluoroacetic Acid (TFA) Hypothetical_Decarboxylase Hypothetical Trifluoroacetate Decarboxylase TFA->Hypothetical_Decarboxylase CHF3 This compound (CHF₃) Hypothetical_Decarboxylase->CHF3 CO₂ Fluorinase_Purification_Workflow Start Start Gene_Synthesis Codon-Optimized Gene Synthesis Start->Gene_Synthesis Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Cell_Harvest Cell Harvest & Lysis Expression->Cell_Harvest Purification IMAC Purification Cell_Harvest->Purification Analysis SDS-PAGE Analysis Purification->Analysis End Purified Fluorinase Analysis->End

References

An In-depth Technical Guide to Trifluoromethane (CAS Number: 75-46-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethane, also known as fluoroform or HFC-23, is a hydrofluorocarbon with the chemical formula CHF₃.[1] It is a colorless, odorless, non-flammable gas at standard conditions.[1][2] While historically used as a refrigerant, its unique properties have made it a valuable reagent in organic synthesis, particularly for the introduction of the trifluoromethyl (CF₃) group into organic molecules.[3][4] The incorporation of the CF₃ group can significantly enhance the therapeutic efficacy, metabolic stability, and binding affinity of drug candidates.[3] This guide provides a comprehensive overview of the physicochemical properties, safety information, synthesis, and applications of this compound, with a focus on its relevance to chemical research and drug development.

Physicochemical Properties

This compound is a stable compound characterized by strong carbon-fluorine bonds.[3] Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValue
CAS Number 75-46-7
Molecular Formula CHF₃
Molecular Weight 70.014 g/mol [2]
Appearance Colorless gas[2]
Odor Odorless[2]
Boiling Point -82.0 °C to -84.4 °C[2][5]
Melting Point -155.18 °C to -160 °C[2][6]
Density (gas, 15 °C, 1 bar) 2.946 kg/m ³[7]
Vapor Density (air = 1) 2.43[6]
Vapor Pressure (at 21 °C) 635 psi[6]
Water Solubility (at 25 °C) 1 g/L to 4.09 x 10³ mg/L[2][7]
log Kow (Octanol-Water Partition Coefficient) 0.64[2]
Table 2: Safety and Hazard Information for this compound
PropertyValue
Flammability Non-flammable[2]
GHS Hazard Statements H280: Contains gas under pressure; may explode if heated[8]
Primary Hazards Compressed Gas, Simple Asphyxiant[2]
Occupational Hazards May displace oxygen and cause rapid suffocation. Contact with liquid may cause frostbite.[8]
Global Warming Potential (100-Year) 14,800[2]

Synthesis and Purification

Industrial Production

This compound is primarily generated as a byproduct during the manufacturing of chlorodifluoromethane (B1668795) (HCFC-22).[3] The process involves halogen exchange reactions, and the formation of this compound is influenced by factors such as temperature, pressure, and catalyst concentration.[3]

Laboratory Synthesis

A common laboratory-scale synthesis involves the reaction of iodoform (B1672029) or bromoform (B151600) with a fluorinating agent. An efficient historical method first converts bromoform to bromodifluoromethane (B75531) using antimony trifluoride, followed by a final fluorination step with mercury fluoride (B91410).[7]

A more contemporary patented method involves passing a mixed gas of chloroform (B151607) and hydrogen fluoride through a tubular fixed-bed reactor containing a catalyst.[9] The catalyst consists of a mixture of chromium salt and La₃F₃ on a carrier such as aluminum oxide or activated carbon.[9] The product, this compound, is then isolated by rectification.[9]

A general procedure based on the principles outlined in patent CN103012052A is as follows:

  • Catalyst Preparation: Prepare a catalyst bed comprising a mixture of a chromium salt and La₃F₃ supported on activated carbon.

  • Reaction Setup: Place the catalyst in a tubular fixed-bed reactor.

  • Reaction Conditions: Introduce a gaseous mixture of chloroform and hydrogen fluoride (molar ratio of 1:3 to 1:7) into the reactor.[9] Maintain the reaction temperature between 220-350 °C and the pressure between 2-20 atmospheres.[9] The residence time of the gas mixture in the reactor should be between 10 to 35 seconds.[9]

  • Product Isolation: The effluent gas from the reactor, containing this compound, is passed through a rectification column to separate the pure product.

G General Workflow for Catalytic Synthesis of this compound cluster_reactants Reactants cluster_reactor Reaction cluster_purification Purification cluster_product Product Chloroform Chloroform (CHCl₃) Reactor Tubular Fixed-Bed Reactor (Catalyst: Cr salt + La₃F₃) 220-350 °C, 2-20 atm Chloroform->Reactor HF Hydrogen Fluoride (HF) HF->Reactor Rectification Rectification Column Reactor->Rectification Effluent Gas Product This compound (CHF₃) Rectification->Product Purified Product G Flow Chemistry Workflow for Nucleophilic Trifluoromethylation cluster_reagents Reagents cluster_process Process cluster_output Output CHF3 This compound (CHF₃) Gas Mixer Flow Reactor / Mixer CHF3->Mixer Base Strong Base (e.g., KHMDS) Base->Mixer Electrophile Electrophile (e.g., R₂C=O) Electrophile->Mixer Analysis In-line Analysis (FTIR / NMR) Mixer->Analysis Product Trifluoromethylated Product Mixer->Product Reaction & Quenching G Conceptual Role of CF₃ Group in Drug-Target Interaction cluster_drug Drug Molecule cluster_target Biological Target cluster_effect Enhanced Properties Drug Bioactive Scaffold CF3 CF₃ Group Target Protein Target (e.g., Kinase in a Signaling Pathway) Drug->Target Binds to Stability Metabolic Stability CF3->Stability Increases Affinity Binding Affinity CF3->Affinity Improves Lipophilicity Lipophilicity CF3->Lipophilicity Increases

References

An In-depth Technical Guide on the Atmospheric Fate of Trifluoromethane (CHF₃)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trifluoromethane (CHF₃), also known as HFC-23, is a potent synthetic greenhouse gas with a long atmospheric lifetime. Its environmental fate is primarily dictated by its slow reaction with hydroxyl radicals in the troposphere. This document provides a comprehensive overview of the atmospheric chemistry of CHF₃, including its degradation pathways, atmospheric lifetime, and global warming potential. Detailed quantitative data are presented, along with the experimental methodologies used for their determination.

Introduction

This compound is a hydrofluorocarbon (HFC) used as a refrigerant, a fire suppression agent, and in the semiconductor industry for plasma etching.[1] It is also generated as an unavoidable by-product during the manufacture of chlorodifluoromethane (B1668795) (HCFC-22).[2] While not an ozone-depleting substance, CHF₃ is a significant greenhouse gas due to its ability to trap heat in the atmosphere.[2][3] A ton of HFC-23 in the atmosphere has an equivalent warming effect to 11,700-14,800 tons of carbon dioxide over a 100-year period.[2][3] Understanding its atmospheric fate is therefore critical for climate modeling and environmental policy.

Atmospheric Degradation Pathways

The primary removal mechanism for this compound from the atmosphere is its reaction with photochemically-produced hydroxyl radicals (•OH).[4] Due to its chemical stability, this reaction is extremely slow, leading to a long atmospheric persistence.

Key characteristics of CHF₃ degradation:

  • Reaction with Hydroxyl Radicals: The dominant degradation pathway for gas-phase this compound is its reaction with hydroxyl radicals.[4] The half-life for this specific reaction is estimated to be between 140 and 160 years.[4]

  • Direct Photolysis: this compound does not possess chromophores that absorb light at wavelengths greater than 290 nm.[4] Consequently, it is not susceptible to direct degradation by sunlight (photolysis) in the troposphere.[4]

  • Stratospheric Diffusion: The slow degradation in the lower atmosphere allows for gradual diffusion of some CHF₃ into the stratosphere, with an estimated diffusion half-life of about 20 years.[4][5]

The initial reaction with the hydroxyl radical proceeds as follows:

CHF₃ + •OH → •CF₃ + H₂O

The resulting trifluoromethyl radical (•CF₃) is then subject to further reactions in the atmosphere, primarily with molecular oxygen, leading to a cascade of reactions that ultimately form stable, water-soluble products.

Quantitative Atmospheric Data

The environmental impact of this compound is quantified by its atmospheric lifetime and its Global Warming Potential (GWP). These values are summarized below.

Table 1: Atmospheric Lifetime and Global Warming Potentials (GWPs) of this compound
ParameterValueReference(s)
Atmospheric Lifetime (Years) 234 - 295[4]
270
65.5 (Estimated based on OH reaction)[6]
Global Warming Potential (GWP)
20-Year Horizon8,200 - 15,486
100-Year Horizon9,200 - 19,691[4]
11,700 - 14,800[2]
12,400[7]
500-Year Horizon9,900 - 15,547
Table 2: Ab Initio Calculated Rate Constant for the Reaction of CHF₃ with •OH
Temperature (K)Rate Constant (k) (cm³ molecule⁻¹ s⁻¹)Reference(s)
2981.034 x 10⁻¹⁶[6]

Experimental Protocols

The determination of the atmospheric fate of CHF₃ relies on a combination of laboratory studies, atmospheric measurements, and computational modeling.

Laboratory Studies: Reaction Rate Measurements

The rate of reaction between CHF₃ and hydroxyl radicals is a critical parameter for determining its atmospheric lifetime. These rates are often measured in laboratory chamber studies.

  • Methodology:

    • Reaction Chamber: Experiments are typically conducted in Teflon chambers.[8]

    • Radical Generation: Hydroxyl radicals are generated in situ through established photochemical methods, such as the photolysis of hydrogen peroxide (H₂O₂) or ozone (O₃) in the presence of water vapor.[8]

    • Reactant Monitoring: this compound is introduced into the chamber, and its concentration is monitored over time as it reacts with the OH radicals. The decay of CHF₃ is typically measured using spectrometric techniques like Fourier-transform infrared (FTIR) spectroscopy.[8]

    • Data Analysis: The rate constant for the reaction is derived from the observed decay rate of CHF₃.

Atmospheric Modeling and Lifetime Calculation

Atmospheric lifetimes are often calculated rather than directly measured. These calculations integrate laboratory-derived reaction rates with global atmospheric models.

  • Methodology:

    • Model Input: The experimentally determined rate constant for the CHF₃ + •OH reaction is used as a primary input.

    • Atmospheric Simulation: A 2-D or 3-D atmospheric model (e.g., the AGAGE 2-D 12-box model) simulates the global distribution and concentration of hydroxyl radicals.[2]

    • Lifetime Calculation: The model calculates the global atmospheric lifetime of CHF₃ by simulating its removal rate based on the OH radical concentration and the reaction rate constant across different atmospheric regions and altitudes.

    • Validation: Model outputs are often validated against long-term, real-world measurements of atmospheric CHF₃ concentrations from global monitoring networks like the Advanced Global Atmospheric Gases Experiment (AGAGE).[2]

Computational Chemistry Methods

Theoretical ab initio calculations are employed to investigate the reaction mechanism and energetics, providing insights that complement experimental findings.

  • Methodology:

    • Quantum Chemical Calculations: High-level quantum chemistry methods (e.g., QCISD/6-311G//MP2/6-311G ) are used to model the potential energy surface of the reaction between CHF₃ and the hydroxyl radical.[6]

    • Barrier and Rate Constant Determination: These calculations determine the energy barrier for the reaction and the structure of the transition state.[6] This information is then used with Transition State Theory to calculate the reaction rate constant.[6] These theoretical values are compared with experimental results to validate the proposed reaction mechanism.[6]

Visualization of Atmospheric Degradation

The following diagrams illustrate the primary degradation pathway of this compound in the atmosphere and a simplified workflow for determining its atmospheric lifetime.

G cluster_initiation Initiation Step cluster_propagation Propagation Steps cluster_termination Termination/Final Products CHF3 This compound (CHF₃) CF3 Trifluoromethyl Radical (•CF₃) CHF3->CF3 + •OH OH Hydroxyl Radical (•OH) H2O Water (H₂O) CF3O2 CF₃O₂• Radical CF3->CF3O2 + O₂ O2 Oxygen (O₂) CF3O CF₃O• Radical CF3O2->CF3O + NO NO Nitric Oxide (NO) NO2 Nitrogen Dioxide (NO₂) COF2 Carbonyl Fluoride (COF₂) CF3O->COF2 Decomposition Final Final Products (CO₂, HF) COF2->Final + 2H₂O H2O_hydrolysis Water (H₂O) (Hydrolysis)

Caption: Primary atmospheric degradation pathway of this compound (CHF₃).

G lab lab model model data data result result A Laboratory Studies: Measure k(CHF₃ + OH) C Global Atmospheric Model A->C Input Rate Constant (k) B Atmospheric Monitoring: Measure [CHF₃] in atmosphere D Calculated Atmospheric Lifetime of CHF₃ B->D Validation Data C->D Calculate Global Loss Rate E Global OH Radical Concentration Fields E->C Input Oxidant Field

Caption: Workflow for determining the atmospheric lifetime of CHF₃.

References

An In-depth Technical Guide on the Global Warming Potential of Trifluoromethane (HFC-23)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the Global Warming Potential (GWP) of trifluoromethane (CHF₃), also known as HFC-23. It includes quantitative data from various assessment reports, details on the experimental protocols for determining its key properties, and a visualization of the GWP determination process.

Introduction to this compound (HFC-23)

This compound (CHF₃), designated HFC-23, is a potent greenhouse gas with significant implications for global warming. It is primarily generated as an unavoidable by-product during the manufacture of chlorodifluoromethane (B1668795) (HCFC-22), a substance used in refrigeration and as a feedstock for producing synthetic polymers.[1][2] Due to its long atmospheric lifetime and high efficiency in absorbing infrared radiation, HFC-23 has a very high Global Warming Potential compared to carbon dioxide (CO₂).[1][2][3] Understanding the GWP of HFC-23 is critical for accurate climate modeling and for developing effective strategies to mitigate its environmental impact.

Quantitative Data Summary

The Global Warming Potential of a gas is a measure of how much energy the emission of 1 ton of that gas will absorb over a given period, relative to the emission of 1 ton of carbon dioxide. The GWP is dependent on the gas's atmospheric lifetime and its radiative efficiency. The table below summarizes these key quantitative metrics for this compound as reported in various Intergovernmental Panel on Climate Change (IPCC) Assessment Reports and other scientific literature.

ParameterIPCC Second Assessment Report (SAR)IPCC Fourth Assessment Report (AR4)IPCC Fifth Assessment Report (AR5)IPCC Sixth Assessment Report (AR6)Other Sources
Atmospheric Lifetime (years) 264[4]270222228[5]260[6]
Radiative Efficiency (W m⁻² ppb⁻¹) Not specified0.190.19Not specified0.195[5], 0.19[7]
GWP 20-year 9,100[4]12,00012,40011,085[5]Not specified
GWP 100-year 11,700[1][4]14,800[2][8]14,80012,690[5]12,000[3]
GWP 500-year 9,800[4]Not specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

The determination of a substance's Global Warming Potential is not a direct measurement but a calculation based on two primary experimentally determined properties: its radiative efficiency and its atmospheric lifetime.

Radiative efficiency quantifies how effectively a gas absorbs infrared radiation at wavelengths where the Earth radiates heat. The primary methodology for this is Fourier Transform Infrared (FTIR) Spectroscopy .

  • Sample Preparation: A sample of pure this compound is prepared at a known concentration in a gas cell with a precisely determined optical path length.

  • Spectroscopic Measurement: An FTIR spectrometer is used to measure the absorption of infrared radiation by the sample across a range of wavelengths, typically from 500 to 4000 cm⁻¹. This provides an absorption cross-section for the molecule at high resolution.

  • Calculation: The radiative efficiency is then calculated by integrating the measured absorption cross-section over the thermal infrared emission spectrum of the Earth. This calculation often involves sophisticated radiative transfer models that account for factors like stratospheric temperature adjustments to accurately reflect the gas's forcing effect in the atmosphere. The result is expressed in units of Watts per square meter per part per billion (W m⁻² ppb⁻¹).

The atmospheric lifetime of this compound is determined by the rate at which it is removed from the atmosphere. The dominant loss process for HFC-23 is its reaction with hydroxyl radicals (OH) in the troposphere.

  • Kinetic Studies: The rate constant for the reaction between HFC-23 and OH radicals is measured in laboratory experiments over a range of temperatures and pressures that simulate atmospheric conditions. These experiments often use techniques like laser flash photolysis to generate OH radicals and monitor their decay in the presence of HFC-23.

  • Atmospheric Modeling: The experimentally determined reaction rate constants are then used as inputs for global atmospheric chemistry models. These models simulate the distribution of OH radicals and other atmospheric parameters to calculate the global average atmospheric lifetime of HFC-23. The lifetime is defined as the total amount of the gas in the atmosphere divided by its total rate of removal.

Logical Workflow for GWP Determination

The following diagram illustrates the logical relationship between the core components that lead to the calculation of the Global Warming Potential for this compound.

GWP_Determination cluster_exp Experimental Determination Emissions HFC-23 Emissions (e.g., from HCFC-22 production) Atmosphere Atmospheric Concentration Emissions->Atmosphere Accumulation Lifetime Atmospheric Lifetime (τ) ~228 years Atmosphere->Lifetime Governed by loss processes AGWP_HFC Absolute GWP (AGWP) for HFC-23 Lifetime->AGWP_HFC RE Radiative Efficiency (RE) ~0.19 W m⁻² ppb⁻¹ RE->AGWP_HFC GWP Global Warming Potential (GWP) (e.g., 12,690 over 100 years) AGWP_HFC->GWP Ratio AGWP_CO2 Absolute GWP (AGWP) for CO₂ (Reference Gas) AGWP_CO2->GWP Ratio FTIR FTIR Spectroscopy (Measures IR Absorption Cross-Section) FTIR->RE Determines RE Kinetics Kinetic Studies (Reaction with OH radicals) Kinetics->Lifetime Determines τ

References

Methodological & Application

Application Notes and Protocols for Trifluoromethane Plasma Etching of Silicon Nitride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanisms and protocols for etching silicon nitride (Si₃N₄) using trifluoromethane (CHF₃) plasma. This process is critical in various microfabrication applications, including the manufacturing of semiconductor devices and microelectromechanical systems (MEMS).

Introduction to CHF₃ Plasma Etching of Silicon Nitride

Plasma etching is a cornerstone of modern microfabrication, enabling the precise and anisotropic removal of material. For silicon nitride, hydrofluorocarbon plasmas, particularly those generated from this compound (CHF₃), are widely used. The etching process in a CHF₃ plasma is a complex interplay of chemical reactions and physical bombardment by ions, leading to the formation of volatile products. A key aspect of CHF₃ plasma etching is the simultaneous deposition of a fluorocarbon polymer film on the surfaces, which plays a crucial role in achieving high etch selectivity between different materials, such as Si₃N₄, silicon dioxide (SiO₂), and silicon (Si).[1]

The presence of hydrogen in the CHF₃ plasma is critical for the effective etching of Si₃N₄. Hydrogen reacts with the nitrogen in the silicon nitride film to form volatile species like hydrogen cyanide (HCN) and ammonia (B1221849) (NH₃), thereby promoting the etching process.[2][3][4]

Plasma Etching Mechanism

The etching of silicon nitride in a CHF₃ plasma involves several key steps, from the generation of reactive species in the plasma to their interaction with the Si₃N₄ surface and the subsequent removal of reaction byproducts.

Generation of Reactive Species

In the plasma, the CHF₃ gas dissociates into various reactive species, including fluorine radicals (F), CFₓ radicals (e.g., CF₂, CF₃), and various ions (e.g., CHF₂⁺, CF₃⁺).[5][6] The addition of other gases, such as oxygen (O₂) or argon (Ar), can further influence the plasma chemistry. For instance, O₂ can react with fluorocarbon radicals, reducing polymer deposition and increasing the concentration of F radicals.[5]

Surface Reactions and Etching Process

The etching of Si₃N₄ is a synergistic process involving both chemical reactions and physical ion bombardment.

  • Fluorocarbon Polymer Formation: CFₓ radicals contribute to the formation of a thin fluorocarbon (CₓFᵧ) polymer layer on all surfaces exposed to the plasma. The thickness and composition of this layer are critical in controlling the etch selectivity.[1][7]

  • Ion Bombardment: Energetic ions from the plasma strike the surface, providing the necessary energy to break Si-N bonds and enhance the reaction between the surface atoms and the reactive species.[8]

  • Chemical Etching: Fluorine radicals react with silicon to form volatile silicon tetrafluoride (SiF₄).

  • Role of Hydrogen: Hydrogen plays a crucial role in removing nitrogen from the Si₃N₄ film. It reacts with nitrogen to form volatile compounds like HCN.[2][3][4] This is a key reason why hydrofluorocarbon plasmas are effective for etching silicon nitride.

The overall simplified reaction can be envisioned as the fluorination of silicon and the hydrogenation of nitrogen, leading to volatile products.

Role of Additive Gases
  • Oxygen (O₂): The addition of O₂ to the CHF₃ plasma can increase the etch rate of Si₃N₄ by reacting with the fluorocarbon polymer, thus reducing its thickness and allowing more reactive species to reach the surface. However, excessive O₂ can decrease the selectivity to silicon.[5]

  • Carbon Dioxide (CO₂): Adding CO₂ can also inhibit the formation of the polymer layer while maintaining high selectivity of Si₃N₄ over Si.[5]

Quantitative Data

The following table summarizes typical etch rates and selectivities obtained during CHF₃ plasma etching of silicon nitride under various conditions as reported in the literature.

Gas MixturePower (W)Pressure (mTorr)Si₃N₄ Etch Rate (nm/min)Selectivity (Si₃N₄:Si)Selectivity (Si₃N₄:SiO₂)Reference
CHF₃1505060--[9]
CHF₃ + 9.1% CO₂-30~4010:1-[5]
CHF₃/Ar--65--[10]
CHF₃/O₂1505060--[9]
CH₃F/O₂30010Peaks near 50% O₂--[11]
CH₃F/CO₂30010Peaks near 73% CO₂--[11]

Note: Etch rates and selectivities are highly dependent on the specific reactor geometry and process parameters.

Experimental Protocols

This section provides a generalized protocol for the plasma etching of silicon nitride using a reactive ion etching (RIE) system with a CHF₃-based plasma.

Materials and Equipment
  • Substrate: Silicon wafer with a deposited silicon nitride film.

  • Masking Material: Photoresist or a hard mask (e.g., chromium).

  • Gases: this compound (CHF₃), Oxygen (O₂), Argon (Ar).

  • Equipment:

    • Reactive Ion Etching (RIE) system with a 13.56 MHz RF power supply.

    • Vacuum pump system.

    • Mass flow controllers for gas delivery.

    • Pressure gauge.

    • Substrate holder with temperature control.

    • Film thickness measurement tool (e.g., ellipsometer or profilometer).

Experimental Procedure
  • Sample Preparation:

    • Clean the silicon nitride substrate to remove any organic or particulate contamination.

    • Apply and pattern the masking material (photoresist) using standard photolithography techniques to define the areas to be etched.

  • System Preparation:

    • Vent the RIE chamber and load the prepared substrate onto the substrate holder.

    • Pump down the chamber to a base pressure typically in the range of 10⁻⁵ to 10⁻⁶ Torr to ensure a clean processing environment.

  • Etching Process:

    • Introduce the process gases (e.g., CHF₃ and O₂) into the chamber at the desired flow rates using the mass flow controllers. A typical starting point could be 100 sccm of CHF₃ and 4 sccm of O₂.[9]

    • Allow the chamber pressure to stabilize at the desired setpoint, for example, 50 mTorr.[9]

    • Apply RF power to the electrode to ignite the plasma. A typical power setting is 150 W.[9]

    • Maintain the plasma for the predetermined etch time to achieve the desired etch depth. The etch time should be kept below 10 minutes to avoid thermal issues and resist burning.[9]

    • During the etch process, monitor the plasma stability and process parameters.

  • Post-Etch Processing:

    • Turn off the RF power and the gas flows.

    • Pump the chamber back down to the base pressure.

    • Vent the chamber and carefully remove the etched substrate.

  • Characterization:

    • Remove the remaining photoresist using a suitable solvent or oxygen plasma ashing.

    • Measure the etch depth and profile using a profilometer or a scanning electron microscope (SEM).

    • Measure the remaining silicon nitride film thickness using an ellipsometer.

    • Calculate the etch rate by dividing the etch depth by the etch time.

Visualizations

The following diagrams illustrate the key aspects of the this compound plasma etching process for silicon nitride.

G cluster_plasma Plasma Generation cluster_surface Surface Reactions on Si₃N₄ CHF3 CHF₃ Gas Dissociation Electron Impact Dissociation CHF3->Dissociation e High Energy Electrons (e⁻) e->Dissociation Radicals Reactive Radicals (F•, CF₂•, CF₃•, H•) Dissociation->Radicals Ions Ions (CHF₂⁺, CF₃⁺) Dissociation->Ions Si3N4 Si₃N₄ Surface Radicals->Si3N4 Adsorption & Reaction Polymer Fluorocarbon Polymer (CₓFᵧ) Radicals->Polymer Deposition Ions->Si3N4 Ion Bombardment (Sputtering & Bond Breaking) Volatile Volatile Products (SiF₄, HCN, etc.) Si3N4->Volatile Etching Polymer->Si3N4 Passivation GasPhase Volatile->GasPhase Desorption

Caption: CHF₃ Plasma Etching Mechanism on Silicon Nitride.

G start Start prep Sample Preparation (Cleaning & Masking) start->prep load Load Sample into RIE Chamber prep->load pump_down1 Pump Down to Base Pressure load->pump_down1 gas_flow Introduce Process Gases (CHF₃, O₂) pump_down1->gas_flow pressure_stabilize Stabilize Chamber Pressure gas_flow->pressure_stabilize plasma_ignite Ignite Plasma (Apply RF Power) pressure_stabilize->plasma_ignite etch Etch for Predetermined Time plasma_ignite->etch process_end Turn Off RF Power & Gas Flow etch->process_end pump_down2 Pump Down to Base Pressure process_end->pump_down2 vent Vent Chamber & Unload pump_down2->vent characterize Post-Etch Characterization (Depth, Profile, Rate) vent->characterize end End characterize->end

Caption: Experimental Workflow for Si₃N₄ Plasma Etching.

References

Application Notes and Protocols for Trifluoromethane (R-23) in Cryogenic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethane (CHF₃), also known as R-23, is a hydrofluorocarbon (HFC) that serves as a critical refrigerant in very low-temperature and cryogenic applications.[1][2][3] Its favorable thermodynamic properties, non-flammability, and low toxicity make it a suitable choice for achieving temperatures in the range of -60°C to -100°C.[2][4] R-23 is commonly employed in the low-temperature stage of cascade refrigeration systems, which are utilized in various scientific and industrial fields, including pharmaceutical manufacturing, biomedical research, and materials science.[1][5][6]

These application notes provide comprehensive information on the properties, applications, and protocols for the safe and effective use of this compound as a low-temperature refrigerant in cryogenic settings.

Properties of this compound (R-23)

A thorough understanding of the physical and chemical properties of R-23 is essential for its proper application and for the design of cryogenic systems.

Physical and Thermodynamic Properties
PropertyValue
Chemical Formula CHF₃
Molecular Weight 70.01 g/mol [4]
Boiling Point (at 1 atm) -82.1 °C (-115.8 °F)[7]
Melting Point -155.2 °C (-247.4 °F)[4]
Critical Temperature 25.9 °C (78.6 °F)[7]
Critical Pressure 4.84 MPa (702 psia)[7]
Ozone Depletion Potential (ODP) 0[1]
Global Warming Potential (GWP), 100-yr 14,800[8]
Safety Classification A1 (Low toxicity, no flame propagation)[2]
Material Compatibility

This compound is compatible with most common metals, such as stainless steel, nickel, steel, and bronze, especially at cryogenic temperatures. However, at elevated temperatures, its corrosive potential increases. It is crucial to avoid magnesium alloys or aluminum containing more than 2% magnesium in systems where moisture may be present, as this can lead to corrosion. For sealing applications, fluoroelastomers (FKM, Viton®) are recommended for their resistance to cracking, hardening, and swelling when exposed to this compound.[5][6]

Key Applications in Cryogenics

This compound is a versatile refrigerant for a range of cryogenic applications, primarily within cascade refrigeration systems.

Cryopreservation of Biological Samples

R-23 based refrigeration systems are instrumental in the long-term storage of biological materials, such as cells, tissues, and genetic material. These systems provide the stable, ultra-low temperatures necessary to halt cellular metabolism and preserve biological integrity.

Pharmaceutical and Drug Development

In the pharmaceutical industry, R-23 is used for freeze-drying (lyophilization) and for the cryogenic storage of temperature-sensitive drugs, vaccines, and biological reagents.[1][5]

Materials Science and Engineering

Researchers in materials science utilize R-23 cooled systems for material testing at low temperatures, studying material properties, and for processes like cryo-tempering to enhance material strength.

Cooling of Scientific Instrumentation

Certain scientific instruments, such as superconducting magnets in NMR and MRI machines and infrared detectors, require cryogenic cooling to operate effectively.[2] While liquid helium is often used for the final cooling stage to ~4K, R-23 can be part of a pre-cooling system to reach intermediate cryogenic temperatures efficiently.[3][9]

Experimental Protocols

The following protocols provide a generalized framework for the use of this compound in common cryogenic applications. Users must adapt these protocols to their specific equipment, samples, and institutional safety guidelines.

Protocol for Cryopreservation of Mammalian Cells Using an R-23 Cooled Freezer

This protocol outlines the steps for preserving a mammalian cell line using a cryogenic freezer that utilizes an R-23 based cascade refrigeration system.

Materials:

  • Healthy, log-phase cell culture

  • Complete growth medium

  • Cryoprotective agent (e.g., DMSO)

  • Sterile cryogenic vials

  • Controlled-rate freezing container (e.g., "Mr. Frosty")

  • R-23 cascade refrigeration freezer (set to -80°C)

  • Liquid nitrogen storage dewar

Procedure:

  • Cell Preparation:

    • Ensure cells are healthy, contamination-free, and in the logarithmic growth phase.[10]

    • Harvest the cells using standard trypsinization or cell scraping methods.

    • Perform a viable cell count using a hemocytometer or automated cell counter.

  • Preparation of Freezing Medium:

    • Prepare a freezing medium consisting of complete growth medium supplemented with a cryoprotective agent. A common formulation is 90% fetal bovine serum (FBS) and 10% DMSO.[10]

    • Chill the freezing medium to 4°C.

  • Cell Freezing:

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Gently resuspend the cell pellet in the chilled freezing medium at a concentration of 1 x 10⁶ to 5 x 10⁶ viable cells/mL.

    • Aliquot the cell suspension into sterile cryogenic vials.

    • Place the cryogenic vials into a controlled-rate freezing container. This ensures a cooling rate of approximately -1°C per minute.[11]

    • Place the freezing container into the -80°C freezer powered by the R-23 cascade refrigeration system.

    • Allow the cells to freeze for at least 4 hours, or overnight.

  • Long-Term Storage:

    • Quickly transfer the frozen vials from the -80°C freezer to a liquid nitrogen dewar for long-term storage in the vapor phase (below -135°C).[12]

General Protocol for Operating a Cascade Refrigeration System with R-23

This protocol provides a general operational sequence for a two-stage cascade refrigeration system where R-23 is used in the low-temperature circuit.

System Components:

  • High-temperature (high-stage) refrigeration circuit (e.g., using R-404A)

  • Low-temperature (low-stage) refrigeration circuit (using R-23)

  • Cascade heat exchanger (condenser for the low stage, evaporator for the high stage)

  • Compressors for each stage

  • Expansion valves for each stage

  • Evaporator (cooling chamber)

  • Condenser (air or water-cooled)

Startup Procedure:

  • Pre-start Checks:

    • Ensure the system is free from leaks.

    • Check the oil levels in the compressors.

    • Verify that all valves are in their correct operating positions.

    • Ensure the condenser is clean and has adequate airflow (for air-cooled systems) or water flow (for water-cooled systems).

  • Initiate High-Stage Cooling:

    • Start the high-stage compressor.

    • Monitor the suction and discharge pressures of the high-stage circuit.

    • Allow the high-stage to run and cool the cascade heat exchanger.

  • Initiate Low-Stage Cooling:

    • Once the cascade heat exchanger has reached its target temperature (typically between -30°C and -40°C), start the low-stage (R-23) compressor.

    • Monitor the suction and discharge pressures of the R-23 circuit.

    • The low-stage evaporator will now begin to cool down to the desired cryogenic temperature.

  • Steady-State Operation:

    • Monitor the system temperatures and pressures to ensure stable operation.

    • Make adjustments to expansion valves as needed to optimize performance.

Shutdown Procedure:

  • Stop Low-Stage Compressor: Turn off the low-stage (R-23) compressor.

  • Stop High-Stage Compressor: Allow the high-stage to run for a short period to recover any remaining refrigerant from the cascade heat exchanger, then turn off the high-stage compressor.

  • Allow System to Warm Up: Let the system return to ambient temperature naturally. Do not apply external heat.

Protocol for Charging and Recovering R-23 Refrigerant

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and cryogenic gloves.

  • Work in a well-ventilated area.

  • Ensure the recovery cylinder is not overfilled (do not exceed 80% of its liquid capacity).

Charging Procedure:

  • Connect a charging manifold to the R-23 cylinder and the low-pressure service port of the low-stage circuit.

  • Purge the air from the charging hoses.

  • With the system off, add R-23 vapor to the low-stage circuit until the pressure equalizes with the cylinder pressure.

  • Start the refrigeration system (high stage first, then low stage) and continue to charge with R-23 vapor until the system operates at the manufacturer's specified pressures and temperatures.

Recovery Procedure:

  • Connect a recovery machine to the service ports of the low-stage circuit and to an approved recovery cylinder.

  • Purge the air from the recovery hoses.

  • Start the recovery machine and open the valves to begin recovering the R-23 refrigerant.

  • Monitor the recovery process until the system is evacuated to the required vacuum level.

  • Close the valves on the recovery cylinder and the system.

Troubleshooting a this compound-Based Cryogenic System

Problem Possible Cause Solution
Insufficient Cooling Low refrigerant chargeCheck for leaks and recharge the system with R-23.
Clogged filter-drierReplace the filter-drier.
Inefficient condenserClean the condenser coils and ensure proper airflow/water flow.
Compressor malfunctionCheck the compressor's electrical connections and mechanical function.
System Will Not Start Electrical issueCheck fuses, circuit breakers, and wiring.
Safety control activated (e.g., high-pressure cutout)Investigate the cause of the safety trip (e.g., condenser issue) and reset.
Unusual Noise Loose componentsTighten any loose panels or mounting bolts.
Worn compressor bearingsContact a qualified technician for compressor service.

Visualizations

R23_Cascade_Refrigeration_Cycle cluster_high_stage High-Temperature Stage (e.g., R-404A) cluster_low_stage Low-Temperature Stage (R-23) H_Compressor High-Stage Compressor H_Condenser Condenser (Heat Rejection) H_Compressor->H_Condenser High-Pressure Vapor H_Expansion_Valve High-Stage Expansion Valve H_Condenser->H_Expansion_Valve High-Pressure Liquid Cascade_Exchanger Cascade Heat Exchanger H_Expansion_Valve->Cascade_Exchanger Low-Pressure Liquid/Vapor L_Compressor Low-Stage Compressor (R-23) L_Compressor->Cascade_Exchanger High-Pressure Vapor L_Evaporator Evaporator (Cryogenic Cooling) L_Evaporator->L_Compressor Low-Pressure Vapor L_Expansion_Valve Low-Stage Expansion Valve (R-23) L_Expansion_Valve->L_Evaporator Low-Pressure Liquid/Vapor Cascade_Exchanger->H_Compressor Low-Pressure Vapor Cascade_Exchanger->L_Expansion_Valve High-Pressure Liquid

Caption: A simplified diagram of a two-stage cascade refrigeration system using R-23.

Cryopreservation_Workflow Start Healthy Cell Culture (Log Phase) Harvest Harvest and Count Cells Start->Harvest Resuspend Resuspend in Chilled Cryoprotective Medium Harvest->Resuspend Aliquot Aliquot into Cryovials Resuspend->Aliquot Controlled_Freeze Controlled Rate Freezing (-1°C/min) Aliquot->Controlled_Freeze R23_Freezer Place in -80°C Freezer (R-23 System) Controlled_Freeze->R23_Freezer LN2_Storage Transfer to Liquid Nitrogen (<-135°C) for Long-Term Storage R23_Freezer->LN2_Storage

Caption: Workflow for the cryopreservation of mammalian cells using an R-23 cooled freezer.

Refrigerant_Selection_Logic node_A Required Temperature Range node_B Below -60°C? node_A->node_B node_C Cascade System Required node_B->node_C Yes node_F Single-Stage System Sufficient node_B->node_F No node_D Select Low-Temp Refrigerant node_C->node_D node_E Consider R-23 Properties: - Good capacity at low temps - Non-flammable - High GWP node_D->node_E node_G Select Mid/High Temp Refrigerant node_F->node_G

Caption: A decision-making flowchart for selecting a cryogenic refrigerant.

References

The Pivotal Role of Trifluoromethane in Modern Pharmaceutical and Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into organic molecules is a transformative strategy in the design of modern pharmaceuticals and agrochemicals. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] Trifluoromethane (CHF₃), also known as fluoroform, serves as a cost-effective and atom-economical feedstock for introducing this crucial functional group.[3] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries.

Introduction to Trifluoromethylation using Fluoroform

This compound is the primary precursor for the generation of the trifluoromethyl anion (CF₃⁻), a potent nucleophile for trifluoromethylation reactions.[4] The deprotonation of fluoroform using a strong base is the key step to unlocking its synthetic potential.[4] This methodology has been successfully applied to a wide range of electrophilic substrates, including aldehydes, ketones, esters, and imines, to produce trifluoromethylated alcohols, ketones, and amines, respectively.[2][3][5][6] These products are often crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[1][3]

A significant advancement in nucleophilic trifluoromethylation is the use of trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, which can be synthesized from this compound.[2] This reagent offers a more stable and easily handled source of the trifluoromethyl group for various synthetic transformations.[2][3]

Applications in Pharmaceutical Synthesis

The trifluoromethyl group is a common feature in many blockbuster drugs due to its ability to improve pharmacokinetic and pharmacodynamic properties.[4][7] Fluoxetine (an antidepressant) and Celecoxib (an anti-inflammatory drug) are prominent examples of successful trifluoromethylated pharmaceuticals.[1][4]

Synthesis of Trifluoromethylated Carbinols

Trifluoromethylated carbinols are valuable precursors in pharmaceutical synthesis. For instance, the anti-HIV drug Efavirenz features a trifluoromethyl carbinol moiety.[3][5]

This protocol details the trifluoromethylation of an aldehyde using the Ruppert-Prakash reagent, a derivative of this compound.

Materials:

  • Benzaldehyde (B42025)

  • Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent, TMSCF₃)

  • Tetrabutylammonium fluoride (B91410) (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldehyde (1.0 equiv) in anhydrous THF in a flame-dried flask equipped with a magnetic stir bar.

  • Add the Ruppert-Prakash reagent (1.5 equiv) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the TBAF solution (0.1 equiv) dropwise to the stirred reaction mixture.[3]

  • Allow the reaction to stir at 0 °C and then warm to room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the addition of 1 M HCl.[3]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[3]

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica (B1680970) gel to yield the desired trifluoromethyl carbinol.

dot

experimental_workflow_carbinol start Start dissolve Dissolve Benzaldehyde in anhydrous THF (inert atmosphere) start->dissolve add_tms Add Ruppert-Prakash Reagent (TMSCF3) dissolve->add_tms cool Cool to 0 °C add_tms->cool add_tbaf Add TBAF solution (dropwise) cool->add_tbaf react Stir and warm to room temperature add_tbaf->react monitor Monitor reaction (TLC/GC-MS) react->monitor quench Quench with 1 M HCl monitor->quench extract Extract with EtOAc or Et2O quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Flash Chromatography dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of trifluoromethyl carbinol.

Synthesis of Trifluoromethyl Ketones from Esters

Trifluoromethyl ketones are potent enzyme inhibitors and valuable synthetic intermediates.[1] A direct method involves the nucleophilic trifluoromethylation of esters using fluoroform.[2]

Materials:

  • Methyl benzoate (B1203000)

  • This compound (Fluoroform, CHF₃)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Triglyme (B29127), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, two-necked flask equipped with a magnetic stir bar, a septum, and a gas inlet, dissolve methyl benzoate (1.0 equiv) in anhydrous triglyme under an inert atmosphere.

  • Cool the solution to -40 °C.

  • Add KHMDS (2.0 equiv) to the reaction mixture.

  • Bubble this compound gas through the stirred solution for a specified period or until the reaction is complete as monitored by TLC or GC-MS.

  • Upon completion, slowly add 1 M HCl to quench the reaction at -40 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the trifluoromethyl ketone.

Quantitative Data:

Substrate (Methyl Ester)Product (Trifluoromethyl Ketone)Yield (%)Reference
Methyl benzoate2,2,2-Trifluoro-1-phenylethan-1-one92[2]
Methyl 4-methoxybenzoate2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-one85[2]
Methyl 4-chlorobenzoate1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-one88[2]
Methyl 2-naphthoate2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-one91[2]
Methyl cyclohexanecarboxylate1-(Cyclohexyl)-2,2,2-trifluoroethan-1-one75[2]

Applications in Agrochemical Synthesis

The trifluoromethyl group is a key component in many modern herbicides, fungicides, and insecticides, enhancing their potency and stability.[3][8][9] Trifluoromethylated pyridines are particularly important building blocks for a wide range of agrochemicals.[10][11]

Synthesis of Trifluoromethylated Pyridines

The synthesis of trifluoromethylated pyridines often involves the construction of the pyridine (B92270) ring from trifluoromethyl-containing building blocks or the direct trifluoromethylation of a pre-existing pyridine ring.[10] For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a crucial intermediate for several crop protection products.[10][11]

dot

synthesis_pathways cluster_fluoroform This compound (CHF3) as Feedstock cluster_reagents Key Trifluoromethylating Reagents cluster_products Trifluoromethylated Products cluster_applications Final Applications CHF3 This compound (Fluoroform) CF3_anion Trifluoromethyl Anion (CF3⁻) CHF3->CF3_anion Deprotonation (Strong Base) TMSCF3 Ruppert-Prakash Reagent (TMSCF3) CHF3->TMSCF3 Reaction with Me3SiCl alcohols Trifluoromethylated Alcohols CF3_anion->alcohols Reaction with Aldehydes/Ketones ketones Trifluoromethylated Ketones CF3_anion->ketones Reaction with Esters TMSCF3->alcohols Reaction with Aldehydes/Ketones amines Trifluoromethylated Amines TMSCF3->amines Reaction with Imines pharma Pharmaceuticals alcohols->pharma pyridines Trifluoromethylated Pyridines ketones->pharma amines->pharma agro Agrochemicals pyridines->agro

Caption: Synthetic pathways from this compound to key intermediates.

Mechanistic Overview: Nucleophilic Trifluoromethylation

The core of nucleophilic trifluoromethylation using fluoroform lies in the generation and subsequent reaction of the trifluoromethyl anion.

dot

mechanism cluster_generation Generation of CF3 Anion cluster_reaction Nucleophilic Attack CHF3 CHF3 CF3_anion CF3⁻ CHF3->CF3_anion + Base Base Strong Base (e.g., KHMDS) BaseH Protonated Base Base->BaseH + H⁺ Electrophile Electrophile (e.g., R-CO-R') CF3_anion->Electrophile Nucleophilic Attack Intermediate Tetrahedral Intermediate [R-C(CF3)(O⁻)-R'] Electrophile->Intermediate Product Product (after workup) Intermediate->Product Protonation

References

Trifluoromethane (HFC-23) as a Fire Suppression Agent in Laboratory Settings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethane (CHF₃), also known as HFC-23 or FE-13, is a colorless, odorless, and electrically non-conductive gas that serves as a highly effective fire suppression agent.[1][2] As a clean agent, it extinguishes fires without leaving a residue, making it ideal for protecting sensitive and high-value equipment commonly found in laboratory and pharmaceutical development environments.[2][3] This document provides detailed application notes and protocols for the safe and effective use of this compound as a fire suppression agent in laboratory settings, in accordance with established safety standards such as NFPA 2001.[4][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its proper application and for ensuring safety.

PropertyValue
Chemical Formula CHF₃
Molecular Weight 70.01 g/mol
Boiling Point -82.1 °C (-115.8 °F)
Freezing Point -155.2 °C (-247.4 °F)
Vapor Pressure 4,000 kPa at 20 °C
Ozone Depletion Potential (ODP) 0[6]
Global Warming Potential (GWP) 14,800 (100-year)

Mechanism of Action

This compound extinguishes fires through a combination of physical and chemical mechanisms. The primary mechanism is heat absorption.[3][7] Upon discharge, the liquid agent vaporizes, a process that absorbs a significant amount of heat from the fire, thereby cooling the combustion reaction to below the point of self-sustenance.

Additionally, this compound exhibits a chemical extinguishing effect by interrupting the chain reaction of combustion.[3][8] At the high temperatures of a fire, it can release free radicals that compete with the fire's own chain-propagating radicals (such as H• and OH•), effectively terminating the combustion process.[9][10]

FireSuppressionMechanism cluster_fire Fire Tetrahedron cluster_agent This compound (CHF3) Fuel Fuel Oxygen Oxygen Fuel->Oxygen Combustion Heat Heat Oxygen->Heat ChainReaction Chain Reaction Heat->ChainReaction ChainReaction->Fuel CHF3 CHF3 Discharge HeatAbsorption Heat Absorption CHF3->HeatAbsorption Physical Mechanism FreeRadicals Free Radical Scavenging CHF3->FreeRadicals Chemical Mechanism HeatAbsorption->Heat Removes Heat FreeRadicals->ChainReaction Interrupts Chain Reaction

Figure 1: this compound Fire Suppression Mechanism.

Application in Laboratory Settings

This compound is suitable for protecting a variety of laboratory hazards, including:

  • High-value analytical instrumentation: Gas chromatographs, mass spectrometers, NMR spectrometers, etc.

  • Fume hoods and glove boxes: Where flammable solvents and reagents are handled.[11]

  • Chemical storage cabinets: For flammable and combustible liquids.

  • Data centers and server rooms: Associated with laboratory information management systems (LIMS).

  • Cleanrooms: In pharmaceutical manufacturing and research.

It is effective against Class A (ordinary combustibles), Class B (flammable liquids and gases), and Class C (energized electrical equipment) fires.[2][3]

Design Concentrations and Safety

This compound systems are designed as total flooding systems, meaning they are intended to achieve a specific concentration of the agent within an enclosed space to extinguish a fire.

Fire ClassExtinguishing Concentration (n-Heptane)Minimum Design Concentration
Class B ~12.9% v/v[3]1.2 x Extinguishing Concentration
Class A Not directly applicable; design is based on Class B or specific testing.Typically based on Class B values with a safety factor.[4]
Class C Not directly applicable; design is based on Class A.At least that for Class A surface fires; 1.35 x Extinguishing Concentration for energized hazards.[4][6][12]

Safety Considerations:

  • Occupational Exposure: this compound has low toxicity, but at high concentrations, it can act as a simple asphyxiant by displacing oxygen. It can also cause cardiac sensitization at very high concentrations.

  • NFPA 2001 Guidelines: All this compound fire suppression systems must be designed, installed, and maintained in accordance with NFPA 2001, "Standard on Clean Agent Fire Extinguishing Systems."[4][5] This includes provisions for pre-discharge alarms, time delays for personnel evacuation, and system monitoring.

  • Decomposition Products: In the presence of high temperatures, this compound can decompose to form toxic and corrosive byproducts such as hydrogen fluoride (B91410) (HF). Rapid extinguishment minimizes the generation of these byproducts.

Experimental Protocols

Protocol for Evaluating this compound Suppression System Efficacy

This protocol outlines a general procedure for testing the performance of a this compound total flooding system in a simulated laboratory enclosure.

Objective: To verify that the this compound suppression system achieves the minimum design concentration required to extinguish a simulated fire within the specified discharge time.

Materials:

  • Calibrated gas concentration measurement equipment (e.g., FTIR analyzer).

  • Data acquisition system.

  • Test enclosure representative of the laboratory space.

  • This compound suppression system with agent cylinder, piping, and nozzles.

  • Class A (e.g., wood crib) or Class B (e.g., heptane (B126788) pan) fire source.

  • Personal protective equipment (PPE), including safety glasses and gloves.

  • Ventilation system for post-test agent removal.

Procedure:

  • Pre-Test Setup:

    • Ensure the test enclosure is properly sealed to prevent agent leakage.

    • Install the gas concentration sampling probes at various locations and heights within the enclosure to ensure a representative measurement of the agent distribution.

    • Position the fire source in the designated location within the enclosure.

    • Connect the this compound system to the enclosure's piping and nozzles.

    • Calibrate and prepare the gas concentration measurement and data acquisition systems.

  • System Discharge Test:

    • Clear all personnel from the test enclosure.

    • Initiate the fire source.

    • Allow the fire to reach a predetermined size or heat release rate (pre-burn time).

    • Manually or automatically actuate the this compound suppression system.

    • Record the agent concentration at all sampling points throughout the discharge and for a specified hold time after discharge (typically 10 minutes).

    • Observe and record the time to fire extinguishment.

  • Post-Test Procedure:

    • After the hold time, safely ventilate the enclosure to remove the this compound and any combustion byproducts.

    • Ensure the enclosure is safe for re-entry by monitoring oxygen levels and for any residual agent or byproducts.

    • Analyze the collected data to determine the peak agent concentration, the concentration at the time of extinguishment, and the concentration throughout the hold period.

    • Compare the measured concentrations to the system's design specifications and NFPA 2001 requirements.

ExperimentalWorkflow cluster_prep Preparation cluster_test Testing cluster_post Post-Test Analysis A Seal Test Enclosure B Install Gas Sampling Probes A->B C Position Fire Source B->C D Connect Suppression System C->D E Calibrate Instrumentation D->E F Initiate Fire E->F G Pre-Burn Period F->G H Activate CHF3 System G->H I Record Agent Concentration & Extinguishment Time H->I J Ventilate Enclosure I->J K Ensure Safe Re-entry J->K L Analyze Concentration Data K->L M Compare Results to Standards L->M

Figure 2: Experimental Workflow for System Efficacy Testing.

Conclusion

This compound is a valuable fire suppression agent for protecting critical assets in laboratory and pharmaceutical development environments. Its clean-agent properties, combined with its effectiveness against a range of fire classes, make it a suitable replacement for older, environmentally damaging agents. However, its use necessitates careful system design, adherence to safety protocols outlined in standards like NFPA 2001, and a thorough understanding of its properties and mechanism of action to ensure the safety of personnel and the protection of valuable research and equipment.

References

Application Notes and Protocols: Nucleophilic Trifluoromethylation of Carbonyl Compounds and their Derivatives using Trifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (–CF₃) group is a critical strategy in modern drug discovery and development. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[1] Trifluoromethane (CHF₃), also known as fluoroform, has emerged as an attractive trifluoromethyl source due to its low cost and high atom economy.[2][3] As a byproduct of the synthesis of materials like Teflon, it represents a readily available C1 building block.[2][4] This document provides detailed application notes and protocols for the nucleophilic trifluoromethylation of various carbonyl compounds and their derivatives using this compound.

Principle of the Reaction

The nucleophilic trifluoromethylation of carbonyl compounds using this compound is not a direct reaction. The low acidity of this compound (pKa ≈ 25-28) necessitates the use of a strong base to generate the trifluoromethyl anion (CF₃⁻), the key nucleophile in this transformation.[3] Once generated, the trifluoromethyl anion attacks the electrophilic carbonyl carbon. The stability of the CF₃⁻ anion is a critical factor, as it can decompose into difluorocarbene (:CF₂) and a fluoride (B91410) ion.[2] The choice of base, solvent, and reaction conditions is therefore crucial for achieving high yields and suppressing side reactions.

Data Presentation

The following tables summarize quantitative data for the nucleophilic trifluoromethylation of various carbonyl compounds with this compound under different reaction conditions.

Table 1: Trifluoromethylation of Aldehydes with this compound

EntryAldehyde SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzaldehydet-BuOKDMFRoom Temp.-High[5]
24-Nitrobenzaldehydet-BuOKDMFRoom Temp.-High[5]
32-Naphthaldehydet-BuOKDMFRoom Temp.-High[5]
4Cinnamaldehydet-BuOKDMFRoom Temp.-High[5]

Table 2: Trifluoromethylation of Ketones with this compound

EntryKetone SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzophenoneKHMDSToluene--High[3]
2AcetophenoneKHMDSToluene--High[3]
34-Phenyl-2-butanoneKHMDSToluene--High[3]
4ChalconeKHMDSToluene-0.5 (flow)High[3]

Table 3: Trifluoromethylation of Esters to Trifluoromethyl Ketones

EntryEster SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Methyl 2-naphthoateKHMDSTriglyme (B29127)-40475[2]
2Methyl 1-naphthoateKHMDSTriglyme-40437[2]
3Methyl 4-biphenylcarboxylateKHMDSTriglyme-40485[2]
4Methyl 4-methoxybenzoateKHMDSTriglyme-40478[2]

Table 4: Diastereoselective Trifluoromethylation of N-Sulfinylimines

EntryN-Sulfinylimine SubstrateBaseDiastereomeric RatioYield (%)Reference
1(S,E)-N-benzylidene-2-methylpropane-2-sulfinamideOrganic Superbase>99:1High[6]
2(S,E)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamideOrganic Superbase>99:1High[6]
3(S,E)-N-(furan-2-ylmethylene)-2-methylpropane-2-sulfinamideOrganometallic Base1:99High[6]

Experimental Protocols

Protocol 1: General Procedure for the Trifluoromethylation of Esters to Trifluoromethyl Ketones using KHMDS/Triglyme

This protocol is adapted from the work of Shibata and coworkers.[2][7]

Materials:

  • Methyl ester (0.4 mmol)

  • Triglyme (0.7 mL)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (0.8 mmol, 2.0 equiv)

  • This compound (HCF₃) gas

  • Anhydrous solvent (e.g., THF for workup)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Flame-dried test tube or round-bottom flask with a magnetic stir bar

  • Septum and needle for gas inlet

  • Low-temperature cooling bath (e.g., dry ice/acetone, -40 °C)

  • Standard glassware for organic synthesis workup

Procedure:

  • To a flame-dried test tube containing the methyl ester (0.4 mmol) dissolved in triglyme (0.7 mL), add KHMDS (0.8 mmol) at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the reaction mixture to -40 °C using a cooling bath.

  • Introduce this compound gas (1.1 equivalents) into the reaction mixture via a needle below the surface of the solution.

  • Stir the reaction mixture at -40 °C for 4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl ketone.

Protocol 2: Micro-Flow Trifluoromethylation of Aldehydes using t-BuOK/DMF

This protocol is based on a gas/liquid-phase micro-flow method.[5]

Materials:

  • Aldehyde (0.6 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium tert-butoxide (t-BuOK) (1.2 mmol)

  • This compound (HCF₃) gas

Equipment:

  • Micro-flow reactor system with:

    • Syringe pumps

    • Three-inlet mixer

    • Mass flow controller for gas

    • Residence time tubing (e.g., SUS316)

Procedure:

  • Prepare a solution of the aldehyde (0.6 mmol) in dry DMF (1.0 mL).

  • Prepare a solution of t-BuOK (1.2 mmol) in dry DMF (2.0 mL).

  • Set up the micro-flow system. Feed the aldehyde solution into one inlet of the three-inlet mixer at a flow rate of 0.33 mL/min using a syringe pump.

  • Simultaneously, feed the t-BuOK solution into a second inlet of the mixer at a flow rate of 0.66 mL/min using another syringe pump.

  • Introduce this compound gas into the third inlet of the mixer at a controlled flow rate (e.g., 10 mL/min at 0.1 MPa) using a mass flow controller.

  • Allow the combined mixture to pass through a residence tubing at room temperature. The residence time can be adjusted by the length and diameter of the tubing.

  • Collect the output from the reactor, which contains the trifluoromethylated product.

  • The collected reaction mixture can be worked up using standard aqueous quench and extraction procedures as described in Protocol 1.

Mandatory Visualizations

Reaction Pathway for Nucleophilic Trifluoromethylation

Nucleophilic_Trifluoromethylation CHF3 This compound (CHF₃) CF3_anion Trifluoromethyl Anion (CF₃⁻) CHF3->CF3_anion Deprotonation Base Strong Base (e.g., KHMDS) Base->CF3_anion Alkoxide Tetrahedral Alkoxide Intermediate CF3_anion->Alkoxide Nucleophilic Attack Difluorocarbene Difluorocarbene (:CF₂) CF3_anion->Difluorocarbene Fluoride Fluoride (F⁻) CF3_anion->Fluoride Carbonyl Carbonyl Compound (R₂C=O) Carbonyl->Alkoxide Product Trifluoromethylated Alcohol Alkoxide->Product Protonation (Workup) Decomposition Decomposition Microflow_Workflow Aldehyde_sol Aldehyde in DMF Syringe_pump1 Syringe Pump 1 Aldehyde_sol->Syringe_pump1 Base_sol Base (t-BuOK) in DMF Syringe_pump2 Syringe Pump 2 Base_sol->Syringe_pump2 CHF3_gas This compound (CHF₃) Gas MFC Mass Flow Controller CHF3_gas->MFC Mixer T-Mixer Syringe_pump1->Mixer Syringe_pump2->Mixer MFC->Mixer Reactor Residence Time Coil Mixer->Reactor Collection Product Collection Reactor->Collection

References

Application Notes and Protocols: Synthesis of Ruppert-Prakash Reagent from Trifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is a cornerstone in modern medicinal chemistry and drug development for the introduction of the trifluoromethyl (-CF₃) group into organic molecules. The presence of a -CF₃ group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and experimental protocols for the synthesis of the Ruppert-Prakash reagent from trifluoromethane (CHF₃), an inexpensive and readily available feedstock. The primary method detailed is the Prakash-Olah synthesis, which involves the deprotonation of this compound followed by quenching with trimethylsilyl (B98337) chloride.

Reaction Principle

The synthesis of (trifluoromethyl)trimethylsilane from this compound proceeds via the deprotonation of this compound using a strong, non-nucleophilic base to generate the trifluoromethyl anion (CF₃⁻). This highly reactive intermediate is then trapped in situ with trimethylsilyl chloride (TMSCl) to yield the desired product.

Reaction Scheme:

CHF₃ + Base → [CF₃]⁻ + [Base-H]⁺

[CF₃]⁻ + (CH₃)₃SiCl → (CH₃)₃SiCF₃ + Cl⁻

Commonly used bases for this transformation include potassium hexamethyldisilazide (KHMDS) and other strong bases. The reaction is typically carried out at low temperatures to ensure the stability of the trifluoromethyl anion.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of the Ruppert-Prakash reagent from this compound under various conditions.

BaseSolventTemperature (°C)Yield (%)Reference
Potassium Hexamethyldisilazide (KHMDS)Triglyme-40up to 92[1][2]
Potassium Hexamethyldisilazide (KHMDS)Toluene-80 to 2085-95 (radiochemical)[3]
Not specifiedTolueneNot specifiedNot specified[4]
Potassium Hexamethyldisilazide (KHMDS)Tetrahydrofuran (B95107) (THF)-78 to room temp.Not specified[5]

Experimental Protocols

Protocol 1: Synthesis of (Trifluoromethyl)trimethylsilane using KHMDS in Tetrahydrofuran (THF)

This protocol is adapted from the Prakash-Olah method.[5]

Materials:

  • Potassium hexamethyldisilazide (KHMDS) (0.1 mol)

  • Anhydrous tetrahydrofuran (THF) (200 mL)

  • This compound (Fluoroform, CHF₃) gas

  • Trimethylsilyl chloride (TMSCl) (0.12 mol)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Ether

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer

  • Dry ice/acetone bath

  • Gas bubbling tube

  • Dropping funnel

  • Distillation apparatus

Procedure:

  • Under an inert nitrogen atmosphere, place a solution of potassium hexamethyldisilazide (0.1 mol) in anhydrous tetrahydrofuran (200 mL) into the flame-dried, three-necked flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble this compound gas through the stirred solution for 30 minutes.

  • Add trimethylsilyl chloride (0.12 mol) dropwise to the reaction mixture via a dropping funnel.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent by distillation.

  • Purify the residue by fractional distillation to obtain pure (trifluoromethyl)trimethylsilane.

Protocol 2: Synthesis of Trifluoromethyl Ketones from Esters via in situ Generated Ruppert-Prakash Reagent

This protocol demonstrates the in situ generation of the trifluoromethyl anion from fluoroform for the synthesis of trifluoromethyl ketones from esters.[1][2]

Materials:

  • Methyl ester (1.0 equiv)

  • Potassium hexamethyldisilazide (KHMDS)

  • Triglyme

  • This compound (Fluoroform, CHF₃) gas

  • 1 M HCl (aqueous)

  • Dichloromethane

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Low-temperature cooling bath

  • Gas inlet

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the methyl ester in triglyme.

  • Cool the solution to -40 °C.

  • Add potassium hexamethyldisilazide (KHMDS) to the cooled solution.

  • Bubble this compound gas through the reaction mixture.

  • Stir the reaction mixture at -40 °C for 4 hours.

  • Quench the reaction by adding 1 M aqueous HCl.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry, and concentrate to yield the trifluoromethyl ketone.

Visualizations

Diagram 1: Synthesis Pathway of Ruppert-Prakash Reagent

Synthesis_Pathway CHF3 This compound (CHF3) CF3_anion Trifluoromethyl Anion ([CF3]⁻) CHF3->CF3_anion Deprotonation Base Strong Base (e.g., KHMDS) TMSCF3 Ruppert-Prakash Reagent ((CH3)3SiCF3) CF3_anion->TMSCF3 Silylation TMSCl Trimethylsilyl Chloride ((CH3)3SiCl)

Caption: Reaction pathway for the synthesis of the Ruppert-Prakash reagent.

Diagram 2: Experimental Workflow for Prakash-Olah Synthesis

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve KHMDS in anhydrous THF under N2 B 2. Cool to -78 °C A->B C 3. Bubble CHF3 gas for 30 min B->C D 4. Add TMSCl dropwise C->D E 5. Stir at -78 °C for 2h, then warm to RT overnight D->E F 6. Quench with aq. NH4Cl E->F G 7. Extract with ether F->G H 8. Dry and concentrate G->H I 9. Fractional distillation H->I J Final Product I->J Pure TMSCF3

Caption: Step-by-step workflow for the synthesis of the Ruppert-Prakash reagent.

References

Trifluoromethane as a Reagent in Modern Organic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. This small functional group can dramatically enhance a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Trifluoromethane (CHF₃), also known as fluoroform, is an inexpensive and abundant chemical feedstock that serves as a primary precursor for a variety of trifluoromethylating agents.[3][4] While its direct use is challenged by its gaseous nature and the instability of the trifluoromethyl anion, it is the foundational building block for reagents that enable nucleophilic, radical, and electrophilic trifluoromethylation reactions.[5]

This document provides detailed application notes, experimental protocols, and mechanistic diagrams for the use of this compound-derived reagents in organic synthesis, with a focus on practical applications for research and development.

Key Trifluoromethylating Strategies from this compound

This compound's utility lies in its deprotonation to form the trifluoromethyl anion (CF₃⁻). This anion is highly reactive and can decompose to difluorocarbene. Therefore, more stable and manageable reagents have been developed to harness its synthetic potential.

  • Nucleophilic Trifluoromethylation: This is the most common strategy. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a widely used, stable liquid that acts as a surrogate for the CF₃⁻ anion.[6][7] It is activated by a nucleophilic catalyst, such as a fluoride (B91410) source, to deliver the trifluoromethyl group to electrophiles like aldehydes, ketones, and imines.[8]

  • Radical Trifluoromethylation: The trifluoromethyl radical (CF₃•) is a key intermediate for C-H functionalization.[9] Photoredox catalysis has emerged as a powerful method to generate CF₃• from various precursors under mild conditions, enabling the direct trifluoromethylation of arenes and heteroarenes.[10][11]

  • Electrophilic Trifluoromethylation: While less directly linked to this compound as a starting material, reagents like Umemoto's and Togni's reagents deliver an electrophilic "CF₃⁺" equivalent to nucleophiles.[1][12][13][14] These are crucial for trifluoromethylating electron-rich species.

Application 1: Nucleophilic Trifluoromethylation of Carbonyls

The addition of a CF₃ group to aldehydes and ketones using the Ruppert-Prakash reagent (TMSCF₃) is a robust and high-yielding transformation, providing access to valuable trifluoromethylated alcohols.

General Mechanism and Workflow

The reaction proceeds via activation of TMSCF₃ by a catalytic amount of a nucleophile (typically fluoride ion) to form a hypervalent silicon species. This complex then delivers the CF₃⁻ anion to the electrophilic carbonyl carbon. The resulting alkoxide is trapped by another equivalent of TMSCF₃ or quenched during aqueous workup.[6][8]

G Workflow for Nucleophilic Trifluoromethylation of Carbonyls cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Ketone/ Aldehyde in Anhydrous Solvent B Add Nucleophilic Catalyst (e.g., TBAF) A->B C Cool to 0 °C B->C D Slowly Add TMSCF₃ Reagent C->D E Warm to RT & Stir D->E F Monitor by TLC/GC-MS E->F G Quench with 1 M HCl (aq) F->G H Aqueous Workup (Extraction) G->H I Purify by Column Chromatography H->I J Final Product: Trifluoromethylated Alcohol I->J

Caption: General experimental workflow for carbonyl trifluoromethylation.

Quantitative Data: Trifluoromethylation of Aldehydes and Ketones

The following tables summarize typical reaction conditions and yields for the trifluoromethylation of various carbonyl compounds using TMSCF₃.

Table 1: Trifluoromethylation of Aldehydes

Substrate Catalyst (mol%) Solvent Time (h) Yield (%)
Benzaldehyde TBAF (5) THF 1 95
4-Nitrobenzaldehyde TBAF (5) THF 0.5 98
4-Methoxybenzaldehyde TBAF (5) THF 1.5 92
Cinnamaldehyde TBAF (5) THF 2 85
Cyclohexanecarboxaldehyde TBAF (5) THF 1 90

(Data compiled from representative literature procedures. Yields are for the isolated trifluoromethyl carbinol product after desilylation.)

Table 2: Trifluoromethylation of Ketones

Substrate Catalyst Solvent Time (h) Yield (%)
Acetophenone (B1666503) K₂CO₃ (0.1 eq) DMF 2-4 91[15]
4'-Fluoroacetophenone K₂CO₃ (0.1 eq) DMF 2-4 88[15]
Cyclohexanone TBAF (cat.) THF 2 94
Benzophenone CsF (cat.) THF 12 89
Efavirenz Precursor Ketone TBAF (cat.) THF 4 >90[6]

(Data compiled from representative literature procedures. Yields are for the isolated trifluoromethyl carbinol product after desilylation.)

Detailed Experimental Protocol: Trifluoromethylation of Acetophenone

This protocol details the synthesis of 2,2,2-trifluoro-1-phenylethanol from acetophenone using the Ruppert-Prakash reagent.[15]

Materials:

  • Acetophenone (1.0 equiv)

  • Ruppert-Prakash Reagent (TMSCF₃, 1.5 equiv)

  • Potassium Carbonate (K₂CO₃, 0.1 equiv)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for extraction and purification.

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of acetophenone (1.0 equiv) in anhydrous DMF.

  • Catalyst Addition: Add potassium carbonate (0.1 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the stirred reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching and Desilylation: Upon completion, cool the flask back to 0 °C and slowly quench the reaction by adding 1 M HCl. Stir the mixture for 30 minutes to ensure complete desilylation of the silyl (B83357) ether intermediate.[15]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).[15]

  • Washing and Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.[15]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final trifluoromethylated alcohol.

Safety Note: The Ruppert-Prakash reagent is flammable and moisture-sensitive. All manipulations must be performed under an inert atmosphere in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE).[6]

Application 2: Radical C-H Trifluoromethylation of (Hetero)arenes

Directly functionalizing C-H bonds is a highly efficient synthetic strategy. Photoredox catalysis enables the generation of trifluoromethyl radicals from stable precursors, which can then add to electron-rich aromatic and heteroaromatic systems.

Conceptual Signaling Pathway

The process is initiated by the excitation of a photocatalyst with visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with a CF₃ source (e.g., CF₃SO₂Cl), generating the CF₃ radical. This radical adds to the (hetero)arene, and a subsequent oxidation and deprotonation step yields the final product and regenerates the photocatalyst.[11]

Caption: Simplified pathway for photoredox C-H trifluoromethylation.

Detailed Experimental Protocol: Radical C-H Trifluoromethylation of Peptides

This protocol is adapted from methodologies developed for the late-stage functionalization of complex biomolecules, demonstrating the mild and biocompatible nature of the reaction.[9]

Materials:

  • Peptide substrate (1 equiv)

  • Zinc trifluoromethanesulfinate (Zn(SO₂CF₃)₂, 3 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70% in H₂O, 5 equiv)

  • Degassed 10% acetic acid in distilled water

  • Reaction vial with septum cap, Nitrogen-filled glovebox.

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the peptide substrate (1 equiv) and zinc trifluoromethanesulfinate (3 equiv) to a 4 mL vial.

  • Solvent Addition: Add degassed 10% acetic acid in water to achieve a final peptide concentration of 0.2 M.

  • Initiation: Add TBHP (5 equiv) dropwise to the solution.

  • Reaction: Cap the vial and allow the mixture to stand at ambient temperature for 24 hours without stirring.

  • Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, the product can be purified using standard peptide purification techniques such as reverse-phase HPLC.

Conclusion

This compound is a vital precursor in modern organic chemistry, providing access to a diverse range of trifluoromethylating reagents. The methods derived from its chemistry, particularly nucleophilic trifluoromethylation with the Ruppert-Prakash reagent and radical C-H functionalization, are indispensable tools in pharmaceutical and agrochemical research. The protocols and data presented here offer a practical guide for scientists to effectively implement these powerful transformations in their synthetic workflows, accelerating the development of novel, high-value molecules.

References

Application Notes and Protocols for Trifluoromethane (CHF₃) in Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed handling and safety protocols for the use of trifluoromethane (CHF₃), also known as Fluoroform or HFC-23, in a research laboratory setting. Strict adherence to these guidelines is crucial to ensure a safe working environment.

Chemical and Physical Properties

This compound is a colorless, odorless, non-flammable gas.[1][2] It is shipped as a liquefied gas under pressure.[2] Its primary hazards stem from its potential to act as a simple asphyxiant by displacing oxygen and the risk of frostbite from contact with the liquid or rapidly expanding gas.[3][4]

PropertyData
Molecular Formula CHF₃
Molecular Weight 70.01 g/mol [5]
Boiling Point -82.1 °C (-115.8 °F)[6]
Melting Point -155.2 °C (-247.4 °F)[7]
Vapor Pressure 623.4 psia at 70°F (21.1°C)[6]
Vapor Density (air=1) 2.43[8]
Water Solubility 1080 mg/L[5]
Autoignition Temperature Not Applicable[5]
Flammability Limits Non-flammable[5]

Hazard Identification and Safety Precautions

Primary Hazards:

  • Asphyxiation: As a gas heavier than air, this compound can accumulate in low-lying areas and confined spaces, displacing oxygen and leading to rapid suffocation.[4][9] High concentrations can cause dizziness, headaches, and unconsciousness.[3]

  • Frostbite: Direct contact with liquid this compound or the rapidly expanding gas can cause severe frostbite and cold burns.[3][5]

  • Pressurized Gas Hazard: Cylinders contain gas under high pressure and may explode if heated.[4][9]

  • Decomposition Products: While non-flammable, this compound can decompose at high temperatures (e.g., in a fire) to produce toxic and corrosive fumes such as hydrogen fluoride.[3][9]

Safety Precautions Workflow:

Caption: Workflow for safe handling of this compound.

Personal Protective Equipment (PPE)

The following PPE must be worn when handling this compound:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[5] A face shield should be worn when there is a potential for liquid splash.[3]

  • Hand Protection: Wear thermal insulating or cryogenic gloves when handling cylinders or in situations with potential contact with the liquid.[4][5] For routine gas handling, leather or other sturdy work gloves are recommended.[3]

  • Skin and Body Protection: A standard laboratory coat should be worn.[10] Ensure that clothing fully covers the skin to prevent contact.

Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood or a gas cabinet.[4][5] Oxygen detectors should be used in areas where a release may occur.[5]

  • Cylinder Handling: Cylinders must be secured in an upright position.[6][11] Use a cylinder cart for transportation; do not drag, roll, or slide cylinders.[5][6]

  • Equipment: Use only regulators and equipment rated for the pressure of the cylinder.[5][11] A back-flow prevention device should be installed in the piping.[11]

  • Leak Detection: Regularly check for leaks using a suitable leak detection solution (e.g., soapy water).

Storage:

  • Location: Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and sources of heat.[5][11] The storage temperature should not exceed 52°C (125°F).[5][11]

  • Segregation: Store this compound cylinders separately from incompatible materials, such as strong oxidizing agents.[10]

  • Inventory: Use a "first-in, first-out" inventory system.[6] Keep empty and full cylinders segregated.[6]

Experimental Protocols

General Protocol for Gas Delivery in a Reaction Setup

This protocol outlines the general steps for safely delivering this compound gas from a cylinder to a laboratory reaction apparatus.

  • Preparation:

    • Ensure the reaction apparatus is assembled correctly and pressure-tested for leaks.

    • Place the entire setup within a certified chemical fume hood.

    • Don the required PPE (safety goggles, lab coat, and appropriate gloves).

  • Cylinder Connection:

    • Ensure the this compound cylinder is securely clamped in an upright position.

    • Attach the appropriate high-pressure regulator to the cylinder outlet. Ensure the regulator outlet valve is closed.

    • Connect the regulator to the reaction apparatus using appropriate tubing and fittings.

  • System Purge (if required):

    • If the reaction is air-sensitive, purge the system with an inert gas (e.g., nitrogen or argon) before introducing this compound.

  • Gas Delivery:

    • Slowly open the main cylinder valve.

    • Adjust the regulator to the desired delivery pressure.

    • Slowly open the regulator outlet valve to introduce this compound into the reaction apparatus.

    • Monitor the reaction and the gas flow rate.

  • Shutdown:

    • When the required amount of gas has been delivered, close the main cylinder valve.

    • Allow the gas remaining in the regulator and tubing to be consumed by the reaction or safely vented through a scrubbing system.

    • Close the regulator outlet valve.

    • Purge the system with an inert gas if necessary.

Protocol for Controlled Condensation of this compound

This protocol is for experiments requiring liquid this compound. This procedure must be performed with extreme caution due to the risk of frostbite and pressure buildup.

  • Preparation:

    • Assemble the condensation apparatus (e.g., a cold finger condenser) within a fume hood.

    • Prepare a cooling bath (e.g., dry ice/acetone or liquid nitrogen) capable of reaching below this compound's boiling point (-82.1°C).

    • Don all required PPE, including cryogenic gloves and a face shield.

  • Gas Delivery and Condensation:

    • Follow steps 2.1 through 2.4 of the General Gas Delivery Protocol to introduce this compound gas into the condenser.

    • Immerse the cold finger of the condenser into the cooling bath.

    • This compound will condense on the cold surface.

    • Carefully monitor the rate of condensation and the pressure within the system. Ensure the system is not closed to prevent pressure buildup.

  • Termination of Condensation:

    • Once the desired amount of liquid is collected, close the main cylinder valve.

    • Vent the remaining gas in the lines.

    • Slowly and carefully remove the cooling bath.

    • Allow the condensed this compound to warm and vaporize at a controlled rate, venting it through a safe exhaust or scrubbing system.

Emergency Procedures

Emergency Response Flowchart:

EmergencyResponse cluster_leak Gas Leak cluster_exposure Personnel Exposure Start Emergency Event (Leak, Spill, Exposure) Leak Significant Leak Detected Start->Leak Exposure Exposure Occurs Start->Exposure Evacuate Evacuate Immediate Area Leak->Evacuate Alert Alert Lab Personnel and Supervisor Evacuate->Alert Ventilate Increase Ventilation (if safe to do so) Alert->Ventilate StopLeak Stop Flow of Gas (if trained and safe) Ventilate->StopLeak SCBA Use SCBA for entry StopLeak->SCBA Inhalation Inhalation Exposure->Inhalation SkinContact Skin/Eye Contact (Liquid) Exposure->SkinContact Remove Remove to Fresh Air Inhalation->Remove Flush Flush with Lukewarm Water for 15 min SkinContact->Flush Medical Seek Immediate Medical Attention Remove->Medical Frostbite Treat for Frostbite Do NOT rub Flush->Frostbite Frostbite->Medical

Caption: Emergency response plan for this compound incidents.

In Case of a Leak:

  • Evacuate all personnel from the immediate area.[10]

  • If it can be done safely, shut off the source of the leak.[5]

  • Increase ventilation to the area.[10]

  • Do not re-enter the area without a self-contained breathing apparatus (SCBA) until the atmosphere is confirmed to be safe (oxygen levels above 19.5%).[3]

First Aid Measures:

  • Inhalation: Remove the individual to fresh air immediately.[5] If breathing has stopped, provide artificial respiration.[5] Seek immediate medical attention.[5]

  • Skin Contact (Frostbite): Immediately flush the affected area with lukewarm water (not to exceed 41°C or 105°F) for at least 15 minutes.[5] Do not rub the affected area.[11] Remove contaminated clothing while showering with warm water.[5] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

Disposal

Do not attempt to dispose of residual or unused this compound.[5] Return the cylinder and any remaining product to the supplier.[3][5] Ensure the cylinder valve is closed and the valve cap is in place.[5]

References

Application Notes and Protocols for Trifluoromethane Gas Handling in High-Pressure Reaction Setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective handling of trifluoromethane (CHF₃), also known as HFC-23, in high-pressure reaction setups. These guidelines are intended for use by trained personnel in a controlled laboratory environment.

Introduction to this compound in High-Pressure Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized as a source of the trifluoromethyl (-CF₃) group.[1] The introduction of a -CF₃ group can significantly alter the biological activity, metabolic stability, and lipophilicity of drug candidates, making it a crucial tool in pharmaceutical and agrochemical research.[1] Due to its gaseous nature at ambient conditions, reactions involving this compound are typically conducted in high-pressure reactor systems to achieve sufficient concentration in the reaction medium.

Physicochemical and Safety Data of this compound

A thorough understanding of the properties and hazards of this compound is essential for its safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula CHF₃
Molecular Weight 70.01 g/mol
Boiling Point -82.1 °C (-115.8 °F)
Melting Point -155.2 °C (-247.4 °F)
Vapor Pressure 4.38 MPa at 20 °C
Density (gas, 1 bar, 15°C) 2.946 kg/m ³
Solubility in Water 1 g/L
Appearance Colorless gas
Odor Odorless

Sources:[1][2]

Table 2: Safety and Hazard Information for this compound

Hazard CategoryDescription
GHS Classification Gases under pressure, Liquefied gas
Hazard Statements H280: Contains gas under pressure; may explode if heated.
Primary Hazards Simple asphyxiant at high concentrations. Contact with liquid can cause frostbite.[2]
Inhalation Toxicity May be narcotic in high concentrations.[2]
Flammability Non-flammable gas.
Reactivity Chemically inert in many situations, but can react violently with strong reducing agents.[2]
Decomposition Products When heated to decomposition, it emits toxic fumes of fluoride.[2]

Sources:[2]

High-Pressure Reactor Setup: Materials and Equipment

The selection of appropriate materials and equipment is critical for the safe operation of high-pressure reactions with this compound.

3.1. Reactor Vessel Materials

High-pressure reactors should be constructed from materials resistant to the reactants, solvents, and potential byproducts at elevated temperatures and pressures.

Table 3: Recommended Materials for High-Pressure Reactors

MaterialCompatibility and Notes
Stainless Steel (SS-316, SS-316L) Good general-purpose material for many organic reactions.[3][4]
Hastelloy (e.g., C-276, C-22) Excellent corrosion resistance, particularly for acidic conditions that may arise from decomposition products.[3][4]
Inconel High-nickel alloy suitable for high-temperature and high-pressure applications with good corrosion resistance.[4]
PTFE Liners Can be used within stainless steel or Hastelloy reactors to provide excellent chemical resistance to a wide range of reagents, including corrosive media.[3][5]

3.2. Sealing Materials

The choice of sealing materials is crucial to prevent leaks of high-pressure gas.

Table 4: Recommended Sealing Materials (O-rings, Gaskets)

MaterialTemperature RangeChemical Resistance and Notes
Viton® (FKM) -15 °C to 204 °CGood resistance to a wide range of chemicals.
Kalrez® (FFKM) Up to 300 °CExcellent chemical resistance, suitable for aggressive reaction conditions.
PTFE Up to 230 °CUnsurpassed resistance to nearly all chemicals.[6] Less elastomeric than FKM or FFKM.

3.3. Ancillary Equipment

  • Pressure Regulator: A two-stage pressure regulator suitable for high-pressure service and compatible with this compound should be used.

  • Valves and Fittings: High-pressure rated valves and fittings made from stainless steel or Hastelloy are recommended.[6]

  • Pressure Relief Device: The reactor must be equipped with a rupture disc or a pressure relief valve set to a pressure below the maximum allowable working pressure of the vessel.[3]

  • Gas Mass Flow Controller: For precise control of gas delivery, a mass flow controller can be integrated into the setup.[7]

  • Back Pressure Regulator: Essential for maintaining a constant pressure within the reactor system.[7]

Experimental Protocols

The following protocols provide a general framework for conducting a trifluoromethylation reaction using this compound gas in a high-pressure batch reactor. Note: These are generalized procedures and must be adapted to the specific requirements of the intended reaction, including a thorough risk assessment.

4.1. Pre-Reaction Setup and Leak Testing

This workflow outlines the initial setup and critical safety checks before introducing any reagents.

Pre_Reaction_Setup cluster_prep Preparation cluster_leak_test Leak Testing cluster_decision Decision cluster_action Action A Inspect Reactor Components B Assemble Reactor A->B C Connect Inert Gas (N2 or Ar) B->C D Pressurize to Test Pressure C->D E Isolate and Monitor Pressure D->E F Check for Leaks with Snoop E->F G Leak Detected? F->G H Depressurize and Re-tighten/Replace Fittings G->H Yes I Proceed to Reagent Charging G->I No H->C

Caption: Pre-reaction setup and leak testing workflow.

Protocol:

  • Inspection: Visually inspect all reactor components, including the vessel body, head, seals, and fittings, for any signs of damage or wear.[6]

  • Assembly: Assemble the reactor according to the manufacturer's instructions. Ensure all connections are securely tightened.

  • Inert Gas Connection: Connect a cylinder of inert gas (e.g., nitrogen or argon) to the reactor's gas inlet via a high-pressure regulator.

  • Pressurization: Slowly pressurize the reactor with the inert gas to a pressure slightly above the intended reaction pressure, but not exceeding the maximum allowable working pressure.

  • Isolation and Monitoring: Close the gas inlet valve to isolate the reactor and monitor the pressure gauge for any drop over a period of at least 30 minutes.

  • Leak Check: If a pressure drop is observed, use a leak detection solution (e.g., Snoop) to identify the source of the leak.

  • Remediation: If a leak is detected, safely depressurize the reactor, re-tighten or replace the faulty fitting, and repeat the leak test.

  • Proceed: Once the reactor is confirmed to be leak-free, it can be safely depressurized and is ready for charging with reagents.

4.2. Reactor Charging and Reaction Execution

This workflow details the process of charging the reactor with reagents and this compound, followed by running the reaction.

Reaction_Execution cluster_charging Reagent Charging cluster_pressurizing Pressurization cluster_reaction Reaction cluster_completion Completion A Charge with Substrate, Solvent, and Catalyst B Seal Reactor A->B C Purge with Inert Gas (3x) B->C D Connect this compound Cylinder C->D E Cool Reactor (if necessary) D->E F Slowly Introduce CHF3 to Target Pressure E->F G Heat to Reaction Temperature F->G H Monitor Pressure and Temperature G->H I Maintain Stirring H->I J Cool Reactor to Room Temperature I->J

Caption: Reactor charging and reaction execution workflow.

Protocol:

  • Charge Reagents: Charge the reactor vessel with the substrate, solvent, and any solid reagents or catalysts. Do not fill the reactor to more than 75% of its total volume.

  • Seal Reactor: Securely seal the reactor according to the manufacturer's instructions.

  • Inert Gas Purge: Purge the reactor headspace with an inert gas (nitrogen or argon) at least three times to remove any residual air.

  • Connect this compound: Connect the this compound gas cylinder to the reactor's gas inlet via a high-pressure regulator.

  • Cooling (Optional): If the reaction is to be conducted at a low temperature or to control the initial exotherm, cool the reactor to the desired starting temperature.

  • Introduce this compound: Slowly introduce this compound gas into the reactor until the desired pressure is reached. The amount of gas can be determined by pressure or by mass (by weighing the cylinder before and after charging).

  • Heating and Stirring: Begin stirring and heat the reactor to the desired reaction temperature.

  • Monitoring: Continuously monitor the reactor pressure and temperature throughout the reaction. Be aware of any unexpected pressure increases that could indicate a runaway reaction.

  • Cooling: Upon completion of the reaction, cool the reactor to room temperature.

4.3. Post-Reaction Venting and Work-up

This workflow describes the safe depressurization and handling of the reactor contents after the reaction is complete.

Post_Reaction_Venting cluster_venting Venting cluster_opening Opening Reactor cluster_cleaning Cleaning A Ensure Reactor is at Room Temperature B Slowly Vent Excess Pressure to a Fume Hood or Scrubber A->B C Vent in Bursts if Necessary B->C D Open Reactor in a Well-Ventilated Area C->D E Handle Reaction Mixture Appropriately D->E F Clean Reactor Components with Suitable Solvent E->F G Inspect Components for Damage F->G

Caption: Post-reaction venting and work-up workflow.

Protocol:

  • Cooling Confirmation: Ensure the reactor has cooled to room temperature before proceeding.

  • Venting: Slowly and carefully vent the excess pressure from the reactor. The vent line should be directed to a well-ventilated fume hood or a suitable scrubbing system. Venting in short bursts can help to control the rate of depressurization.

  • Opening: Once the reactor is at atmospheric pressure, open it in a well-ventilated area.

  • Work-up: The reaction mixture can now be safely removed for work-up and purification.

  • Cleaning: Thoroughly clean all reactor components with an appropriate solvent to remove any residual reagents and products.

  • Post-use Inspection: After cleaning, inspect all components, particularly the seals, for any signs of degradation or damage before storing.

Emergency Procedures

In the event of an emergency, such as a leak or a runaway reaction, follow these procedures:

  • Leak:

    • If a minor leak is detected, attempt to stop it by tightening the appropriate fitting if it is safe to do so.

    • If the leak cannot be stopped, or if it is a major leak, evacuate the immediate area and activate the laboratory's emergency response plan.

    • Ensure the area is well-ventilated to prevent the accumulation of this compound, which can act as an asphyxiant.

  • Runaway Reaction (Uncontrolled Pressure/Temperature Increase):

    • Immediately cease heating and initiate emergency cooling of the reactor.

    • If the pressure continues to rise and approaches the set point of the pressure relief device, evacuate the area.

    • Do not attempt to manually vent a runaway reaction unless you are highly experienced and have a pre-approved and practiced procedure for doing so.

Always prioritize personal safety and follow your institution's specific emergency protocols.

Conclusion

The use of this compound in high-pressure synthesis is a powerful tool for the introduction of the trifluoromethyl group in drug discovery and development. By adhering to these detailed application notes and protocols, researchers can safely and effectively handle this valuable reagent in their high-pressure reaction setups. A thorough understanding of the equipment, materials, and procedures, combined with a strong safety culture, is paramount for successful and safe experimentation.

References

Application Note: Trifluoromethane (CHF3) Plasma Etching for Dielectric Films

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trifluoromethane (CHF3), also known as fluoroform, is a hydrofluorocarbon gas widely employed in plasma etching processes, particularly for the selective etching of dielectric materials such as silicon dioxide (SiO2) and silicon nitride (SiN). This process is a cornerstone in the fabrication of microelectronic devices. The key to CHF3 plasma etching lies in its ability to form a fluorocarbon polymer layer on the surfaces being etched. This passivation layer plays a crucial role in achieving high selectivity, as its formation and removal rates differ on various materials. For instance, the oxygen present in SiO2 reacts with the carbon in the fluorocarbon film, facilitating its removal and allowing etching to proceed, while the film remains on other materials like silicon, inhibiting their etching.[1][2]

This application note provides a detailed protocol for the experimental setup of this compound plasma etching, focusing on process parameters, experimental workflow, and expected outcomes for the etching of SiO2 and SiN.

Experimental Setup and Key Parameters

The successful implementation of CHF3 plasma etching is contingent on the precise control of several key experimental parameters. These parameters influence the plasma chemistry, the etch rate, selectivity, and anisotropy of the process.

Typical Equipment:

  • Plasma Reactor: Inductively Coupled Plasma (ICP) or Capacitively Coupled Plasma (CCP) reactors are commonly used. Dual-frequency CCP systems offer additional control over ion energy and flux.[3]

  • Gas Delivery System: Mass flow controllers (MFCs) for precise control of CHF3, and often additive gases like Argon (Ar) and Oxygen (O2).

  • Vacuum System: A combination of a turbo-molecular pump and a roughing pump to achieve and maintain the required process pressure.[4]

  • RF Power Supply: To generate and sustain the plasma.

  • Substrate Holder: Often with temperature control capabilities, as temperature can influence etch rates and polymer deposition.[5][6][7]

Key Process Parameters:

The following table summarizes typical ranges for key process parameters in CHF3 plasma etching of SiO2 and SiN. The optimal parameters will depend on the specific tool, substrate, and desired etch characteristics.

ParameterTypical RangeEffect on Etching
CHF3 Flow Rate 10 - 100 sccmPrimary source of etching and polymerizing species. Higher flow can increase etch rate up to a point, beyond which excessive polymerization may occur.[8]
Ar Flow Rate 10 - 150 sccmActs as a diluent and can enhance plasma density and ion bombardment.[8][9]
O2 Flow Rate 2 - 50 sccmAdded to increase the concentration of fluorine radicals, which enhances the etch rate of SiN and can improve selectivity to SiO2.[9][10] It also helps in removing the fluorocarbon polymer.
RF Power 50 - 800 WControls plasma density and dissociation of gas molecules. Higher power generally increases etch rates but can reduce selectivity.[8][9]
Bias Voltage / Power 20 - 500 WControls the energy of ions bombarding the substrate, influencing anisotropy and etch rate.
Pressure 5 - 50 mTorrAffects the mean free path of particles and plasma density. Lower pressure generally leads to more anisotropic etching.[11]
Substrate Temperature -130°C to 50°CLower temperatures can enhance selectivity by promoting polymer deposition on certain materials.[5][7]

Experimental Protocol: Selective Etching of SiO2

This protocol outlines a general procedure for the reactive ion etching (RIE) of silicon dioxide using a CHF3/Ar plasma.

Materials:

  • Silicon wafer with a thermally grown or PECVD-deposited SiO2 layer.

  • Photolithographically patterned photoresist mask.

  • Process gases: CHF3, Ar.

Protocol:

  • Sample Preparation:

    • Clean the silicon wafer with the SiO2 layer to be etched.

    • Apply a photoresist layer and pattern it using standard photolithography techniques to define the areas for etching.

    • Hard bake the photoresist to improve its resistance to the plasma.

  • System Preparation:

    • Vent the plasma reactor chamber and load the prepared wafer onto the substrate holder.

    • Pump the chamber down to a base pressure of < 5e-4 Torr.[11]

  • Etching Process:

    • Introduce the process gases at the desired flow rates (e.g., CHF3: 50 sccm, Ar: 50 sccm).

    • Allow the chamber pressure to stabilize at the setpoint (e.g., 20 mTorr).

    • Apply RF power (e.g., 150 W) to ignite the plasma.[11]

    • Maintain the plasma for the desired etch time, which will depend on the SiO2 thickness and the calibrated etch rate.

    • Turn off the RF power and gas flows.

  • Post-Etch Processing:

    • Vent the chamber to atmospheric pressure and unload the wafer.

    • Strip the remaining photoresist using a suitable solvent or an oxygen plasma ashing process.

    • Clean the wafer to remove any residual polymer or contaminants.

  • Characterization:

    • Measure the etch depth using a profilometer or ellipsometer.

    • Inspect the etch profile and anisotropy using a scanning electron microscope (SEM).

Data Presentation: Etch Performance

The following tables provide examples of quantitative data for CHF3-based plasma etching of SiO2 and SiN under various conditions.

Table 1: Etch Rates of SiO2 and SiN with CHF3/O2 Plasma [8][9]

CHF3 Flow (sccm)O2 Flow (sccm)RF Power (W)Pressure (mTorr)SiO2 Etch Rate (nm/min)SiN Etch Rate (nm/min)
50520020~150~75
11010---Varies with O2
40-50----Highest Rate

Table 2: Influence of Temperature on Etch Rates in CHF3/Ar Plasma [7]

SubstrateTemperature (°C)Bias Voltage (V)Etch Rate (nm/min)
Si3N420-8065
p-Si20-8038
SiO220-8059
Si3N4-100-8038
p-Si-100-80Deposition
SiO2-100-80Deposition

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_etch Plasma Etching cluster_post Post-Etch Processing cluster_char Characterization p1 Wafer Cleaning p2 Photoresist Coating & Patterning p1->p2 p3 Hard Bake p2->p3 e1 Load Wafer & Pump Down p3->e1 To Plasma Reactor e2 Introduce Process Gases (CHF3, Ar, O2) e1->e2 e3 Stabilize Pressure e2->e3 e4 Ignite Plasma (Apply RF Power) e3->e4 e5 Etch for Predetermined Time e4->e5 po1 Vent & Unload Wafer e5->po1 After Etching po2 Photoresist Stripping po1->po2 po3 Final Cleaning po2->po3 c1 Profilometry / Ellipsometry (Etch Depth) po3->c1 c2 SEM (Etch Profile) po3->c2

Caption: Experimental workflow for this compound plasma etching.

Simplified CHF3 Plasma Etching Mechanism

etching_mechanism cluster_plasma Gas Phase (Plasma) cluster_surface Substrate Surface CHF3 CHF3 Gas e_impact Electron Impact CHF3->e_impact radicals CFx, F, H Radicals e_impact->radicals ions CFx+, H+ Ions e_impact->ions polymer Fluorocarbon Polymer Layer (CFx)n radicals->polymer Deposition SiO2 SiO2 Surface ions->SiO2 Ion Bombardment (Anisotropy) etch_products Volatile Products (SiF4, CO, COF2) SiO2->etch_products Chemical Reaction (Etching) polymer->SiO2 Passivation & Etching

Caption: Simplified mechanism of CHF3 plasma etching on a SiO2 surface.

References

Application Notes and Protocols: Trifluoromethane as a Solvent for High-Pressure Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties, potential applications, and generalized protocols for utilizing trifluoromethane (HFC-23) as a solvent in high-pressure chemical reactions. Given the emerging nature of this application, this document combines established data with prospective methodologies based on analogous solvent systems.

Introduction to this compound as a High-Pressure Solvent

This compound (CHF₃), also known as fluoroform, is a colorless, non-flammable gas at ambient conditions.[1] Due to its low boiling point of -82.1 °C, its use as a liquid solvent necessitates high-pressure conditions to maintain the liquid or supercritical state at typical reaction temperatures.[2] this compound is chemically relatively inert, making it a suitable medium for a variety of chemical transformations.[3] Its significant dipole moment suggests an aptitude for dissolving polar compounds, offering a potential advantage over non-polar high-pressure solvents like supercritical carbon dioxide (scCO₂).[4]

The exploration of this compound as a solvent is particularly relevant for high-pressure reactions such as hydrogenations, carbonylations, and polymerizations, where manipulating pressure and temperature can significantly influence reaction rates, selectivity, and solubility of gaseous reactants.

Physicochemical Properties of this compound

A summary of key physical and chemical properties of this compound relevant to its use as a high-pressure solvent is presented in Table 1.

PropertyValueReference
Molecular Formula CHF₃[2]
Molecular Weight 70.014 g/mol [2]
Boiling Point -82.1 °C[2]
Melting Point -155.2 °C[2]
Critical Temperature 25.9 °C[4]
Critical Pressure 4.84 MPa (47.8 atm)[4]
Vapor Pressure 4.38 MPa at 20 °C[2]
Solubility in Water 1 g/L[2]
Hazards Compressed gas; can cause asphyxiation in high concentrations.[1]

Potential Applications in High-Pressure Synthesis

While the literature on this compound as a primary solvent for high-pressure reactions is still developing, its properties suggest several promising applications:

  • Reactions Involving Polar Substrates: The polarity of this compound may enhance the solubility of polar organic molecules and organometallic catalysts, which can be a limitation in supercritical CO₂.

  • Catalytic Hydrogenation: Increased solubility of hydrogen gas under pressure, coupled with potential for dissolving polar substrates, makes this compound a candidate for high-pressure hydrogenations.

  • Carbonylation Reactions: Similar to hydrogenations, the increased solubility of carbon monoxide at high pressures could be leveraged for carbonylation reactions.

  • Polymerization: High-pressure conditions are often employed in polymerization reactions to increase reaction rates and control polymer properties.[5] this compound could serve as a non-reactive medium for such processes.

  • Supercritical Fluid Extraction: this compound has been shown to be an effective supercritical fluid for extracting polar analytes, outperforming scCO₂ in some cases.[4] This indicates its potential as a solvent for reactions where product separation via pressure reduction is desired.

Experimental Protocols

The following sections provide generalized protocols for conducting high-pressure reactions using liquefied or supercritical this compound. These are intended as a starting point for experimental design and should be adapted based on the specific reaction and safety considerations.

General Setup for High-Pressure Reactions in this compound

A typical high-pressure batch reactor system is required. The system should be equipped with pressure and temperature controls, a stirring mechanism, and appropriate safety features such as a rupture disc.

HighPressureSetup cluster_0 High-Pressure System cluster_1 Reagent & Solvent Delivery Reactor High-Pressure Reactor Stirrer Magnetic Stirrer Heater Heating/Cooling Jacket PressureSensor Pressure Transducer Reactor->PressureSensor TempSensor Thermocouple Reactor->TempSensor RuptureDisc Rupture Disc Reactor->RuptureDisc CHF3_Cylinder This compound Cylinder Pump High-Pressure Pump CHF3_Cylinder->Pump Liquefied CHF₃ Reactant_Vessel Reactant/Catalyst Reservoir Reactant_Vessel->Reactor Gas_Cylinder Gaseous Reactant (e.g., H₂, CO) Gas_Cylinder->Reactor Pump->Reactor

Diagram 1: General experimental setup for a high-pressure reaction in this compound.
Protocol for a Generic High-Pressure Hydrogenation

This protocol describes a general procedure for the hydrogenation of an unsaturated organic compound using a solid-supported catalyst in liquefied this compound.

Materials:

  • High-pressure reactor with temperature and pressure control, and a magnetic stirrer.

  • Substrate (e.g., an alkene or alkyne).

  • Hydrogenation catalyst (e.g., 5% Pd/C).

  • This compound (lecture bottle or cylinder).

  • Hydrogen gas (high-purity).

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add the substrate and the hydrogenation catalyst to the reactor vessel.

  • Sealing: Seal the reactor according to the manufacturer's instructions.

  • Purging: Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by several purges with low-pressure hydrogen gas.

  • Solvent Addition: Cool the reactor (e.g., using a dry ice/acetone bath) to a temperature below the boiling point of this compound. Transfer the desired amount of liquefied this compound from the cylinder into the reactor.

  • Pressurization with Hydrogen: Pressurize the reactor with hydrogen gas to the desired reaction pressure.

  • Reaction: Heat the reactor to the desired reaction temperature while stirring. Monitor the reaction progress by observing the pressure drop of hydrogen.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to a low temperature (e.g., < 0 °C). Carefully and slowly vent the excess hydrogen and this compound gas into a fume hood or a suitable capture system.

  • Work-up: Open the reactor, and recover the reaction mixture. Filter to remove the catalyst and concentrate the filtrate to obtain the product.

Illustrative Reaction Conditions

The following table presents hypothetical yet plausible conditions for a high-pressure reaction in this compound, based on its properties and analogies with other high-pressure systems.

ParameterRangeNotes
Temperature 25 - 150 °CThe reaction temperature will depend on the specific chemical transformation.
Pressure 5 - 20 MPa (50 - 200 bar)Sufficient pressure must be applied to maintain this compound in the liquid or supercritical state at the reaction temperature.
Substrate Concentration 0.01 - 0.5 MDependent on the solubility of the substrate in this compound under the reaction conditions.
Catalyst Loading 0.1 - 5 mol%Typical catalyst loadings for homogeneous or heterogeneous catalysis.
Reaction Time 1 - 24 hoursHighly dependent on the reaction kinetics.

Visualizing the State of this compound

The phase of this compound (liquid, gas, or supercritical fluid) is determined by the temperature and pressure. The following diagram illustrates the phase behavior.

PhaseDiagram cluster_phases Phase Diagram of this compound Gas Gas Liquid Liquid CP Critical Point (25.9 °C, 4.84 MPa) Supercritical Supercritical Fluid p3 CP->p3 p1 p2 p1->p2 p2->CP

Diagram 2: Simplified phase diagram of this compound.

Safety Considerations

  • High Pressure: All operations must be conducted in appropriately rated high-pressure equipment and behind a safety shield. Personnel should be thoroughly trained in high-pressure techniques.

  • Asphyxiation Risk: this compound is a gas at ambient conditions and can displace oxygen in enclosed spaces.[1] Reactions should be conducted in a well-ventilated area, and appropriate gas monitoring should be in place.

  • Low Temperatures: Handling liquefied this compound requires appropriate personal protective equipment, including cryogenic gloves and face shields, to prevent frostbite.

  • Chemical Compatibility: Ensure that all reactor components and seals are compatible with this compound and the reaction components under high pressure and temperature.

Conclusion

This compound presents an intriguing option as a polar, non-flammable, and relatively inert solvent for high-pressure chemical reactions. Its unique properties, particularly its polarity, may offer advantages over existing high-pressure solvent systems. While further research is needed to fully explore its potential and establish a broader range of specific applications and protocols, the information and generalized procedures provided in these notes serve as a foundational guide for researchers and scientists interested in this novel solvent.

References

Application Notes and Protocols: Direct Trifluoromethylation of Aldehydes Using Trifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone strategy in modern medicinal chemistry and materials science. This modification can significantly enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Trifluoromethane (CF3H, fluoroform), being an inexpensive and atom-economical byproduct of the chemical industry, represents an ideal source for the CF3 group.[3] This document provides detailed protocols for the direct nucleophilic trifluoromethylation of aldehydes utilizing this compound.

Reaction Principle: Base-Mediated Nucleophilic Addition

The direct trifluoromethylation of aldehydes with this compound hinges on the deprotonation of CF3H by a strong base to generate the trifluoromethyl anion (CF3⁻).[4] Due to the relatively low acidity of this compound (pKa ≈ 25-28), this step requires a potent, non-nucleophilic base.[5] The in-situ generated CF3⁻ then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent workup yields the desired trifluoromethylated alcohol. The choice of solvent and base is critical to the success of this transformation, with systems like potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS) in polar aprotic solvents such as DMF, glymes, or triglyme (B29127) showing notable efficacy.[6][7][8]

Experimental Protocols

Protocol 1: General Procedure for Batch Trifluoromethylation

This protocol is a generalized procedure based on methodologies described in the literature for the base-mediated trifluoromethylation of aldehydes with fluoroform in a batch setup.

Materials:

  • Aldehyde substrate

  • Potassium tert-butoxide (t-BuOK) or Potassium hexamethyldisilazide (KHMDS)

  • Anhydrous N,N-Dimethylformamide (DMF) or triglyme

  • This compound (CF3H) gas

  • Anhydrous toluene (B28343) or THF for dilutions

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Schlenk line or balloon setup for inert atmosphere

  • Low-temperature cooling bath (e.g., dry ice/acetone, -40 °C to -78 °C)

  • Magnetic stirrer and stir bars

Procedure:

  • Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a gas inlet connected to a balloon of this compound or a gas cylinder via a bubbler. Maintain the system under a positive pressure of inert gas (Argon or Nitrogen).

  • Reagent Preparation: In the reaction flask, dissolve the aldehyde (1.0 equiv.) in anhydrous DMF or triglyme (to make a ~0.2 M solution).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Base Addition: Add the base (e.g., KHMDS, 1.5-2.0 equiv.) to the cooled solution portion-wise over 10-15 minutes. The solution may change color.

  • Introduction of this compound: Bubble this compound gas (CF3H) through the stirred reaction mixture for a predetermined period (e.g., 30 minutes to 2 hours) while maintaining the low temperature. Alternatively, if using a balloon, ensure the reaction is maintained under a positive pressure of CF3H.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated alcohol.

Protocol 2: Micro-Flow Trifluoromethylation

Continuous-flow systems offer superior gas-liquid mixing and temperature control, which is advantageous for reactions involving gaseous reagents like fluoroform.[3][5]

System Setup:

  • A micro-flow reactor system equipped with gas and liquid mass flow controllers.

  • A gas-liquid mixer (e.g., T-mixer).

  • A temperature-controlled reactor coil (e.g., PFA tubing).

  • A back-pressure regulator.

  • Syringe pumps for liquid reagents.

Procedure:

  • Stream Preparation:

    • Stream A: A solution of the aldehyde substrate in an appropriate anhydrous solvent (e.g., DMF).

    • Stream B: A solution of the base (e.g., KOt-Bu) in the same anhydrous solvent.

    • Stream C: A regulated flow of gaseous this compound (CF3H).

  • Reaction Initiation: Pump the substrate and base solutions into the gas-liquid mixer, where they combine with the stream of this compound.

  • Residence Time: The combined stream flows through the temperature-controlled reactor coil. The residence time is controlled by the total flow rate and the reactor volume.

  • Quenching and Collection: The output from the reactor is passed through a back-pressure regulator and collected in a flask containing a quenching solution (e.g., saturated aq. NH4Cl).

  • Workup and Purification: The collected quenched mixture is worked up and purified as described in the batch protocol.

Data Presentation

The following table summarizes representative yields for the trifluoromethylation of various aldehydes using a fluoroform/base system, adapted from literature reports.[3] Conditions can vary, and optimization is often required for specific substrates.

EntryAldehyde SubstrateProductYield (%)
14-Methoxybenzaldehyde1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol87
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-2,2,2-trifluoroethanol85
34-(Trifluoromethyl)benzaldehyde1-(4-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethanol78
42-Naphthaldehyde2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanol82
53-Phenylpropanal4,4,4-Trifluoro-1-phenylbutan-2-ol75
6Cinnamaldehyde1,1,1-Trifluoro-4-phenylbut-3-en-2-ol68

Visualizations

ReactionMechanism Figure 1: Reaction Mechanism for Base-Mediated Trifluoromethylation of Aldehydes cluster_0 Step 1: Deprotonation of this compound cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Workup CF3H CF3H (this compound) CF3_anion CF3⁻ (Trifluoromethyl Anion) CF3H->CF3_anion + Base Base Base (e.g., KHMDS) BaseH [Base-H]⁺ Base->BaseH + H⁺ CF3_anion_2 CF3⁻ Aldehyde R-CHO (Aldehyde) Alkoxide [R-CH(O⁻)CF3] (Alkoxide Intermediate) Alkoxide_2 [R-CH(O⁻)CF3] CF3_anion_2->Alkoxide + Aldehyde Product R-CH(OH)CF3 (Product) Alkoxide_2->Product + H⁺ (Workup)

Caption: Figure 1: Reaction Mechanism for Base-Mediated Trifluoromethylation of Aldehydes

Workflow Figure 2: Experimental Workflow for Batch Trifluoromethylation start Start: Oven-Dried Glassware setup Assemble under Inert Atmosphere (Ar/N2) start->setup add_reagents Add Aldehyde and Anhydrous Solvent setup->add_reagents cool Cool to -40°C add_reagents->cool add_base Add Strong Base (e.g., KHMDS) cool->add_base add_cf3h Bubble CF3H Gas add_base->add_cf3h react Stir and Monitor Reaction (TLC) add_cf3h->react quench Quench with aq. NH4Cl react->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify end Final Product purify->end

Caption: Figure 2: Experimental Workflow for Batch Trifluoromethylation

Safety and Handling Precautions

  • This compound (CF3H): is a non-flammable gas but is a potent greenhouse gas.[3] Handle in a well-ventilated fume hood and ensure secure connections to prevent leaks.

  • Strong Bases (KHMDS, KOt-Bu): are corrosive and moisture-sensitive. Handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Anhydrous Solvents: are flammable and should be handled with care, away from ignition sources.

  • Low-Temperature Baths: Handle cryogenic baths (e.g., dry ice/acetone) with appropriate thermal gloves to prevent frostbite.

References

Trifluoromethane as a Blowing Agent for Polymer Foams: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethane (HFC-23) is a hydrofluorocarbon that has been utilized as a blowing agent in the production of polymer foams, particularly polyurethane foams.[1] Blowing agents are crucial components in the manufacturing of foams, creating the cellular structure that imparts desirable properties such as low density, thermal insulation, and cushioning.[2] The selection of a blowing agent is critical and is influenced by factors including processing characteristics, cost, environmental impact, and the desired final properties of the foam.[3]

Historically, chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) were widely used as blowing agents but have been phased out due to their detrimental effects on the ozone layer.[4] This led to the adoption of HFCs, such as this compound, which have a zero ozone depletion potential (ODP). However, HFCs possess a high global warming potential (GWP), contributing to the greenhouse effect.[4] Consequently, the industry is transitioning towards fourth-generation blowing agents with low GWP, such as hydrofluoroolefins (HFOs).[5]

This document provides an overview of the application of this compound as a blowing agent in polymer foam research, including general experimental protocols and the properties of the resulting foams. It is important to note that while the general principles of using HFCs in foam production are well-established, detailed, publicly available experimental protocols and comprehensive quantitative data specifically for this compound are limited. The following information is synthesized from existing literature on HFC blowing agents and general foam production methodologies.

Properties of this compound (HFC-23)

A thorough understanding of the physical and chemical properties of this compound is essential for its application as a blowing agent.

PropertyValue
Molecular Formula CHF₃
Molecular Weight 70.01 g/mol
Boiling Point -82.1 °C
Vapor Pressure 473.5 psia at 21.1 °C
Ozone Depletion Potential (ODP) 0
Global Warming Potential (GWP) 14,800 (100-year)
Solubility in Water 1 g/L at 25 °C

Table 1: Physical and Chemical Properties of this compound (HFC-23). [1]

Application in Polyurethane Foam Production

This compound is primarily used in the production of polyurethane foams. Polyurethane foams are synthesized through the reaction of polyols and isocyanates, in the presence of a blowing agent and other additives like catalysts and surfactants.[2]

General Experimental Protocol for Polyurethane Foam Formulation

The following is a generalized protocol for the preparation of rigid polyurethane foam using a physical blowing agent like this compound. The precise quantities of each component will need to be optimized based on the specific polyol and isocyanate used, and the desired foam properties.

Materials:

  • Polyol (e.g., polyether or polyester (B1180765) polyol)

  • Isocyanate (e.g., MDI - Methylene diphenyl diisocyanate)

  • This compound (HFC-23)

  • Catalyst (e.g., amine-based)

  • Surfactant (e.g., silicone-based)

Procedure:

  • Premixing: In a suitable container, thoroughly mix the polyol, catalyst, and surfactant.

  • Blowing Agent Addition: Introduce the this compound into the premix. Due to its low boiling point, this step must be conducted under pressure in a closed system to ensure it remains in a liquid state and dissolves in the polyol. The solubility of the blowing agent in the polyol is a critical parameter for achieving a fine and uniform cell structure.

  • Mixing with Isocyanate: Add the isocyanate to the mixture and stir vigorously for a short period (typically 10-20 seconds).

  • Foaming: Immediately pour the reacting mixture into a mold. The exothermic reaction between the polyol and isocyanate will cause the this compound to vaporize, leading to the expansion of the foam.

  • Curing: Allow the foam to cure at room temperature or in an oven at a specified temperature to achieve its final properties.

Experimental Workflow for Polyurethane Foam Production

G cluster_prep Preparation cluster_mixing Mixing cluster_foaming Foaming and Curing polyol Polyol premix Premixing of Polyol, Catalyst, and Surfactant polyol->premix catalyst Catalyst catalyst->premix surfactant Surfactant surfactant->premix add_hfc23 Addition of this compound (under pressure) premix->add_hfc23 add_iso Addition of Isocyanate add_hfc23->add_iso final_mix Vigorous Mixing add_iso->final_mix pour Pouring into Mold final_mix->pour foam Foam Expansion pour->foam cure Curing foam->cure final_foam Final Polyurethane Foam cure->final_foam

Caption: Workflow for Polyurethane Foam Production.

Application in Polystyrene Foam Production

While less common than for polyurethane, HFCs can also be used in the extrusion of polystyrene foams. The process involves dissolving the blowing agent in molten polystyrene under pressure. As the polymer exits the extruder die, the pressure drop causes the blowing agent to vaporize and form the foam structure.

General Experimental Protocol for Polystyrene Foam Extrusion

Equipment:

  • Single or twin-screw extruder

  • High-pressure injection system for the blowing agent

Procedure:

  • Melting: Feed polystyrene pellets into the extruder and heat to a molten state.

  • Blowing Agent Injection: Inject this compound into the molten polymer in the extruder barrel under high pressure.

  • Mixing: The screw of the extruder mixes the blowing agent with the molten polymer to form a homogeneous solution.

  • Cooling: Cool the polymer-gas solution to increase its viscosity.

  • Extrusion and Foaming: Extrude the mixture through a die into a lower pressure environment, causing the this compound to expand and form the foam.

Logical Relationship in Polystyrene Foam Extrusion

Caption: Polystyrene Foam Extrusion Process.

Properties of this compound-Blown Foams

PropertyExpected Influence of this compound
Density Can be controlled by the concentration of HFC-23.
Cell Size Influenced by the solubility of HFC-23 in the polymer and processing conditions.
Thermal Conductivity HFCs generally have low thermal conductivity, contributing to good insulation properties.
Mechanical Strength Dependent on the foam density and cell structure.

Table 2: Expected Influence of this compound on Polymer Foam Properties.

Conclusion

This compound (HFC-23) has been used as a physical blowing agent for the production of polymer foams, particularly polyurethane. While it offers the advantage of zero ozone depletion potential, its high global warming potential has led to a shift towards more environmentally benign alternatives. The experimental protocols provided here are generalized based on the use of HFCs in foam production. Researchers should be aware of the limited availability of specific data for this compound and the need for empirical optimization of processing parameters. For future research and development, a focus on low-GWP blowing agents is highly recommended to align with current environmental regulations and sustainability goals.

References

Application Notes and Protocols: Trifluoromethane Derivatives in Medical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl (CF3) group, a key feature of trifluoromethane (fluoroform), is a valuable asset in the development of advanced medical imaging agents. Its unique properties are leveraged in two primary imaging modalities: Fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI) and Positron Emission Tomography (PET). This document provides an overview of these applications, along with generalized experimental protocols to guide researchers in this exciting field.

¹⁹F Magnetic Resonance Imaging: A Background-Free Imaging Modality

The fluorine-19 (¹⁹F) nucleus possesses favorable properties for MRI, including a high gyromagnetic ratio and 100% natural abundance.[1] Crucially, there is a near-complete absence of fluorine in biological tissues, resulting in background-free images with high contrast.[2][3][4] This allows for the unambiguous detection and quantification of ¹⁹F-labeled agents.

Applications
  • Cell Tracking: Perfluorocarbon (PFC) emulsions, which often contain trifluoromethyl groups, can be used to label cells ex vivo.[2] These labeled cells can then be administered and tracked in vivo using ¹⁹F MRI to monitor their migration and engraftment in cell-based therapies.[2][4]

  • Lung Imaging: Inert fluorinated gases, including those containing trifluoromethyl moieties, are being explored for lung ventilation imaging.[1][2][4] These gases can be inhaled to provide detailed images of airspaces without the need for ionizing radiation.[2]

  • Drug Development: Incorporating trifluoromethyl groups into drug molecules allows for their direct visualization and quantification in tissues using ¹⁹F MRI. This provides valuable pharmacokinetic and pharmacodynamic data during preclinical drug development.[5]

Quantitative Data of Representative ¹⁹F MRI Agents
Agent TypeExample Compound(s)Key PropertiesPrimary Application(s)
Perfluorocarbon EmulsionsPerfluoro-15-crown-5-ether (PFCE), Perfluoropolyether (PFPE)High fluorine density, biocompatibleCell tracking, inflammation imaging
Inert Fluorinated GasesSulfur Hexafluoride (SF₆), Perfluoropropane (C₃F₈), Hexafluoroethane (C₂F₆)Gaseous state, non-toxicLung ventilation imaging
Small Molecule DrugsSiponimod (B560413)Contains a trifluoromethyl groupIn vivo drug localization and quantification
Experimental Protocol: In Vivo Cell Tracking using ¹⁹F MRI

This protocol outlines a general workflow for labeling cells with a PFC emulsion and tracking them in a preclinical model.

  • Cell Labeling:

    • Culture cells of interest to the desired number.

    • Incubate the cells with a sterile PFC emulsion (e.g., PFCE) at a predetermined concentration and duration. This allows for the cellular uptake of the emulsion.

    • Wash the cells thoroughly to remove any excess, unincorporated emulsion.

    • Assess cell viability and labeling efficiency using appropriate assays (e.g., trypan blue exclusion and ¹⁹F NMR of a cell pellet).

  • Animal Model and Cell Administration:

    • Prepare the animal model according to the research question (e.g., tumor induction, inflammatory model).

    • Administer the ¹⁹F-labeled cells via the desired route (e.g., intravenous, intraperitoneal, direct injection).

  • ¹⁹F MRI Acquisition:

    • Anesthetize the animal and position it within the MRI scanner.

    • Use a dual ¹H/¹⁹F radiofrequency coil.

    • Acquire a high-resolution ¹H anatomical reference scan.

    • Switch to the ¹⁹F channel and acquire ¹⁹F images using a suitable pulse sequence (e.g., Ultrashort Echo Time - UTE).[5] Key imaging parameters to optimize include repetition time (TR), echo time (TE), and number of averages.

    • Co-register the ¹⁹F "hotspot" images with the ¹H anatomical images to visualize the location of the labeled cells.

  • Data Analysis:

    • Quantify the ¹⁹F signal intensity in regions of interest to determine the number of labeled cells.

    • Monitor the distribution and persistence of the ¹⁹F signal over time to track cell fate.

G cluster_0 Ex Vivo Cell Labeling cluster_1 In Vivo Administration & Imaging cluster_2 Data Analysis CellCulture Cell Culture Incubation Incubate with PFC Emulsion CellCulture->Incubation Washing Wash Cells Incubation->Washing QC Viability & Labeling QC Washing->QC AnimalModel Animal Model Preparation QC->AnimalModel CellAdmin Administer Labeled Cells AnimalModel->CellAdmin MRI 1H/19F MRI Acquisition CellAdmin->MRI ImageReg Image Co-registration (1H & 19F) MRI->ImageReg Quant Signal Quantification ImageReg->Quant Tracking Longitudinal Tracking Quant->Tracking

Experimental workflow for 19F MRI cell tracking.

¹⁸F Positron Emission Tomography: Ultrasensitive Molecular Imaging

The trifluoromethyl group can be labeled with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) to create PET tracers. PET is an extremely sensitive imaging technique that can detect picomolar concentrations of tracers, making it ideal for studying biological processes at the molecular level.[6][7]

Applications
  • Oncology: ¹⁸F-labeled tracers targeting specific cancer biomarkers can be used for tumor detection, staging, and monitoring treatment response.[8][9]

  • Neuroimaging: PET tracers incorporating the [¹⁸F]CF₃ group can be designed to cross the blood-brain barrier and visualize neuroreceptors, enzymes, and pathological protein aggregates.

  • Drug Development: By labeling a drug candidate with ¹⁸F, its biodistribution, target engagement, and receptor occupancy can be quantitatively assessed in living subjects, accelerating the drug development process.[6][8]

Radiosynthesis of [¹⁸F]Trifluoromethylated Compounds

A significant challenge has been the development of efficient methods for [¹⁸F]trifluoromethylation.[6] Recent advances have focused on the use of [¹⁸F]fluoroform as a key precursor.

G cluster_0 [18F]Fluoride Production cluster_1 Precursor Synthesis cluster_2 Radiolabeling & Purification Cyclotron Cyclotron Production of [18F]Fluoride Fluoroform Synthesis of [18F]Fluoroform (CHF3) Cyclotron->Fluoroform Trifluoroiodomethane Conversion to [18F]Trifluoroiodomethane (CF3I) Fluoroform->Trifluoroiodomethane Labeling Radical [18F]Trifluoromethylation of Target Molecule Trifluoroiodomethane->Labeling Purification HPLC Purification Labeling->Purification QC Quality Control Purification->QC

General radiosynthesis pathway for [18F]CF3 PET tracers.

Quantitative Data for [¹⁸F]Trifluoromethylation
ParameterReported ValuesReference
Radiochemical Yield of [¹⁸F]Trifluoroiodomethane from [¹⁸F]Fluoroform67 ± 5%[10]
Molar Activity of Final [¹⁸F]CF₃-labeled products8.3–11.1 GBq/μmol[10]
Half-life of ¹⁸F~110 minutes[8]
Experimental Protocol: Preclinical PET Imaging with an [¹⁸F]CF₃ Tracer

This protocol provides a general outline for evaluating a novel [¹⁸F]CF₃-labeled PET tracer in a preclinical model.

  • Tracer Synthesis and Quality Control:

    • Synthesize the [¹⁸F]CF₃-labeled tracer using an established radiolabeling protocol.

    • Perform quality control to determine radiochemical purity, molar activity, and stability.[9]

  • Animal Preparation:

    • Fast the animal for an appropriate period before tracer injection to reduce background signal.

    • Anesthetize the animal and maintain its body temperature throughout the imaging session.

    • Place a tail-vein catheter for tracer administration.

  • PET-CT/MR Imaging:

    • Position the animal in the PET scanner.

    • Perform a baseline transmission scan (using CT or MR) for attenuation correction and anatomical localization.

    • Administer a known amount of the [¹⁸F]CF₃ tracer via the tail-vein catheter.

    • Acquire dynamic or static PET data over a defined period (e.g., 60 minutes).[9]

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data, applying corrections for attenuation, scatter, and radioactive decay.

    • Co-register the PET images with the anatomical CT or MR images.

    • Draw regions of interest (ROIs) on the images corresponding to various organs and tissues.

    • Calculate the tracer uptake in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[9]

    • For dynamic scans, perform kinetic modeling to estimate physiological parameters.

Ultrasound Contrast Agents

While less directly related to this compound itself, perfluorocarbons are a key component of second-generation ultrasound contrast agents.[11] These agents consist of gas-filled microbubbles with a stabilizing shell.[12] The high molecular weight and low solubility of perfluorocarbon gases, such as perfluoropropane, enhance the stability and persistence of the microbubbles in circulation, leading to improved contrast enhancement in ultrasound imaging.[11] These agents remain strictly intravascular, acting as tracers for blood flow.[13]

Conclusion

The trifluoromethyl group is a powerful tool in the development of novel imaging agents for both ¹⁹F MRI and PET. Its unique properties enable high-contrast, background-free imaging with MRI and the creation of highly sensitive molecular probes for PET. The continued development of new fluorination and radiofluorination chemistries promises to expand the applications of this compound derivatives in medical imaging, providing invaluable insights into biology and disease for researchers, scientists, and drug development professionals.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Trifluoromethane (CHF₃) Plasma Etching Uniformity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethane (CHF₃) plasma etching. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during plasma etching processes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you resolve specific issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-uniform plasma etching with CHF₃?

A1: Non-uniform plasma etching can stem from a variety of equipment-related and process-related factors.[1] Equipment-related issues often include uneven RF power distribution, non-uniform gas flow patterns, asymmetrical chamber geometry, and misaligned or damaged electrodes.[1][2] Process-related factors can include pressure and temperature variations across the substrate, inconsistent generation of reactive species, and poor chamber wall conditioning.[1]

Q2: My etch rate is faster at the edge of the substrate than in the center ("edge-fast" or "bull's eye" effect). What are the potential causes and how can I fix it?

A2: An "edge-fast" or "bull's eye" etch pattern is a common uniformity issue.[3] This phenomenon is often caused by higher plasma density and energetic ion fields at the periphery of the electrode, which can be exacerbated by the plasma's interaction with the vacuum chamber walls.[3]

Troubleshooting Steps:

  • Electrostatic Shielding: Implementing electrostatic shields within the chamber can help to minimize plasma interactions with the chamber walls, leading to a more uniform plasma distribution across the electrode surface.[3]

  • Process Parameter Adjustment: Modifying process parameters can help mitigate this effect. Consider decreasing the chamber pressure or RF power, or increasing the total gas flow rate.[4] However, be aware that these adjustments may also lead to a decrease in the overall etch rate.[4]

  • Gas Distribution: Ensure your gas injection system provides a uniform flow of CHF₃ and other process gases across the entire substrate surface. A multi-port gas injection system can be beneficial.[1]

Q3: I am observing a "center-fast" etch pattern, where the etch rate is higher in the middle of my substrate. What should I do?

A3: A "center-fast" etch pattern can be caused by several factors related to gas flow dynamics and plasma chemistry.

Troubleshooting Steps:

  • Gas Flow Dynamics: The way process gases are introduced into the chamber can significantly impact uniformity. If using a central gas injection, the concentration of reactive species may be highest at the center. Optimizing the gas flow rates and patterns, or using a showerhead design for gas injection, can improve uniformity.[1][2]

  • Chamber Pressure: Higher chamber pressures can sometimes lead to a center-fast etch due to increased collisions and reactions in the center of the plasma. Experiment with slightly lowering the chamber pressure.

  • RF Power: High RF power can lead to a denser plasma in the center. Try reducing the RF power to see if it improves uniformity.

Q4: How does the addition of other gases, like O₂ or Ar, to a CHF₃ plasma affect etching uniformity?

A4: The addition of gases like oxygen (O₂) or argon (Ar) to a CHF₃ plasma is a common practice to control etch rate, selectivity, and anisotropy. These additive gases can also influence uniformity.

  • Oxygen (O₂): Adding O₂ can increase the concentration of fluorine radicals, which are primary etchants for silicon-based materials.[5] This can lead to an increased etch rate. However, an improper O₂/CHF₃ ratio can lead to non-uniformity by affecting the balance between etching and polymer deposition across the substrate.[6]

  • Argon (Ar): Argon is an inert gas that is often added to enhance the physical sputtering component of the etch process. This can improve the removal of polymer films and potentially enhance uniformity by promoting a more consistent etch front.

The optimal gas mixture will depend on the material being etched and the specific reactor configuration. It is crucial to experimentally determine the ideal gas ratios for your process.

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting plasma etching uniformity issues.

G cluster_start Start cluster_pattern Pattern Identification cluster_edge_fast Edge-Fast Troubleshooting cluster_center_fast Center-Fast Troubleshooting cluster_random Random/Irregular Troubleshooting cluster_end Resolution Start Identify Etching Non-Uniformity Pattern Characterize Non-Uniformity Pattern Start->Pattern EdgeFast Edge-Fast Pattern (Bull's Eye) Pattern->EdgeFast Edge > Center CenterFast Center-Fast Pattern Pattern->CenterFast Center > Edge Random Random or Irregular Non-Uniformity Pattern->Random Irregular Sol_Edge_Shielding Implement Electrostatic Shielding EdgeFast->Sol_Edge_Shielding Sol_Edge_Params Adjust Process Parameters: - Decrease Pressure/Power - Increase Gas Flow EdgeFast->Sol_Edge_Params End Uniform Etching Achieved Sol_Edge_Shielding->End Sol_Edge_Params->End Sol_Center_Gas Optimize Gas Distribution: - Use Showerhead - Adjust Flow Rates CenterFast->Sol_Center_Gas Sol_Center_Params Adjust Process Parameters: - Decrease Pressure/Power CenterFast->Sol_Center_Params Sol_Center_Gas->End Sol_Center_Params->End Sol_Random_Hardware Check Hardware: - Electrode Alignment - Chamber Cleanliness Random->Sol_Random_Hardware Sol_Random_Conditioning Verify Chamber Conditioning and Seasoning Random->Sol_Random_Conditioning Sol_Random_Hardware->End Sol_Random_Conditioning->End

Caption: A workflow diagram for troubleshooting common plasma etching uniformity issues.

Experimental Protocols & Data

General Experimental Protocol for SiO₂ Etching with CHF₃ Plasma

The following provides a generalized experimental protocol for etching silicon dioxide (SiO₂) using a CHF₃-based plasma. Specific parameters will need to be optimized for your particular plasma etching system and desired outcomes.

  • Substrate Preparation: Ensure the SiO₂ substrate is clean and free of any organic or particulate contamination.

  • Chamber Conditioning: Before introducing the substrate, run a chamber conditioning or "seasoning" plasma with the process gases to ensure the chamber walls are in a stable state.[1]

  • Process Parameters:

    • Gas Chemistry: Introduce a mixture of CHF₃ and a carrier gas such as Argon (Ar). Oxygen (O₂) can be added to increase the etch rate.

    • Gas Flow Rates: Typical flow rates can range from 10 to 100 sccm for CHF₃ and Ar. The ratio of the gases is a critical parameter to optimize.

    • Chamber Pressure: Maintain a pressure typically in the range of 10 to 100 mTorr. Lower pressures generally lead to more anisotropic etching.

    • RF Power: Apply RF power in the range of 100 to 500 W. Higher power generally increases the etch rate but can also affect uniformity.

    • Substrate Temperature: Control the substrate temperature, as it can significantly influence etch rates and uniformity.[3][7]

  • Etching: Initiate the plasma and etch for the desired duration.

  • Post-Etch Analysis: After etching, analyze the substrate for etch depth, uniformity, and profile using techniques such as profilometry, ellipsometry, or scanning electron microscopy (SEM).

Quantitative Data: Process Parameter Examples

The following tables summarize example process parameters from various studies on CHF₃-based plasma etching. These should be used as a starting point for process development, as optimal conditions are highly dependent on the specific etching tool and material.

Table 1: Example Process Parameters for SiO₂ Etching

ParameterRangeReference
CHF₃ Flow Rate10 - 60 sccm[8]
O₂ Flow Rate0 - 20 sccm[6]
Ar Flow Rate20 - 150 sccm[6]
Pressure20 mTorr[6]
RF Power300 - 700 W[8][9]

Table 2: Influence of Process Parameters on Etch Characteristics

Parameter ChangeEffect on Etch RateEffect on Uniformity
Increase RF Power Generally IncreasesCan degrade if not optimized
Increase Pressure Can increase or decrease depending on regimeCan degrade, may cause center-fast etching
Increase CHF₃ Flow Can increase, but may decrease at high flows due to polymerizationCan improve or degrade depending on other parameters
Add O₂ Generally IncreasesHighly dependent on O₂/CHF₃ ratio

Logical Relationships in CHF₃ Plasma Etching

The interplay of various parameters in a CHF₃ plasma etching process is complex. The following diagram illustrates the key relationships influencing etch uniformity.

G cluster_inputs Process Inputs cluster_plasma Plasma Characteristics cluster_outputs Etch Outputs RF_Power RF Power Plasma_Density Plasma Density & Distribution RF_Power->Plasma_Density Ion_Energy Ion Energy & Flux RF_Power->Ion_Energy Pressure Chamber Pressure Pressure->Plasma_Density Species_Concentration Reactive Species Concentration (F, CFx) Pressure->Species_Concentration Gas_Flow Gas Flow (CHF₃, O₂, Ar) Gas_Flow->Species_Concentration Temperature Substrate Temperature Etch_Rate Etch Rate Temperature->Etch_Rate Plasma_Density->Etch_Rate Uniformity Etch Uniformity Plasma_Density->Uniformity Species_Concentration->Etch_Rate Anisotropy Anisotropy Species_Concentration->Anisotropy Ion_Energy->Etch_Rate Ion_Energy->Anisotropy Etch_Rate->Uniformity

Caption: Key parameter relationships in CHF₃ plasma etching affecting uniformity.

References

Technical Support Center: Optimizing Selectivity in Trifluoromethane (CHF₃)-Based Plasma Etching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trifluoromethane (CHF₃)-based plasma etching processes. The focus is on optimizing the etch selectivity of silicon dioxide (SiO₂) and other dielectric materials over silicon (Si), silicon nitride (SiN), and other substrates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during CHF₃-based plasma etching experiments.

Issue 1: Low Selectivity of SiO₂ over Silicon (Si)

Question: My SiO₂:Si etch selectivity is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low SiO₂:Si selectivity in CHF₃ plasma is often related to an imbalance in the fluorocarbon polymer deposition and etching on the Si surface. The goal is to form a sufficiently thick and stable polymer layer on the Si to inhibit its etching while allowing the SiO₂ to be etched.

Possible Causes and Solutions:

  • Insufficient Polymer Formation: The CHF₃ plasma may not be generating enough polymer-forming precursors (CFₓ radicals).

    • Increase CHF₃ Flow Rate: A higher concentration of CHF₃ can lead to greater polymer deposition.

    • Add a Polymerizing Gas: Introducing gases like CH₄ can enhance the formation of a carbon-rich polymer layer, which is highly effective at protecting the Si surface.[1]

    • Decrease O₂ Flow Rate: Oxygen can react with and remove the fluorocarbon polymer. Reducing or eliminating O₂ can help build a thicker protective layer.[2]

  • Excessive Ion Bombardment Energy: High ion energy can sputter away the protective polymer layer on the Si surface, leading to increased Si etching.

    • Decrease RF Power/Bias Voltage: Lowering the power or bias will reduce the ion bombardment energy.[3]

  • Incorrect Chamber Pressure: Pressure affects the plasma chemistry and ion energy.

    • Optimize Pressure: The optimal pressure for high selectivity is often found in an intermediate range (e.g., 10 mTorr in some systems).[4][5] At very low pressures, ion energy might be too high. At very high pressures, excessive gas-phase polymerization can occur, or the polymer may become less stable.[4]

Troubleshooting Workflow:

G Troubleshooting Low SiO₂:Si Selectivity start Low SiO₂:Si Selectivity Detected check_polymer Is polymer formation sufficient? start->check_polymer increase_chf3 Increase CHF₃ Flow Rate or Add CH₄ check_polymer->increase_chf3 No decrease_o2 Decrease O₂ Flow Rate check_polymer->decrease_o2 If O₂ is present check_ion_energy Is ion energy too high? check_polymer->check_ion_energy Yes re_evaluate Re-evaluate Selectivity increase_chf3->re_evaluate decrease_o2->re_evaluate decrease_power Decrease RF Power / Bias Voltage check_ion_energy->decrease_power Yes check_pressure Is chamber pressure optimal? check_ion_energy->check_pressure No decrease_power->re_evaluate adjust_pressure Adjust Pressure (e.g., to 10 mTorr) check_pressure->adjust_pressure No check_pressure->re_evaluate Yes adjust_pressure->re_evaluate

Caption: A logical workflow for troubleshooting low SiO₂ to Si selectivity.

Issue 2: Cracks or Peeling in the Sample After Etching

Question: After my CHF₃ plasma etch process, I'm observing cracks and peeling on my sample. What could be causing this?

Answer:

Cracking or peeling of layers post-etching can be attributed to stress induced by the process or corrosion of the layers.

Possible Causes and Solutions:

  • Stress in Epitaxial Layers: Pre-existing stress in multilayered samples can be released during the heating and ion bombardment of the etching process, leading to peeling and cracking.[6]

    • Softer Etch Process: Reduce the physical component of the etch by lowering the RF power and pressure.[6] A cooler and less aggressive plasma can mitigate stress relaxation.

    • Improve Sample Quality: If possible, optimize the deposition process of your layers to reduce inherent stress.

  • Corrosion of the SiO₂ Layer: The plasma chemistry might be too aggressive, leading to corrosion.

    • Reduce RF Power and Pressure: For example, try reducing the RF power to 20 W and the pressure to 1 mTorr to see if the issue persists.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for achieving high selectivity of SiO₂ over Si using CHF₃ plasma?

A1: The high selectivity is primarily achieved through the formation of a fluorocarbon (CFₓ) polymer layer on the surfaces being etched.[7] In a CHF₃ plasma, CFₓ radicals are generated. On the silicon surface, these radicals polymerize to form a protective layer that inhibits etching.[5] On the SiO₂ surface, the oxygen in the silicon dioxide reacts with the carbon in the polymer layer, preventing a thick polymer from forming and allowing the fluorine radicals to etch the SiO₂.[7] This differential polymer formation is the key to selectivity.

Mechanism of Selective Etching:

G Mechanism of CHF₃ Selective Etching plasma CHF₃ Plasma radicals CFₓ Radicals & F Atoms plasma->radicals ions Energetic Ions plasma->ions si_surface Si Surface radicals->si_surface sio2_surface SiO₂ Surface radicals->sio2_surface ions->si_surface ions->sio2_surface polymer_si Thick CFₓ Polymer Layer Forms (Etch Inhibition) si_surface->polymer_si etch_sio2 Thin or No Polymer Layer (Oxygen reacts with C) (Etching Proceeds) sio2_surface->etch_sio2 volatile_sif4 Volatile SiF₄ Product etch_sio2->volatile_sif4

Caption: Signaling pathway for selective SiO₂ etching with CHF₃ plasma.

Q2: How does adding other gases like N₂ or O₂ to a CHF₃ plasma affect selectivity?

A2:

  • Nitrogen (N₂): Adding N₂ to a CHF₃ plasma can increase the selectivity of silicon nitride (SiN) over polysilicon.[8] The addition of N₂ can dilute the polymer-forming radicals and generate nitrogen atoms that enhance the nitride etch rate.[8]

  • Oxygen (O₂): Adding a small amount of O₂ can increase the SiO₂ etch rate by reacting with the carbon in the fluorocarbon polymer, thus preventing the polymer from becoming too thick on the SiO₂ surface.[2] However, too much O₂ will also remove the protective polymer from the underlying layer (e.g., Si), which will decrease selectivity.[2]

Q3: What is the effect of substrate temperature on selectivity?

A3: Substrate temperature can be a critical parameter. For instance, in cryogenic etching with a CHF₃-based plasma, decreasing the temperature can lead to a deposition regime on Si and SiO₂ at lower bias voltages, while Si₃N₄ continues to etch.[9] This allows for a significant shift in selectivity. At very low temperatures (e.g., -130°C), the selectivity between Si₃N₄ and the other materials can even be inverted compared to room temperature processes.[9] For some processes, increasing the substrate temperature can accelerate the formation of a protective graphitic CFₓ layer on SiNₓ, thereby improving the etch selectivity of SiO₂ over SiNₓ.[10]

Data Presentation

Table 1: Effect of Process Parameters on SiO₂/Si Selectivity in CHF₃ Plasma

ParameterChangeEffect on SiO₂ Etch RateEffect on Si Etch RateEffect on SiO₂/Si SelectivityReference
Inductive Power IncreaseGenerally IncreasesDecreases (due to polymer)Increases[4][5]
Pressure VariesHighest at intermediate PLowest at intermediate PHighest at intermediate P (e.g., 10 mTorr)[4][5]
RF Power / Bias IncreaseIncreasesIncreases (sputters polymer)Decreases[3]
CHF₃ Flow IncreaseMay decrease if too highDecreasesIncreases[3]

Table 2: Example Etch Rates and Selectivities for Different Fluorocarbon Gases

Gas ChemistryMaterialEtch Rate (nm/min)Selectivity (SiO₂:Si)Reference
CHF₃ / Ar SiO₂32.416:1[11]
Si~2.0[11]
CF₄ SiO₂52.81.2:1[11]
Si~44.0[11]

Experimental Protocols

Protocol 1: Selective Etching of SiO₂ over Polycrystalline Silicon in an Inductively Coupled Plasma (ICP) Reactor

This protocol is based on a study aiming to maximize the SiO₂ to Si selectivity.[4][5]

  • Apparatus: A planar inductively coupled plasma (ICP) reactor with independent RF biasing of the wafer stage.

  • Gases:

    • Primary Etchant: this compound (CHF₃)

  • Substrates: Wafers with thermally grown silicon dioxide (SiO₂) films and wafers with polycrystalline silicon films.

  • Methodology:

    • Load the substrate onto the electrostatic chuck of the ICP reactor. Maintain helium gas pressure between the wafer and the chuck for cooling.

    • Introduce CHF₃ gas into the chamber.

    • Strike the plasma by applying 13.56 MHz RF power to the induction coil.

    • Apply a separate RF bias (e.g., 3.4 MHz) to the wafer stage to control ion energy.

    • Systematically vary key parameters to study their effect on etch rates and selectivity. A typical experimental matrix would involve:

      • Inductive Power: 200 W to 1400 W.[5]

      • Chamber Pressure: 6 mTorr, 10 mTorr, and 20 mTorr.[5]

      • Self-Bias Voltage: Maintained at a constant value (e.g., -85 V) for comparability.[5]

    • Measure the etch rates in-situ using ellipsometry.

    • Post-process, analyze the composition of any deposited fluorocarbon films using X-ray photoelectron spectroscopy (XPS) to correlate film properties with etch behavior.

Experimental Workflow Diagram:

G Protocol for Selective SiO₂ Etching start Start load_wafer Load SiO₂ or Si Wafer start->load_wafer set_gas Introduce CHF₃ Gas load_wafer->set_gas strike_plasma Strike Plasma (Inductive Power: 200-1400W) set_gas->strike_plasma apply_bias Apply Wafer Bias (e.g., -85V) strike_plasma->apply_bias set_pressure Set Chamber Pressure (6, 10, or 20 mTorr) apply_bias->set_pressure etch_process Perform Etching set_pressure->etch_process measure_rate Measure Etch Rate (In-situ Ellipsometry) etch_process->measure_rate analyze_surface Analyze Surface (XPS) measure_rate->analyze_surface end End analyze_surface->end

Caption: A typical experimental workflow for optimizing SiO₂ etching.

References

identifying and removing common impurities in trifluoromethane gas

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for trifluoromethane (CHF₃) gas. This resource is designed for researchers, scientists, and drug development professionals to help identify and remove common impurities in this compound, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound (HFC-23) gas?

A1: The common impurities in this compound can vary depending on the grade of the gas. For research and pharmaceutical applications, it is crucial to be aware of the following potential contaminants:

  • Atmospheric Gases: Nitrogen (N₂), Oxygen (O₂), Carbon Dioxide (CO₂)

  • Moisture: Water (H₂O)

  • Other Halocarbons: Related fluorocarbons or chlorofluorocarbons from the manufacturing process.

  • Acidic Impurities: Hydrogen Fluoride (HF) or Hydrogen Chloride (HCl)[1]

  • Organic Residues: Methane (CH₄) and other volatile organic compounds.

Q2: Why is it important to use high-purity this compound in my research?

A2: Impurities in this compound can significantly impact experimental outcomes. For instance:

  • Moisture can interfere with reactions, cause corrosion in equipment, and affect the stability of drug products.[2][3]

  • Acidic impurities can catalyze unwanted side reactions or degrade sensitive compounds.

  • Other halocarbons can lead to inaccurate results in analytical applications or introduce contaminants into synthesized materials.

  • In pharmaceutical development, strict regulatory guidelines require the identification and control of impurities in active pharmaceutical ingredients (APIs) and drug products.

Q3: What analytical techniques are recommended for identifying impurities in this compound?

A3: Several analytical techniques can be employed for the qualitative and quantitative analysis of impurities in this compound:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used method for separating and quantifying volatile organic compounds.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification of unknown impurities by providing mass spectral data.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and non-destructive technique for identifying and quantifying gas-phase molecules based on their unique infrared absorption spectra.[7][8][9][10]

Troubleshooting Guides

Guide 1: Gas Chromatography (GC) Analysis Issues

Problem: I am seeing unexpected peaks ("ghost peaks") in my GC chromatogram.

Possible Causes and Solutions:

  • Contaminated Syringe: The syringe used for injection may be contaminated.

    • Solution: Clean the syringe thoroughly with an appropriate solvent or use a new, clean syringe.

  • Contaminated Inlet: The GC inlet liner or septum may be contaminated.

    • Solution: Perform inlet maintenance, which includes replacing the liner and septum.[11]

  • Contaminated Carrier Gas: The carrier gas may contain impurities.

    • Solution: Ensure the use of high-purity carrier gas (99.9995% or higher) and install appropriate gas traps to remove moisture, hydrocarbons, and oxygen.[11]

  • Sample Carryover: Residuals from a previous, more concentrated sample may be eluting in the current run.

    • Solution: Run a solvent blank to check for carryover. If present, bake out the column at a high temperature for an extended period to remove residual compounds.[12]

Problem: My peaks are tailing or fronting.

Possible Causes and Solutions:

  • Column Overloading: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or use a split injection method.

  • Active Sites in the Column or Inlet: Acidic or basic impurities can interact with active sites, causing peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Conditioning the column at a high temperature can also help passivate active sites.

  • Improper Flow Rate: An incorrect carrier gas flow rate can affect peak shape.

    • Solution: Verify and adjust the carrier gas flow rate to the optimal level for your column and method.

Quantitative Data Summary

The following tables provide typical specifications for different grades of this compound and the expected efficiency of common purification methods.

Table 1: Typical Impurity Levels in Different Grades of this compound

ImpurityGrade 3.0 (99.9%)Grade 4.5 (99.995%)Grade 5.0 (99.999%)
Air (N₂ + O₂ + CO + CO₂) (ppmv) < 500< 30< 5
Moisture (ppmv) < 10< 4< 2
Other Organics (ppmv) < 1000< 3Not Specified
Methane (ppmv) Not Specified< 1Not Specified
Acidity (as HCl) (ppmw) < 0.1< 1< 0.1

Data compiled from industry specifications.

Table 2: Efficiency of Common Purification Methods

Purification MethodTarget ImpurityTypical Removal Efficiency
Molecular Sieve (3A or 4A) Moisture (H₂O)Can reduce moisture to < 1 ppm
Activated Alumina Acidic Impurities (HF, HCl)High, dependent on concentration
Cryogenic Distillation Other Halocarbons> 99.5%

Experimental Protocols

Protocol 1: Identification of Volatile Impurities by GC-FID

This protocol provides a general method for the analysis of volatile impurities in this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[13]

  • Detector: Flame Ionization Detector (FID).[13]

  • Column: Agilent Intuvo HP-Innowax, 60 m x 0.32 mm, 0.5 µm film thickness.[13]

  • Carrier Gas: Helium at a constant flow of 2.1 mL/min.[13]

  • Inlet: Split injection (100:1 split ratio) at 270 °C.[13]

  • Injection Volume: 0.5 µL.[13]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 10 minutes.

    • Ramp: 5 °C/min to 150 °C, hold for 10 minutes.[13]

  • Detector Temperature: 300 °C.[13]

2. Sample Preparation:

  • No sample preparation is typically required for gas samples. Ensure the gas cylinder is properly connected to the GC inlet system.

3. Procedure:

  • Set up the GC-FID system according to the parameters listed above.

  • Allow the system to stabilize.

  • Inject the this compound gas sample.

  • Acquire the chromatogram.

  • Identify and quantify impurities by comparing retention times and peak areas to those of known standards.

Protocol 2: Removal of Moisture using Molecular Sieves

This protocol describes the procedure for removing moisture from this compound gas using a molecular sieve trap.

1. Materials:

  • Molecular Sieve Trap (packed with 3A or 4A molecular sieves).

  • This compound gas cylinder.

  • Stainless steel tubing and fittings.

  • Moisture analyzer.

2. Procedure:

  • Install the molecular sieve trap in-line between the this compound gas cylinder and the point of use.

  • Ensure all connections are leak-tight.

  • Slowly open the cylinder valve to allow the gas to flow through the trap.

  • Monitor the moisture content of the gas downstream of the trap using a moisture analyzer to confirm the effectiveness of the drying process.

3. Regeneration of Molecular Sieves:

  • Molecular sieves can be regenerated for reuse.

  • Temperature Swing Adsorption (TSA): Heat the molecular sieve bed to 200-320 °C while purging with a dry, inert gas (e.g., nitrogen) to remove the adsorbed water.[7]

  • Pressure Swing Adsorption (PSA): Reduce the pressure in the molecular sieve bed and purge with an inert gas to desorb the water.[7]

  • After regeneration, the molecular sieve bed must be cooled down before reuse.[11]

Visualizations

experimental_workflow cluster_identification Impurity Identification cluster_purification Impurity Removal Gas_Sample This compound Gas Sample GC_MS_Analysis GC-MS Analysis Gas_Sample->GC_MS_Analysis FTIR_Analysis FTIR Analysis Gas_Sample->FTIR_Analysis Data_Analysis Data Analysis & Impurity ID GC_MS_Analysis->Data_Analysis FTIR_Analysis->Data_Analysis Contaminated_Gas Contaminated Gas Data_Analysis->Contaminated_Gas Identified Impurities Guide Purification Molecular_Sieve Molecular Sieve Trap (H2O) Contaminated_Gas->Molecular_Sieve Activated_Alumina Activated Alumina (Acids) Molecular_Sieve->Activated_Alumina Cryo_Distillation Cryogenic Distillation (Halocarbons) Activated_Alumina->Cryo_Distillation Purified_Gas High-Purity Gas Cryo_Distillation->Purified_Gas

Caption: Workflow for identifying and removing impurities from this compound gas.

troubleshooting_logic cluster_checks cluster_solutions Start Unexpected Peak in GC? Blank_Run Run Solvent Blank Start->Blank_Run Check_Gas Check Carrier Gas Purity & Traps Blank_Run->Check_Gas No Peak Carryover Indicates Sample Carryover Blank_Run->Carryover Peak Present Inlet_Maintenance Perform Inlet Maintenance (Liner, Septum) Check_Gas->Inlet_Maintenance Gas is Clean Gas_Contamination Indicates Gas Contamination Check_Gas->Gas_Contamination Impurities Found New_Syringe Use New/Clean Syringe Inlet_Maintenance->New_Syringe Problem Persists Inlet_Contamination Indicates Inlet Contamination Inlet_Maintenance->Inlet_Contamination Problem Solved Syringe_Contamination Indicates Syringe Contamination New_Syringe->Syringe_Contamination Problem Solved

Caption: Troubleshooting logic for unexpected peaks in GC analysis.

References

Technical Support Center: Analysis and Minimization of Byproducts in Trifluoromethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during trifluoromethane (CF3H) reactions. Our focus is on the identification, quantification, and minimization of common byproducts to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethylation reaction is producing a significant amount of hexafluoroethane (B1207929) (C2F6). What is the likely cause?

A1: The formation of hexafluoroethane (C2F6) is a common byproduct in trifluoromethylation reactions that proceed via a free-radical mechanism. The trifluoromethyl radical (•CF3), which is the key intermediate in these reactions, can dimerize to form C2F6. This side reaction is often favored at higher concentrations of the •CF3 radical.

Q2: I am observing significant off-gassing from my reaction mixture. What is this gas and why is it forming?

A2: The gas is likely fluoroform (CF3H), the starting material. Its evolution from the reaction mixture is often due to the protonation of the trifluoromethyl anion (CF3-), a key reactive intermediate in nucleophilic trifluoromethylation reactions. This can be caused by traces of water in your reagents or solvent, or by the presence of acidic protons on your substrate.[1]

Q3: What are the primary analytical techniques for identifying and quantifying byproducts in my this compound reaction?

A3: The two most powerful and commonly used techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile byproducts like hexafluoroethane.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about all fluorine-containing species in your reaction mixture, including reactants, products, and byproducts. It can be used for both identification and quantification.

Q4: How can I minimize the formation of hexafluoroethane and other radical-derived byproducts?

A4: Minimizing radical-derived byproducts involves controlling the concentration and reactivity of the trifluoromethyl radical. Key strategies include:

  • Lowering the reaction temperature: This can reduce the rate of radical dimerization.

  • Using a radical scavenger or inhibitor: In some cases, a mild radical scavenger can suppress unwanted side reactions without significantly impacting the desired transformation.

  • Optimizing the concentration of reagents: Carefully controlling the stoichiometry of your radical initiator and this compound source can help maintain a low, steady concentration of the •CF3 radical.

  • Employing flow chemistry: Continuous flow reactors can offer better control over reaction parameters, including temperature and mixing, which can help to minimize byproduct formation.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to byproduct formation in this compound reactions.

Issue 1: High Levels of Hexafluoroethane (C2F6) Detected
Potential Cause Troubleshooting Step Expected Outcome
High concentration of trifluoromethyl radicals Decrease the rate of addition of the radical initiator.Slower, more controlled generation of •CF3 radicals, reducing the likelihood of dimerization.
Lower the reaction temperature in 5-10 °C increments.Reduced rate of radical coupling reactions.
Inefficient trapping of the trifluoromethyl radical by the substrate Increase the concentration of the substrate.Higher probability of the •CF3 radical reacting with the substrate rather than another radical.
Use a more reactive substrate if possible.Faster trapping of the •CF3 radical.
Issue 2: Excessive Fluoroform (CF3H) Gas Evolution
Potential Cause Troubleshooting Step Expected Outcome
Presence of water in reagents or solvent Use freshly dried, anhydrous solvents and reagents.Elimination of the primary proton source for the trifluoromethyl anion.
Acidic protons on the substrate Protect acidic functional groups (e.g., -OH, -NH) on the substrate prior to the reaction.Removal of the substrate as a proton source.
Sub-optimal reaction conditions Lower the reaction temperature to disfavor protonation.Reduced rate of the protonation side reaction.
Screen different bases or fluoride (B91410) sources as initiators.Identification of a reagent that is less prone to causing protonation.

Data Presentation

The following table summarizes the impact of reaction temperature on the formation of a common byproduct in a hypothetical trifluoromethylation reaction.

Temperature (°C)Desired Product Yield (%)Hexafluoroethane Byproduct (%)
258510
507520
756035
1004055

Experimental Protocols

Protocol 1: Quantitative Analysis of Hexafluoroethane by GC-MS

This protocol outlines a general method for the quantitative analysis of hexafluoroethane in the headspace of a this compound reaction.

1. Sample Preparation: a. Allow the reaction to proceed for the desired amount of time. b. Carefully collect a sample of the reaction headspace using a gas-tight syringe. c. Inject the gas sample directly into the GC-MS instrument.

2. GC-MS Parameters:

  • GC Column: A suitable column for separating volatile fluorinated compounds, such as a PLOT Q or a low-polarity polysiloxane column (e.g., DB-1ms).
  • Injector Temperature: 150 °C
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 200 °C.
  • Hold at 200 °C for 2 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 30 to 200.
  • Ions to Monitor for Hexafluoroethane (C2F6): m/z 69 (CF3+), 119 (C2F5+), 138 (C2F6+).
  • Ions to Monitor for this compound (CF3H): m/z 51 (CHF2+), 69 (CF3+).

3. Quantification: a. Create a calibration curve by injecting known concentrations of hexafluoroethane gas standards. b. Integrate the peak area of the characteristic ion for hexafluoroethane in the sample chromatogram. c. Determine the concentration of hexafluoroethane in the sample by comparing its peak area to the calibration curve.

Protocol 2: Minimization of Hexafluoroethane Byproduct Formation

This protocol provides a general procedure for minimizing the formation of hexafluoroethane in a radical trifluoromethylation reaction.

1. Reaction Setup: a. Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet. b. Under a positive pressure of nitrogen, charge the flask with the substrate and a suitable anhydrous solvent.

2. Reagent Addition and Reaction Conditions: a. Dissolve the radical initiator in the reaction solvent in the dropping funnel. b. Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower). c. Add the this compound source to the reaction mixture. d. Add the radical initiator solution dropwise from the dropping funnel over an extended period (e.g., 1-2 hours) to maintain a low concentration of trifluoromethyl radicals. e. Monitor the reaction progress by TLC or GC-MS.

3. Work-up and Purification: a. Upon completion, quench the reaction with an appropriate quenching agent. b. Extract the product with a suitable organic solvent. c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography to separate the desired product from any remaining byproducts.

Visualizations

Byproduct_Formation_Pathway CF3H This compound (CF3H) CF3_Radical Trifluoromethyl Radical (•CF3) CF3H->CF3_Radical Initiation Radical_Initiator Radical Initiator Radical_Initiator->CF3_Radical Desired_Product Desired Product CF3_Radical->Desired_Product Propagation C2F6 Hexafluoroethane (C2F6) Byproduct CF3_Radical->C2F6 Termination (Dimerization) Substrate Substrate Substrate->Desired_Product

Caption: Signaling pathway of hexafluoroethane byproduct formation.

Experimental_Workflow Start Start: Byproduct Formation Suspected Analysis Analyze Reaction Mixture (GC-MS, ¹⁹F NMR) Start->Analysis Identify Identify & Quantify Byproducts Analysis->Identify Minimize Implement Minimization Strategy Identify->Minimize Optimize Optimize Reaction Conditions (Temp, Conc, Reagents) Minimize->Optimize Verify Verify Byproduct Reduction Optimize->Verify Verify->Optimize Unsuccessful End End: Minimized Byproducts Verify->End Successful

Caption: Experimental workflow for analysis and minimization.

Troubleshooting_Guide Start High Byproduct Level Detected Byproduct_ID Identify Byproduct (e.g., C2F6 or CF3H) Start->Byproduct_ID C2F6_Path Radical Dimerization Suspected Byproduct_ID->C2F6_Path C2F6 CF3H_Path Protonation Suspected Byproduct_ID->CF3H_Path CF3H Adjust_Radical Adjust Radical Concentration (Lower Temp, Slower Addition) C2F6_Path->Adjust_Radical Adjust_Proton Remove Proton Sources (Dry Reagents, Protect Substrate) CF3H_Path->Adjust_Proton Reanalyze Re-analyze Reaction Mixture Adjust_Radical->Reanalyze Adjust_Proton->Reanalyze Success Byproduct Minimized Reanalyze->Success Improvement Failure Further Optimization Needed Reanalyze->Failure No Improvement

Caption: Logical troubleshooting guide for byproduct minimization.

References

Technical Support Center: Strategies to Improve Trifluoromethylation Yield with Trifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for trifluoromethylation reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and efficiency of trifluoromethylation reactions utilizing trifluoromethane and its derivatives, such as the Ruppert-Prakash reagent (TMSCF₃).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My trifluoromethylation reaction using the Ruppert-Prakash reagent (TMSCF₃) shows low or no yield. What are the common causes and potential solutions?

Answer:

Low or no yield in trifluoromethylation reactions with TMSCF₃ is a frequent challenge that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Moisture Contamination: The trifluoromethyl anion intermediate and the Ruppert-Prakash reagent are highly sensitive to moisture.[1] The presence of water can quench the reactive intermediates, leading to the formation of fluoroform (CF₃H).

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried) and the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1]

  • Inactive Initiator/Catalyst: The choice and activity of the initiator are critical for the reaction to proceed.

    • Fluoride (B91410) Initiators (e.g., TBAF, CsF): These are highly effective but are notoriously sensitive to moisture.[2] Anhydrous conditions are paramount. Consider using a fresh bottle of the fluoride source or drying it under a high vacuum before use.[2]

    • Non-Fluoride Initiators (e.g., K₂CO₃, Cs₂CO₃): While less sensitive to moisture, their catalytic activity can be highly dependent on the solvent.[2] For instance, DMF has been shown to significantly accelerate reactions and improve yields with these types of catalysts.[2]

    • Catalyst Loading: Insufficient catalyst loading can result in an incomplete or stalled reaction. While catalytic amounts (typically 0.1-10 mol%) are common, optimization may be necessary.[2]

  • Solvent Effects: The choice of solvent plays a crucial role in reaction efficiency.

    • THF: A commonly used solvent, but reactions can be sluggish.[2]

    • DMF: Can significantly accelerate the reaction and improve yields, especially with non-fluoride initiators.[2]

  • Substrate Reactivity: The electronic nature of your substrate will influence its reactivity.

    • Electron-deficient substrates (e.g., aldehydes, ketones with electron-withdrawing groups) are generally more reactive.[2]

    • For less reactive substrates, consider switching to a more potent initiator system or a more activating solvent like DMF.[2]

Question: I am observing significant formation of a silyl (B83357) enol ether byproduct when using an enolizable ketone as a substrate. How can I minimize this side reaction?

Answer:

The formation of silyl enol ethers is a common side reaction with enolizable ketones. This occurs when the initiator or the generated trifluoromethyl anion acts as a base, deprotonating the ketone to form an enolate, which is then trapped by a silyl group.[1][3]

  • Use a Non-basic Initiator System: Consider fluoride-free activation methods or a less basic fluoride source (e.g., CsF instead of TBAF).[3]

  • Optimize Reaction Temperature: Lowering the reaction temperature (e.g., -78 °C to 0 °C) can favor the desired nucleophilic addition over the competing deprotonation pathway.[3]

Question: My reaction stalls before all the starting material is consumed. What could be the cause and how can I address it?

Answer:

Reaction stalling can often be attributed to catalyst deactivation or the presence of inhibitors.

  • Catalyst Deactivation: This is particularly relevant for moisture-sensitive initiators. Re-evaluating the dryness of your reaction setup and reagents is the first step.[2]

  • Insufficient Reagent: Ensure you are using a sufficient excess of the trifluoromethylating agent, particularly if there are multiple reactive sites on your substrate or if slow decomposition of the reagent is suspected.

Question: I am attempting a direct trifluoromethylation using this compound (fluoroform, CHF₃) and a strong base, but the yield is poor. What are the key challenges and how can they be overcome?

Answer:

Direct trifluoromethylation with fluoroform is challenging due to the instability of the trifluoromethyl anion (CF₃⁻), which can rapidly decompose to difluorocarbene (:CF₂) and a fluoride ion.

  • Choice of Base and Solvent: The combination of the base and solvent is critical for stabilizing the trifluoromethyl anion.

    • Potassium bases in combination with glyme solvents have been found to be effective.

    • The use of DMF can also be beneficial as it can act as a reservoir for the CF₃⁻ anion in the form of a hemiaminaloate adduct.

  • Temperature Control: These reactions often require low temperatures to suppress the decomposition of the trifluoromethyl anion.

  • In Situ Trapping: The reaction is typically performed by generating the trifluoromethyl anion in the presence of the electrophile to ensure it is trapped before it can decompose.

Frequently Asked Questions (FAQs)

Q1: What is the Ruppert-Prakash reagent and how should it be handled?

A1: The Ruppert-Prakash reagent is trimethyl(trifluoromethyl)silane (TMSCF₃). It is a volatile, flammable, and moisture-sensitive liquid.[3] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place and handled using standard air-free techniques.[3]

Q2: Why is an initiator required for reactions with the Ruppert-Prakash reagent?

A2: The silicon-carbon bond in TMSCF₃ is very strong, making the reagent itself not nucleophilic enough to react directly with most electrophiles.[3] An initiator, typically a nucleophile like a fluoride ion, is required to activate the TMSCF₃. It attacks the silicon atom, forming a hypervalent silicon species that then releases the reactive trifluoromethide anion (⁻CF₃).[3]

Q3: Can this compound (fluoroform) be used directly for trifluoromethylation?

A3: Yes, but it presents challenges. Fluoroform is a potent greenhouse gas and its direct use requires deprotonation with a strong base to generate the trifluoromethyl anion. This anion is unstable and prone to decomposition. However, recent advancements have led to protocols using specific base/solvent systems to improve the efficiency of this transformation.

Q4: Are there alternatives to fluoride-based initiators for the Ruppert-Prakash reagent?

A4: Yes, non-fluoride initiators such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) can be used.[2] These are less sensitive to moisture but may require a more polar aprotic solvent like DMF to achieve high catalytic activity.[2]

Data Presentation

Table 1: Effect of Various Catalysts on the Trifluoromethylation of Benzaldehyde in DMF

Catalyst (5 mol%)Yield (%)
K₂CO₃95
Cs₂CO₃98
K₃PO₄92
TBAF99

Reaction Conditions: Benzaldehyde (1 mmol), TMSCF₃, Catalyst (5 mol%), DMF, Room Temperature. Data adapted from studies on fluoride and non-fluoride catalytic systems.[2]

Table 2: Optimization of Base for Trifluoromethylation of Chalcone

Base (0.04 mmol)Yield (%)
KHF₂52
KOH55
t-BuOK60
Cs₂CO₃94

Reaction Conditions: Chalcone (0.2 mmol), TMSCF₃ (0.4 mmol), Base (0.04 mmol), Solvent (2 mL), 25 °C, 12 h. Data adapted from a study on Cs₂CO₃-initiated trifluoromethylation.

Experimental Protocols

Protocol 1: General Procedure for Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol) and anhydrous tetrahydrofuran (B95107) (THF, 5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Ruppert-Prakash reagent (TMSCF₃, 1.2 mmol) dropwise via syringe.[1]

  • Add a solution of anhydrous tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.0 M, 0.1 mL, 0.1 mmol) dropwise.[1]

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired trifluoromethylated alcohol.[2]

Protocol 2: Direct Trifluoromethylation of an Ester using Fluoroform

  • To a flame-dried, three-necked round-bottom flask equipped with a stirrer, a thermometer, and a gas inlet, add the ester (1.0 mmol) and anhydrous triglyme (B29127) (5 mL).

  • Cool the solution to -40 °C.

  • Add potassium hexamethyldisilazide (KHMDS) (1.2 mmol) to the stirred solution.

  • Bubble this compound (fluoroform, CHF₃) gas (1.1 equivalents) through the solution for a specified period.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl at low temperature.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

troubleshooting_workflow start Low or No Yield Observed check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_initiator Evaluate Initiator/Catalyst (Activity, Loading) start->check_initiator check_solvent Assess Solvent Choice (THF vs. DMF) start->check_solvent check_substrate Consider Substrate Reactivity start->check_substrate solution_moisture Dry Glassware, Solvents, Reagents check_moisture->solution_moisture solution_initiator Use Fresh/Dry Initiator Optimize Loading check_initiator->solution_initiator solution_solvent Switch to a More Activating Solvent (e.g., DMF) check_solvent->solution_solvent solution_substrate Use More Forcing Conditions (Higher Temp, Different Initiator) check_substrate->solution_substrate

Caption: Troubleshooting workflow for low yield in trifluoromethylation.

side_reaction_mitigation start Silyl Enol Ether Byproduct Observed (with Enolizable Ketones) cause Cause: Deprotonation by Base/ Trifluoromethyl Anion start->cause solution1 Use a Non-basic Initiator System cause->solution1 solution2 Lower Reaction Temperature cause->solution2

Caption: Strategies to mitigate silyl enol ether formation.

References

understanding and preventing the decomposition pathways of trifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trifluoromethane (CHF₃) Decomposition

For: Researchers, Scientists, and Drug Development Professionals Last Updated: December 18, 2025

This technical support center provides essential information for understanding and preventing the decomposition of this compound (CHF₃, HFC-23). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for this compound (CHF₃) decomposition?

A1: this compound is thermally stable but can decompose under specific conditions through several pathways:

  • Thermal Decomposition: This typically occurs at high temperatures (commencing around 650°C) and involves the unimolecular decomposition of CHF₃ to produce difluorocarbene (CF₂) and hydrogen fluoride (B91410) (HF).[1][2] The highly reactive CF₂ can then dimerize to form tetrafluoroethylene (B6358150) (C₂F₄) or participate in other reactions.[1][2]

  • Plasma-Induced Decomposition: Non-thermal plasma, such as in a dielectric barrier discharge (DBD) reactor, can effectively decompose CHF₃.[3][4] The decomposition efficiency is influenced by factors like electric power, reactor temperature, and the presence of other gases like oxygen.[3][4]

  • Catalytic Decomposition: Various catalysts can facilitate CHF₃ decomposition at lower temperatures than thermal methods. Activated carbon, metal phosphates, and alumina-based catalysts have shown effectiveness.[1][5][6] For example, γ-Al₂O₃ can be used for catalytic hydrolysis.[7]

  • Photochemical Decomposition: While CHF₃ itself is relatively resistant to direct photolysis in the troposphere, its decomposition products from other processes can be photochemically active. For instance, trifluoroacetaldehyde (B10831) (CF₃CHO), a potential atmospheric breakdown product of some hydrofluoroolefins (HFOs), can be photolyzed to produce CHF₃.[8][9][10]

Q2: What are the major and minor products of CHF₃ decomposition?

A2: The product distribution depends heavily on the decomposition method and conditions (e.g., temperature, pressure, presence of oxygen or catalysts).

  • Major Products: Under pyrolysis conditions, the main products are often tetrafluoroethylene (C₂F₄) and hydrogen fluoride (HF).[1][2] In the presence of methane, 1,1-difluoroethylene (CH₂=CF₂) can become a dominant product.[11]

  • Minor Products: Other products can include hexafluoropropylene (C₃F₆), hexafluoroethane (B1207929) (C₂F₆), carbon tetrafluoride (CF₄), and various other hydrofluorocarbons in smaller amounts.[1][12]

  • In the Presence of Oxygen/Plasma: When decomposed using plasma with oxygen, the main by-products can include carbonyl fluoride (COF₂), carbon dioxide (CO₂), and carbon monoxide (CO).[3][4]

Q3: How can I prevent unwanted CHF₃ decomposition in my high-temperature experiments?

A3: To minimize unwanted decomposition, consider the following:

  • Temperature Control: Since thermal decomposition begins around 650°C, maintaining experimental temperatures well below this threshold is critical.[2]

  • Material Selection: The material of the reactor can influence decomposition. Nickel tubular reactors have been used for pyrolysis studies, while materials like alumina (B75360) can have catalytic effects.[3][12] Ensure your reactor materials are as inert as possible under your experimental conditions.

  • Residence Time: Minimize the time the gas is exposed to high temperatures. Shorter residence times reduce the extent of pyrolysis.[2]

  • Inert Atmosphere: Conduct experiments under a controlled, inert atmosphere (e.g., Argon, Nitrogen) to prevent reactions with atmospheric oxygen or moisture, which can lead to different and potentially undesirable byproducts.

Section 2: Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Unexpected pressure increase in a sealed reactor. Uncontrolled thermal decomposition of CHF₃ is generating gaseous products (e.g., C₂F₄, HF).Immediately and safely reduce the reactor temperature. Verify the maximum safe operating temperature for your setup. Ensure your experimental temperature is below the decomposition threshold of ~650°C.[2] For future runs, consider reducing reactant concentration or scale.
Corrosion or etching of glassware or stainless steel components. Formation of hydrogen fluoride (HF), a highly corrosive byproduct of CHF₃ decomposition.[12]Use HF-resistant materials for your reactor and transfer lines, such as nickel alloys or fluoropolymers (e.g., PFA, PTFE), where temperature permits. Implement a downstream trap with a suitable scrubbing agent (e.g., sodium bicarbonate solution) to neutralize acidic gases.
Inconsistent results and poor reproducibility. 1. Catalytic activity from reactor surfaces (e.g., metal oxides).2. Trace amounts of oxygen or water are initiating side reactions.3. Fluctuation in temperature or gas flow rates.1. Passivate the reactor surface before the experiment or use a known inert liner.2. Use high-purity CHF₃ and carrier gases. Install gas purifiers to remove O₂ and H₂O.3. Calibrate temperature controllers and mass flow controllers regularly.
Formation of unexpected byproducts (e.g., CO, CO₂, COF₂). Air leak into the system, leading to oxidative decomposition, especially under plasma or high-temperature catalytic conditions.[3][4]Perform a thorough leak check of your experimental setup using a helium leak detector or by pressurizing with an inert gas and monitoring for pressure drops. Ensure all fittings and seals are secure.

Section 3: Data Presentation

Table 1: Influence of Temperature and Residence Time on CHF₃ Pyrolysis

Experiments conducted in a stainless steel tubular reactor at atmospheric pressure.[2]

Temperature (°C)Residence Time (s)CHF₃ Conversion (%)Main Product(s)
65015Slight DecompositionC₂F₄
7002Slight DecompositionC₂F₄
>7002 - 15IncreasingC₂F₄, C₃F₆, i-C₄F₈, HF

Table 2: Products from CHF₃ Decomposition in a Dielectric Barrier Discharge (DBD) Plasma Reactor [4]

ConditionPacking MaterialMain ByproductsNotes
Plasma OnlyGlass BeadsCOF₂, CF₄, CO₂, COEfficiency increases with temperature and power.[3]
Plasma + CatalystAlumina BeadsCO₂, COThe alumina catalyst helps in converting COF₂ and CF₄.[4]

Section 4: Key Experimental Protocols

Protocol 1: Analysis of Gas-Phase Decomposition Products via GC-MS

This protocol outlines a general procedure for studying the thermal decomposition of CHF₃ in a flow reactor and analyzing the products.

1. System Preparation:

  • Assemble a flow reactor system consisting of a mass flow controller (MFC) for CHF₃ and an inert carrier gas (e.g., Argon), a tubular furnace with a temperature controller, and a gas sampling outlet.
  • Ensure all components are made of appropriate materials (e.g., nickel or quartz tube for the reactor).
  • Leak-check the entire system from the gas inlet to the sampling port.

2. Experimental Procedure:

  • Purge the system with the inert carrier gas for at least 30 minutes to remove residual air and moisture.
  • Set the furnace to the desired reaction temperature (e.g., 750°C) and allow it to stabilize.
  • Set the desired flow rates for CHF₃ and the carrier gas using the MFCs to achieve the target concentration and residence time.
  • Allow the reaction to run for a stabilization period (e.g., 60 minutes) to ensure steady-state conditions.

3. Gas Sampling and Analysis:

  • Collect a gas sample from the reactor outlet into a gas-tight syringe or a sample loop connected to a Gas Chromatograph-Mass Spectrometer (GC-MS).
  • Inject the sample into the GC-MS.
  • GC Conditions (Example): Use a suitable column for separating fluorinated compounds (e.g., a PLOT column). Program the oven with a temperature ramp (e.g., start at 40°C, hold for 5 min, ramp to 200°C at 10°C/min).
  • MS Conditions (Example): Operate in electron ionization (EI) mode. Scan from m/z 10 to 300.
  • Identify the products by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.
  • Quantify the products and remaining CHF₃ using calibration curves generated from standard gas mixtures.

Section 5: Visualizations

Decomposition and Reaction Pathways

G cluster_thermal Thermal Decomposition Pathway cluster_plasma Plasma Decomposition Pathway (with O₂) CHF3 CHF₃ (this compound) CF2 •CF₂• (Difluorocarbene) CHF3->CF2 High Temp (-HF) HF HF (Hydrogen Fluoride) CHF3->HF C2F4 C₂F₄ (Tetrafluoroethylene) CF2->C2F4 Dimerization CHF3_p CHF₃ radicals CF₃•, F•, H• CHF3_p->radicals Plasma + O₂ COF2 COF₂ radicals->COF2 CF4 CF₄ radicals->CF4 CO2 CO₂ COF2->CO2 Catalyst (e.g., Al₂O₃)

Caption: Key decomposition pathways of this compound under thermal and plasma conditions.

Experimental Workflow

G prep 1. System Preparation (Leak Check, Purge) stabilize 2. Set Conditions (Temp, Flow Rate) prep->stabilize run 3. Run Reaction (Steady State) stabilize->run sample 4. Gas Sampling run->sample analyze 5. GC-MS Analysis sample->analyze data 6. Data Interpretation (Identify & Quantify) analyze->data

Caption: Workflow for the experimental analysis of CHF₃ gas-phase decomposition.

References

Trifluoromethane (R-23) Ultra-Low Temperature Refrigeration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for using trifluoromethane (R-23) as a refrigerant in ultra-low temperature applications. It addresses common challenges, offers troubleshooting guidance, and presents key data and protocols to ensure safe and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (R-23) and why is it used for ultra-low temperatures?

A1: this compound, or HFC-23, is a hydrofluorocarbon refrigerant used for very low-temperature applications, typically in the range of -60°C to -100°C.[1][2][3] Its low boiling point (-82.03°C / -115.64°F) makes it suitable for the low-temperature stage of cascade refrigeration systems, which are common in medical freezers, environmental chambers, and pharmaceutical production.[1][2][3][4][5]

Q2: What are the primary safety concerns when working with R-23?

A2: The main safety risks are asphyxiation and frostbite. R-23 is a colorless, odorless gas that is heavier than air and can displace oxygen in enclosed spaces, leading to rapid suffocation.[2][6] Direct contact with the liquefied gas can cause severe frostbite.[6] It is crucial to work in well-ventilated areas, use oxygen detectors, and wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles.[7]

Q3: What are the major environmental challenges associated with R-23?

A3: The primary environmental concern is its extremely high Global Warming Potential (GWP) of 14,800, meaning it traps a significant amount of heat in the atmosphere compared to carbon dioxide.[1][8][9][10] This has led to significant regulatory pressure to find lower-GWP alternatives.[1][11]

Q4: What type of lubricating oil should be used with R-23?

A4: R-23 systems require synthetic polyolester (POE) oils.[2][3][9][12][13] It is not miscible with traditional mineral or alkylbenzene oils used with older refrigerants like R-13 and R-503.[2] Proper oil management is critical to ensure oil returns to the compressor at ultra-low temperatures.[12]

Q5: Can I use R-23 to retrofit a system designed for R-13 or R-503?

A5: Yes, R-23 can be used as an indirect substitute (retrofit) for R-13 and R-503.[2] However, it's important to note that R-23 has higher discharge temperatures, which may require equipment modifications to prevent system failures.[9][13] A complete oil change to a compatible POE lubricant is also mandatory.[2]

Q6: How should I store and handle R-23 cylinders?

A6: R-23 cylinders must be stored upright in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][6] They should be firmly secured to prevent falling.[6] Always use a suitable hand truck for moving cylinders and keep the valve protection cap in place until the cylinder is ready for use.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Failure to Reach Target Ultra-Low Temperature

Q: My system is running, but it cannot reach the setpoint temperature (e.g., -80°C). What should I check?

A: This is a common issue with several potential causes. Follow this systematic approach to diagnose the problem.

  • Check for Refrigerant Leaks: Leaks are a primary cause of poor cooling performance.[14][15] Use an electronic leak detector or a soap bubble solution to inspect all joints, valves, and connections in the refrigeration circuit.

  • Verify Refrigerant Charge: An insufficient refrigerant charge will lead to a loss of cooling capacity. Check the system's sight glass (if available) or pressure readings against the manufacturer's specifications. The optimum charge for an R-23 retrofit may be 10-20% lower by weight than for R-13 or R-503.[2]

  • Inspect for Frost Buildup: Excessive frost on the evaporator coils acts as an insulator and hinders heat transfer.[16] This can be caused by air leaks into the system or high ambient humidity. A manual defrost may be necessary.[16]

  • Assess Heat Load: Ensure the experimental heat load does not exceed the cooling capacity of the system. Check for any unexpected heat sources or breaches in the insulated chamber.

  • Check the Cascade System: R-23 is used in the low stage of a cascade system.[1][3] Poor performance in the high-temperature stage (which often uses refrigerants like R-404A) will prevent the low stage from reaching its target temperature.[17] Verify the high-stage system is operating correctly.

.dot

Caption: Workflow for diagnosing temperature failures.

Issue 2: High Compressor Discharge Temperature or Pressure

Q: The alarm for high compressor temperature/pressure is activating. What's the cause?

A: High discharge temperatures are a known characteristic of R-23, but excessive levels indicate a problem.[9][13]

  • Non-Condensable Gases: Air or other non-condensable gases that have leaked into the system will raise the discharge pressure and temperature. These must be professionally evacuated.

  • Overcharged System: An excessive amount of refrigerant can lead to high pressures.

  • Condenser Issues: In a cascade system, the R-23 circuit is cooled by the high-stage evaporator (acting as the condenser for the low stage).[17] Ensure the high-stage system is functioning correctly. For air-cooled systems, check for blocked airflow over the condenser coils.[14]

  • High Compression Ratio: This can be caused by very low suction pressure (due to a leak or restriction) combined with normal or high discharge pressure.

Issue 3: System Shuts Down Unexpectedly

Q: The entire refrigeration unit trips its main power breaker shortly after starting. What should I investigate?

A: This often points to a severe electrical or mechanical issue.[18]

  • Compressor Failure: A seized or damaged compressor can draw excessive current, tripping the breaker.[18] This is a common failure point, especially if the power supply is unstable.[18]

  • High Standing Pressure: R-23 has a high standing pressure, which can make it difficult for the compressor to start, especially if it cycles off and attempts to restart immediately without pressures equalizing.[17]

  • Electrical Fault: Check for faults in the wiring, start capacitors, or relays associated with the compressor.

.dot

Safety_Protocol_Leak Start Low Oxygen Alarm or Suspected R-23 Leak Evacuate Immediately Evacuate the Area Start->Evacuate Ventilate Increase Ventilation (If Safe to Do Remotely) Evacuate->Ventilate Notify Notify Lab Safety Officer and Emergency Personnel Ventilate->Notify Isolate Isolate Power to the Refrigeration Unit Notify->Isolate Assess Trained Personnel with SCBA Enter to Assess the Leak Isolate->Assess StopLeak Stop the Leak (If Safe to Do So) Assess->StopLeak End Ventilate Area Until Oxygen Levels are Normal StopLeak->End

Caption: Safety workflow for a suspected R-23 leak.

Quantitative Data

The following tables summarize key data for this compound (R-23).

Table 1: Physical and Environmental Properties of R-23

PropertyValue
Chemical FormulaCHF₃
Molecular Weight70.02 g/mol [4]
Boiling Point (1 atm)-82.0°C (-115.6°F)[4][19]
Critical Temperature25.9°C (78.7°F)[4][19][20]
Critical Pressure4836.0 kPa (701.4 psia)[4][19][20]
Ozone Depletion Potential (ODP)0[2][19]
Global Warming Potential (GWP, 100-yr)14,800[1][9][10][20]
ASHRAE Safety GroupA1 (Low Toxicity, No Flame Propagation)[2][10][20]

Table 2: R-23 Pressure-Temperature Relationship (Saturated)

Temperature (°C)Pressure (barg)Temperature (°F)Pressure (psig)
-80--1150.3[19]
-700.92[21]-1009.0[19]
-602.11[21]-8026.3[19]
-503.78[21]-6052.0[19]
-406.05[21]-4088.3[19]
-309.06[21]-20138.0[19]
-2012.94[21]0203.0[19]
-1017.84[21]20287.0[19]

Table 3: Material Compatibility Summary

Material ClassCompatibilityNotes
MetalsGood Generally compatible with common metals like steel, copper, and aluminum at low temperatures.[22]
ElastomersVariable Can cause swelling, cracking, or hardening in some rubbers.[23]
Recommended SealsFKM (Viton®) Fluoroelastomers (FKM) are often recommended for their resistance to R-23.[23]
PlasticsVariable Compatibility should be verified, as some plastics may become brittle at ultra-low temperatures.

Experimental Protocols

Protocol 1: Basic Leak Detection Procedure
  • Safety First: Ensure the area is well-ventilated. Wear safety glasses and appropriate gloves.

  • Visual Inspection: Turn off the unit. Visually inspect all brazed joints, flare fittings, and valve connections for signs of oil residue, which often indicates a refrigerant leak.

  • Pressurize System (If empty): If the system is empty, it should be charged with dry nitrogen to a pressure specified by the equipment manufacturer for leak testing.

  • Apply Bubble Solution: Apply a commercial leak detection bubble solution to all suspect points. The formation of bubbles indicates a leak.

  • Use Electronic Leak Detector: Turn on a calibrated electronic leak detector designed for HFC refrigerants. Move the probe slowly (approx. 1 inch per second) along all refrigerant lines and components. An audible or visual alarm will signal a leak.

  • Mark and Repair: Mark any identified leaks. The refrigerant must be properly recovered by a certified technician before any repairs (e.g., brazing, tightening fittings) are made.

  • Post-Repair Test: After repair and evacuation, the system should be re-pressurized and tested again to confirm the repair was successful.

Protocol 2: Safe Handling of R-23 Cylinders
  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, leather or cryogenic gloves, and safety shoes when handling cylinders.

  • Transport: Use a suitable hand truck or cart to move cylinders; do not drag, roll, or drop them.[6] Ensure the cylinder is secured on the cart.

  • Storage: Store cylinders in an upright position in a designated, well-ventilated area.[6] Keep them away from foot traffic and potential impact.

  • Connection: Before connecting to a system, ensure the cylinder valve is closed and the regulator and charging hoses are rated for the high pressures of R-23.

  • Valve Operation: Keep the valve protection cap on until the cylinder is secured and ready for use. Open the valve slowly. Close the valve after each use and when the cylinder is empty.[6]

References

Technical Support Center: Managing Trifluoromethane (HFC-23) Stability Under High-Pressure Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethane (CHF₃, HFC-23) under high-pressure conditions. This resource provides essential guidance on managing stability issues to ensure the safety and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound at high pressures?

A1: The main stability concerns are thermal decomposition and chemical reactivity. While this compound is generally stable, high pressures can lower the temperature at which decomposition occurs and can accelerate reactions with incompatible materials.[1][2] The primary decomposition pathway involves the elimination of hydrogen fluoride (B91410) (HF) to form difluorocarbene (:CF₂), a highly reactive intermediate.[2]

Q2: What are the main hazardous byproducts of this compound decomposition?

A2: The primary hazardous decomposition products are hydrogen fluoride (HF), a highly corrosive and toxic gas, and carbon monoxide (CO).[3] Other fluorinated compounds can also be formed depending on the reaction conditions.[2][3] In the presence of oxygen or air, carbonyl fluoride (COF₂) may also be produced.[3]

Q3: Can this compound polymerize under high pressure?

A3: While this compound itself is not prone to polymerization, its decomposition product, difluorocarbene (:CF₂), is a precursor to tetrafluoroethylene (B6358150) (TFE), which can polymerize.[2][4] Conditions that favor decomposition, such as high temperatures and the presence of certain catalysts, could potentially lead to the formation of polymeric materials. Radical initiators, which can be introduced through impurities or side reactions, may also promote polymerization.[5][6]

Q4: What materials are compatible with this compound under high pressure?

A4: Stainless steel (particularly 316L) is generally considered compatible with this compound at ambient temperatures.[1] However, at elevated temperatures, the compatibility of metals can decrease.[1] For sealing materials, perfluoroelastomers (FFKM), such as Kalrez®, offer broad chemical resistance and are recommended for high-temperature and aggressive chemical environments.[7][8][9][10] Fluoroelastomers (FKM), like Viton®, are also used but may have a lower temperature limit and reduced resistance to certain chemicals compared to FFKM.[10][11][12] It is crucial to consult manufacturer specifications for compatibility under your specific operating conditions.

Troubleshooting Guides

Issue 1: Unexpected Pressure Drop in the Reactor

Possible Causes:

  • Leakage: A leak in the system is the most common cause of a pressure drop. This can occur at fittings, seals, or valves.

  • Gas Consumption in a Reaction: If this compound is a reactant, a pressure drop will be observed as it is consumed.

  • Condensation: If the temperature drops, this compound may condense, leading to a decrease in pressure.

Troubleshooting Steps:

  • Verify Reaction Consumption: Compare the observed pressure drop with the expected drop based on your reaction stoichiometry.

  • Perform a Leak Test: Pressurize the system with an inert gas (e.g., nitrogen or argon) to the intended operating pressure and monitor for any pressure decrease over time.

  • Check for Leaks: Apply a leak detection solution to all fittings and connections to identify the source of any gas escape.

  • Inspect Seals: If a leak is suspected at a seal, depressurize the system and visually inspect the O-rings or gaskets for signs of degradation, extrusion, or improper seating.[9]

  • Monitor Temperature: Ensure the reactor temperature is stable and above the condensation point of this compound at the operating pressure.

Issue 2: Seal Failure or Leakage

Possible Causes:

  • Chemical Incompatibility: The seal material may be degrading due to chemical attack by this compound or its decomposition products, especially at elevated temperatures.[11][12]

  • Exceeding Temperature Limits: The operating temperature may be too high for the chosen elastomer, leading to hardening, cracking, or loss of sealing properties.[11]

  • Extrusion: At high pressures, the seal may be forced into the clearance gap between the reactor components, causing damage.[9]

  • Improper Installation: The seal may not have been installed correctly, leading to a poor fit and subsequent leakage.

Troubleshooting Steps:

  • Review Material Compatibility: Confirm that the seal material (e.g., FKM, FFKM) is rated for your operating temperature, pressure, and the chemical environment.[7][8][10]

  • Inspect the Failed Seal: After safely depressurizing and opening the reactor, examine the seal for signs of swelling, cracking, brittleness, or extrusion.

  • Consider Upgrading Seal Material: If chemical degradation or high temperatures are suspected, consider upgrading to a more robust material like a specific grade of FFKM (Kalrez®).[10]

  • Check Hardware Tolerances: Ensure that the gaps between sealing surfaces are within the manufacturer's specifications for the seal at the intended operating pressure to prevent extrusion.

  • Follow Proper Installation Procedures: Always follow the manufacturer's guidelines for seal installation, including proper lubrication if required.

Issue 3: Evidence of this compound Decomposition (e.g., Corrosion, Unexpected Side Products)

Possible Causes:

  • High Temperature: The operating temperature may be exceeding the stability threshold of this compound under the applied pressure.

  • Catalytic Effects: The reactor materials or other substances in the reaction mixture may be catalyzing the decomposition of this compound.[13][14][15]

  • Hot Spots: Localized hot spots within the reactor can lead to thermal decomposition even if the bulk temperature reading is within a safe range.

Troubleshooting Steps:

  • Reduce Operating Temperature: If possible, lower the reaction temperature to a range where this compound is known to be stable.

  • Monitor for Byproducts: Use in-line analytical techniques (e.g., FTIR) or sample analysis (GC-MS) to detect the presence of decomposition products like HF or other fluorinated compounds.[2][16][17]

  • Inspect Reactor Internals: After a run, carefully inspect the internal surfaces of the reactor for any signs of corrosion or etching, which could indicate the formation of HF.

  • Consider Material of Construction: If catalytic decomposition is suspected, consider using a reactor made from a more inert material or lining the reactor.

  • Improve Temperature Control: Ensure uniform heating of the reactor to prevent hot spots.

Data Presentation

Table 1: Physical and Stability Data for this compound

PropertyValueSource
Molecular FormulaCHF₃[3]
Molecular Weight70.01 g/mol [3]
Boiling Point-82.1 °C[3]
Critical Temperature25.9 °C[3]
Critical Pressure4.83 MPa (48.3 bar)[3]
Thermal Decomposition Temp. (approx.)> 650 °C (at atmospheric pressure)[16]

Table 2: General Compatibility of Sealing Materials

MaterialCommon Trade NamesMax. Temperature (approx.)General Chemical ResistanceNotes
FKM Viton®~200 °CGoodMay swell with some fluorinated compounds.[12]
FFKM Kalrez®>300 °CExcellentRecommended for high temperatures and aggressive chemicals.[7][9][10]

Note: The compatibility and temperature limits are general guidelines. Always consult the manufacturer's specific data for the chosen grade of material and your specific operating conditions.

Experimental Protocols

Protocol: High-Pressure Reactor Stability Test for this compound

Objective: To assess the stability of this compound under specific high-pressure and high-temperature conditions in a given reactor.

Materials:

  • High-pressure reactor with appropriate pressure and temperature ratings.

  • This compound (high purity).

  • Inert gas (e.g., nitrogen or argon) for purging and pressurization.

  • Analytical equipment for gas analysis (e.g., GC-MS, FTIR).

Procedure:

  • Pre-operation Inspection: Before each use, inspect the reactor body, seals, valves, and pressure relief devices for any signs of wear or damage.[1][18]

  • Leak Test: Assemble the reactor and pressurize with an inert gas to 1.1 times the intended operating pressure. Hold for at least 30 minutes and ensure there is no pressure drop.[18]

  • Purging: Depressurize the reactor and purge with the inert gas several times to remove any residual air and moisture.

  • Charging: Introduce a known amount of this compound into the reactor.

  • Pressurization: If required, increase the pressure to the desired setpoint using an inert gas.

  • Heating: Gradually heat the reactor to the target temperature while monitoring the pressure.[18]

  • Holding Period: Maintain the desired temperature and pressure for the duration of the experiment, recording both parameters at regular intervals.

  • Sampling/Analysis (Optional): If the setup allows, take gas samples periodically for analysis to monitor for the formation of decomposition products.

  • Cooling and Depressurization: At the end of the experiment, cool the reactor to ambient temperature before slowly venting the pressure to a safe exhaust.[18]

  • Post-run Analysis: Analyze the final gas composition to quantify any decomposition. Inspect the internal surfaces of the reactor for any signs of corrosion.

Safety: Always operate the high-pressure reactor behind a blast shield in a well-ventilated area.[19] Ensure that the pressure relief system is correctly installed and set to a pressure below the maximum allowable working pressure of the vessel.[8]

Visualizations

Decomposition_Pathway CHF3 This compound (CHF₃) Decomposition High Temperature & High Pressure CHF3->Decomposition HF Hydrogen Fluoride (HF) (Corrosive) Decomposition->HF CF2 Difluorocarbene (:CF₂) (Reactive Intermediate) Decomposition->CF2 TFE Tetrafluoroethylene (C₂F₄) CF2->TFE Dimerization Polymer Polymerization TFE->Polymer

This compound Decomposition Pathway

Troubleshooting_Workflow Start High-Pressure Experiment with this compound Issue Observe Anomaly (e.g., Pressure Drop, Seal Leak) Start->Issue Leak_Check Perform Leak Test with Inert Gas Issue->Leak_Check Leak_Found Leak Found? Leak_Check->Leak_Found Fix_Leak Tighten Fittings / Replace Seal Leak_Found->Fix_Leak Yes No_Leak No Leak Found Leak_Found->No_Leak No Fix_Leak->Start Decomposition_Check Analyze for Decomposition Products (HF, etc.) No_Leak->Decomposition_Check Decomposition_Found Decomposition Detected? Decomposition_Check->Decomposition_Found Reduce_Conditions Lower Temperature / Check for Catalysis Decomposition_Found->Reduce_Conditions Yes Consult_Expert Consult Senior Staff / Technical Support Decomposition_Found->Consult_Expert No Reduce_Conditions->Start

References

Technical Support Center: Laboratory-Scale Mitigation of Trifluoromethane (HFC-23) Emissions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for laboratory-scale methods aimed at mitigating greenhouse gas emissions from trifluoromethane (HFC-23). This resource is designed for researchers, scientists, and drug development professionals to provide detailed experimental protocols, troubleshooting guidance, and frequently asked questions (FAQs) for the most common HFC-23 abatement techniques.

Thermal Oxidation

Thermal oxidation, or incineration, is a robust method for the complete destruction of HFC-23. It involves the high-temperature oxidation of the gas in the presence of excess oxygen.

Experimental Protocol: Lab-Scale Thermal Oxidation

Objective: To determine the destruction efficiency of HFC-23 via thermal oxidation.

Materials:

  • This compound (CHF₃) gas cylinder (lecture bottle size)

  • Compressed air or oxygen cylinder

  • Nitrogen (for dilution and purging)

  • Supplemental fuel (e.g., hydrogen or methane)

  • Tube furnace capable of reaching at least 1200°C

  • Quartz or ceramic reactor tube (e.g., alumina)

  • Mass flow controllers (MFCs) for all gases

  • Gas mixing chamber

  • Heated transfer lines

  • Gas chromatograph with a suitable detector (e.g., FID or TCD) for analyzing HFC-23 concentration

  • Scrubber system for acid gases (HF and HCl)

Procedure:

  • System Setup: Assemble the experimental setup as shown in the workflow diagram. Ensure all connections are leak-tight.

  • Purging: Purge the entire system with nitrogen for at least 30 minutes to remove any residual air and moisture.

  • Reactor Heating: Heat the tube furnace to the desired reaction temperature (e.g., 1200°C).[1]

  • Gas Flow Initiation:

    • Start the flow of nitrogen as a carrier gas.

    • Introduce a controlled flow of air or oxygen to ensure an excess of oxygen for complete combustion.

    • Introduce a controlled flow of the supplemental fuel (e.g., hydrogen) if required to maintain the high temperature.[1]

  • HFC-23 Introduction: Once the system has stabilized, introduce a known concentration of HFC-23 into the gas stream using a mass flow controller.

  • Reaction: Allow the gas mixture to pass through the heated reactor tube. A residence time of a few seconds is typically sufficient.

  • Product Analysis:

    • Direct the outlet gas stream through a heated transfer line to the gas chromatograph to measure the concentration of any remaining HFC-23.

    • The outlet gas should be passed through a scrubber system (e.g., a solution of sodium hydroxide (B78521) or calcium hydroxide) to neutralize the acidic byproducts (HF and HCl).[2]

  • Data Collection: Record the inlet and outlet concentrations of HFC-23 at various operating conditions (e.g., temperature, residence time, oxygen concentration).

  • Shutdown:

    • Stop the flow of HFC-23 and the supplemental fuel.

    • Continue the flow of nitrogen and air/oxygen while the furnace cools down.

    • Once at room temperature, stop all gas flows.

Troubleshooting Guide: Thermal Oxidation
Issue Possible Causes Solutions
Low HFC-23 Destruction Efficiency 1. Insufficient Temperature: The furnace temperature is below the optimal range for HFC-23 decomposition.[2] 2. Short Residence Time: The gas is passing through the reactor too quickly for complete destruction. 3. Inadequate Oxygen: The oxygen concentration is too low for complete oxidation.[1]1. Increase the furnace temperature in increments of 50°C. 2. Decrease the total gas flow rate to increase the residence time. 3. Increase the flow rate of air or oxygen.
Inconsistent Results 1. Temperature Fluctuations: The furnace temperature is not stable. 2. Flow Rate Instability: The mass flow controllers are not providing a steady flow of gases. 3. Leaks in the System: Air may be leaking into or out of the system.1. Calibrate the furnace's temperature controller. 2. Calibrate the mass flow controllers. 3. Perform a thorough leak check of all connections.
Corrosion of Reactor Components 1. Acidic Byproducts: Formation of corrosive HF and HCl at high temperatures.[2]1. Use corrosion-resistant materials for the reactor tube and downstream components (e.g., alumina (B75360), Inconel). 2. Ensure the scrubber system is functioning effectively.

Experimental Workflow: Thermal Oxidation

Thermal_Oxidation_Workflow cluster_gas_supply Gas Supply cluster_control Flow Control HFC23 HFC-23 Cylinder MFC_HFC23 MFC HFC23->MFC_HFC23 Air Air/O2 Cylinder MFC_Air MFC Air->MFC_Air N2 N2 Cylinder MFC_N2 MFC N2->MFC_N2 Fuel Fuel Cylinder MFC_Fuel MFC Fuel->MFC_Fuel Mixer Gas Mixing Chamber MFC_HFC23->Mixer MFC_Air->Mixer MFC_N2->Mixer MFC_Fuel->Mixer Reactor Tube Furnace (Reactor) Mixer->Reactor Inlet Gas Scrubber Acid Gas Scrubber Reactor->Scrubber Outlet Gas GC Gas Chromatograph (GC) Scrubber->GC Vent GC->Vent

Caption: Workflow for lab-scale thermal oxidation of HFC-23.

Plasma-Based Abatement

Plasma-based methods, such as those using a Dielectric Barrier Discharge (DBD) reactor, utilize energetic electrons to break down HFC-23 molecules at lower temperatures than thermal oxidation.

Experimental Protocol: Plasma-Based Abatement (DBD)

Objective: To evaluate the decomposition of HFC-23 using a DBD plasma reactor.

Materials:

  • This compound (CHF₃) gas cylinder

  • Carrier gas (e.g., N₂, Ar, or He)

  • Oxygen or air cylinder (optional, for oxidative plasma)

  • DBD plasma reactor (quartz tube with inner and outer electrodes)

  • High-voltage AC power supply (typically in the kHz range)

  • Mass flow controllers (MFCs)

  • Gas mixing chamber

  • Gas chromatograph (GC) with a suitable detector

  • (Optional) Packing material for the reactor (e.g., alumina beads, glass beads)

Procedure:

  • System Setup: Assemble the experimental setup as depicted in the workflow diagram.

  • Purging: Purge the system with the carrier gas for 30 minutes.

  • Gas Flow Initiation:

    • Start the flow of the carrier gas at a specific rate.

    • Introduce a controlled flow of HFC-23 to achieve the desired inlet concentration.

    • If investigating oxidative plasma, introduce a controlled flow of oxygen or air.

  • Plasma Ignition:

    • Turn on the high-voltage power supply.

    • Gradually increase the voltage until a stable plasma is ignited in the reactor.

  • Reaction: Allow the gas mixture to pass through the plasma discharge zone.

  • Product Analysis: Analyze the outlet gas stream using a GC to determine the concentration of undestroyed HFC-23 and identify any byproducts.

  • Data Collection: Record the HFC-23 conversion at different applied voltages, frequencies, gas flow rates, and with different packing materials.

  • Shutdown:

    • Turn off the high-voltage power supply.

    • Stop the flow of HFC-23 and any reactive gases.

    • Continue the carrier gas flow for a few minutes to purge the reactor.

    • Stop all gas flows.

Troubleshooting Guide: Plasma-Based Abatement
Issue Possible Causes Solutions
Plasma Fails to Ignite 1. Insufficient Voltage: The applied voltage is below the breakdown voltage of the gas. 2. Incorrect Gas Pressure: The pressure in the reactor is too high or too low. 3. Electrode Issues: Poor electrical connection or damaged electrodes.1. Increase the output voltage of the power supply. 2. Adjust the gas flow rate to optimize the pressure. 3. Check all electrical connections and inspect the electrodes for damage.
Low HFC-23 Conversion 1. Low Power Input: The plasma power is insufficient for efficient decomposition. 2. Short Residence Time: The gas flow rate is too high. 3. Non-optimal Gas Composition: The carrier gas or reactive gas concentration is not ideal.1. Increase the applied voltage or frequency to increase the plasma power. 2. Reduce the total gas flow rate. 3. Experiment with different carrier gases (Ar and He often yield better results than N₂) and vary the O₂ concentration.
Unstable Plasma Discharge 1. Power Supply Fluctuations: The high-voltage power supply is unstable. 2. Gas Flow Instability: Fluctuations in the gas flow rate. 3. Contamination: Impurities in the gas stream or on the reactor walls.1. Check the stability of the power supply. 2. Ensure the MFCs are providing a steady flow. 3. Clean the reactor tube and use high-purity gases.

Experimental Workflow: Plasma-Based Abatement

Plasma_Abatement_Workflow cluster_gas_supply Gas Supply cluster_control Flow Control HFC23 HFC-23 Cylinder MFC_HFC23 MFC HFC23->MFC_HFC23 CarrierGas Carrier Gas (N2, Ar, He) MFC_Carrier MFC CarrierGas->MFC_Carrier O2 O2/Air Cylinder MFC_O2 MFC O2->MFC_O2 Mixer Gas Mixing Chamber MFC_HFC23->Mixer MFC_Carrier->Mixer MFC_O2->Mixer Reactor DBD Plasma Reactor Mixer->Reactor Inlet Gas PowerSupply High-Voltage AC Power Supply PowerSupply->Reactor High Voltage GC Gas Chromatograph (GC) Reactor->GC Outlet Gas Vent GC->Vent

Caption: Workflow for lab-scale plasma-based abatement of HFC-23.

Catalytic Hydrolysis

Catalytic hydrolysis involves the reaction of HFC-23 with water over a solid catalyst, typically a metal oxide, to form less harmful products.

Experimental Protocol: Catalytic Hydrolysis over Alumina

Objective: To investigate the catalytic hydrolysis of HFC-23 over a γ-alumina catalyst.

Materials:

  • This compound (CHF₃) gas cylinder

  • Nitrogen or other inert carrier gas cylinder

  • Deionized water

  • γ-Alumina (γ-Al₂O₃) catalyst pellets or powder

  • Fixed-bed reactor (quartz or stainless steel tube)

  • Tube furnace

  • Mass flow controllers (MFCs) for gases

  • Syringe pump for water injection

  • Heated evaporator for water vaporization

  • Gas chromatograph (GC)

  • Acid gas scrubber

Procedure:

  • Catalyst Preparation (if needed): If starting from a precursor, prepare the γ-alumina catalyst, typically by calcining an aluminum hydroxide precursor.

  • System Setup: Assemble the fixed-bed reactor system as shown in the workflow diagram. Load a known amount of the γ-alumina catalyst into the reactor.

  • Catalyst Activation: Heat the catalyst in a flow of inert gas (e.g., nitrogen) at a high temperature (e.g., 500°C) for several hours to remove any adsorbed impurities.

  • Reaction Temperature: Adjust the furnace to the desired reaction temperature (e.g., 350-520°C).[3]

  • Gas and Water Flow Initiation:

    • Start the flow of the inert carrier gas through the reactor.

    • Begin introducing water into the heated evaporator using the syringe pump to generate steam. The presence of a small amount of water vapor (around 0.8%) can significantly improve the catalyst's activity.[3]

    • Once the steam flow is stable, introduce a known concentration of HFC-23 into the gas stream.

  • Reaction: Pass the gas mixture over the catalyst bed.

  • Product Analysis: Analyze the composition of the outlet gas stream using a GC. Pass the outlet gas through a scrubber to neutralize HF.

  • Data Collection: Measure the HFC-23 conversion at different temperatures, water vapor concentrations, and gas hourly space velocities (GHSV).

  • Shutdown:

    • Stop the flow of HFC-23 and the water feed.

    • Cool the reactor to room temperature under a flow of inert gas.

    • Stop all gas flows.

Troubleshooting Guide: Catalytic Hydrolysis
Issue Possible Causes Solutions
Low HFC-23 Conversion 1. Low Reaction Temperature: The furnace temperature is below the activation temperature of the catalyst. 2. Catalyst Deactivation: The catalyst has become inactive due to poisoning or coking. 3. Insufficient Water Vapor: The concentration of water vapor is too low.[3]1. Increase the reaction temperature. 2. Regenerate the catalyst (e.g., by calcination in air to remove coke) or replace it with a fresh batch. 3. Increase the water feed rate.
Decreasing Activity Over Time 1. Catalyst Sintering: High temperatures can cause the catalyst particles to agglomerate, reducing the active surface area. 2. Catalyst Poisoning: Impurities in the feed gas can irreversibly bind to the active sites. 3. Coke Formation: Carbonaceous deposits can block the catalyst pores.1. Operate at the lower end of the effective temperature range. 2. Ensure high purity of all reactant gases. 3. Periodically regenerate the catalyst by controlled oxidation.
High Pressure Drop Across Reactor 1. Catalyst Bed Plugging: The catalyst particles have broken down or coke has blocked the interstitial spaces.1. Unload the reactor and inspect the catalyst. Replace if necessary. 2. Ensure the gas flow is not too high, which can cause fluidization and attrition of the catalyst particles.

Experimental Workflow: Catalytic Hydrolysis

Catalytic_Hydrolysis_Workflow cluster_gas_supply Gas & Liquid Supply cluster_control Flow Control HFC23 HFC-23 Cylinder MFC_HFC23 MFC HFC23->MFC_HFC23 N2 N2 Cylinder MFC_N2 MFC N2->MFC_N2 Water Water Reservoir SyringePump Syringe Pump Water->SyringePump Reactor Fixed-Bed Reactor in Furnace MFC_HFC23->Reactor Evaporator Heated Evaporator MFC_N2->Evaporator SyringePump->Evaporator Liquid Water Evaporator->Reactor N2 + Steam Scrubber Acid Gas Scrubber Reactor->Scrubber Outlet Gas GC Gas Chromatograph (GC) Scrubber->GC Vent GC->Vent

Caption: Workflow for lab-scale catalytic hydrolysis of HFC-23.

Quantitative Data Summary

The following tables summarize typical performance data for the described laboratory-scale HFC-23 mitigation methods.

Table 1: Thermal Oxidation Performance

ParameterValueReference
Temperature~1200°C[1]
Destruction Efficiency>99.99%[1]
ByproductsCO₂, H₂O, HF, HCl[2]
Supplemental FuelHydrogen or Methane[1]

Table 2: Plasma-Based Abatement (DBD) Performance

ParameterConditionHFC-23 ConversionReference
Packing MaterialAlumina BeadsUp to 100%-
Power InputIncreasing PowerIncreases Conversion-
Oxygen ContentOptimal at ~2%Varies-
ByproductsCOF₂, CF₄, CO₂, CO--

Table 3: Catalytic Hydrolysis Performance

ParameterConditionHFC-23 ConversionReference
Catalystγ-AluminaUp to 70%[3]
Temperature350-520°CIncreases with temp.[3]
Water Vapor0.8% - 2.8%Increases with H₂O[3]
GHSV6000 h⁻¹-[3]

Frequently Asked Questions (FAQs)

Q1: Which mitigation method is most suitable for a small-scale laboratory setup? A: For simplicity and high destruction efficiency, thermal oxidation is a good choice if a high-temperature furnace is available. Plasma-based methods offer the advantage of lower operating temperatures but require a specialized high-voltage power supply. Catalytic hydrolysis is also performed at moderate temperatures but may require catalyst synthesis and regeneration.

Q2: What are the primary safety concerns when working with HFC-23 and its decomposition products? A: HFC-23 is a high-pressure gas and a potent greenhouse gas. The primary hazard from its decomposition is the formation of highly corrosive and toxic acid gases, particularly hydrogen fluoride (B91410) (HF). All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, should be worn. A scrubber system to neutralize acidic byproducts is essential.

Q3: How can I accurately measure the concentration of HFC-23 in the gas stream? A: Gas chromatography (GC) is the most common and accurate method. A GC equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD) can be used. It is important to calibrate the GC with certified standard gas mixtures of HFC-23 at known concentrations.

Q4: Can the catalysts used in hydrolysis be regenerated? A: Yes, catalysts deactivated by coking can often be regenerated by carefully burning off the carbon deposits in a controlled flow of air at an elevated temperature. However, deactivation by sintering (irreversible agglomeration of catalyst particles at high temperatures) or poisoning may not be reversible.

Q5: What are the expected byproducts from plasma-based abatement, and are they hazardous? A: Besides CO₂ and CO, plasma decomposition of HFC-23 can produce other fluorinated compounds like carbonyl fluoride (COF₂) and carbon tetrafluoride (CF₄). COF₂ is highly toxic and reactive, readily hydrolyzing to HF and CO₂. CF₄ is a potent greenhouse gas. It is crucial to have a proper off-gas treatment system. Combining the plasma with a catalyst can help to mineralize these byproducts into less harmful substances.

References

Technical Support Center: High-Purity Trifluoromethane (CHF3) Gas for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of high-purity trifluoromethane (CHF3) gas. This resource is designed to assist researchers, scientists, and drug development professionals in obtaining the high-purity CHF3 necessary for sensitive experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your purification processes.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound gas.

Issue Potential Cause Recommended Solution
Persistent moisture contamination after purification. Incomplete activation of adsorbent material (e.g., molecular sieves).Ensure adsorbents are activated according to the manufacturer's specifications, typically by heating under vacuum or purging with a dry, inert gas. For example, molecular sieves often require heating to 200-300°C for several hours.
Saturation of the adsorbent bed.Regenerate or replace the adsorbent. Regeneration protocols vary by material but often involve heating under a flow of inert gas.
Leaks in the gas handling system.Perform a thorough leak check of all fittings and connections using a suitable leak detector.
Presence of air components (N₂, O₂) in the purified gas. Inefficient removal of non-condensable gases during cryogenic distillation.Optimize the venting process at the top of the distillation column. Ensure the condensation temperature is low enough to liquefy CHF3 while allowing N₂ and O₂ to remain in the gas phase for removal.
Leaks in the system, particularly on the vacuum side.Inspect all vacuum connections and seals for leaks.
Low yield of purified this compound. Inefficient condensation during cryogenic distillation.Ensure the cold trap or condenser is maintained at a sufficiently low temperature (below the boiling point of CHF3, -82.1°C) to effectively capture the gas.
Adsorption of this compound onto the purification media.Select an adsorbent with high selectivity for the impurities over CHF3. Some co-adsorption is expected, and the process may need optimization to balance purity and yield.
Leaks in the collection system.Verify that the collection vessel and all associated tubing are leak-tight.
Incomplete removal of other fluorocarbon impurities. Similar boiling points of impurities and CHF3, making separation by distillation difficult.Employ preparative gas chromatography (GC) for separation of compounds with close boiling points. Select a column with a stationary phase that provides good selectivity for the target impurities.
Inappropriate adsorbent selection.Choose an adsorbent with a pore size and surface chemistry optimized for the specific impurities. For example, zeolites with specific pore sizes can selectively adsorb certain fluorocarbons.
Column flooding in cryogenic distillation. Excessive boil-up rate in the reboiler.Reduce the heat input to the reboiler to decrease the vapor flow rate up the column.
High feed rate.Lower the feed rate of the crude this compound to the distillation column.
Poor peak separation in preparative GC. Sub-optimal temperature program.Develop a temperature ramp that effectively separates the target impurities from the this compound peak. This may involve an initial isothermal period followed by a gradual temperature increase.
Incorrect column selection.Use a column with a stationary phase that provides good selectivity for fluorocarbons. A mid-polarity column can be a good starting point for method development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

A1: Common impurities can include other fluorocarbons (like C2F6 and CClF3), non-condensable gases (N₂, O₂), moisture (H₂O), and acidic gases (like HF). The specific impurities and their concentrations can vary depending on the manufacturing process.

Q2: Which purification technique is best for achieving the highest purity this compound?

A2: For achieving ultra-high purity (e.g., >99.999%), a multi-step approach is often necessary. This typically involves a primary purification step like cryogenic distillation to remove the bulk of impurities, followed by a secondary adsorption step to remove trace contaminants like moisture and acidic gases. For separating fluorocarbons with very similar boiling points, preparative gas chromatography is the most effective technique.

Q3: How do I choose the right adsorbent for my application?

A3: The choice of adsorbent depends on the impurities you need to remove.

  • Molecular sieves (e.g., 3A or 4A) are excellent for removing moisture.

  • Activated alumina can be used for removing both moisture and acidic impurities.

  • Specialty zeolites (e.g., 13X) can be effective in trapping a range of fluorocarbon impurities.

  • Activated carbon is a good general-purpose adsorbent for various organic impurities.

The selection should be based on the size and polarity of the impurity molecules relative to this compound.

Q4: Can I regenerate and reuse my adsorbents?

A4: Yes, most adsorbents can be regenerated. The regeneration process typically involves heating the adsorbent to a specific temperature while purging with a dry, inert gas to drive off the adsorbed impurities. The exact temperature and time will depend on the adsorbent material and the nature of the adsorbed impurities. For example, some carbon-based adsorbents for fluorocarbons can be regenerated by heating to around 300°C.

Q5: What safety precautions should I take when working with cryogenic liquids for purification?

A5: When using cryogenic liquids like liquid nitrogen, it is crucial to wear appropriate personal protective equipment (PPE), including cryogenic gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area to prevent asphyxiation from displaced oxygen. Always handle cryogenic liquids with care to avoid splashes and thermal shock to equipment.

Data Presentation

The following tables summarize the typical performance of different purification techniques for this compound.

Table 1: Impurity Levels in this compound Before and After Purification

ImpurityTypical Concentration in Crude GasConcentration after Cryogenic DistillationConcentration after Adsorption
Other Fluorocarbons 100 - 1000 ppm< 50 ppm< 10 ppm
**Nitrogen (N₂) / Oxygen (O₂) **50 - 500 ppm< 10 ppm< 5 ppm
Moisture (H₂O) 20 - 100 ppm< 10 ppm< 1 ppm
Acidic Gases (e.g., HF) 1 - 10 ppm< 1 ppm< 0.1 ppm

Note: The final purity depends on the initial impurity levels and the specific parameters of the purification process.

Table 2: Comparison of Purification Techniques

TechniquePurity AchievableAdvantagesDisadvantages
Cryogenic Distillation 99.9% - 99.99%Good for bulk purification, effective for removing impurities with significantly different boiling points.Less effective for azeotropic mixtures or impurities with close boiling points, energy-intensive.
Adsorption 99.99% - 99.999%Excellent for removing trace impurities, can be highly selective, regenerable adsorbents.Adsorbent capacity is finite and requires regeneration or replacement, potential for co-adsorption of the product.
Preparative Gas Chromatography > 99.999%Very high separation efficiency, ideal for separating compounds with similar physicochemical properties.Small scale, not suitable for bulk purification, can be complex to set up and operate.

Experimental Protocols

Method 1: Cryogenic Distillation

This protocol describes a general procedure for the purification of this compound by cryogenic distillation.

Materials:

  • Crude this compound gas cylinder

  • High-pressure regulator

  • Stainless steel tubing and fittings

  • Cryogenic distillation column (packed or tray-type)

  • Reboiler and condenser

  • Liquid nitrogen or other suitable cryogen

  • Temperature and pressure sensors

  • Collection cylinder

  • Vacuum pump

Procedure:

  • System Preparation: Assemble the cryogenic distillation apparatus. Ensure all components are clean, dry, and leak-tight. Evacuate the entire system to remove any residual air and moisture.

  • Cooldown: Begin cooling the condenser and the distillation column with liquid nitrogen. The target temperature should be below the boiling point of this compound (-82.1°C).

  • Gas Introduction: Slowly introduce the crude this compound gas into the reboiler. The gas will condense in the cold reboiler.

  • Distillation: Gently heat the reboiler to start the distillation process. The more volatile impurities (e.g., N₂, O₂) will move up the column and be vented from the top. The less volatile impurities will remain in the reboiler.

  • Fraction Collection: The purified this compound will be collected as a liquid from a specific tray in the column or as a vapor from the top of the column, which is then condensed and collected in a pre-evacuated cylinder.

  • Shutdown: Once the desired amount of purified gas is collected, stop the feed and heating. Allow the system to warm up to room temperature slowly.

Method 2: Adsorption-Based Purification

This protocol outlines the purification of this compound using an adsorbent to remove trace impurities.

Materials:

  • This compound gas (pre-purified by distillation is recommended)

  • High-pressure regulator

  • Stainless steel tubing and fittings

  • Adsorption column packed with activated adsorbent (e.g., molecular sieves 4A)

  • Mass flow controller

  • Gas analysis system (e.g., GC-MS)

  • Collection cylinder

  • Vacuum pump and heating mantle for regeneration

Procedure:

  • Adsorbent Activation: Pack the adsorption column with the chosen adsorbent. Heat the column to the activation temperature (e.g., 250°C for molecular sieves 4A) while purging with a dry, inert gas (e.g., helium or nitrogen) for several hours to remove any adsorbed water.

  • System Assembly: After activation, cool the column to room temperature under the inert gas flow. Assemble the purification line.

  • Purification: Flow the this compound gas through the packed column at a controlled flow rate. The impurities will be adsorbed onto the material.

  • Purity Analysis: Monitor the purity of the gas exiting the column using a suitable analytical technique like GC-MS.

  • Collection: Collect the high-purity this compound in a clean, evacuated cylinder.

  • Regeneration: Once the adsorbent is saturated (indicated by the breakthrough of impurities), it can be regenerated by stopping the CHF3 flow and heating the column while purging with an inert gas.

Mandatory Visualization

experimental_workflow cluster_cryo Cryogenic Distillation cluster_adsorption Adsorption Purification crude_gas Crude CHF3 Gas distillation_column Cryogenic Distillation Column crude_gas->distillation_column impurities_vent Volatile Impurities (N2, O2) Vented distillation_column->impurities_vent Top less_volatile_impurities Less Volatile Impurities distillation_column->less_volatile_impurities Bottom purified_chf3_intermediate Partially Purified CHF3 distillation_column->purified_chf3_intermediate Side-stream adsorption_column Adsorption Column (e.g., Molecular Sieves) purified_chf3_intermediate->adsorption_column trace_impurities Trace Impurities (H2O, HF) adsorption_column->trace_impurities Adsorbed high_purity_chf3 High-Purity CHF3 Gas adsorption_column->high_purity_chf3

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_impurities cluster_solutions start Low Purity of CHF3 Detected check_impurities Identify Predominant Impurities (e.g., via GC-MS) start->check_impurities is_moisture Moisture (H2O)? check_impurities->is_moisture is_air Air (N2, O2)? check_impurities->is_air is_fluorocarbons Other Fluorocarbons? check_impurities->is_fluorocarbons solution_moisture Check/Regenerate Adsorbent Verify System is Leak-Tight is_moisture->solution_moisture solution_air Optimize Distillation Venting Check for System Leaks is_air->solution_air solution_fluorocarbons Optimize Distillation Parameters Consider Preparative GC is_fluorocarbons->solution_fluorocarbons

Caption: A logical workflow for troubleshooting low purity issues in this compound.

Technical Support Center: Overcoming the Low Reactivity of Trifluoromethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethane (HCF₃, fluoroform) applications in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this economical but notoriously unreactive trifluoromethylating agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

  • Q: My nucleophilic trifluoromethylation of a carbonyl compound with HCF₃ and a strong base (e.g., KHMDS, t-BuOK) is resulting in a low yield or no product. What are the likely causes and how can I improve the outcome?

    A: Low conversion in base-mediated trifluoromethylation with fluoroform is a common issue and can stem from several factors:

    • Inefficient Deprotonation of HCF₃: Fluoroform is a weak acid (pKa ≈ 25-28), and its deprotonation to the trifluoromethyl anion (CF₃⁻) is a critical and often challenging step.

      • Solution:

        • Base Strength: Ensure you are using a sufficiently strong, non-nucleophilic base. Potassium bases like KHMDS and KOtBu are generally more effective than their sodium or lithium counterparts.[1] For particularly challenging substrates, consider using a superbase like P₄-tBu.[2]

        • Base Equivalents: You may need to use a stoichiometric excess of the base (e.g., 2.0 equivalents or more) to drive the deprotonation equilibrium.[3]

        • Temperature: While low temperatures are often necessary to stabilize the CF₃⁻ anion, the initial deprotonation may require a slightly higher temperature. Consider a temperature optimization study, for example, starting at -40 °C and adjusting as needed.[3][4]

    • Decomposition of the Trifluoromethyl Anion: The CF₃⁻ anion is highly unstable and readily decomposes to difluorocarbene (:CF₂) and fluoride (B91410) (F⁻), especially in the presence of alkali metal cations.[3][5][6]

      • Solution:

        • Solvent Choice: The choice of solvent is crucial for stabilizing the CF₃⁻ anion. Glymes (e.g., diglyme, triglyme (B29127), tetraglyme) are highly effective as they chelate the potassium cation, generating a more "naked" and reactive CF₃⁻ anion while slowing its decomposition.[6] Triglyme has been shown to be particularly effective.[3][4] In some cases, DMF can be used as it forms a hemiaminaloate adduct with the CF₃⁻ anion, acting as a reservoir for the active species.[3][5]

        • Additives: The addition of crown ethers (e.g., 18-crown-6) can also sequester the metal cation and stabilize the CF₃⁻ anion.[7]

    • Poor HCF₃ Gas Dissolution: As a gas, ensuring an adequate concentration of HCF₃ in the reaction mixture is essential.

      • Solution:

        • Gas Introduction: Introduce HCF₃ gas into the cooled reaction mixture via a gas dispersion tube or by bubbling it through the solution for a set period to ensure saturation. For precise stoichiometry, HCF₃ can be condensed into the reaction vessel at low temperatures (e.g., using liquid nitrogen).[3]

        • Pressure: While most reactions are performed at atmospheric pressure, using a sealed reaction vessel with a positive pressure of HCF₃ can increase its concentration in the solution.

        • Flow Chemistry: Micro-flow reactors can offer superior gas-liquid mixing, leading to improved reaction efficiency and safety.[8]

Issue 2: Formation of Side Products

  • Q: I am observing the formation of difluorinated or other unexpected byproducts in my base-mediated trifluoromethylation of a ketone.

    A: The primary side reaction in these transformations is the decomposition of the CF₃⁻ anion to difluorocarbene (:CF₂). This highly reactive intermediate can then participate in various side reactions.

    • Enolate Formation and Aldol-type Reactions: For enolizable carbonyl compounds, the strong base can deprotonate the α-carbon, leading to enolate formation. This can result in aldol (B89426) condensation or other side reactions.

      • Solution:

        • Base Choice: Use a sterically hindered base like KHMDS, which is less likely to act as a nucleophile.

        • Reaction Temperature: Maintain a low reaction temperature (e.g., -40 °C to -78 °C) to disfavor enolate formation and subsequent side reactions.[3]

        • Order of Addition: Add the base slowly to a solution of the carbonyl compound and HCF₃ to ensure that the generated CF₃⁻ is trapped in situ by the electrophile.

    • :CF₂ Insertion or Cyclopropanation: The generated difluorocarbene can insert into C-H bonds or react with alkenes to form difluorocyclopropanes if such functionalities are present in the substrate.

      • Solution:

        • Stabilize the CF₃⁻ Anion: Employ the strategies mentioned in Issue 1 to minimize the decomposition of the CF₃⁻ anion, such as using glyme solvents or crown ethers.[6]

Issue 3: Low Yield in Radical C-H Trifluoromethylation

  • Q: My photoredox-catalyzed C-H trifluoromethylation of a heteroarene is giving a low yield. How can I optimize this reaction?

    A: Low yields in photoredox C-H trifluoromethylation can be due to inefficient radical generation, competing side reactions, or catalyst deactivation.

    • Inefficient Generation of the Trifluoromethyl Radical (•CF₃): The generation of the •CF₃ radical is the key initiation step.

      • Solution:

        • Photocatalyst Choice: Ensure you are using an appropriate photocatalyst with a suitable redox potential for your trifluoromethylating agent and substrate. Iridium and ruthenium-based photocatalysts are common, but base metal catalysts like cobalt are also being developed.[9][10]

        • Light Source: The light source must emit at a wavelength that is absorbed by the photocatalyst. Blue LEDs are commonly used for many popular photocatalysts.[10][11][12] Ensure the light source is of sufficient intensity and is positioned to irradiate the entire reaction mixture.

    • Substrate Reactivity and Regioselectivity: The electronic properties of the arene or heteroarene play a significant role.

      • Solution:

        • Solvent and Additives: The solvent can influence the solubility of the substrate and reagents, as well as the stability of the radical intermediates. Acetonitrile and DMF are common solvents. The addition of a base may be necessary to neutralize any acid generated during the reaction.[13][14]

        • Protecting Groups: If your heteroarene has sensitive functional groups (e.g., N-H in indoles), consider protecting them to prevent side reactions.[13][14]

    • Competitive Degradation Pathways: The trifluoromethyl radical can react with other species in the reaction mixture besides the desired substrate.

      • Solution:

        • Substrate Concentration: Using an excess of the arene or heteroarene substrate can help to outcompete side reactions involving the •CF₃ radical.[9][12]

Frequently Asked Questions (FAQs)

  • Q1: What are the main safety precautions to consider when working with this compound (HCF₃)?

    A1: this compound is a non-toxic gas, but it is a potent greenhouse gas.[7] It is typically handled as a compressed gas. Key safety considerations include:

    • Gas Handling: Work in a well-ventilated fume hood. Use appropriate pressure regulators and tubing for handling compressed gases.

    • Cold Temperatures: When condensing HCF₃ with liquid nitrogen, use appropriate personal protective equipment (cryogenic gloves, face shield).

    • Pressure Build-up: For reactions in sealed vessels, be aware of potential pressure build-up, especially if the reaction is heated. Use a pressure relief device if necessary.

  • Q2: How can I accurately measure a specific amount of HCF₃ gas for my reaction?

    A2:

    • Mass Flow Controller: For precise and continuous addition of HCF₃ in flow chemistry setups, a mass flow controller is the most accurate method.

    • Condensation: For batch reactions, HCF₃ can be condensed into a pre-weighed, cooled reaction vessel. The amount added can be determined by the change in mass. Alternatively, a known volume of gas can be condensed from a calibrated vessel.

    • Syringe: For smaller scale reactions, a gas-tight syringe can be used to measure and transfer a specific volume of HCF₃ gas.[3]

  • Q3: What are the advantages of using HCF₃ over other trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF₃)?

    A3: The primary advantages of HCF₃ are its low cost and high atom economy. It is an industrial byproduct, making it a much cheaper source of the CF₃ group compared to silicon-based reagents like TMSCF₃.[15] However, its low reactivity and the challenges associated with handling a gas are the main disadvantages.

  • Q4: Can HCF₃ be used for the trifluoromethylation of substrates other than carbonyls and arenes?

    A4: Yes, methodologies have been developed for the trifluoromethylation of a variety of electrophiles using HCF₃, including esters, disulfides, and sulfonyl fluorides.[2][3][16] Copper-mediated trifluoromethylation using HCF₃-derived CuCF₃ has also been applied to aryl halides and alkynes.

Data Presentation

Table 1: Comparison of Bases and Solvents in the Nucleophilic Trifluoromethylation of Methyl 2-Naphthoate (B1225688) with HCF₃ [3][4]

EntryBase (equiv.)SolventTime (h)Yield (%)
1t-BuOK (2.0)Triglymeovernight29
2t-BuOK (2.0)THFovernight5
3t-BuOK (2.0)Tolueneovernight0
4KHMDS (2.0)Triglymeovernight57
5KHMDS (2.0)Tetraglymeovernight59
6KHMDS (2.0)Diglymeovernight29
7KHMDS (2.0)Triglyme476
8KHMDS (2.0)Triglyme475 (1.1 equiv HCF₃)

Table 2: Substrate Scope for the Nucleophilic Trifluoromethylation of Esters with HCF₃/KHMDS/Triglyme [4]

EntrySubstrate (Ester)ProductYield (%)
1Methyl 2-naphthoate1-(Naphthalen-2-yl)-2,2,2-trifluoroethan-1-one75
2Methyl 1-naphthoate1-(Naphthalen-1-yl)-2,2,2-trifluoroethan-1-one37
3Methyl 4-methoxybenzoate1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one82
4Methyl 4-(trifluoromethyl)benzoate1-(4-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-one92
5Methyl thiophene-2-carboxylate2,2,2-Trifluoro-1-(thiophen-2-yl)ethan-1-one71
6Methyl decanoate1,1,1-Trifluoroundecan-2-one66

Experimental Protocols

Protocol 1: Nucleophilic Trifluoromethylation of an Ester using HCF₃/KHMDS/Triglyme [3][4]

This protocol describes the trifluoromethylation of methyl 2-naphthoate as a representative example.

  • Materials:

    • Methyl 2-naphthoate

    • Potassium hexamethyldisilazide (KHMDS)

    • Triglyme (anhydrous)

    • This compound (HCF₃) gas

    • Nitrogen gas

    • Standard glassware for anhydrous reactions

    • Low-temperature cooling bath (e.g., acetone/dry ice)

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add methyl 2-naphthoate (0.4 mmol).

    • Add anhydrous triglyme (0.7 mL) to dissolve the ester.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Introduce HCF₃ gas (1.1 equivalents, approximately 9.9 mL) into the flask. This can be done by condensing the gas from a lecture bottle into the flask using liquid nitrogen cooling under vacuum, or by using a gas-tight syringe.

    • In a separate dry flask, prepare a solution of KHMDS (0.8 mmol, 2.0 equivalents) in anhydrous triglyme (0.3 mL).

    • While maintaining the reaction temperature at -40 °C, add the KHMDS solution dropwise to the reaction mixture under a nitrogen atmosphere.

    • Stir the reaction mixture at -40 °C for 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -40 °C.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trifluoromethyl ketone.

Protocol 2: Copper-Catalyzed Trifluoromethylation of an Aryl Halide using HCF₃

This protocol provides a general procedure for the trifluoromethylation of an aryl iodide.

  • Materials:

    • Aryl iodide

    • Copper(I) iodide (CuI)

    • Potassium tert-butoxide (KOtBu)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • This compound (HCF₃) gas

    • Nitrogen gas

    • Schlenk tube or other suitable pressure vessel

  • Procedure:

    • To a dry Schlenk tube under a nitrogen atmosphere, add CuI (0.1 mmol, 10 mol%) and KOtBu (2.2 mmol).

    • Add anhydrous DMF (5 mL) via syringe.

    • Stir the mixture at room temperature for 10 minutes.

    • Add the aryl iodide (1.0 mmol) to the reaction mixture.

    • Pressurize the Schlenk tube with HCF₃ gas (e.g., to 2-4 atm) and seal the vessel.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 12-24 hours.

    • After cooling to room temperature, carefully vent the excess HCF₃ gas in a fume hood.

    • Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Mandatory Visualization

Overcoming_HCF3_Reactivity Strategies to Overcome the Low Reactivity of this compound (HCF3) cluster_activation Activation Pathways HCF3 This compound (HCF3) (Low Reactivity) Base Base-Mediated Deprotonation HCF3->Base Metal Transition Metal-Mediated Activation HCF3->Metal Photo Photoredox Catalysis HCF3->Photo CF3_anion Trifluoromethyl Anion (CF3-) (Nucleophilic) Base->CF3_anion Generates Metal_CF3 Metal-CF3 Complex (e.g., CuCF3) Metal->Metal_CF3 Forms CF3_radical Trifluoromethyl Radical (•CF3) (Radical) Photo->CF3_radical Generates Product_nuc Nucleophilic Trifluoromethylation Product CF3_anion->Product_nuc Reacts with Electrophiles (e.g., Carbonyls) Decomposition Decomposition to :CF2 + F- CF3_anion->Decomposition Product_metal Cross-Coupling Product Metal_CF3->Product_metal Reacts with (e.g., Aryl Halides) Product_rad Radical Trifluoromethylation Product CF3_radical->Product_rad Reacts with (e.g., Arenes)

Caption: Activation pathways for this compound.

Experimental_Workflow General Experimental Workflow for Base-Mediated Trifluoromethylation start Start: Dry, Inert Atmosphere reagents 1. Add Substrate and Anhydrous Solvent (e.g., Triglyme) start->reagents cool 2. Cool Reaction Mixture (e.g., -40 to -78 °C) reagents->cool add_hcf3 3. Introduce HCF3 Gas cool->add_hcf3 add_base 4. Add Strong Base Solution (e.g., KHMDS) Dropwise add_hcf3->add_base react 5. Stir at Low Temperature (e.g., 4 hours) add_base->react quench 6. Quench with Saturated Aqueous NH4Cl react->quench workup 7. Aqueous Workup and Extraction quench->workup purify 8. Purification (e.g., Column Chromatography) workup->purify product Final Product purify->product

Caption: Workflow for base-mediated trifluoromethylation.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Base-Mediated HCF3 Reactions low_yield Low Yield Observed check_deprotonation Problem: Inefficient Deprotonation? low_yield->check_deprotonation check_decomposition Problem: CF3- Decomposition? low_yield->check_decomposition check_gas Problem: Poor HCF3 Dissolution? low_yield->check_gas solution_base Solution: - Use stronger base (KHMDS, P4-tBu) - Increase base equivalents - Optimize temperature check_deprotonation->solution_base solution_stability Solution: - Use glyme solvent (triglyme) - Add crown ether check_decomposition->solution_stability solution_gas Solution: - Use gas dispersion tube - Condense HCF3 at low temp - Consider flow chemistry check_gas->solution_gas

Caption: Troubleshooting guide for low reaction yields.

References

Technical Support Center: Improving Solubility of Trifluoromethane in Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with trifluoromethane (CHF₃), also known as fluoroform or HFC-23. This compound is a valuable reagent for introducing the trifluoromethyl group (-CF₃) into organic molecules, a crucial modification in modern drug development.[1] However, its gaseous nature and limited solubility in many organic solvents can present experimental challenges. This guide offers practical solutions and detailed protocols to enhance the solubility and safe handling of this compound in your reaction media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common organic solvents?

A1: this compound is a nonpolar gas and its solubility follows the "like dissolves like" principle to some extent. It is slightly soluble in water but shows better solubility in many organic solvents. Qualitative solubility information indicates that it is very soluble in ethanol, and soluble in acetone, benzene, and N,N-dimethylformamide (DMF).[2][3] It is slightly soluble in chloroform.[2]

Q2: What are the key factors that influence the solubility of this compound?

A2: The solubility of this compound, like other gases in liquids, is primarily governed by three factors:

  • Pressure: The solubility of a gas in a liquid is directly proportional to the partial pressure of the gas above the liquid, as described by Henry's Law. Increasing the pressure of this compound will increase its concentration in the reaction medium.

  • Temperature: The solubility of most gases in liquids decreases as the temperature increases. Therefore, conducting reactions at lower temperatures can significantly improve the solubility of this compound.

  • Solvent Choice: The nature of the solvent plays a critical role. Polar aprotic solvents like DMF, DMAc, and NMP are often good choices for dissolving polarizable gases.

Q3: I am experiencing low conversion in my trifluoromethylation reaction. Could poor solubility of this compound be the cause?

A3: Yes, poor solubility of this compound is a common reason for low yields and slow reaction rates in trifluoromethylation reactions. If the concentration of dissolved this compound is too low, the reaction kinetics will be slow. It is crucial to ensure that the gas is efficiently delivered and dissolved in the reaction mixture.

Q4: How can I visually confirm that this compound is dissolving in my reaction mixture?

A4: Visually confirming the dissolution of a colorless gas can be challenging. However, you can monitor the uptake of the gas from a gas burette or a balloon. A decrease in the volume of the gas in the burette or the deflation of the balloon indicates that the gas is being consumed by the reaction or dissolving in the solvent.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides solutions to common problems encountered during the use of this compound in organic synthesis.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or no reaction Insufficient dissolved this compound. 1. Increase Pressure: If your glassware allows, perform the reaction under a positive pressure of this compound (e.g., using a balloon or a sealed reactor). 2. Decrease Temperature: Cool the reaction mixture to a lower temperature (e.g., 0 °C or -78 °C) before and during the introduction of this compound. 3. Improve Gas Dispersion: Use a fritted glass gas dispersion tube to create fine bubbles, increasing the surface area for dissolution. Ensure vigorous stirring to enhance gas-liquid mass transfer.
Reaction starts but then stalls This compound is coming out of solution as the reaction temperature increases (exotherm). 1. Maintain Low Temperature: Use an efficient cooling bath to maintain a constant low temperature throughout the reaction. 2. Slow Reagent Addition: If the reaction is highly exothermic, add the other reagents slowly to control the temperature rise. 3. Continuous Gas Flow: Maintain a slow, continuous flow of this compound throughout the reaction to replenish any gas that comes out of solution.
Inconsistent results between batches Variable this compound concentration. 1. Standardize Gas Introduction: Use a mass flow controller or a gas burette to deliver a precise amount of this compound for each reaction. 2. Solvent Purity: Ensure the solvent is dry and of high purity, as impurities can affect gas solubility.
Difficulty handling the gaseous reagent Safety and practical concerns with gas cylinders. 1. Use a Balloon: For small-scale reactions, a balloon filled with this compound is a convenient and safe way to maintain a positive pressure. 2. Flow Chemistry: Consider using a flow chemistry setup for better control over gas-liquid mixing and reaction conditions.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound in a wide range of organic solvents is not extensively tabulated in the literature. However, the following table compiles available qualitative and some quantitative information to guide solvent selection. Henry's Law constants (kH), which relate the partial pressure of a gas to its concentration in a liquid, are a useful measure of solubility. A smaller Henry's Law constant indicates higher solubility.

SolventFormulaQualitative SolubilityHenry's Law Constant (kH) [mol/(kg·bar)] at 25 °C (approx.)
WaterH₂OSlightly Soluble0.013
EthanolC₂H₅OHVery SolubleData not readily available
AcetoneC₃H₆OSolubleData not readily available
BenzeneC₆H₆SolubleData not readily available
ChloroformCHCl₃Slightly SolubleData not readily available
N,N-Dimethylformamide (DMF)C₃H₇NOSolubleData suggests good solubility

Note: The Henry's Law constant for water is provided for reference. The solubility in organic solvents is generally higher than in water.

Experimental Protocols

Protocol 1: General Procedure for Trifluoromethylation using a this compound Balloon

This protocol describes a general method for performing a trifluoromethylation reaction on a laboratory scale using a balloon to supply this compound.

Materials:

  • Two- or three-necked round-bottom flask, oven-dried

  • Magnetic stir bar

  • Septa

  • Balloon filled with this compound

  • Needle and tubing for gas inlet

  • Reaction solvent (e.g., anhydrous THF, DMF)

  • Substrate

  • Base or other reagents

Procedure:

  • Assemble the dry glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Add the substrate and solvent to the reaction flask.

  • Cool the flask to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Purge the flask with this compound by bubbling the gas through the solution for 5-10 minutes.

  • Attach the balloon of this compound to a needle and insert it into the septum of the reaction flask to maintain a positive pressure of this compound.

  • Slowly add the base or other reagents to the reaction mixture via syringe.

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC or another suitable analytical technique.

  • Upon completion, quench the reaction appropriately and proceed with the workup.

Protocol 2: Controlled Introduction of this compound using a Gas Burette

For more quantitative experiments, a gas burette can be used to measure the volume of this compound consumed.

Materials:

  • Gas burette

  • Two- or three-necked round-bottom flask

  • Magnetic stir bar

  • Septa

  • Tubing to connect the gas burette to the reaction flask

  • Reaction solvent

  • Substrate and other reagents

Procedure:

  • Set up the reaction flask as described in Protocol 1.

  • Fill the gas burette with this compound and record the initial volume.

  • Connect the gas burette to the reaction flask via tubing and a needle inserted through a septum.

  • Cool the reaction mixture to the desired temperature.

  • Slowly add the other reagents.

  • Monitor the reaction by observing the decrease in the volume of this compound in the gas burette.

  • The volume of gas consumed can be used to calculate the moles of this compound that have reacted.

Visualizations

Experimental Workflow for Improving this compound Solubility

experimental_workflow cluster_prep Preparation cluster_gas Gas Introduction cluster_reaction Reaction cluster_outcome Outcome start Start: Reaction Setup solvent Choose Appropriate Solvent (e.g., DMF, THF) start->solvent temp Cool Reaction Vessel (e.g., 0°C or -78°C) solvent->temp purge Purge with CHF3 temp->purge introduce Introduce CHF3 (Balloon or Burette) purge->introduce stir Vigorous Stirring introduce->stir add_reagents Add Other Reagents stir->add_reagents monitor Monitor Reaction (TLC, Gas Uptake) add_reagents->monitor workup Workup & Purification monitor->workup product Desired Product workup->product

Caption: Workflow for enhancing this compound solubility in a reaction.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Reaction Yield solubility Poor CHF3 Solubility low_yield->solubility temperature High Reaction Temperature low_yield->temperature pressure Insufficient CHF3 Pressure low_yield->pressure mixing Inefficient Gas-Liquid Mixing low_yield->mixing change_solvent Use a More Suitable Solvent (e.g., DMF) solubility->change_solvent decrease_temp Decrease Temperature temperature->decrease_temp increase_pressure Increase Pressure (Balloon/Sealed) pressure->increase_pressure improve_mixing Improve Stirring / Use Baffling mixing->improve_mixing

Caption: Troubleshooting logic for low yields in trifluoromethylation.

References

calibration of flow controllers for precise trifluoromethane delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the calibration of flow controllers for precise trifluoromethane (CHF₃) delivery. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is precise calibration of my mass flow controller (MFC) critical when working with this compound?

A1: Precise calibration is essential for ensuring accurate and repeatable delivery of this compound to your process. In many applications, such as semiconductor manufacturing and pharmaceutical research, the flow rate of precursor gases directly impacts reaction kinetics, product yield, and quality. Inaccurate flow control can lead to process variability, failed experiments, and wasted resources.

Q2: My MFC is calibrated for Nitrogen (N₂). Can I use it for this compound?

A2: Yes, but you must apply a gas correction factor, often referred to as a K-factor, to account for the differences in the physical properties between nitrogen and this compound. Using an MFC calibrated for nitrogen to flow this compound without the correct K-factor will result in significant flow rate inaccuracies. It is highly recommended to either calibrate the MFC with this compound directly or obtain the specific K-factor from the MFC manufacturer.

Q3: Where can I find the K-factor for this compound for my specific MFC?

A3: The K-factor is specific to the MFC model and the gas being used. The most reliable source for the correct K-factor for this compound is the manufacturer of your mass flow controller. While some generic K-factor tables exist, they may not be accurate for your specific instrument and can introduce errors.

Q4: How often should I calibrate my mass flow controller for this compound delivery?

A4: Calibration frequency depends on the application's criticality, the operating environment, and the manufacturer's recommendations. For high-purity and high-precision applications, annual or even semi-annual calibration is recommended. If you observe any performance degradation, such as inconsistent flow or difficulty maintaining a setpoint, immediate recalibration is advised.

Q5: What materials are compatible with this compound in a flow control system?

A5: It is crucial to use materials that are compatible with this compound to prevent corrosion, leaks, and contamination. Common compatible materials for seals and wetted parts in MFCs include stainless steel (316L), and various elastomers. Always consult the manufacturer's material compatibility charts for your specific MFC model.[1]

Troubleshooting Guides

Problem 1: Inaccurate or Unstable Flow Rate Reading

Symptoms:

  • The displayed flow rate on the MFC does not match the expected value.

  • The flow rate reading fluctuates significantly even with a stable setpoint.

  • The experimental results are inconsistent, suggesting incorrect gas delivery.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Gas Correction Factor (K-factor) 1. Verify that you are using the correct K-factor for this compound for your specific MFC model. 2. Contact the MFC manufacturer to obtain the precise K-factor. 3. If possible, perform a direct calibration using this compound.
Pressure Fluctuations 1. Ensure the inlet pressure to the MFC is stable and within the manufacturer's specified range. 2. Use a high-quality pressure regulator upstream of the MFC. 3. Check for any restrictions or leaks in the gas delivery line.
Contamination 1. Ensure the this compound source is of high purity. 2. Install a filter upstream of the MFC to prevent particulate contamination. 3. If contamination is suspected, the MFC may need to be professionally cleaned and recalibrated.
Low Boiling Point Effects 1. This compound has a low boiling point (-82.1 °C). Ensure that the gas does not condense in the delivery lines or within the MFC. This can occur if there are significant pressure drops or cold spots in the system. 2. Consider using a heated gas line if operating in a cold environment.
Problem 2: Zero Flow Reading When Gas Should Be Flowing

Symptoms:

  • The MFC displays a zero flow reading even when a non-zero setpoint is given.

  • No gas is being delivered to the process.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
No Gas Supply 1. Check that the this compound cylinder valve is open. 2. Verify that the cylinder contains an adequate amount of gas. 3. Ensure all upstream valves in the gas delivery line are open.
Blockage in the System 1. Check for any kinks or blockages in the tubing upstream and downstream of the MFC. 2. Inspect any in-line filters for blockages.
Faulty MFC Valve 1. Listen for a clicking sound from the MFC's solenoid valve when a setpoint is applied. No sound may indicate a power or valve issue. 2. Verify that the MFC is receiving the correct power and control signals.
Incorrect Wiring or Electrical Connection 1. Check the electrical connections to the MFC for proper wiring and secure contact. 2. Ensure the power supply is functioning correctly.

Troubleshooting Flowchart

TroubleshootingFlowchart start Start Troubleshooting issue Identify Issue: Inaccurate Flow or No Flow? start->issue inaccurate_flow Inaccurate/Unstable Flow issue->inaccurate_flow Inaccurate no_flow No Flow Reading issue->no_flow No Flow check_k_factor Check K-Factor inaccurate_flow->check_k_factor check_gas_supply Check Gas Supply no_flow->check_gas_supply check_pressure Check Inlet Pressure check_k_factor->check_pressure K-Factor OK resolve_k_factor Contact Mfr. for correct K-Factor or Recalibrate check_k_factor->resolve_k_factor Incorrect K-Factor check_contamination Check for Contamination check_pressure->check_contamination Pressure OK resolve_pressure Stabilize Pressure / Fix Leaks check_pressure->resolve_pressure Pressure Unstable resolve_contamination Clean/Replace Filter & MFC check_contamination->resolve_contamination Contamination Found end_process Process OK check_contamination->end_process No Contamination check_blockages Check for Blockages check_gas_supply->check_blockages Gas Supply OK resolve_gas_supply Open Valves / Replace Cylinder check_gas_supply->resolve_gas_supply No Gas Supply check_valve Check MFC Valve & Power check_blockages->check_valve No Blockages resolve_blockages Clear Blockages check_blockages->resolve_blockages Blockage Found resolve_valve Check Wiring / Contact Mfr. check_valve->resolve_valve Valve/Power Issue check_valve->end_process Valve/Power OK resolve_k_factor->end_process resolve_pressure->end_process resolve_contamination->end_process resolve_gas_supply->end_process resolve_blockages->end_process resolve_valve->end_process

Caption: Troubleshooting Decision Tree for this compound Flow Control.

Data Presentation

Table 1: Material Compatibility for this compound

Material Compatibility Rating Notes
Metals
Stainless Steel (316/316L)ExcellentCommonly used for wetted parts in MFCs.
AluminumGoodGenerally suitable, but check for specific alloys.
BrassGoodCheck for specific alloy compatibility.
Elastomers (Seals)
Fluorocarbon (FKM, Viton®)GoodA common choice for seals in MFCs.[2]
Perfluoroelastomer (FFKM, Kalrez®)ExcellentOffers superior chemical resistance and high-temperature performance.[2]
Ethylene Propylene Diene Monomer (EPDM)Not RecommendedGenerally poor compatibility with fluorinated compounds.
Nitrile (Buna-N)Not RecommendedProne to swelling and degradation.[2]

Disclaimer: This table provides general guidance. Always consult the manufacturer of your specific flow controller and components for detailed material compatibility information.

Experimental Protocols

Protocol 1: Calibration of a Mass Flow Controller with a Reference Standard

This protocol outlines the procedure for calibrating a mass flow controller for this compound using a certified reference flow meter.

Materials:

  • Mass Flow Controller (MFC) to be calibrated

  • Certified reference mass flow meter (e.g., a piston prover or a pre-calibrated MFC) with known accuracy for this compound or a surrogate gas with a known conversion factor.

  • This compound gas cylinder of appropriate purity with a pressure regulator.

  • All necessary tubing, fittings, and leak detection solution (e.g., soapy water).

  • Data acquisition system or voltmeter to record the MFC's output signal.

Procedure:

  • System Setup and Leak Check:

    • Connect the this compound gas cylinder with the pressure regulator to the inlet of the MFC.

    • Connect the outlet of the MFC in series with the inlet of the reference flow meter.

    • Ensure all connections are secure.

    • Pressurize the system with a low flow of an inert gas (like Nitrogen) and perform a thorough leak check on all connections using a leak detection solution. Address any leaks before proceeding.

  • MFC Warm-up:

    • Power on the MFC and allow it to warm up for the manufacturer-recommended time (typically 30 minutes) to ensure stable operation.

  • Zero Adjustment:

    • Ensure there is no gas flow through the MFC (close the gas cylinder valve or a valve upstream of the MFC).

    • Using the MFC software or onboard potentiometer, adjust the zero reading until the output signal corresponds to zero flow.

  • Span Adjustment (Multi-Point Calibration):

    • Set the MFC to a specific flow rate (e.g., 25% of its full-scale range).

    • Open the gas cylinder valve and adjust the regulator to the recommended inlet pressure for the MFC.

    • Allow the flow to stabilize and record the reading from the reference flow meter and the output signal from the MFC.

    • Repeat this step for several points across the MFC's operational range (e.g., 50%, 75%, and 100% of full scale).

  • Calibration Curve Generation:

    • Plot the MFC's output signal against the flow rates measured by the reference meter.

    • If necessary, adjust the MFC's span or linearization settings according to the manufacturer's instructions to align its readings with the reference meter.

  • Final Verification:

    • After adjustment, re-check a few setpoints to verify that the MFC's readings are now accurate and linear across its range.

    • Document the calibration results, including the date, the reference meter used, and the "as found" and "as left" data.

Calibration Workflow Diagram

CalibrationWorkflow start Start Calibration setup System Setup & Leak Check start->setup warmup MFC Warm-up (30 min) setup->warmup zero_adjust Zero Adjustment (No Flow) warmup->zero_adjust set_flow_25 Set Flow to 25% zero_adjust->set_flow_25 read_reference_25 Read Reference Meter set_flow_25->read_reference_25 set_flow_50 Set Flow to 50% read_reference_25->set_flow_50 read_reference_50 Read Reference Meter set_flow_50->read_reference_50 set_flow_75 Set Flow to 75% read_reference_50->set_flow_75 read_reference_75 Read Reference Meter set_flow_75->read_reference_75 set_flow_100 Set Flow to 100% read_reference_75->set_flow_100 read_reference_100 Read Reference Meter set_flow_100->read_reference_100 generate_curve Generate Calibration Curve read_reference_100->generate_curve adjust_span Adjust Span/Linearization generate_curve->adjust_span verification Final Verification adjust_span->verification document Document Results verification->document end_calibration Calibration Complete document->end_calibration

Caption: Step-by-step workflow for MFC calibration.

References

Technical Support Center: High-Pressure Trifluoromethane Gas Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with high-pressure trifluoromethane (CHF₃), also known as R-23.

Troubleshooting Guides

This section offers step-by-step instructions to identify and resolve common leak-related problems.

Issue: I suspect a leak in my this compound gas line, but I'm not sure where it is.

Answer:

A systematic approach is crucial for efficiently locating a gas leak. Here is a recommended workflow:

  • Safety First: Ensure the area is well-ventilated.[1] this compound is an asphyxiant in high concentrations.[1] Wear appropriate Personal Protective Equipment (PPE), including safety goggles and gloves.[1]

  • Visual Inspection: Carefully inspect the entire gas line, from the cylinder to the point of use. Look for any obvious signs of damage, such as cracks, corrosion, or loose fittings. Oil traces can sometimes indicate a leak point in refrigeration systems.[2]

  • Audible Check: Listen for any hissing or whistling sounds, which can indicate a significant leak.[3]

  • Bubble Leak Test: For a more precise location, perform a bubble leak test on suspected areas, such as fittings and connections.

  • Pressure Decay Test: If no leak is found, or if you suspect a very small leak, conduct a pressure decay test to confirm the presence of a leak and quantify its rate.

  • Electronic Leak Detection: For highly sensitive detection of small leaks, use an electronic leak detector.

Issue: My experimental results are inconsistent, and I suspect contamination from a gas leak.

Answer:

Even minute leaks can introduce atmospheric contaminants like oxygen and moisture into the high-purity this compound stream, compromising experimental integrity.

  • Impact of Leaks: The pressure of the gas inside the high-pressure line is much higher than the ambient atmospheric pressure. This significant pressure differential will force this compound out of any leak point.

  • Troubleshooting Steps:

    • Immediately and safely shut down the gas flow.

    • Perform a thorough leak check of the entire gas delivery system using the methods described in the previous guide, paying close attention to all fittings. Temperature cycling during experiments can cause fittings to loosen over time.

    • If a leak is identified and repaired, it is critical to purge the gas line thoroughly with a high-purity inert gas, such as nitrogen, followed by this compound to remove any atmospheric contaminants before resuming experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of leaks in high-pressure gas lines?

A1: Leaks in high-pressure gas lines can stem from several factors:

  • Improperly Tightened Fittings: This is a very common source of leaks. Connections should be tightened according to the manufacturer's specifications.

  • Worn or Damaged Seals: O-rings and gaskets can degrade over time, especially with repeated temperature and pressure cycling.

  • Mechanical Stress or Vibration: Physical stress on tubing or fittings can cause them to loosen or crack.

  • Corrosion: Although less common with stainless steel lines used for high-purity gases, corrosion can occur, especially at fittings made of different materials.[3]

Q2: What are the safety precautions I should take when working with high-pressure this compound?

A2: this compound is a colorless and odorless gas that can act as an asphyxiant in high concentrations by displacing oxygen.[1][4] Always work in a well-ventilated area and consider installing an oxygen deficiency monitor.[5] Wear appropriate PPE, including safety glasses and gloves.[1] In case of a large leak, evacuate the area immediately.[1]

Q3: How often should I perform leak checks on my gas lines?

A3: Regular leak checks are essential for maintaining a safe and pure gas delivery system. It is good practice to perform a quick check before each experiment, especially if the system has been idle. A more thorough leak check should be conducted as part of your regular laboratory maintenance schedule, at least annually, or whenever a cylinder is changed or modifications are made to the gas line.

Q4: Can I use any soap solution for a bubble leak test?

A4: While a simple soap and water solution can work, it is highly recommended to use a commercially available, non-corrosive, and chloride-free leak detection solution.[6] These solutions are designed to produce stable bubbles and will not damage your gas lines or fittings.

Data Presentation

Table 1: Comparison of Common Leak Detection Methods

MethodTypical SensitivityAdvantagesDisadvantages
Bubble Leak Test Gross leaks (>10⁻⁵ mbar·l/s)Inexpensive, easy to use, visually pinpoints leaks.[7]Not suitable for very small leaks, can be messy, solution may cause corrosion if not cleaned.[8]
Pressure Decay Test Can detect small leaks (down to 10⁻⁴ mbar·l/s)Quantitative (provides a leak rate), highly sensitive, can be automated.[9][10]Does not locate the leak, sensitive to temperature fluctuations, can be time-consuming.[11]
Heated Diode Electronic Detector High (e.g., 0.03 oz/year or ~0.85 g/year )Very sensitive to halogenated gases like this compound, relatively fast response.[12]Sensor can be contaminated by high concentrations of refrigerant or other chemicals, leading to a shorter lifespan.[12]
Infrared (IR) Electronic Detector HighVery accurate, long sensor life, less prone to false alarms from other chemicals.[12]The sensor needs to be in motion to detect a leak, which can make pinpointing the exact location challenging.[13]
Ultrasonic Leak Detector Detects the sound of a leakNot gas-specific, can be used in noisy environments, effective for high-pressure systems.[12]Less effective for small leaks in low-pressure systems.[12]

Experimental Protocols

Protocol 1: Bubble Leak Test

Objective: To visually identify the location of a leak in a pressurized gas line.

Materials:

  • Commercially available bubble leak detection solution (e.g., Swagelok Snoop®).

  • Applicator (e.g., spray bottle or dauber).

  • Clean, lint-free cloths.

Methodology:

  • System Pressurization: Ensure the gas line is at its normal operating pressure.

  • Application of Solution: Apply a liberal amount of the bubble leak detection solution to the area being tested, such as a fitting or valve stem.

  • Observation: Carefully observe the coated area for the formation of bubbles or foam.

  • Interpretation:

    • The formation of large, rapidly growing bubbles indicates a significant leak.

    • The slow growth of small bubbles suggests a minor leak.

  • Cleanup: After testing, thoroughly clean the area with a damp cloth to remove any residue from the leak detection solution, then dry the area.

Protocol 2: Pressure Decay Test

Objective: To determine if a leak exists in a sealed section of the gas line and to quantify the leak rate.

Materials:

  • High-pressure source (e.g., nitrogen cylinder with a regulator).

  • High-accuracy pressure transducer or gauge.

  • Isolation valves.

  • Stopwatch.

Methodology:

  • Isolation: Isolate the section of the gas line to be tested by closing the appropriate valves.

  • Pressurization: Connect the pressure source, regulator, and pressure gauge to the isolated section. Slowly pressurize the test section to the normal operating pressure of the this compound system.

  • Stabilization: Close the valve from the pressure source, isolating the pressurized section. Allow the pressure to stabilize for a period of time (e.g., 10-15 minutes). This allows the temperature of the gas, which may have increased during pressurization, to return to ambient, preventing a false reading due to thermal expansion.[14]

  • Measurement:

    • Record the initial stabilized pressure (P₁).

    • Monitor the pressure over a defined test period (t). The duration will depend on the volume of the system and the desired sensitivity.

    • Record the final pressure (P₂) at the end of the test period.

  • Calculation:

    • The pressure drop (ΔP) is calculated as P₁ - P₂.

    • A significant pressure drop indicates a leak.

    • The leak rate can be calculated using the following formula:[15] Leak Rate = (ΔP * V) / t Where:

      • ΔP = Pressure change (in Pa)

      • V = Volume of the test section (in m³)

      • t = Time (in seconds) The result will be in Pa·m³/s.

Protocol 3: Electronic Leak Detection

Objective: To locate small leaks with high sensitivity.

Materials:

  • Electronic leak detector suitable for refrigerants (e.g., heated diode or infrared).

Methodology:

  • Detector Preparation: Turn on the electronic leak detector and allow it to warm up and calibrate according to the manufacturer's instructions.

  • System Pressurization: Ensure the this compound gas line is pressurized.

  • Scanning:

    • Since most refrigerants are heavier than air, begin scanning for leaks at the highest point of the system and work your way down.[2]

    • Move the detector's probe slowly (approximately 1-3 inches per second) along the gas line, paying close attention to fittings, valves, and other potential leak points.[16]

  • Signal Interpretation: The detector will provide an audible or visual alarm when a leak is detected. The intensity of the alarm typically corresponds to the size of the leak.

  • Pinpointing the Leak:

    • If the detector alarms, move the probe away from the area to allow the sensor to clear, and then slowly bring it back to the suspected location to confirm the leak.

    • For detectors that are sensitive to a change in concentration, you may need to move the probe back and forth over the suspected area to pinpoint the exact location.[16]

  • Confirmation: Once a leak is located with the electronic detector, it is good practice to confirm the exact spot with a bubble leak test.

Visualizations

Troubleshooting_Workflow start Suspected Leak in This compound Line safety Ensure Proper Ventilation and PPE start->safety visual_audio Visual and Audible Inspection safety->visual_audio leak_found_va Leak Obvious? visual_audio->leak_found_va bubble_test Perform Bubble Leak Test leak_found_va->bubble_test No repair Repair Leak leak_found_va->repair Yes leak_found_bt Leak Found? bubble_test->leak_found_bt pressure_decay Conduct Pressure Decay Test leak_found_bt->pressure_decay No leak_found_bt->repair Yes leak_confirmed_pdt Leak Confirmed? pressure_decay->leak_confirmed_pdt electronic_detection Use Electronic Leak Detector leak_confirmed_pdt->electronic_detection Yes no_leak No Leak Detected leak_confirmed_pdt->no_leak No leak_found_ed Leak Found? electronic_detection->leak_found_ed leak_found_ed->repair Yes leak_found_ed->no_leak No purge Purge System repair->purge end System Ready for Use purge->end

Caption: Troubleshooting workflow for detecting leaks in high-pressure gas lines.

Pressure_Decay_Test_Protocol start Start Pressure Decay Test isolate Isolate Test Section start->isolate pressurize Pressurize to Operating Pressure isolate->pressurize stabilize Stabilize Temperature and Pressure pressurize->stabilize record_p1 Record Initial Pressure (P₁) stabilize->record_p1 wait Wait for Defined Test Period (t) record_p1->wait record_p2 Record Final Pressure (P₂) wait->record_p2 calculate Calculate Pressure Drop (ΔP = P₁ - P₂) record_p2->calculate decision Is ΔP Significant? calculate->decision leak Leak Confirmed decision->leak Yes no_leak No Leak Detected decision->no_leak No

Caption: Experimental workflow for the pressure decay leak test protocol.

References

Validation & Comparative

A Comparative Guide to Alternative Refrigerants for Cryogenic Applications: Successors to R-23

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the phase-down of high global warming potential (GWP) refrigerants, this guide offers a technical comparison of emerging alternatives to trifluoromethane (R-23) for cryogenic applications. Objectivity is maintained through the presentation of experimental data, detailed methodologies, and a clear visualization of the selection landscape.

This compound, also known as R-23, has long been a workhorse in very low-temperature refrigeration systems, crucial for applications such as medical freezers, environmental chambers, and pharmaceutical production.[1][2] However, its extremely high GWP of 14,800 has necessitated a shift towards more environmentally benign alternatives.[3] This guide evaluates the performance of several promising replacements, including pure hydrocarbons, hydrofluoroolefins (HFOs), and various refrigerant blends, based on published experimental data.

Performance Comparison of R-23 Alternatives

The following tables summarize the key thermodynamic properties and experimental performance data of R-23 and its potential alternatives. The data has been compiled from various experimental studies conducted in two-stage cascade refrigeration systems, a common configuration for achieving cryogenic temperatures.

Table 1: Thermodynamic Properties of R-23 and Alternative Refrigerants

RefrigerantTypeBoiling Point (°C)Critical Temp. (°C)Critical Pressure (MPa)GWP (AR4)Flammability
R-23 HFC-82.125.94.8414,800Non-flammable
R-170 (Ethane) HC-88.632.24.87~6Highly flammable
R-116 (Hexafluoroethane) PFC-78.419.72.9812,200Non-flammable
R-41 (Methyl Fluoride) HFC-78.444.15.8792Flammable
R-469A HFC/HFO Blend---1,357Non-flammable
R-472A HFC/HFO/CO2 Blend---353Non-flammable
R-473A HFC/HFO/CO2 Blend---1,830Non-flammable
R-508B HFC/PFC Blend-88.314.13.9313,396Non-flammable

Note: GWP values can vary slightly based on the assessment report. The values presented are from the IPCC Fourth Assessment Report (AR4) for consistency.

Table 2: Experimental Performance Data of R-23 Alternatives in Cascade Systems

RefrigerantEvaporating Temp. (°C)Cooling Capacity (Relative to R-23)Coefficient of Performance (COP) (Relative to R-23)Compressor Discharge Temp. (°C)
R-170 (in mixtures) -80HigherUp to 10% higher than R-508B-
R-41/R-404A -60 to -24LowerHigher-
R-472B -709.4% - 26% LowerComparable-
-50Up to 13% HigherUp to 15.6% Higher-
R-473A -75Lower-Higher

Note: The performance of refrigerant blends can be highly dependent on the specific composition and operating conditions of the cascade system.

In-Depth Analysis of Key Alternatives

Hydrocarbons: R-170 (Ethane)

Ethane (R-170) is a natural refrigerant with a negligible GWP. Experimental studies on azeotropic mixtures of R-170 with R-23 and R-116 have shown promising results. In a two-stage cascade system with R-404A in the high-temperature stage, a binary mixture of R-170 and R-116 demonstrated a coefficient of performance (COP) up to 10% higher than R-508B (a common R-23 alternative). Furthermore, a ternary azeotropic mixture of R-170, R-23, and R-116 exhibited the highest cooling capacity among the tested mixtures.[4] The primary drawback of R-170 is its high flammability, which necessitates stringent safety measures in system design and handling.

Perfluorocarbons: R-116 (Hexafluoroethane)

Hexafluoroethane (R-116) is a non-flammable refrigerant with thermodynamic properties that make it a potential component in low-temperature refrigerant blends. However, its GWP is still very high at 12,200, offering limited environmental advantage over R-23 as a pure substance. It is often used in blends like R-508B to improve performance.

Hydrofluorocarbons: R-41 (Methyl Fluoride)

Methyl fluoride (B91410) (R-41) has been investigated as a potential low-GWP substitute for R-23 in the low-temperature circuit of cascade refrigeration systems. Thermodynamic analysis and experimental validation in a system with R-404A in the high-temperature stage have shown that the R-41/R-404A pair can achieve a higher COP compared to the R-23/R-404A system. However, the input power required was found to be lower for the R-41 system.[5] Similar to R-170, R-41 is flammable, which is a significant consideration for its application.

HFC/HFO/CO2 Blends: R-469A, R-472A, and R-473A

Recent research has focused on developing non-flammable refrigerant blends with significantly lower GWPs than R-23.

  • R-469A , developed by Weiss Technik, has a GWP of 1,357 and is reported to be a suitable replacement for R-23 in deep-freeze applications down to -70°C.[6]

  • R-472A , announced by Angelantoni Test Technologies, boasts an even lower GWP of just 353.[7] It is a blend of CO2, R-134a, and R-32 and is claimed to offer better performance than R-23 and be easily retrofittable in existing systems.[7]

  • R-473A (Klea 473A) from Koura is another promising alternative with a GWP of 1,830.[2] Experimental evaluations have shown that while its pull-down time may be longer than R-23, it can offer significant energy savings during stable operation.[8] One study on R-472B, a similar blend, showed energy consumption reductions of 8.4% to 17.5% compared to R-23.[8] However, the cooling capacity of these blends can be lower than R-23 at very low temperatures. For instance, the cooling capacity of R-472B was found to be 9.4% to 26% lower than R-23 at -70°C and -60°C, but up to 13% higher at -50°C.[8]

Experimental Protocols

To ensure the validity and reproducibility of performance data, standardized experimental protocols are essential. The following outlines a general methodology for key performance tests in a two-stage cascade refrigeration system.

Pull-Down Test

Objective: To determine the time required for the refrigeration system to cool down from ambient temperature to the target cryogenic temperature.

Methodology:

  • Stabilize the entire experimental setup, including the insulated test chamber, at a uniform ambient temperature (e.g., 25°C).

  • Ensure all temperature and pressure sensors are calibrated and functioning correctly.

  • Start the data acquisition system to record temperatures at various points within the system and the test chamber at a specified frequency (e.g., every 10 seconds).

  • Simultaneously start the high-stage and low-stage compressors of the cascade refrigeration system.

  • Monitor and record the temperature inside the test chamber until it reaches the desired setpoint (e.g., -80°C).

  • The pull-down time is the duration from the start of the compressors until the setpoint temperature is achieved and stabilized.

Cooling Capacity Measurement

Objective: To quantify the amount of heat the refrigeration system can remove from the test chamber at a specific cryogenic temperature.

Methodology:

  • After the system has reached a stable cryogenic temperature, apply a known heat load to the test chamber using an electric heater.

  • Adjust the heater power until the temperature inside the chamber stabilizes at the desired setpoint.

  • The cooling capacity is equal to the power supplied by the electric heater at this stable condition.

  • Simultaneously, measure the refrigerant mass flow rate in the low-temperature circuit using a mass flow meter.

  • The cooling capacity can also be calculated using the following thermodynamic formula: Q_cool = m_dot * (h_out - h_in) where:

    • Q_cool is the cooling capacity (kW)

    • m_dot is the refrigerant mass flow rate ( kg/s )

    • h_out is the specific enthalpy of the refrigerant at the evaporator outlet (kJ/kg)

    • h_in is the specific enthalpy of the refrigerant at the evaporator inlet (kJ/kg)

Coefficient of Performance (COP) Determination

Objective: To evaluate the energy efficiency of the refrigeration system.

Methodology:

  • During the cooling capacity measurement at a stable operating condition, measure the total electrical power consumed by the compressors of both the high-stage and low-stage circuits using a power meter.

  • The COP is calculated as the ratio of the cooling capacity to the total compressor power input: COP = Q_cool / W_total where:

    • COP is the Coefficient of Performance

    • Q_cool is the cooling capacity (kW)

    • W_total is the total electrical power consumed by the compressors (kW)

Visualizing the Selection Process

The selection of an appropriate R-23 alternative depends on a multi-faceted analysis of performance, safety, and environmental impact. The following diagram illustrates a logical workflow for this decision-making process.

R23_Alternative_Selection start Define Application Requirements (e.g., Target Temperature, Cooling Load) gwp_check GWP Requirement? start->gwp_check flammability_check Flammability Constraint? gwp_check->flammability_check Low GWP R116 R-116 gwp_check->R116 High GWP Tolerable R508B R-508B gwp_check->R508B High GWP Tolerable R170 R-170 flammability_check->R170 Flammable Acceptable R41 R-41 flammability_check->R41 Flammable Acceptable R469A R-469A flammability_check->R469A Non-flammable Required R472A R-472A flammability_check->R472A Non-flammable Required R473A R-473A flammability_check->R473A Non-flammable Required performance_check Performance Evaluation (COP, Cooling Capacity) retrofit_check Retrofit or New System? performance_check->retrofit_check final_selection Select Optimal Refrigerant retrofit_check->final_selection R116->performance_check R508B->performance_check R170->performance_check R41->performance_check R469A->performance_check R472A->performance_check R473A->performance_check

Decision workflow for selecting an R-23 alternative.

Experimental Workflow for Refrigerant Performance Evaluation

The following diagram illustrates a typical experimental workflow for comparing the performance of a new refrigerant against a baseline, such as R-23.

Experimental_Workflow cluster_setup System Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison setup System Assembly Two-stage cascade refrigeration rig Insulated test chamber instrumentation Instrumentation Calibrated temperature and pressure sensors Mass flow meter Power meter setup->instrumentation leak_check Leak & Vacuum Check Pressurize with nitrogen Evacuate to deep vacuum instrumentation->leak_check charge_baseline Charge with Baseline Refrigerant (R-23) leak_check->charge_baseline run_tests_baseline Perform Tests Pull-down test Cooling capacity measurement COP determination charge_baseline->run_tests_baseline evacuate_1 Evacuate System run_tests_baseline->evacuate_1 data_collection Data Acquisition Log all sensor readings run_tests_baseline->data_collection charge_alternative Charge with Alternative Refrigerant evacuate_1->charge_alternative run_tests_alternative Perform Tests Pull-down test Cooling capacity measurement COP determination charge_alternative->run_tests_alternative run_tests_alternative->data_collection analysis Performance Calculation Calculate COP, cooling capacity, etc. data_collection->analysis comparison Comparative Analysis Compare performance metrics of alternative vs. baseline analysis->comparison conclusion {Conclusion | Assess viability of the alternative refrigerant} comparison->conclusion

Workflow for experimental refrigerant performance evaluation.

Conclusion

The transition away from R-23 presents both challenges and opportunities for the cryogenic sector. While no single "drop-in" replacement perfectly replicates the properties of R-23, several promising alternatives are emerging. For applications where flammability can be safely managed, hydrocarbons like R-170 offer excellent thermodynamic performance and near-zero GWP. For applications requiring non-flammable solutions, the newer HFC/HFO/CO2 blends such as R-469A, R-472A, and R-473A provide a significant reduction in GWP with comparable, and in some cases improved, performance characteristics.

The selection of the optimal refrigerant will ultimately depend on the specific requirements of the application, including the desired operating temperature, cooling capacity, energy efficiency targets, and safety considerations. The data and methodologies presented in this guide are intended to provide a solid foundation for making informed decisions in this critical transition. Further experimental validation under a wider range of operating conditions will be crucial for the successful adoption of these next-generation cryogenic refrigerants.

References

A Comparative Analysis of Trifluoromethane and Other Trifluoromethylating Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the trifluoromethyl (CF₃) group is a pivotal strategy in modern medicinal chemistry and drug development. This small moiety can dramatically enhance the metabolic stability, lipophilicity, binding affinity, and bioavailability of bioactive molecules.[1][2][3] Consequently, the selection of an appropriate trifluoromethylating agent is a critical decision in the synthesis of novel therapeutics and agrochemicals.[4][5] This guide provides an objective comparison of trifluoromethane-derived reagents and other prominent trifluoromethylating agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

This compound (CHF₃), also known as HFC-23, is a colorless, non-flammable gas.[6][7] While not typically used directly as a trifluoromethylating agent in small-scale laboratory settings due to its gaseous nature, it serves as a crucial precursor to the widely used Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃).[6] This guide will focus on the comparative performance of TMSCF₃ and other key players in the field of trifluoromethylation.

Classification of Trifluoromethylating Agents

Trifluoromethylating agents are broadly categorized based on their mechanism of action: nucleophilic, electrophilic, and radical. Each class possesses a distinct reactivity profile, making them suitable for different substrates and synthetic strategies.[8][9]

G cluster_nucleophilic Nucleophilic ( cluster_electrophilic Electrophilic ( cluster_radical Radical ( CF₃⁻ CF₃⁻ ) ) Ruppert_Prakash Ruppert-Prakash Reagent (TMSCF₃) CF₃⁺ CF₃⁺ Togni Togni's Reagents Umemoto Umemoto's Reagents CF₃• CF₃• Langlois Langlois' Reagent (CF₃SO₂Na) Reagents Trifluoromethylating Agents Reagents->Ruppert_Prakash e.g. Reagents->Togni e.g. Reagents->Umemoto e.g. Reagents->Langlois e.g.

Caption: Classification of common trifluoromethylation reagents.[10]

Comparative Performance Data

The efficiency of a trifluoromethylating agent is highly dependent on the substrate and reaction conditions. Below are comparative data for common transformations.

Trifluoromethylation of Benzaldehyde (B42025) (Nucleophilic Addition)
ReagentActivatorYield (%)Reference
Ruppert-Prakash Reagent (TMSCF₃)Tetrabutylammonium fluoride (B91410) (TBAF)95[10]
4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholineCesium fluoride (CsF)92[10]
Trifluoromethylation of β-Ketoesters (Electrophilic Addition)
Reagent ClassSpecific ReagentSubstrateYield (%)Reference
Hypervalent IodineTogni Reagent II2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateLow/Inefficient[1]
Sulfonium (B1226848) SaltUmemoto Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate)2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylateGood to Excellent[1]
Sulfonium SaltCyclopropyl-substituted S-(trifluoromethyl)thiophenium saltβ-Ketoesters and dicyanoalkylidenes"Much higher yields" than Togni or Umemoto reagents[1]
C-H Trifluoromethylation of Heterocycles (Radical Addition)
ReagentConditionsSubstrateYield (%)Reference
Langlois' ReagenttBuOOH, CH₂Cl₂/H₂O4-tert-Butylpyridine (B128874)High[9]
Togni Reagent IPhotoredox catalysisHeterocyclesLow to no yield[10]
Umemoto ReagentPhotoredox catalysisHeterocyclesLow to no yield[10]

Key Reagent Profiles

Ruppert-Prakash Reagent (TMSCF₃): The Nucleophilic Workhorse

Derived from this compound, TMSCF₃ is a liquid with a convenient boiling point, making it easier and safer to handle than gaseous reagents.[8] It is highly effective for the nucleophilic trifluoromethylation of a broad range of aldehydes and ketones.[8][9] The reaction is typically initiated by a catalytic amount of a fluoride source or other Lewis bases.[11]

G TMSCF3 TMSCF₃ CF3_anion [CF₃]⁻ TMSCF3->CF3_anion Release Nu Nu⁻ (e.g., F⁻) Nu->TMSCF3 Initiation Carbonyl R₂C=O CF3_anion->Carbonyl Nucleophilic Attack Alkoxide R₂C(CF₃)O⁻ Carbonyl->Alkoxide Silyl_ether R₂C(CF₃)OSiMe₃ Alkoxide->Silyl_ether Trapping by TMSCF₃ Silyl_ether->Alkoxide Deprotection

Caption: Nucleophilic trifluoromethylation pathway with TMSCF₃.[8]

Togni's and Umemoto's Reagents: The Electrophilic Specialists

These are bench-stable solids prized for their ease of handling.[12] Togni's reagents are hypervalent iodine compounds, while Umemoto's reagents are sulfonium salts.[1][13] They are highly effective for the trifluoromethylation of a wide array of nucleophiles, including β-ketoesters, silyl (B83357) enol ethers, and heteroatoms.[9][13] For some substrates, such as β-ketoesters, Umemoto-type reagents can provide significantly higher yields than Togni's reagents.[1]

Langlois' Reagent (CF₃SO₂Na): The Radical Innovator

Sodium trifluoromethanesulfinate, known as Langlois' reagent, is an inexpensive and stable solid that generates a trifluoromethyl radical.[8][14] This makes it well-suited for the trifluoromethylation of alkenes and electron-rich (hetero)arenes, often under mild conditions.[8][9]

Experimental Protocols

Below are representative experimental protocols for key trifluoromethylation reactions.

Protocol 1: Nucleophilic Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent
  • Materials: Benzaldehyde, Ruppert-Prakash Reagent (TMSCF₃), Tetrabutylammonium fluoride (TBAF) solution (1M in THF), Anhydrous tetrahydrofuran (B95107) (THF), Nitrogen or Argon atmosphere.[10]

  • Procedure:

    • To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).[10]

    • Add a catalytic amount of TBAF solution (0.1 mmol) dropwise.[10]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[10]

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.[10]

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[10]

    • The resulting silyl ether can be deprotected using acid (e.g., HCl in methanol) to yield the corresponding trifluoromethyl alcohol. Purify the final product by column chromatography.[10]

Protocol 2: Electrophilic Trifluoromethylation of Indole (B1671886) with Togni's Reagent
  • Materials: Indole, Togni's Reagent II, Dichloromethane (DCM), Nitrogen or Argon atmosphere.[10]

  • Procedure:

    • To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).[10]

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[10]

    • Upon completion, concentrate the reaction mixture under reduced pressure.[10]

    • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired 3-trifluoromethylindole.[10]

Protocol 3: Radical Trifluoromethylation of 4-tert-Butylpyridine with Langlois' Reagent
  • Materials: 4-tert-Butylpyridine, Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O), Dichloromethane (DCM), Water (H₂O).[9]

  • Procedure:

    • To a solution of 4-tert-butylpyridine (1.0 equiv) in a 1:1 mixture of DCM and H₂O (0.2 M), add sodium trifluoromethanesulfinate (3.0 equiv).[9]

    • Stir the biphasic mixture vigorously at room temperature.[9]

    • Add tert-butyl hydroperoxide (5.0 equiv) dropwise to the reaction mixture.[9]

    • Continue stirring at room temperature for 3-24 hours, monitoring the reaction progress by TLC or LC-MS.[9]

G Start Select Substrate & Reagent Type Setup Reaction Setup (Solvent, Temp, Atmosphere) Start->Setup Add_Reagents Add Trifluoromethylating Reagent & Activator Setup->Add_Reagents Monitor Monitor Reaction (TLC, GC-MS, NMR) Add_Reagents->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify End Trifluoromethylated Product Purify->End

Caption: A generalized experimental workflow for trifluoromethylation.[10]

Conclusion

The choice of a trifluoromethylating agent is a critical parameter in the synthesis of fluorine-containing molecules. While this compound serves as a key industrial precursor, its laboratory application is primarily realized through the versatile Ruppert-Prakash reagent (TMSCF₃), a robust tool for nucleophilic trifluoromethylation. For electrophilic transformations, Togni's and Umemoto's reagents offer broad applicability, with the latter often showing superior performance for certain substrates. Radical trifluoromethylation, facilitated by the cost-effective and stable Langlois' reagent, provides a powerful method for functionalizing (hetero)arenes. By understanding the distinct advantages, limitations, and reaction protocols of each class of reagent, researchers can devise more efficient and successful synthetic strategies in their drug discovery and development endeavors.

References

A Comparative Performance Analysis of Trifluoromethane-Based Fire Suppressants

Author: BenchChem Technical Support Team. Date: December 2025

Trifluoromethane (HFC-23), also known as FE-13, is a clean agent fire suppressant that has been utilized as a replacement for Halon 1301 in various applications.[1][2] This guide provides an objective comparison of the performance of this compound with other common fire suppressant alternatives, supported by experimental data. The information is intended for researchers, scientists, and professionals in fields where high-value assets require protection from fire with minimal collateral damage.

Performance Data Summary

The following table summarizes the key performance indicators for this compound and its alternatives. These metrics are crucial for evaluating the effectiveness, safety, and environmental impact of each fire suppressant.

PropertyThis compound (HFC-23)Halon 1301HFC-227eaFK-5-1-12 (Novec 1230)INERGEN (IG-541)
Chemical Formula CHF₃CBrF₃C₃HF₇C₆F₁₂O52% N₂, 40% Ar, 8% CO₂
Molecular Weight ( g/mol ) 70.01148.91170.03316.04~34
Boiling Point (°C) -82.0[3]-57.8[4]-16.4[5]49.2[6]N/A (Gas Mixture)
Minimum Extinguishing Concentration (MEC) for n-Heptane (vol%) ~12.9[2]~3.5[2]~6.7~4.2~36.3
No Observed Adverse Effect Level (NOAEL) (vol%) 30.05.09.010.043.0
Lowest Observed Adverse Effect Level (LOAEL) (vol%) >30.07.510.5>10.052.0
Ozone Depletion Potential (ODP) 0[1]100[5]0[7]0[8]
Global Warming Potential (GWP, 100-year) 14,800[9]7,1403,220<1[7]~0[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Extinguishing Concentration (MEC) Determination via Cup Burner Method

The cup burner method is a standardized laboratory test used to determine the minimum concentration of a gaseous fire suppressant required to extinguish a flame.[10][11]

Apparatus:

  • A glass chimney with a specified diameter and height.

  • A fuel cup of a standardized size centered at the base of the chimney.

  • A system for precisely metering and mixing the fire suppressant agent with air before introducing it into the base of the chimney.

  • Flowmeters to measure the flow rates of air and the extinguishing agent.

  • A fuel delivery system to maintain a constant fuel level in the cup.

Procedure:

  • n-Heptane is typically used as the standard fuel for Class B fire suppressant testing.

  • A stable diffusion flame is established by igniting the fuel in the cup within the chimney, with a constant flow of air.

  • The fire suppressant agent is gradually introduced into the air stream.

  • The concentration of the suppressant is slowly increased until the flame is extinguished.[12]

  • The MEC is recorded as the volume percentage of the suppressant in the air-suppressant mixture at the point of extinguishment.

Cardiac Sensitization Evaluation

This toxicological test is critical for determining the safe exposure limits of fire suppressants for use in occupied spaces. It assesses the potential of a chemical to induce an abnormal sensitivity of the heart to adrenaline, which could lead to cardiac arrhythmias.[13]

Apparatus:

  • An inhalation exposure chamber for the test subjects (typically beagle dogs).

  • An electrocardiogram (ECG) monitoring system.

  • A system for the controlled administration of the fire suppressant agent and epinephrine (B1671497) (adrenaline).

Procedure:

  • The test animal is exposed to a specific concentration of the fire suppressant agent for a set period, typically 5-10 minutes.

  • Towards the end of the exposure period, a challenge dose of epinephrine is administered intravenously.[14]

  • The animal's ECG is continuously monitored for any irregularities.

  • The No Observed Adverse Effect Level (NOAEL) is the highest concentration of the agent at which no cardiac sensitization is observed.

  • The Lowest Observed Adverse Effect Level (LOAEL) is the lowest concentration at which cardiac sensitization is observed.[15]

Comparative Performance Test Workflow

The following diagram illustrates the logical workflow for a comprehensive comparative performance evaluation of fire suppressants.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Safety & Environmental Assessment cluster_3 Phase 4: Comparative Analysis A Agent Selection (e.g., HFC-23, HFC-227ea, FK-5-1-12) B Physical Property Analysis (Boiling Point, Vapor Pressure) A->B C Cup Burner Test (Determine MEC for n-Heptane) B->C Proceed if properties are suitable D Full-Scale Fire Tests (Class A, B, C Fires) C->D E Toxicology Studies (Cardiac Sensitization - NOAEL/LOAEL) D->E Proceed if effective F Environmental Impact Analysis (ODP & GWP) E->F G Data Compilation & Comparison (Tabulate Results) F->G Compile all data H Performance Ranking & Selection G->H

Caption: Logical workflow for comparative evaluation of fire suppressants.

References

spectroscopic methods for validating trifluoromethyl group installation from trifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Spectroscopic Validation of Trifluoromethyl Group Installation

The introduction of a trifluoromethyl (-CF₃) group is a pivotal strategy in modern drug development and materials science. This is due to its profound ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Trifluoromethane (CF₃H), also known as fluoroform, is an increasingly important reagent for this transformation due to its availability and atom economy.[3][4] However, the successful installation of this small but powerful group requires rigorous validation. This guide provides an objective comparison of key spectroscopic methods used to confirm the presence and structural integrity of the trifluoromethyl group post-synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and informative technique for validating trifluoromethylation.[1] It offers detailed insights into the electronic environment of the CF₃ group and its connectivity within the molecule.

¹⁹F NMR: Direct Detection

Given that fluorine-19 is the only natural isotope of fluorine with 100% abundance and a high gyromagnetic ratio, ¹⁹F NMR is the most direct and sensitive method for detecting the trifluoromethyl group.[5][6] The ¹⁹F NMR spectrum of a trifluoromethylated compound typically shows a single, sharp signal for the three chemically equivalent fluorine atoms.[7] The chemical shift of this signal is highly sensitive to the local electronic environment, making it a valuable diagnostic tool.[8][9][10]

Table 1: Typical ¹⁹F NMR Chemical Shifts for Trifluoromethyl Groups

Chemical Environment of -CF₃ GroupTypical Chemical Shift Range (ppm, relative to CFCl₃)
Aromatic-CF₃-58 to -65
Aliphatic-CF₃-65 to -78
CF₃ attached to a heteroatom (e.g., N, O, S)-57 to -80
CF₃ adjacent to a carbonyl group-71 to -74[11]

Note: The exact chemical shift can be influenced by solvent and concentration.[7]

¹³C NMR: The Telltale Quartet

In ¹³C NMR, the carbon atom of the trifluoromethyl group is directly coupled to the three fluorine atoms. This results in a characteristic splitting pattern: a quartet (a 1:3:3:1 ratio of peak intensities) due to one-bond ¹³C-¹⁹F coupling.[12] Observing this quartet is strong evidence for the presence of a CF₃ group. However, these signals can be of low intensity because they are from a quaternary carbon and do not benefit from the Nuclear Overhauser Effect (NOE) from attached protons.[12][13]

Table 2: ¹³C NMR Data for the Trifluoromethyl Carbon

ParameterTypical Value
Chemical Shift (δ)120 - 130 ppm
One-Bond Coupling Constant (¹JCF)250 - 300 Hz[13]
¹H NMR: Through-Space and Through-Bond Coupling

While ¹H NMR does not directly detect the CF₃ group, it can provide confirmation through coupling between the fluorine atoms and nearby protons. This coupling is typically observed over two or three bonds (²JHF or ³JHF) and can help to establish the position of the CF₃ group relative to other parts of the molecule.

Table 3: Typical Proton-Fluorine Coupling Constants

Coupling TypeTypical Value (Hz)
Geminal (²JHF)10 - 30 Hz
Vicinal (³JHF)5 - 15 Hz

Infrared (IR) Spectroscopy: A Quick Check

Infrared (IR) spectroscopy is a rapid method for identifying the presence of carbon-fluorine bonds. The C-F bond stretch gives rise to strong absorption bands in the fingerprint region of the IR spectrum.[5] For a trifluoromethyl group, the symmetric and asymmetric stretching modes result in multiple strong bands.

Table 4: Characteristic IR Absorption Frequencies for C-F Bonds

Bond TypeAbsorption Range (cm⁻¹)
C-F Stretch (general)1000 - 1360[5]
CF₃ (asymmetric stretch)~1350 - 1120
CF₃ (symmetric stretch)~1150 - 1100[14]

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry confirms the molecular weight of the trifluoromethylated product. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the addition of a CF₃ group. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can also be diagnostic. Common fragmentation pathways for trifluoromethylated compounds include the loss of a trifluoromethyl radical (•CF₃) or difluorocarbene (:CF₂).[15]

Table 5: Common Mass Spectrometry Fragments for Trifluoromethylated Compounds

Fragment LostCorresponding m/z Change
•F-19
:CF₂-50[15]
•CF₃-69[16]
HF-20

Experimental Protocols

General Protocol for ¹⁹F NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] For quantitative analysis, prepare a precise concentration and consider using an internal standard with a distinct ¹⁹F signal.[7]

  • Instrument Setup: Use an NMR spectrometer equipped with a probe capable of ¹⁹F detection. Tune and match the ¹⁹F channel. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field.[7]

  • Data Acquisition: A standard single-pulse experiment is generally sufficient.[7] Key parameters to set include the spectral width (typically wide, e.g., -250 to 50 ppm), acquisition time, and relaxation delay. For quantitative measurements, use an inverse-gated decoupling sequence to suppress the NOE.[7]

  • Data Processing: Apply an exponential window function (line broadening of 0.3-1.0 Hz) before Fourier transformation.[7] Phase the spectrum and apply a baseline correction.[7] Reference the spectrum to a known standard, such as CFCl₃ (0 ppm) or NaF (-122.25 ppm).[8]

General Protocol for ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Collection: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Visualizing the Validation Process

The following diagrams illustrate the workflow and logical relationships involved in the spectroscopic validation of trifluoromethyl group installation.

G cluster_0 Reaction & Workup cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation reaction Trifluoromethylation using CF3H workup Reaction Workup & Purification reaction->workup NMR NMR Spectroscopy (19F, 13C, 1H) workup->NMR Purified Product IR IR Spectroscopy workup->IR Purified Product MS Mass Spectrometry workup->MS Purified Product interpretation Structure Confirmation NMR->interpretation IR->interpretation MS->interpretation

Caption: Experimental workflow for trifluoromethylation and validation.

G cluster_NMR NMR Evidence cluster_IR IR Evidence cluster_MS MS Evidence product Proposed Structure: R-CF3 F19 19F NMR: Signal at ~-60 ppm product->F19 confirms C13 13C NMR: Quartet at ~125 ppm (1JCF ~270 Hz) product->C13 confirms H1 1H NMR: Coupling to nearby H's product->H1 confirms IR Strong C-F Stretch (1100-1350 cm-1) product->IR confirms MS Correct Molecular Ion Loss of CF3 (m/z 69) product->MS confirms

Caption: Complementary nature of spectroscopic data for validation.

Conclusion: An Integrated Approach

While each spectroscopic technique provides valuable information, no single method is sufficient for unambiguous validation. A comprehensive and robust confirmation of trifluoromethyl group installation relies on an integrated approach. ¹⁹F NMR serves as the primary, direct proof of the CF₃ group's presence and electronic environment. ¹³C NMR confirms the C-F₃ connectivity through its characteristic quartet. Mass Spectrometry validates the correct molecular weight, and IR Spectroscopy offers a quick and straightforward check for C-F bonds. By combining the evidence from these complementary techniques, researchers can confidently validate the outcome of their trifluoromethylation reactions.

References

A Comparative Guide to the Quantitative Analysis of Trifluoromethane in Gas Mixtures Using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the quantitative analysis of trifluoromethane (HFC-23) in gas mixtures. This compound is a potent greenhouse gas and a potential impurity in various industrial gases and pharmaceutical propellants. Accurate quantification is therefore crucial for environmental monitoring, industrial quality control, and safety in pharmaceutical applications.

This document outlines two common approaches utilizing different types of capillary columns: the Porous Layer Open Tubular (PLOT) column, specifically the Agilent J&W GS-GasPro, and a nonpolar Wall-Coated Open Tubular (WCOT) column, the Agilent J&W VF-1ms. The comparison is supported by a summary of their performance characteristics and detailed experimental protocols.

Methodology Comparison: PLOT vs. WCOT Columns

The choice of a GC column is critical for achieving the desired separation and sensitivity. For a highly volatile compound like this compound, two main types of capillary columns are often considered: PLOT columns and WCOT columns.

  • Porous Layer Open Tubular (PLOT) Columns: These columns feature a solid adsorbent material coated on the inner wall of the fused silica (B1680970) tubing. PLOT columns are particularly well-suited for the analysis of gases and very volatile compounds due to their high retention capabilities. The Agilent J&W GS-GasPro is a silica-based PLOT column that provides excellent separation for a wide range of volatile compounds.

  • Wall-Coated Open Tubular (WCOT) Columns: WCOT columns have a liquid stationary phase coated on the inner wall. For volatile, nonpolar compounds like this compound, a nonpolar stationary phase is generally recommended. The Agilent J&W VF-1ms is a 100% dimethylpolysiloxane, nonpolar column known for its high inertness and low bleed, making it suitable for sensitive MS applications.[1]

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics of the two compared methodologies. The data presented is illustrative and based on achievable performance for the analysis of volatile fluorocarbons. Actual performance may vary depending on the specific instrumentation and experimental conditions.

Performance MetricMethod A: Agilent J&W GS-GasPro (PLOT)Method B: Agilent J&W VF-1ms (WCOT)
Limit of Detection (LOD) Lower (e.g., ~0.1 ppm)Higher (e.g., ~0.5 ppm)
Limit of Quantification (LOQ) Lower (e.g., ~0.3 ppm)Higher (e.g., ~1.5 ppm)
**Linearity (R²) **> 0.999> 0.998
Linear Range 0.3 - 100 ppm1.5 - 200 ppm
Precision (%RSD) < 5%< 7%
Peak Shape Good, slight tailing possible at low concentrationsExcellent, symmetrical peaks
Selectivity High for volatile compoundsGood, based on boiling point separation

Experimental Protocols

Detailed methodologies for the quantitative analysis of this compound using both a PLOT and a WCOT column are provided below.

Method A: Agilent J&W GS-GasPro (PLOT Column)

1. Sample Preparation and Introduction:

  • Gas samples are collected in Tedlar® bags or stainless steel canisters.

  • A gas-tight syringe is used to inject a fixed volume (e.g., 100 µL) of the gas sample into the GC inlet.

  • Alternatively, a gas sampling valve can be used for automated and more precise injections.

2. GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent

  • Column: Agilent J&W GS-GasPro, 30 m x 0.32 mm ID

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min

  • Inlet: Split/Splitless injector in split mode (split ratio 10:1) at 200 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 2 minutes at 200 °C

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions for this compound (CHF₃): m/z 69 (quantifier), 51 (qualifier)

3. Calibration:

  • A series of certified gas standards of this compound in a balance gas (e.g., nitrogen) are prepared at concentrations spanning the expected sample range (e.g., 0.5, 1, 5, 10, 50, 100 ppm).

  • A calibration curve is generated by plotting the peak area of the quantifier ion (m/z 69) against the concentration of the standards.

Method B: Agilent J&W VF-1ms (WCOT Column)

1. Sample Preparation and Introduction:

  • Sample collection and introduction are the same as in Method A.

2. GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent

  • Column: Agilent J&W VF-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet: Split/Splitless injector in split mode (split ratio 20:1) at 150 °C

  • Oven Program:

    • Initial temperature: 35 °C, hold for 3 minutes

    • Ramp: 15 °C/min to 150 °C

    • Hold: 1 minute at 150 °C

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions for this compound (CHF₃): m/z 69 (quantifier), 51 (qualifier)

3. Calibration:

  • Calibration is performed as described in Method A, with the calibration range adjusted based on the expected sensitivity of the method (e.g., 2, 5, 20, 50, 100, 200 ppm).

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the quantitative analysis of this compound in a gas mixture using GC-MS.

GCMS_Workflow cluster_sample Sample Handling cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection Gas Sample Collection (Tedlar Bag/Canister) Injection Gas Injection (Syringe/Sampling Valve) SampleCollection->Injection StandardPrep Preparation of Calibration Standards StandardPrep->Injection GC_Separation GC Separation (PLOT or WCOT Column) Injection->GC_Separation Vaporization & Carrier Gas Flow MS_Detection MS Detection (EI, SIM Mode) GC_Separation->MS_Detection Elution PeakIntegration Peak Integration (Quantifier Ion m/z 69) MS_Detection->PeakIntegration Data Acquisition Quantification Quantification of This compound PeakIntegration->Quantification Peak Area CalibrationCurve Calibration Curve Generation CalibrationCurve->Quantification Linear Regression

Caption: GC-MS workflow for this compound analysis.

Conclusion

Both PLOT and nonpolar WCOT columns can be effectively used for the quantitative analysis of this compound in gas mixtures by GC-MS. The choice between the two will depend on the specific requirements of the analysis.

  • The Agilent J&W GS-GasPro (PLOT) column is recommended for applications requiring high sensitivity and the ability to analyze a wide range of volatile compounds simultaneously. Its higher retention makes it particularly suitable for trace-level analysis of this compound.

  • The Agilent J&W VF-1ms (WCOT) column offers excellent peak shapes and is a robust choice for routine analysis where slightly higher detection limits are acceptable. Its lower bleed characteristics are advantageous for maintaining a clean MS source over time.[1]

For all analyses, proper method validation, including the determination of linearity, precision, accuracy, and detection limits, is essential to ensure reliable and defensible results.

References

A Comparative Guide to Analytical Techniques for Quantifying Trifluoromethane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in trifluoromethylation reactions, the accurate quantification of reactants, products, and byproducts is paramount for reaction optimization, kinetic studies, and quality control. This guide provides an objective comparison of three prevalent analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of trifluoromethane (CHF₃) reaction products.

Performance Comparison

The selection of an analytical technique is contingent on the specific requirements of the analysis, such as the need for real-time monitoring, sensitivity, and the complexity of the reaction mixture. The following table summarizes the key quantitative performance parameters for each technique.

Feature¹⁹F Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field, providing structural and quantitative information.Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups and quantifying species.Separates volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection and quantification.
Primary Strengths Excellent for in-situ and real-time reaction monitoring, providing detailed structural information and absolute quantification with an internal standard.[1] High specificity due to the large chemical shift range of ¹⁹F.[2]Well-suited for in-situ and real-time monitoring of reaction progress by tracking the disappearance of reactants and appearance of products.[3][4]High sensitivity and selectivity, excellent for separating complex mixtures and identifying unknown byproducts through mass spectral libraries.
Primary Weaknesses Lower sensitivity compared to GC-MS for trace analysis. High-field instruments can be expensive to purchase and operate.Less specific than NMR and MS, as different compounds may have overlapping IR absorptions. Quantitative analysis can be challenging in complex mixtures without chemometrics.Typically requires derivatization for non-volatile or polar analytes. Destructive analytical technique.
Typical Limit of Detection (LOD) Average LOD of 0.06 g/100 g for fluorinated pharmaceuticals.[2] Can be in the low µg/mL to ng/mL range with cryogenic probes.Dependent on the molar absorptivity of the analyte and the path length of the cell. Generally in the ppm to low % range for in-situ monitoring.High sensitivity, with LODs in the ng/mL to pg/mL range for many volatile compounds.[5]
Typical Limit of Quantification (LOQ) Typically 3.3 times the LOD.[6]Generally 3-5 times the LOD.In the ng/mL to µg/mL range.
Linearity Excellent linearity over a wide concentration range with proper calibration (R² > 0.99).[7]Good linearity (R² > 0.99) over a defined concentration range is achievable with calibration.[7]Excellent linearity over several orders of magnitude with appropriate calibration (R² > 0.999).[7]
Accuracy High accuracy, with reported deviations of <5% compared to HPLC methods for fluorinated pharmaceuticals.[2]Accuracy is dependent on the calibration model and potential interferences.High accuracy (typically 98-102% recovery) with the use of internal standards.[7]
Precision High precision, with relative standard deviations (RSD) typically below 2%.[2]Good precision, with RSDs generally below 5%.Excellent precision, with RSDs often below 2%.[7]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible quantitative data. Below are representative protocols for each technique in the context of analyzing this compound reaction products.

¹⁹F NMR Spectroscopy for In-line Reaction Monitoring

This protocol is adapted for a continuous flow trifluoromethylation reaction.

Instrumentation:

  • Benchtop or high-field NMR spectrometer equipped with a flow cell.

  • Flow pump system for reactant delivery.

  • Temperature-controlled reaction coil.

Procedure:

  • System Setup: Assemble the continuous flow reactor, connecting the reactant reservoirs to the pumps, the pumps to a mixing unit, the mixing unit to the reaction coil, and the reaction coil to the NMR flow cell.

  • Internal Standard: Prepare a solution of one of the reactants or a separate inert fluorinated compound to be used as an internal standard (e.g., α,α,α-trifluorotoluene). The concentration of the internal standard should be known accurately.

  • Reaction Initiation: Start the flow of reactants and the internal standard solution through the reactor system at defined flow rates to achieve the desired residence time in the reaction coil.

  • Data Acquisition: Once the reaction reaches a steady state, acquire ¹⁹F NMR spectra at regular intervals. Key acquisition parameters to optimize include:

    • Pulse Angle: A 90° pulse angle is often used to maximize the signal-to-noise ratio.[2]

    • Relaxation Delay (D1): Set a sufficiently long delay (e.g., 5-7 times the longest T1 relaxation time of the nuclei of interest) to ensure full relaxation and accurate integration.

    • Number of Scans: Co-add a sufficient number of scans to achieve an adequate signal-to-noise ratio for the least concentrated species of interest.

  • Data Processing and Quantification:

    • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio without significantly broadening the peaks.

    • Integrate the signals corresponding to the this compound reactant, the reaction products, and the internal standard.

    • Calculate the concentration of each species relative to the known concentration of the internal standard using the integral values.

In-situ FTIR Spectroscopy for Reaction Monitoring

This protocol describes the use of an attenuated total reflectance (ATR) probe for monitoring a batch trifluoromethylation reaction.

Instrumentation:

  • FTIR spectrometer equipped with a diamond or silicon ATR immersion probe.

  • Reaction vessel with a port for the ATR probe.

Procedure:

  • Background Spectrum: Before initiating the reaction, record a background spectrum of the reaction solvent and any starting materials that will not change in concentration.

  • Reaction Setup: Assemble the reaction vessel with the ATR probe immersed in the reaction mixture.

  • Reaction Initiation: Add the final reagent to start the reaction and begin data collection.

  • Data Acquisition: Collect FTIR spectra at regular time intervals throughout the course of the reaction. Key parameters include:

    • Spectral Resolution: 4 cm⁻¹ is typically sufficient for monitoring liquid-phase reactions.

    • Number of Scans: Co-add 16 to 64 scans per spectrum to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify characteristic infrared absorption bands for the this compound reactant (if IR active and observable) and the key functional groups of the product(s) that are unique and do not overlap with other species.

    • Create a concentration profile over time by plotting the absorbance of these characteristic peaks.

    • For quantitative analysis, a calibration curve must be generated by preparing standards of known concentrations of the reactants and products in the reaction matrix.

GC-MS for Offline Quantification of Reaction Products

This protocol outlines the analysis of a final reaction mixture. Derivatization may be necessary for polar or non-volatile products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Appropriate GC column (e.g., a mid-polarity column like a DB-5ms).

Procedure:

  • Sample Preparation:

    • Quench the reaction at the desired time point.

    • Prepare a sample for analysis by diluting an aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • Add a known concentration of an internal standard (a compound not present in the reaction mixture with similar properties to the analytes).

    • If necessary, perform a derivatization step to increase the volatility and thermal stability of the analytes. A common method is silylation.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

    • The GC oven temperature program should be optimized to achieve good separation of the this compound starting material, products, and any byproducts.

    • The mass spectrometer should be operated in a mode that provides both qualitative (full scan) and quantitative (selected ion monitoring, SIM, or extracted ion chromatogram, EIC) data.

  • Data Analysis and Quantification:

    • Identify the peaks corresponding to the analytes and the internal standard in the total ion chromatogram.

    • Confirm the identity of each peak by comparing its mass spectrum to a reference library or by interpreting the fragmentation pattern.

    • Create a calibration curve by analyzing a series of standards containing known concentrations of the analytes and the internal standard.

    • Quantify the analytes in the reaction sample by comparing their peak areas to that of the internal standard and using the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for a continuous flow trifluoromethylation reaction with integrated in-line and offline analytical techniques.

Trifluoromethylation_Workflow cluster_reagents Reactant Delivery cluster_reaction Continuous Flow Reaction cluster_analysis Real-time and Offline Analysis R1 This compound Source P1 Pump A R1->P1 R2 Substrate Solution P2 Pump B R2->P2 R3 Reagent Solution P3 Pump C R3->P3 Mixer T-Mixer P1->Mixer P2->Mixer P3->Mixer Reactor Reaction Coil Mixer->Reactor FTIR In-line FTIR Reactor->FTIR NMR In-line ¹⁹F NMR FTIR->NMR Sample Sample Collection NMR->Sample GCMS Offline GC-MS Sample->GCMS

Caption: Workflow for continuous trifluoromethylation with in-line and offline analysis.

References

A Comparative Environmental Impact Assessment: Trifluoromethane vs. Alternative Fluorocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Environmental Fates

The selection of fluorocarbons in various industrial applications, including as refrigerants, solvents, and propellants, carries significant environmental implications. This guide provides a detailed comparison of the environmental impact of trifluoromethane (HFC-23) against its more contemporary alternatives, primarily hydrofluoroolefins (HFOs) and natural refrigerants. The following data and experimental considerations are intended to inform environmentally conscious decision-making in research and development.

Quantitative Environmental Impact Data

The environmental impact of fluorocarbons is primarily assessed through three key metrics: Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and atmospheric lifetime. ODP measures a substance's relative ability to destroy stratospheric ozone compared to trichlorofluoromethane (B166822) (CFC-11). GWP quantifies the heat-trapping capacity of a gas relative to carbon dioxide (CO₂) over a specific time horizon, typically 100 years. The atmospheric lifetime indicates the persistence of the substance in the atmosphere.

CompoundChemical FormulaODPGWP (100-year)Atmospheric LifetimePrimary Degradation Products
This compound (HFC-23) CHF₃0[1]~14,800[2][3]~270 years[1]HF, CO₂
HFO-1234yf C₃H₂F₄0[4]<1[4][5]~11 days[6]Trifluoroacetic acid (TFA)[7][8]
HFO-1234ze(E) C₃H₂F₄0[4]<1[9]~19 days[6]Trifluoroacetaldehyde, potential for TFA and HFC-23 formation[9][10]
Carbon Dioxide (R-744) CO₂01[11]Variable (part of natural cycle)N/A
Ammonia (R-717) NH₃0[11]~0A few daysN/A
Propane (R-290) C₃H₈0~3~14 daysCO₂, H₂O

Experimental Protocols for Environmental Impact Assessment

The determination of ODP, GWP, and atmospheric lifetime involves a combination of laboratory measurements and atmospheric modeling.

Global Warming Potential (GWP) Determination

The GWP of a compound is calculated based on its radiative efficiency (the ability to absorb infrared radiation) and its atmospheric lifetime. The experimental determination of radiative efficiency typically involves:

  • Infrared Absorption Spectrum Measurement: The infrared absorption spectrum of the gas is measured using Fourier-Transform Infrared (FTIR) spectroscopy.[12][13] This provides the absorption cross-section at different wavelengths.

  • Radiative Forcing Calculation: The radiative forcing is calculated by integrating the absorption cross-section over the thermal infrared spectrum of the Earth's atmosphere. This value represents the instantaneous warming effect of the gas.[12]

  • GWP Calculation: The GWP is then calculated by integrating the radiative forcing over a specified time horizon (e.g., 100 years) and comparing it to the integrated radiative forcing of CO₂ over the same period.[14][15] The Intergovernmental Panel on Climate Change (IPCC) provides standardized methodologies and values for these calculations.[1][14]

Ozone Depletion Potential (ODP) Calculation

The ODP is a measure of a substance's ability to destroy stratospheric ozone relative to CFC-11. Its calculation relies on atmospheric models and is based on several factors:

  • Atmospheric Lifetime: A longer lifetime allows more of the substance to reach the stratosphere.

  • Number of Chlorine and Bromine Atoms: The presence and number of these halogen atoms are critical, as they are the primary catalysts for ozone destruction.

  • Halogen Release Efficiency: The efficiency with which the chlorine and bromine atoms are released from the molecule in the stratosphere.

The World Meteorological Organization (WMO) and the United Nations Environment Programme (UNEP) provide the scientific basis and standardized values for ODPs.[16][17][18]

Atmospheric Lifetime Measurement

The atmospheric lifetime of a fluorocarbon is primarily determined by its reaction rate with the hydroxyl radical (OH) in the troposphere.[6][19] Experimental determination of this parameter involves:

  • Reaction Rate Constant Measurement: The rate constant for the reaction of the fluorocarbon with OH radicals is measured in a laboratory setting, often using techniques like laser photolysis-laser induced fluorescence.

  • Atmospheric Modeling: The measured rate constant is then used in atmospheric models, along with the global distribution and concentration of OH radicals, to calculate the atmospheric lifetime of the compound.

Atmospheric Degradation Pathway of HFOs

A critical consideration for alternative fluorocarbons is their atmospheric degradation pathway and the potential environmental impact of their breakdown products. The following diagram illustrates the atmospheric degradation of a common HFO, HFO-1234yf, and the potential, though debated, formation of HFC-23 from other HFOs like HFO-1234ze(E).

Atmospheric degradation pathways of select fluorocarbons.

Discussion and Conclusion

The data clearly indicates that this compound (HFC-23) is a potent greenhouse gas with a significantly higher GWP and a much longer atmospheric lifetime compared to its alternatives.[1][2][3] Hydrofluoroolefins (HFOs) represent a substantial improvement in terms of direct climate impact due to their very low GWPs and short atmospheric lifetimes.[4][6] Natural refrigerants also offer excellent environmental performance with near-zero GWPs.[20][11]

However, the environmental assessment of HFOs is more complex than their direct GWP values suggest. The atmospheric degradation of many HFOs leads to the formation of trifluoroacetic acid (TFA), a highly persistent substance that can accumulate in aquatic environments.[21][7][8] While the toxicity of TFA at current environmental concentrations is considered low, its persistence warrants long-term monitoring.[5]

Furthermore, recent studies have raised concerns about the potential for some HFOs, such as HFO-1234ze(E), to degrade into HFC-23 under certain atmospheric conditions.[9][10] Although the yield of this pathway is debated and may be small, the extremely high GWP of HFC-23 means that even minor formation could significantly increase the overall climate impact of these alternatives.[9][10]

References

cost-benefit analysis of using trifluoromethane in large-scale synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (-CF3) group is a critical strategy in modern medicinal chemistry to enhance the metabolic stability, lipophilicity, and overall efficacy of drug candidates. The choice of trifluoromethylating reagent for large-scale synthesis is a complex decision, balancing cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of trifluoromethane (CHF3, HFC-23) and compares its performance with prominent alternative reagents, supported by experimental data and detailed protocols.

Executive Summary

This compound, a readily available and inexpensive gas, presents a compelling option for large-scale trifluoromethylation, particularly when utilized in continuous flow systems. However, its gaseous nature and high global warming potential necessitate specialized equipment and careful handling. In contrast, established reagents like the Ruppert-Prakash, Togni, and Umemoto reagents offer operational simplicity in batch processes but often come at a significantly higher cost. Trifluoroacetic acid (TFA) and its anhydride (B1165640) (TFAA) are emerging as highly cost-effective alternatives, especially in photoredox and electrochemical methodologies suitable for scale-up. The optimal choice of reagent is highly dependent on the specific chemical transformation, available infrastructure, and economic constraints of the project.

Cost-Benefit Analysis: this compound vs. Alternatives

The selection of a trifluoromethylating agent for industrial applications hinges on a delicate balance of cost, performance, and safety. Below is a comparative analysis of this compound against its most common alternatives.

Data Presentation: Comparison of Trifluoromethylating Reagents

Reagent/MethodTypical Cost (USD/mol)Typical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
This compound (CHF3) ~ $15 - $3070 - 95 (in flow)Minutes to hours (in flow)Low cost, high atom economy.Gas handling required, potent greenhouse gas, requires activation (strong base or photoredox).
Ruppert-Prakash Reagent (TMSCF3) ~ $80 - $15075 - 952 - 12 hoursVersatile for nucleophilic trifluoromethylation of carbonyls and imines, commercially available.Moisture sensitive, requires stoichiometric fluoride (B91410) initiator.
Togni Reagent II ~ $380 - $55070 - 901 - 24 hoursBench-stable solid, broad substrate scope for electrophilic trifluoromethylation.High cost, potential for explosive decomposition.[1]
Umemoto Reagent II ~ $550 - $70075 - 951 - 12 hoursHighly reactive electrophilic reagent, thermally stable.Very high cost, multi-step synthesis.[2]
Trifluoroacetic Anhydride (TFAA) ~ $5 - $1050 - 8015 - 24 hoursVery low cost, readily available.Often requires photoredox catalyst, can be less selective.[3]

Note: Costs are estimates based on available supplier pricing for laboratory to mid-bulk quantities and can vary significantly based on volume and purity. Yields and reaction times are highly substrate and condition-dependent.

Experimental Protocols

Detailed methodologies for key trifluoromethylation reactions are provided below to illustrate the practical considerations for each reagent class.

Protocol 1: Continuous Flow Trifluoromethylation of a Heterocycle with this compound

This protocol describes a general procedure for the nucleophilic trifluoromethylation of an N-heterocycle using this compound in a continuous flow setup, adapted from methodologies described in the literature.

Materials:

  • N-heterocycle (e.g., N-Boc-pyrrole)

  • This compound (CHF3) gas cylinder

  • Strong base (e.g., Potassium bis(trimethylsilyl)amide - KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Flow reactor system with gas and liquid mass flow controllers, a mixing unit, a cooled reactor coil, and a back-pressure regulator.

Procedure:

  • Prepare a solution of the N-heterocycle (1.0 equiv) in anhydrous THF.

  • Prepare a solution of KHMDS (1.2 equiv) in anhydrous THF.

  • Set up the flow reactor system, ensuring all lines are dry and purged with an inert gas (e.g., Nitrogen or Argon).

  • Cool the reactor coil to the desired temperature (e.g., -40 °C).

  • Set the liquid mass flow controllers to deliver the N-heterocycle solution and the KHMDS solution at the desired flow rates into a mixing unit.

  • Introduce this compound gas into the mixing unit via a gas mass flow controller at a controlled rate.

  • Allow the reaction mixture to pass through the cooled reactor coil with a defined residence time (e.g., 20 minutes).

  • The output from the reactor is passed through a back-pressure regulator set to maintain a constant pressure (e.g., 5 bar) to ensure the dissolution of the gaseous reagent.

  • Collect the reaction mixture in a flask containing the quenching solution.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Protocol 2: Gram-Scale Trifluoromethylation of a Ketone with Ruppert-Prakash Reagent

This protocol outlines a typical procedure for the nucleophilic trifluoromethylation of an aromatic ketone in a batch process.[4]

Materials:

  • Aromatic ketone (e.g., Acetophenone) (1.0 equiv)

  • Ruppert-Prakash Reagent (TMSCF3) (1.5 equiv)

  • Potassium Carbonate (K2CO3) (0.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of acetophenone (B1666503) (1.0 equiv) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere, add potassium carbonate (0.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Trifluoromethylation of an Indole (B1671886) with Togni Reagent II

This protocol describes the direct C-H trifluoromethylation of indole using an electrophilic reagent.

Materials:

  • Indole (1.0 equiv)

  • Togni Reagent II (1.2 equiv)

  • Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired 3-trifluoromethylindole.

Visualizing Workflows and Pathways

To aid in the decision-making process and to visualize a key experimental setup, the following diagrams have been generated using the DOT language.

Reagent_Selection_Workflow start Define Trifluoromethylation Goal substrate Identify Substrate (e.g., Carbonyl, Arene, Thiol) start->substrate reagent_RP Consider Ruppert-Prakash Reagent (TMSCF3) substrate->reagent_RP  Nucleophilic  (Carbonyls, Imines) reagent_Togni_Umemoto Consider Togni or Umemoto Reagents substrate->reagent_Togni_Umemoto Electrophilic (Arenes, Thiols)   scale Determine Synthesis Scale (Lab vs. Large-Scale) cost Cost a Primary Constraint? scale->cost Large-Scale scale->reagent_Togni_Umemoto Lab-Scale cost->reagent_Togni_Umemoto No reagent_TFA Consider TFA/TFAA cost->reagent_TFA Yes reagent_CHF3 Consider this compound (CHF3) cost->reagent_CHF3 Yes equipment Specialized Equipment Available? (e.g., Flow Reactor, Photoreactor) equipment->reagent_TFA Photoreactor Available equipment->reagent_CHF3 Flow Reactor Available reagent_RP->scale reagent_Togni_Umemoto->scale reagent_TFA->equipment reagent_CHF3->equipment

Caption: Workflow for selecting a suitable trifluoromethylation reagent.

Continuous_Flow_Trifluoromethylation cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Collection & Workup CHF3 This compound (Gas Cylinder) Mixer T-Mixer CHF3->Mixer Substrate Substrate Solution (in THF) Substrate->Mixer Base Base Solution (e.g., KHMDS in THF) Base->Mixer Reactor Cooled Reactor Coil (-40 °C) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Quenched Collection Flask BPR->Collection

Caption: Experimental workflow for continuous flow trifluoromethylation.

Safety and Environmental Considerations

This compound (CHF3):

  • Safety: this compound is a non-flammable gas with low toxicity, primarily acting as a simple asphyxiant at high concentrations.[5] However, as it is handled as a compressed gas, adherence to high-pressure gas safety protocols is mandatory.

  • Environmental Impact: CHF3 is a potent greenhouse gas with a global warming potential (GWP) approximately 14,800 times that of carbon dioxide over a 100-year period. Its release into the atmosphere is a significant environmental concern. Therefore, closed systems, such as flow reactors, and efficient reaction conditions to ensure high conversion are crucial to minimize its environmental footprint. Waste gas scrubbing or capture technologies should be considered in large-scale operations.

Alternative Reagents:

  • Ruppert-Prakash Reagent (TMSCF3): This reagent is a volatile and flammable liquid that is sensitive to moisture. It should be handled in a well-ventilated fume hood under anhydrous conditions.[6]

  • Togni and Umemoto Reagents: These are generally stable solids but can be thermally sensitive. Togni reagents, in particular, have been reported to have explosive properties under certain conditions and should be handled with care.[1]

  • Trifluoroacetic Acid (TFA) and Trifluoroacetic Anhydride (TFAA): Both are corrosive and cause severe skin burns. They should be handled with appropriate personal protective equipment in a fume hood. The environmental fate of TFA is a subject of ongoing research due to its persistence in the environment.[7]

Conclusion

The cost-benefit analysis of using this compound in large-scale synthesis reveals a trade-off between its low cost and the need for specialized infrastructure to handle a gaseous reagent and mitigate its environmental impact. For organizations equipped with continuous flow technology, this compound offers a highly economical and efficient route for trifluoromethylation. For those primarily utilizing batch processing, the higher cost of reagents like the Ruppert-Prakash, Togni, or Umemoto reagents may be justified by their ease of handling and well-established protocols. The increasing development of scalable methods using the inexpensive and readily available trifluoroacetic acid and its anhydride presents a disruptive technology that may offer a "best of both worlds" scenario in the near future, combining low cost with operational simplicity. Ultimately, a thorough process hazard analysis and a clear understanding of the economic and environmental goals of the synthesis are paramount in selecting the optimal trifluoromethylation strategy.

References

comparing the efficiency of different catalysts for trifluoromethane activation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Trifluoromethane Activation

This compound (CHF₃), also known as HFC-23, is a potent greenhouse gas, and its efficient conversion into valuable chemicals is a significant area of research.[1][2][3] This guide provides a comparative overview of different catalytic systems for the activation of this compound, with a focus on their efficiency, reaction conditions, and product selectivity. The information is intended for researchers, scientists, and professionals in drug development and materials science who are seeking effective methods for C-F bond activation and functionalization.

Performance Comparison of Catalytic Systems

The efficiency of this compound activation is highly dependent on the catalyst and the specific chemical transformation being targeted. The following table summarizes the performance of various catalysts in different CHF₃ conversion reactions.

Catalyst SystemReaction TypeTemperature (°C)CHF₃ Conversion (%)Key ProductsGHSV (h⁻¹) / Other ConditionsReference
γ-Al₂O₃ Hydrolysis350 - 520Up to 70% at 520°CCO₂, HF6000[4][5]
Zn-promoted γ-Al₂O₃ Hydrolysis520>70% (Improved stability)CO₂, HF6000[4][5]
α-Al₂O₃ Hydrolysis350 - 520Inactive-6000[4][5]
θ-AlF₃ F/Cl Exchange with CHCl₃320~30%CHClF₂, CHCl₂FAtmospheric pressure[6]
LaOF Coupling with CH₄700Tripled CH₄ conversionVinylidene Fluoride (B91410) (VDF)O₂ co-feed[7]
Activated Carbon Pyrolysis600 - 900~10x increase vs. gas phaseC₂F₄, C₃F₆4300
K-supported Activated Carbon Pyrolysis600 - 850High and stable activityC₂F₄ (up to 55% selectivity), C₃F₆ (up to 35% selectivity)4300
Alumina (B75360) beads with Non-thermal Plasma Decomposition300~100%CO, CO₂60W input power[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalytic systems.

Catalytic Hydrolysis of this compound over Alumina-Based Catalysts

This protocol is based on studies of CHF₃ hydrolysis over γ-Al₂O₃.[4][5]

  • Catalyst Preparation: γ-Al₂O₃ is used as received or prepared by calcining boehmite. For promoted catalysts, γ-Al₂O₃ is impregnated with a solution of a metal salt (e.g., zinc nitrate), followed by drying and calcination.

  • Reaction Setup: A fixed-bed quartz microreactor is loaded with the catalyst. The reactor is placed inside a tube furnace equipped with a temperature controller.

  • Reaction Conditions: A gas mixture of this compound (e.g., 10000 ppm in N₂) and water vapor is introduced into the reactor. The gas hourly space velocity (GHSV) is maintained at a constant value, for instance, 6000 h⁻¹.[4][5] The reaction temperature is varied, typically between 350°C and 520°C.[4][5]

  • Product Analysis: The effluent gas from the reactor is analyzed using a gas chromatograph (GC) equipped with a suitable detector (e.g., FID or TCD) to determine the concentration of CHF₃ and any hydrocarbon products. An ion chromatograph can be used to analyze for fluoride ions in a trapping solution to quantify HF production.

F/Cl Exchange Reaction over Al-based Fluoride Catalysts

This protocol describes the reaction between CHF₃ and CHCl₃ over an AlF₃ catalyst.[6]

  • Catalyst Preparation: The AlF₃ catalyst is prepared and activated under specific conditions to achieve the desired crystalline phase, such as θ-AlF₃.[6]

  • Reaction Setup: A continuous-flow fixed-bed reactor is packed with the AlF₃ catalyst.

  • Reaction Conditions: Gaseous this compound and chloroform (B151607) (CHCl₃) are co-fed into the reactor at a controlled molar ratio. The reaction is carried out at atmospheric pressure and a temperature of around 320°K (593 K).[6]

  • Product Analysis: The product stream is analyzed online by gas chromatography to quantify the conversion of CHF₃ and the selectivity towards the desired halogen-exchanged products, CHClF₂ and CHCl₂F.[6]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating catalyst performance in this compound activation.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis catalyst_synthesis Catalyst Synthesis/Modification catalyst_characterization Characterization (BET, XRD, etc.) catalyst_synthesis->catalyst_characterization reactor_setup Reactor Loading & Setup catalyst_characterization->reactor_setup reaction_conditions Set Reaction Conditions (T, P, GHSV) reactor_setup->reaction_conditions gas_feed Gas Feed (CHF3, Co-reactants) gas_feed->reactor_setup online_analysis Online Analysis (GC, MS) reaction_conditions->online_analysis Effluent Stream offline_analysis Offline Analysis (IC, NMR) reaction_conditions->offline_analysis Trapped Products data_processing Data Processing & Performance Metrics online_analysis->data_processing offline_analysis->data_processing conclusion conclusion data_processing->conclusion Conclusion on Catalyst Efficiency

References

Validating Computational Models for Trifluoromethane Reaction Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately modeling the reaction kinetics of molecules like trifluoromethane (CHF3) is crucial for predicting their behavior in various environments, from atmospheric chemistry to industrial processes. This guide provides an objective comparison of computational models against experimental data for key gas-phase reactions of this compound, offering a valuable resource for validating theoretical approaches.

This compound, a potent greenhouse gas, undergoes several critical reactions, including thermal decomposition and reactions with atmospheric radicals such as hydroxyl (OH), hydrogen (H), and ground-state atomic oxygen (O(³P)). Understanding the rates of these reactions is essential for modeling its atmospheric lifetime and developing effective mitigation strategies. Computational chemistry provides powerful tools to predict these reaction rates, but their accuracy must be rigorously validated against experimental measurements.

This guide summarizes quantitative data from various experimental and computational studies, presenting them in clearly structured tables for easy comparison. Detailed methodologies for both experimental and computational approaches are also provided to ensure a thorough understanding of the data's context.

Comparison of Reaction Rate Parameters

The following tables present a comparison of Arrhenius parameters—the pre-exponential factor (A) and the activation energy (Ea)—and the calculated rate constants (k) at specific temperatures for the thermal decomposition of CHF₃ and its reactions with key atmospheric radicals. These parameters are fundamental to the Arrhenius equation,

k=Ae(Ea/RT)k = A \cdot e^{(-Ea/RT)}k=A⋅e(−Ea/RT)
, which describes the temperature dependence of reaction rates.

Thermal Decomposition of CHF₃

The unimolecular decomposition of this compound (CHF₃ → CF₂ + HF) is a critical reaction at high temperatures. Below is a comparison of experimentally determined and theoretically calculated Arrhenius parameters.

MethodA (s⁻¹)Ea (kJ/mol)Temperature Range (K)
Experimental
Shock Tube2.0 x 10¹⁴309.61200-1600
Computational
CVT/SCT---
Reaction with Hydroxyl Radical (OH)

The reaction of this compound with the hydroxyl radical (CHF₃ + OH → CF₃ + H₂O) is a key process in its atmospheric degradation.

MethodA (cm³ molecule⁻¹ s⁻¹)Ea (kJ/mol)k (at 298 K) (cm³ molecule⁻¹ s⁻¹)Temperature Range (K)
Experimental
Laser-Induced Fluorescence[1]1.1 x 10⁻¹²19.1 ± 1.72.0 x 10⁻¹⁸500-750
Computational
CCSD(T)----
DFT (B3LYP)----

Note: Specific computational values for Arrhenius parameters for the CHF₃ + OH reaction from comparative studies were not available in the search results. CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) and DFT (Density Functional Theory) with the B3LYP functional are commonly employed methods for such calculations.

Reaction with Hydrogen Atom (H)

The hydrogen abstraction reaction by a hydrogen atom (CHF₃ + H → CF₃ + H₂) is another important degradation pathway.

MethodA (cm³ molecule⁻¹ s⁻¹)Ea (kJ/mol)Temperature Range (K)
Experimental
----
Computational
----

Note: Directly comparable experimental and computational Arrhenius parameters for the CHF₃ + H reaction were not found in the initial search results.

Reaction with Atomic Oxygen (O(³P))

The reaction with ground-state atomic oxygen (CHF₃ + O(³P) → CF₃ + OH) contributes to the atmospheric fate of this compound.[1]

MethodA (cm³ molecule⁻¹ s⁻¹)Ea (kJ/mol)k (at 700 K) (cm³ molecule⁻¹ s⁻¹)Temperature Range (K)
Experimental
Laser-Induced Fluorescence[1]2.49 x 10⁻¹³-24.9 ± 8.31.8 x 10⁻¹⁵500-750
Computational
CCSD(T)----
DFT (B3LYP)----

Note: The negative activation energy reported experimentally suggests a complex reaction mechanism that may not follow a simple Arrhenius behavior over a wide temperature range. Computational values for comparison were not available in the search results.

Experimental and Computational Protocols

A critical aspect of validating computational models is understanding the methodologies behind both the experimental and theoretical data.

Experimental Protocols

Shock Tube Experiments: Shock tubes are a primary tool for studying gas-phase reactions at high temperatures and pressures.[2][3][4]

  • Apparatus: A shock tube consists of a long tube separated by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section containing the reactant gas mixture diluted in an inert gas like argon.

  • Procedure: The diaphragm is ruptured, creating a shock wave that propagates through the driven section, rapidly heating and compressing the gas. The reaction is initiated by this temperature jump.

  • Detection: The progress of the reaction is monitored by time-resolved absorption spectroscopy or time-resolved mass spectrometry to measure the concentration of reactants and products.[2]

  • Data Analysis: By measuring the decay of reactants or the formation of products as a function of time at different temperatures, the rate constants and Arrhenius parameters can be determined.

Laser-Induced Fluorescence (LIF): LIF is a highly sensitive technique used to detect specific radical species like OH.[1]

  • Radical Generation: Radicals (e.g., OH) are typically generated by photolysis of a precursor molecule using a laser.

  • Excitation and Detection: A tunable laser excites the radical of interest to a higher electronic state. The subsequent fluorescence as the radical decays back to a lower state is detected by a photomultiplier tube.

  • Kinetic Measurement: The rate of decay of the LIF signal in the presence of the reactant (CHF₃) is measured to determine the reaction rate constant.

Computational Protocols

Ab Initio Methods: These methods are based on first principles of quantum mechanics and do not rely on empirical parameters.

  • Coupled Cluster (CC) Theory: The CCSD(T) method is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies.[5] It includes single, double, and a non-iterative correction for triple excitations, providing a very accurate description of electron correlation.

  • Methodology:

    • Geometry Optimization: The structures of the reactants, transition state, and products are optimized.

    • Frequency Calculation: Vibrational frequencies are calculated to confirm the nature of the stationary points (minima for reactants and products, a first-order saddle point for the transition state) and to compute zero-point vibrational energies and thermal corrections.

    • Single-Point Energy Calculation: High-level single-point energy calculations, such as CCSD(T), are performed at the optimized geometries to obtain accurate energy barriers and reaction enthalpies.

Density Functional Theory (DFT): DFT is a widely used computational method that approximates the complex many-electron problem by focusing on the electron density.

  • Functionals and Basis Sets: The accuracy of DFT calculations depends on the choice of the exchange-correlation functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)).

  • Methodology: The general procedure is similar to ab initio methods, involving geometry optimization, frequency calculations, and energy calculations.

Transition State Theory (TST): TST is used to calculate reaction rate constants from the properties of the reactants and the transition state obtained from quantum chemical calculations.

  • Conventional TST: Assumes that all trajectories crossing the transition state from reactants to products will proceed to form products.

  • Variational TST (VTST): Improves upon conventional TST by locating the "bottleneck" of the reaction path that minimizes the rate constant.

  • Tunneling Corrections: For reactions involving the transfer of light atoms like hydrogen, quantum mechanical tunneling through the energy barrier can be significant. Methods like the Small-Curvature Tunneling (SCT) correction are often included.

Workflow for Validation of Computational Models

The following diagram illustrates the general workflow for validating computational models for reaction kinetics against experimental data.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_setup Experimental Setup (e.g., Shock Tube, LIF) exp_measurement Measure Reaction Progress (e.g., Species Concentration vs. Time) exp_setup->exp_measurement exp_data_analysis Data Analysis (Derive k, A, Ea) exp_measurement->exp_data_analysis exp_results Experimental Rate Parameters exp_data_analysis->exp_results validation Validation: Compare Experimental and Theoretical Results exp_results->validation comp_method Select Computational Method (e.g., DFT, CCSD(T)) comp_calc Quantum Chemical Calculations (Geometries, Frequencies, Energies) comp_method->comp_calc comp_tst Rate Constant Calculation (e.g., TST with Tunneling) comp_calc->comp_tst comp_results Theoretical Rate Parameters comp_tst->comp_results comp_results->validation model_refinement Model Refinement or Further Experiments validation->model_refinement Discrepancy

References

A Researcher's Guide to Commercial Trifluoromethane: Assessing Purity for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. Trifluoromethane (CHF₃), also known as HFC-23, is a critical reagent and building block in various applications, including organic synthesis and semiconductor manufacturing. The presence of impurities, even at trace levels, can significantly impact experimental outcomes, reaction kinetics, and product integrity. This guide provides a comprehensive comparison of this compound from various commercial suppliers, supported by experimental protocols for purity assessment, to aid in the selection of the most suitable grade for your research needs.

Understanding this compound Purity: A Comparative Analysis

The purity of commercially available this compound is typically determined by the concentration of residual impurities from its manufacturing process, which often involves the fluorination of chloroform. Common impurities include atmospheric gases (nitrogen, oxygen, carbon dioxide), water, other halocarbons, residual starting materials, and acidic components. The table below summarizes the purity specifications for this compound from several major commercial suppliers. It is important to note that while some suppliers provide detailed impurity profiles, others may only state a minimum purity percentage. For critical applications, it is always recommended to request a detailed Certificate of Analysis (CoA) from the supplier.

SupplierGradePurity (%)O₂ + N₂ (Air)H₂OOther HalocarbonsCO₂CH₄Acidity (as HF/HCl)
Airgas Semiconductor Grade99.999< 8 ppmv (N₂) < 2 ppmv (O₂)< 1 ppmv< 1 ppmv< 1 ppmv< 1 ppmv< 1 ppmv (HF)
Ultra High Purity (UHP)99.99< 60 ppmv (N₂) < 20 ppmv (O₂)< 10 ppmv< 10 ppmv< 20 ppmv< 10 ppmvNot Specified
Chemically Pure (CP)99.9Total Impurities < 1000 ppmv
Electronic Fluorocarbons Grade 5.099.999< 5 ppmv< 2 ppmv< 3 ppmv (Other Organics)Included in Air< 1 ppmv< 0.1 ppmw (HCl)
Grade 4.599.995< 30 ppmv< 4 ppmv< 10 ppmv (Other Organics)Included in AirNot Specified< 1 ppmw (HCl)
Grade 3.599.95< 400 ppmv< 10 ppmv< 10 ppmv (Other Organics)Included in AirNot Specified< 0.1 ppmw (HCl)
Grade 3.099.9< 500 ppmv< 10 ppmw< 1000 ppmv (Other Organics)Included in AirNot Specified< 0.1 ppmw (HCl)
Linde (Praxair) Semiconductor Grade, 5.099.999< 6 ppmv (N₂) < 2 ppmv (O₂)< 1 ppmv< 1 ppmv< 2 ppmvNot Specified< 5 ppmw
Semiconductor Grade, 4.099.99< 60 ppmv (N₂) < 20 ppmv (O₂)< 10 ppmv< 10 ppmv< 20 ppmvNot Specified< 1 ppmw
Semiconductor Grade, 2.099.0< 5000 ppmv (Air)< 10 ppmv< 1000 ppmvNot SpecifiedNot Specified< 1 ppmw
Messer UHP99.995≤ 20 ppmv (N₂) ≤ 5 ppmv (O₂ + Ar)≤ 2 ppmv≤ 30 ppmv≤ 10 ppmv (CO + CO₂)Not Specified≤ 0.1 ppmv (as HF)
Middlesex Gases 4.5 (Semiconductor Process Gas)99.995< 15 ppmv (Air)< 4 ppmv< 10 ppmv< 2 ppmv< 1 ppmv< 1 ppmw (HF)
2.0 (Semiconductor Process Gas)99.0< 5000 ppmv (O₂ + N₂)< 10 ppmw< 1000 ppmvNot SpecifiedNot Specified< 0.1 ppmw (HF)
Spectra Gases Semiconductor Grade99.999< 7.0 ppmv (N₂) < 1.0 ppmv (O₂ + Ar)< 1.0 ppmv< 5.0 ppmv< 1.0 ppmv< 0.5 ppmv< 1.0 ppmv (as HF)

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity and the identification of trace impurities require robust analytical methods. Gas Chromatography (GC) is the primary technique employed for this purpose. Below are detailed protocols for two common GC-based methods.

Method 1: Gas Chromatography with Thermal Conductivity Detection (GC-TCD)

This method is based on the ASTM D6126/D6126M standard and is suitable for determining the overall purity of this compound.

  • Instrumentation: Gas chromatograph equipped with a thermal conductivity detector (TCD).

  • Carrier Gas: Helium, chromatographic grade, at a flow rate of 20 mL/min.

  • Column: 80 to 100 mesh PORAPAK Q, or equivalent.

  • Injection: Gas sampling valve (1 mL volume or sufficient to achieve adequate peak area).

  • Temperature Program:

    • Oven: Initial temperature of 45°C, hold for 2 minutes, then ramp at 10°C/min to a final temperature of 150°C.

    • Injection Port: 175°C.

    • Detector Block: 200°C.

  • Procedure:

    • Install the column and set the instrument parameters as described above.

    • Allow the system to stabilize.

    • Inject a known volume of the this compound sample.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity Analysis

For applications requiring the identification and quantification of trace-level impurities, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior sensitivity and specificity.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Carrier Gas: Helium, high purity (99.999% or higher), at a constant flow rate of 1-2 mL/min.

  • Column: A porous layer open tubular (PLOT) column, such as a GS-GASPRO or equivalent, is recommended for the separation of volatile compounds. A 60 m x 0.32 mm column is a suitable choice.

  • Injection: A gas sampling loop of appropriate volume, or a headspace autosampler for automated analysis.

  • Temperature Program:

    • Oven: Start at a low temperature (e.g., 35-45°C) to separate highly volatile impurities, then ramp at a controlled rate (e.g., 5-10°C/min) to a higher temperature (e.g., 200-220°C) to elute less volatile components.

    • Injection Port: 200-250°C.

    • Transfer Line to MS: 220-250°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 10-15) to a suitable upper limit (e.g., 200-300 amu) to detect a wide range of potential impurities.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Procedure:

    • Develop a calibration standard containing known concentrations of potential impurities.

    • Set up the GC-MS instrument with the specified parameters.

    • Inject the this compound sample.

    • Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.

    • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of the calibration standards.

    • Quantify the impurities by comparing their peak areas to the calibration curves.

Visualizing the Experimental Workflow

To provide a clear overview of the process for assessing this compound purity, the following diagrams illustrate the key steps involved.

ExperimentalWorkflow cluster_sampling Sample Collection cluster_analysis Purity Analysis cluster_data Data Interpretation cluster_comparison Supplier Comparison SupplierA Supplier A GC_TCD GC-TCD Analysis (Overall Purity) SupplierA->GC_TCD GC_MS GC-MS Analysis (Trace Impurities) SupplierA->GC_MS SupplierB Supplier B SupplierB->GC_TCD SupplierB->GC_MS SupplierC Supplier C SupplierC->GC_TCD SupplierC->GC_MS PurityData Purity (%) GC_TCD->PurityData ImpurityProfile Impurity Profile (ppm) GC_MS->ImpurityProfile ComparisonTable Comparative Data Table PurityData->ComparisonTable ImpurityProfile->ComparisonTable GCanalysis Sample This compound Sample Injection Gas Chromatograph Injection Port Sample->Injection Column Chromatographic Column (Separation of Components) Injection->Column Detector Detector Column->Detector DataSystem Data System (Chromatogram) Detector->DataSystem TCD TCD (Thermal Conductivity) MS MS (Mass Spectrometry)

comparative study of the safety profiles of fluorinated fire suppressants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Safety Analysis of Fluorinated Fire Suppressants

Guide for Researchers and Drug Development Professionals

Fluorinated compounds have been integral to fire suppression for decades, valued for their rapid and effective extinguishment of various fire classes without causing water damage or leaving residue. However, the safety profiles of these agents, encompassing toxicological risks and environmental impacts, are under increasing scrutiny. This guide provides an objective comparison of the safety profiles of prominent fluorinated fire suppressants, supported by experimental data and detailed methodologies, to inform risk assessment and the development of safer alternatives.

Comparative Data on Fluorinated Fire Suppressants

The safety and environmental impact of fluorinated suppressants are primarily dictated by their chemical stability, atmospheric lifetime, and interaction with biological systems. Key agents include legacy halons, widely used hydrofluorocarbons (HFCs), and newer fluoroketones.

Environmental Impact Profile

The environmental safety of these agents is assessed using two key metrics: Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). Halon compounds, while effective, were phased out under the Montreal Protocol due to their high ODP.[1][2] Their replacements, HFCs, have an ODP of zero but are potent greenhouse gases with high GWP.[3] Newer agents like fluoroketones (e.g., Novec 1230) have been developed to have minimal impact on both ozone and climate.[4]

Table 1: Environmental Properties of Selected Fluorinated Fire Suppressants

Agent ClassSpecific AgentOzone Depletion Potential (ODP)Global Warming Potential (GWP, 100-year)Atmospheric Lifetime
Halocarbon Halon 1301107,14065 years
Hydrofluorocarbon (HFC) HFC-227ea (FM-200)03,22034.2 years[3]
Hydrofluorocarbon (HFC) HFC-12503,50029 years
Fluoroketone (FK) FK-5-1-12 (Novec 1230)0<1~5 days[3]
Toxicological Profile

The primary toxicological concern for clean agent suppressants is acute inhalation toxicity and cardiac sensitization at the high concentrations required for fire suppression. The safety margin is determined by comparing the design concentration to the No-Observable-Adverse-Effect-Level (NOAEL) and the Lowest-Observable-Adverse-Effect-Level (LOAEL) for cardiac sensitization.[5] Additionally, the thermal decomposition of these agents at high temperatures can produce toxic byproducts like hydrogen fluoride (B91410) (HF).[6][7]

Table 2: Toxicological Properties of Selected Fluorinated Fire Suppressants

AgentAcute Toxicity (LC50, 4-hr, rat)NOAEL (Cardiac Sensitization)LOAEL (Cardiac Sensitization)
Halon 1301 >800,000 ppm5.0%7.5%
HFC-227ea (FM-200) >800,000 ppm9.0%10.5%
HFC-125 >700,000 ppm7.5%10.0%
FK-5-1-12 (Novec 1230) >100,000 ppm10.0%>10.0%

Data sourced from NFPA 2001 standards and manufacturer safety data sheets.

Thermal Decomposition Hazards

When exposed to the high temperatures of a fire, fluorinated suppressants decompose, creating smaller, toxic molecules. The most significant of these is hydrogen fluoride (HF), a highly corrosive and toxic gas that can cause severe respiratory injury.[6][7][8] The presence of HFC-containing fire suppression systems in military vehicles has been linked to fatalities from HF-induced respiratory failure following high-temperature events.[6][7]

Table 3: Primary Thermal Decomposition Byproducts and Associated Hazards

Suppressant TypePrimary ByproductsKey Hazards
HFCs, Fluoroketones Hydrogen Fluoride (HF)Highly corrosive, severe respiratory irritant, can cause chemical burns and pulmonary edema.[8]
Carbonyl Fluoride (COF2)Highly toxic, can hydrolyze to form HF and CO2 in the presence of moisture.

Experimental Protocols

The evaluation of toxicological safety for fire suppressants follows internationally recognized guidelines to ensure data consistency and reliability. The Organisation for Economic Co-operation and Development (OECD) provides detailed protocols for toxicity testing.

Acute Inhalation Toxicity Testing (OECD Guideline 403)

This test is designed to determine the median lethal concentration (LC50) of a substance when inhaled for a short duration. The protocol ensures animal welfare while fulfilling regulatory needs for hazard classification.[9]

Methodology:

  • Animal Selection: Typically, young adult albino rats (e.g., Sprague-Dawley strain) are used, with an equal number of males and females in each test group.

  • Exposure Apparatus: The test substance is administered in an inhalation chamber. Nose-only exposure is preferred for aerosols to prevent ingestion, while whole-body chambers are also used.[9][10] The total volume of test animals should not exceed 5% of the chamber volume to ensure atmospheric stability.[9]

  • Concentration and Exposure: Animals are exposed to various concentrations of the test substance for a standard duration, typically 4 hours.[10] The actual concentration in the animals' breathing zone is meticulously monitored.

  • Observation Period: Following exposure, animals are observed for up to 14 days for signs of toxicity, morbidity, and mortality. Observations include changes in skin, fur, eyes, and respiratory, circulatory, and nervous systems.

  • Data Analysis: The LC50 value and its confidence intervals are calculated from the concentration-response data.

OECD_403_Workflow Experimental Workflow for Acute Inhalation Toxicity (OECD 403) animal_selection Animal Selection (e.g., Rats, 10 per group) range_finding Range-Finding Study (Optional) animal_selection->range_finding chamber Inhalation Chamber (Nose-only or Whole-body) range_finding->chamber sets concentrations for exposure 4-Hour Exposure to Test Substance chamber->exposure monitoring Atmosphere Monitoring (Concentration, Particle Size) exposure->monitoring obs 14-Day Observation (Clinical signs, Body weight) monitoring->obs leads to necropsy Gross Necropsy obs->necropsy analysis Data Analysis (LC50 Calculation) necropsy->analysis provides data for

Workflow for OECD 403 Acute Inhalation Toxicity Test.

Signaling Pathways of Toxicity

Hydrogen Fluoride (HF) Induced Lung Injury

The inhalation of hydrogen fluoride, a primary thermal decomposition byproduct, leads to severe cellular damage in the respiratory tract. HF, while a weak acid, allows the highly cytotoxic fluoride ion (F-) to penetrate cell membranes deeply, causing liquefactive necrosis.[7] This process disrupts cellular function by binding essential intracellular cations like calcium and magnesium.[8]

HF_Toxicity_Pathway Simplified Signaling Pathway of HF-Induced Lung Injury hf_inhale Inhalation of Hydrogen Fluoride (HF) from Thermal Decomposition contact HF contacts respiratory mucosa hf_inhale->contact penetration Fluoride (F-) ion penetrates cell membranes contact->penetration binding Binding of F- to intracellular Ca2+ and Mg2+ penetration->binding disruption Enzyme Inhibition & Disruption of Cellular Metabolism binding->disruption necrosis Cell Death (Liquefactive Necrosis) disruption->necrosis inflammation Acute Inflammatory Response necrosis->inflammation edema Pulmonary Edema & Acute Respiratory Failure inflammation->edema

Pathway of Hydrogen Fluoride (HF) toxicity in the lungs.

Aqueous Film-Forming Foams (AFFF) and PFAS

AFFF agents, highly effective for flammable liquid fires, contain per- and poly-fluoroalkyl substances (PFAS). These "forever chemicals" are characterized by extreme environmental persistence.[11][12]

  • Environmental Concerns: PFAS compounds do not readily break down, leading to the contamination of soil, groundwater, and drinking water supplies.[1][11] Their persistence allows for bioaccumulation in wildlife and humans, disrupting ecological food chains.[11]

  • Health Risks: Exposure to certain PFAS, like PFOA and PFOS found in older AFFF formulations, has been linked to serious health issues, including cancer, immune system suppression, and developmental problems.[11][12][13]

  • Regulatory Shift: Due to these risks, there is a global regulatory movement to phase out fluorine-containing foams and transition to fluorine-free alternatives.[14] While newer "short-chain" (C6) fluorotelomer AFFF do not break down into PFOA or PFOS, they are still persistent in the environment.[15]

PFAS_Impact_Logic Logical Flow of PFAS Environmental and Health Impact cluster_impacts Consequences substance PFAS in AFFF (e.g., PFOA, PFOS) property Key Chemical Property: Strong Carbon-Fluorine Bond substance->property persistence High Environmental Persistence property->persistence leads to contamination Water & Soil Contamination persistence->contamination bioaccumulation Bioaccumulation in Organisms health_risk Adverse Health Effects (Cancer, Immune Suppression) bioaccumulation->health_risk contamination->bioaccumulation

Environmental and health impacts stemming from PFAS properties.

References

Trifluoromethane (R-23) in Novel Refrigeration Cycles: A Performance Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Trifluoromethane (HFC-23 or R-23) has long been a staple refrigerant for ultra-low temperature (ULT) applications, crucial in pharmaceutical manufacturing, biomedical storage, and various scientific research endeavors.[1][2] Its favorable thermodynamic properties allow for the achievement of temperatures between -60°C and -100°C, typically within the low-temperature stage of a cascade refrigeration system.[3][4] However, with a high Global Warming Potential (GWP) of 14,800, the use of R-23 is under increasing scrutiny and regulatory pressure, driving the search for more environmentally benign alternatives.[5][6]

This guide provides a comprehensive benchmark of this compound's performance against several novel, low-GWP alternative refrigerants. The data presented is synthesized from various experimental and theoretical studies to offer an objective comparison for researchers, scientists, and drug development professionals selecting and utilizing ULT refrigeration systems.

Performance Comparison of R-23 and Low-GWP Alternatives

The following tables summarize the key performance indicators of R-23 and its potential replacements. The data is primarily derived from studies on two-stage cascade refrigeration systems, a common configuration for ULT applications.

Table 1: Refrigerant Properties and Environmental Impact

RefrigerantCompositionGWP (100-year)Safety ClassNormal Boiling Point (°C)
R-23 (this compound) CHF₃14,800[6]A1-82.1
R-473A R-23/R-125/R-744/R-1132a (10/10/60/20)~1,800[7]A1-
R-469A R-744/R-32/R-125 (35/32.5/32.5)1,357[6]A1-
R-472A R-744/R-134a/R-32 (69/19/12)353[6]A1-
R-41 CH₃F<150A2L-78.4
R-170 (Ethane) C₂H₆~6A3-88.6

Table 2: Comparative Performance Data in Cascade Refrigeration Systems

Refrigerant (Low-Temperature Stage)High-Temperature Stage RefrigerantEvaporating Temperature (°C)Condensing Temperature (°C)Relative Coefficient of Performance (COP) vs. R-23Relative Cooling Capacity vs. R-23Compressor Discharge Temperature Difference vs. R-23 (K)
R-23 R-404A / R-134a-65 to -70-35BaselineBaselineBaseline
R-473A R-449A / R-134a-65-35~Equal to slightly better[1]Better[1]+18
R-469A --65-35~8% lower~40% lower+29
R-472A --65-35~8% lower~30% lower+52
R-41 R-404A--Higher[2]Close to R-23Significantly Higher

Note: Performance characteristics can vary based on system design, operating conditions, and optimization.

Experimental Protocols

The data presented in this guide is based on experimental investigations involving the retrofitting and testing of refrigerants in ultra-low temperature refrigeration systems. A generalized experimental protocol is outlined below.

1. System Description and Instrumentation: The typical experimental setup consists of a two-stage cascade refrigeration system installed in an environmental test chamber. The high-temperature (HT) circuit and the low-temperature (LT) circuit are connected by a cascade heat exchanger, which functions as the condenser for the LT circuit and the evaporator for the HT circuit.

Key components are instrumented with a variety of sensors to quantify and analyze the system's performance. This includes:

  • Temperature Sensors: T-Type thermocouples are placed at the inlet and outlet of each component (compressor, condenser, evaporator, expansion valve) in both circuits to measure refrigerant and air temperatures.

  • Pressure Transducers: Pressure gauges are installed at the suction and discharge lines of each compressor.

  • Mass Flow Meters: Coriolis-effect mass flow meters are used to measure the refrigerant mass flow rate in each circuit.

  • Power Meters: Electrical power measurement devices are used to determine the power consumption of the compressors.

2. Experimental Procedure:

  • Baseline Testing: The system is first operated with the baseline refrigerant (R-23) in the low-temperature circuit under a range of controlled ambient temperatures and load conditions. Performance data, including temperature pull-down time, energy consumption, and temperature stability at various setpoints, is recorded.

  • Retrofit Procedure: The R-23 is recovered from the low-temperature circuit. Necessary modifications are made to the system to accommodate the alternative refrigerant. This may include changing the compressor oil to a compatible type (e.g., polyolester oil), and adjusting or replacing the expansion valve.

  • Alternative Refrigerant Testing: The system is charged with the alternative refrigerant (e.g., R-473A). The experimental procedure is repeated under the same conditions as the baseline tests.

  • Data Analysis: The performance of the alternative refrigerant is compared to the R-23 baseline. Key metrics for comparison include the coefficient of performance (COP), cooling capacity, compressor discharge temperature, and the time required to reach the target low temperature (pull-down time).

Visualizing Refrigeration Cycles and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate a typical cascade refrigeration cycle and the experimental workflow for benchmarking refrigerants.

G cluster_ltc Low-Temperature Circuit (e.g., R-23) cluster_htc High-Temperature Circuit (e.g., R-404A) ltc_compressor LT Compressor ltc_cascade_cond Cascade Condenser (Evaporator for HT) ltc_compressor->ltc_cascade_cond High P, High T Vapor ltc_expansion LT Expansion Valve ltc_cascade_cond->ltc_expansion High P, Low T Liquid htc_compressor HT Compressor ltc_cascade_cond->htc_compressor Heat Transfer ltc_evaporator LT Evaporator (Cooling Chamber) ltc_expansion->ltc_evaporator Low P, Low T Liquid/Vapor ltc_evaporator->ltc_compressor Low P, Low T Vapor htc_condenser HT Condenser (Heat Rejection to Ambient) htc_compressor->htc_condenser High P, High T Vapor htc_expansion HT Expansion Valve htc_condenser->htc_expansion High P, Ambient T Liquid htc_expansion->ltc_cascade_cond Low P, Low T Liquid/Vapor

Caption: A typical two-stage cascade refrigeration cycle.

G start Start: Define Test Parameters setup System Setup & Instrumentation start->setup baseline_test Baseline Test with R-23 setup->baseline_test data_collection1 Collect Performance Data (COP, Capacity, etc.) baseline_test->data_collection1 retrofit Retrofit System for Alternative Refrigerant data_collection1->retrofit analysis Comparative Data Analysis data_collection1->analysis alt_test Test with Alternative Refrigerant retrofit->alt_test data_collection2 Collect Performance Data (COP, Capacity, etc.) alt_test->data_collection2 data_collection2->analysis conclusion Draw Conclusions on Performance Benchmark analysis->conclusion

Caption: Experimental workflow for refrigerant benchmarking.

References

Safety Operating Guide

Proper Disposal Procedures for Trifluoromethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, logistical, and procedural information for the proper disposal of trifluoromethane (CHF₃), also known as HFC-23. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and environmentally responsible disposal of this compressed, liquefied gas.

Immediate Safety and Handling Information

This compound is a colorless, non-flammable gas that is typically shipped as a liquid under pressure.[1] While it is chemically inert in many situations, it poses physical hazards and can decompose into toxic substances at high temperatures.[2][3]

Key Hazards:

  • Asphyxiation: As a gas heavier than air, this compound can accumulate in low-lying areas and displace oxygen, leading to rapid suffocation.[2][4]

  • Frostbite: Direct contact with the liquefied gas or rapidly expanding gas can cause severe frostbite.[2][5]

  • High-Pressure Gas: Cylinders contain gas under high pressure and may explode if heated.[4][6]

  • Decomposition Products: When exposed to fire or high heat, this compound can decompose to produce toxic and corrosive fumes, such as hydrogen fluoride (B91410), carbon monoxide, and carbon dioxide.[2][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.[5]

  • Hand Protection: Wear insulated gloves when handling cylinders or in situations with potential for liquid contact.[5] Wear standard work gloves for general handling.[6]

  • Respiratory Protection: In case of a leak or in areas with insufficient ventilation, use a self-contained breathing apparatus (SCBA).[4][5] Oxygen detectors should be used where asphyxiating gases may be released.[5]

Spill and Leak Response

In the event of a leak or accidental release of this compound, follow these immediate procedures:

  • Evacuate the Area: Immediately clear the affected area of all personnel.[5] For large spills, consider an initial downwind evacuation of at least 500 meters (1/3 mile).[3]

  • Ensure Adequate Ventilation: Ventilate the area to prevent the accumulation of gas.[5]

  • Stop the Leak (If Safe to Do So): If it can be done without risk, close the valve on the cylinder or otherwise stop the flow of gas.[5]

  • Personal Protection: Responders must be equipped with appropriate PPE, including an SCBA.[2]

  • Monitoring: Monitor oxygen levels in the area.[2]

The following diagram illustrates the general workflow for responding to a this compound leak.

cluster_0 This compound Leak Response Workflow start Leak Detected evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (including SCBA) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate stop_leak Attempt to Stop Leak (if safe) ventilate->stop_leak monitor Monitor Oxygen Levels stop_leak->monitor secure Secure the Area monitor->secure supplier Contact Supplier/Disposal Vendor secure->supplier end Area Safe supplier->end

This compound Leak Response Workflow.

Disposal Procedures

The primary and most crucial step for the disposal of unused or residual this compound is to return the gas cylinder to the supplier.[2][5] Do not attempt to dispose of residual quantities locally. [2]

Disposal Decision-Making Process:

  • Assess Cylinder Status: Determine if the cylinder is empty, partially full, or full.

  • Contact Supplier: For any cylinder containing residual product, contact the supplier to arrange for its return.[7]

  • Licensed Waste Disposal: If returning to the supplier is not possible, the material must be sent to a licensed chemical destruction plant.[4] Disposal must comply with all federal, state, and local regulations.[2][7]

  • Controlled Incineration: One method of destruction is controlled incineration with flue gas scrubbing to neutralize the resulting acidic gases.[4]

The following diagram outlines the decision-making process for the disposal of this compound.

cluster_1 This compound Disposal Decision Logic start Disposal of this compound Required check_residue Is there residual product in the cylinder? start->check_residue return_supplier Return cylinder to supplier check_residue->return_supplier Yes empty_cylinder Handle empty cylinder as per supplier instructions check_residue->empty_cylinder No contact_vendor Contact licensed waste disposal contractor return_supplier->contact_vendor If return is not possible transport Arrange for transport in accordance with DOT regulations return_supplier->transport contact_vendor->transport end_disposal Disposal Complete transport->end_disposal empty_cylinder->transport

This compound Disposal Decision Logic.

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Chemical Formula CHF₃
Molecular Mass 70.01 g/mol [4]
Boiling Point -84 °C (-119 °F)[6]
Melting Point -160 °C (-256 °F)[6]
Vapor Pressure 35,300 mm Hg at 25 °C[1]
Global Warming Potential (GWP) 14,800 (100-Year Time Horizon)[1]
Flammability Non-flammable[2]

Advanced Destruction and Decomposition Methods

While not standard laboratory procedures, several advanced methods for the decomposition of this compound have been researched. These are typically industrial-scale processes aimed at mitigating the environmental impact of this potent greenhouse gas.

1. Non-Thermal Plasma Decomposition

  • Methodology: This method utilizes a dielectric barrier discharge (DBD) reactor to generate non-thermal plasma, which breaks down the this compound molecules.[1][8]

  • Experimental Setup: The DBD reactor can be packed with materials like alumina (B75360) beads to enhance decomposition efficiency.[1][8]

  • Key Parameters: Decomposition efficiency is influenced by reactor temperature, electric power, initial concentration of this compound, and the presence of other gases like oxygen.[1][8]

  • Byproducts: The primary decomposition byproducts can include carbon tetrafluoride (CF₄), carbonyl fluoride (COF₂), carbon dioxide (CO₂), and carbon monoxide (CO).[1][8] The presence of an alumina catalyst can help to eliminate COF₂ and CF₄.[8]

2. Pyrolysis

  • Methodology: Pyrolysis involves the thermal decomposition of this compound at high temperatures in the absence of oxygen.

  • Experimental Setup: Experiments have been conducted in stainless steel tubular reactors at atmospheric pressure.[9]

  • Key Parameters: The decomposition of this compound via pyrolysis begins at approximately 650 °C. The extent of decomposition and the resulting products are dependent on the reaction temperature and residence time.[9]

  • Byproducts: The main products of this compound pyrolysis can include tetrafluoroethylene (B6358150) (C₂F₄), hexafluoropropylene (C₃F₆), and hydrogen fluoride (HF).[9]

The following diagram illustrates a simplified decomposition pathway for this compound based on pyrolysis.

cluster_2 Simplified Pyrolysis Pathway of this compound CHF3 This compound (CHF3) heat High Temperature (>650°C) CHF3->heat products Primary Products heat->products C2F4 Tetrafluoroethylene (C2F4) products->C2F4 C3F6 Hexafluoropropylene (C3F6) products->C3F6 HF Hydrogen Fluoride (HF) products->HF

Simplified Pyrolysis Pathway of this compound.

Environmental and Regulatory Considerations

  • Global Warming Potential: this compound has a very high global warming potential (GWP) of 14,800 over a 100-year time horizon, making its release into the atmosphere highly detrimental to the environment.[1]

  • Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[2] this compound is not classified as a Class I or Class II ozone-depleting chemical.[2]

By adhering to these guidelines, laboratory professionals can ensure the safe handling and proper disposal of this compound, minimizing risks to personnel and the environment.

References

Personal protective equipment for handling Trifluoromethane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Trifluoromethane

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of this compound (CHF3) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound, which is a colorless, non-flammable, and odorless liquefied gas, a comprehensive PPE strategy is essential to minimize exposure and mitigate risks such as asphyxiation and frostbite.[1]

Summary of Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should be worn to protect against splashes of liquefied gas. A face shield provides an additional layer of protection for the entire face.[2]
Hand Protection Cold-insulating glovesDue to the risk of frostbite from contact with the liquefied gas, insulated gloves are mandatory.[2] Leather safety gloves are also recommended when handling cylinders to protect against physical hazards.[2]
Body Protection Laboratory Coat and appropriate work clothingA standard lab coat should be worn over personal clothing to provide a basic barrier. Ensure clothing covers exposed skin to prevent contact with any potential leaks.[3]
Foot Protection Closed-Toe ShoesSafety shoes should be worn when handling heavy gas cylinders to protect against crush injuries.[2]
Respiratory Protection Self-Contained Breathing Apparatus (SCBA)In case of a leak or in areas with inadequate ventilation, a self-contained breathing apparatus is necessary to prevent asphyxiation, as this compound can displace oxygen.[1][3] Oxygen levels should be maintained above 19.5%.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[3]

  • Use only in systems designed for the appropriate pressure and temperature.

  • Oxygen detectors should be used in areas where a release may occur.[2]

  • Employ a backflow prevention device in the piping.[2]

2. Pre-Operational Checks:

  • Read and understand the Safety Data Sheet (SDS) for this compound.

  • Ensure all necessary PPE is available and in good condition.

  • Check that the gas cylinder is properly secured in an upright position.

  • Inspect the cylinder valve and connections for any signs of damage or leaks.

3. Step-by-Step Handling Procedure:

  • Don the appropriate PPE as outlined in the table above.

  • Ensure the work area is well-ventilated.

  • Securely connect the cylinder to the experimental apparatus using compatible and pressure-rated equipment.[4]

  • Slowly open the cylinder valve to the desired pressure.

  • Monitor the system for any leaks using an appropriate leak detection method.

  • Once the procedure is complete, close the cylinder valve securely.[2]

  • Vent any residual gas from the apparatus to a safe location or a proper capture system.

  • Disconnect the apparatus from the cylinder.

  • Replace the valve cap on the cylinder.

4. Emergency Procedures:

  • In case of a leak: Evacuate the area immediately. If it is safe to do so, stop the flow of gas.[5] Ventilate the area to disperse the gas.[5] For large leaks, contact emergency services.

  • In case of skin contact (frostbite): Immediately warm the affected area with warm water, not exceeding 105°F (41°C).[2] Do not rub the affected area. Seek immediate medical attention.[2]

  • In case of inhalation: Move the victim to an uncontaminated area. If breathing has stopped, apply artificial respiration. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Unused Gas:

  • Do not attempt to dispose of residual or unused quantities of this compound yourself.[2]

  • The primary method of disposal is to return the gas cylinder to the supplier.[1][2]

2. Contaminated Materials:

  • Any materials that have come into contact with this compound should be handled while wearing appropriate PPE.

  • Contaminated materials should be placed in a sealed, labeled container for disposal.

  • Disposal of contaminated waste must be in accordance with all applicable federal, state, and local regulations.[1] Contact your institution's environmental health and safety department for specific guidance.

3. Cylinder Disposal:

  • Never dispose of empty cylinders locally.[1]

  • Return all cylinders, with any residual product, to the supplier.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Trifluoromethane_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Secure Cylinder & Inspect prep_ppe->prep_setup handle_connect Connect to Apparatus prep_setup->handle_connect handle_operate Perform Experiment handle_connect->handle_operate handle_shutdown Close Valve & Vent handle_operate->handle_shutdown disp_waste Dispose of Contaminated Waste per Regulations handle_operate->disp_waste post_disconnect Disconnect Apparatus handle_shutdown->post_disconnect post_store Store Cylinder Properly post_disconnect->post_store disp_return Return Cylinder to Supplier post_store->disp_return

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoromethane
Reactant of Route 2
Trifluoromethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.